3-Bromo-N-(3-chloropropyl)benzenesulfonamide
Description
Properties
IUPAC Name |
3-bromo-N-(3-chloropropyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrClNO2S/c10-8-3-1-4-9(7-8)15(13,14)12-6-2-5-11/h1,3-4,7,12H,2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INZZPTJKKBQFPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)S(=O)(=O)NCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80650320 | |
| Record name | 3-Bromo-N-(3-chloropropyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929000-46-4 | |
| Record name | 3-Bromo-N-(3-chloropropyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: A Bifunctional Tool for Chemical Innovation
An In-Depth Technical Guide to 3-Bromo-N-(3-chloropropyl)benzenesulfonamide: Properties, Synthesis, and Applications
This compound is a synthetic organic compound featuring a unique combination of three key functional groups: an aromatic bromide, a reactive alkyl chloride, and a central benzenesulfonamide core. This strategic arrangement of functionality makes it a highly valuable and versatile building block for researchers in medicinal chemistry and materials science. Its true potential lies not in its direct application, but in its role as a sophisticated intermediate, enabling the construction of more complex molecular architectures.
The benzenesulfonamide moiety is a cornerstone in pharmaceutical development, forming the structural basis for a wide array of drugs.[1][2] Simultaneously, the inclusion of halogen atoms—in this case, both bromine and chlorine—is a well-established strategy in drug design to modulate a molecule's biological activity, metabolic stability, and pharmacokinetic profile.[3][4] Chlorine, for instance, can enhance lipophilicity, which may improve a compound's ability to cross biological membranes, while bromine can participate in halogen bonding, a specific type of non-covalent interaction that can strengthen drug-receptor binding.[4][5] This guide provides a comprehensive technical overview of this compound, detailing its properties, a robust synthesis protocol, its chemical reactivity, and its potential applications for professionals in drug discovery and development.
Part 1: Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research. These data confirm the molecule's identity and purity and provide insights into its structure and behavior.
Physicochemical Properties
The core properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 929000-46-4 | [6][7][8] |
| Molecular Formula | C₉H₁₁BrClNO₂S | [6] |
| Molecular Weight | 312.61 g/mol | [6] |
| Melting Point | 60 - 64 °C | [6] |
| Appearance | White to off-white solid (Typical) | General Observation |
Spectroscopic Characterization
While specific spectra for this exact compound are not publicly available, its structure allows for the confident prediction of its key spectroscopic features. This analysis is crucial for researchers to confirm the successful synthesis and purity of the material.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for each unique proton environment. In a solvent like CDCl₃, the approximate chemical shifts (δ) would be:
-
δ 7.8-8.2 ppm: A complex multiplet pattern corresponding to the four protons on the 3-bromophenyl ring. The meta-substitution pattern will lead to characteristic splitting.
-
δ 5.0-5.5 ppm: A broad triplet or singlet for the acidic proton on the sulfonamide nitrogen (N-H). This peak's position and shape can be highly dependent on concentration and solvent.
-
δ 3.6-3.8 ppm: A triplet corresponding to the two protons on the carbon adjacent to the chlorine atom (-CH₂-Cl).
-
δ 3.2-3.4 ppm: A quartet or triplet of triplets for the two protons on the carbon adjacent to the sulfonamide nitrogen (-NH-CH₂-).
-
δ 2.0-2.3 ppm: A quintet for the central methylene group of the propyl chain (-CH₂-CH₂-CH₂-).
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will complement the proton NMR, showing a signal for each of the nine unique carbon atoms.
-
δ 135-145 ppm: Two quaternary aromatic carbons (C-S and C-Br).
-
δ 120-135 ppm: Four aromatic carbons with attached protons (C-H).
-
δ 45-50 ppm: The carbon attached to the sulfonamide nitrogen (-NH-C H₂-).
-
δ 40-45 ppm: The carbon attached to the chlorine atom (C H₂-Cl).
-
δ 30-35 ppm: The central carbon of the propyl chain (-CH₂-C H₂-CH₂-).
-
-
IR (Infrared) Spectroscopy: The IR spectrum reveals the presence of key functional groups through their characteristic vibrational frequencies.
-
3250-3350 cm⁻¹: A moderate, sharp peak for the N-H stretch of the secondary sulfonamide.
-
1330-1360 cm⁻¹ & 1150-1180 cm⁻¹: Two strong, distinct peaks corresponding to the asymmetric and symmetric stretching vibrations of the sulfonyl group (S=O), respectively.[9]
-
3000-3100 cm⁻¹: Aromatic C-H stretching.
-
2850-2960 cm⁻¹: Aliphatic C-H stretching from the propyl chain.
-
650-750 cm⁻¹: A strong peak for the C-Cl stretch.
-
-
Mass Spectrometry (MS): The mass spectrum would confirm the molecular weight. A key feature would be the distinctive isotopic pattern for the molecular ion [M]⁺ due to the presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), leading to a cluster of peaks around m/z 311, 313, and 315.
Part 2: Synthesis and Reactivity
Proposed Synthesis Protocol
The most direct and reliable method for preparing this compound is the reaction between 3-bromobenzenesulfonyl chloride and 3-chloropropan-1-amine. This is a classic example of sulfonamide bond formation.[10]
Reaction Scheme: 3-Bromobenzenesulfonyl Chloride + 3-Chloropropan-1-amine → this compound
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 3-chloropropan-1-amine (1.0 equivalent) and an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the flask to 0 °C in an ice bath.
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents) or pyridine (1.2 equivalents), to the solution.
-
Causality: The base is critical for neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the starting amine, which would render it unreactive, and drives the reaction to completion.
-
-
Addition of Sulfonyl Chloride: Dissolve 3-bromobenzenesulfonyl chloride (1.05 equivalents) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the cooled amine solution over 15-30 minutes.
-
Causality: Slow, dropwise addition is essential to control the exothermic nature of the reaction and prevent the formation of side products. Maintaining a low temperature minimizes potential side reactions.
-
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, dilute the mixture with additional DCM. Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (to remove excess base), saturated aqueous sodium bicarbonate (to remove any remaining acid), and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by either recrystallization (e.g., from an ethanol/water or hexanes/ethyl acetate mixture) or column chromatography on silica gel to yield the pure product.
Caption: Synthesis workflow for this compound.
Chemical Reactivity and Synthetic Utility
The value of this compound stems from its three distinct reactive sites, which can be addressed with high selectivity.
-
The N-H of the Sulfonamide: The proton on the sulfonamide nitrogen is weakly acidic and can be removed by a strong base. The resulting anion can then be reacted with various electrophiles, allowing for further functionalization at the nitrogen center, a process known as N-alkylation.[11][12]
-
The Alkyl Chloride: The chlorine atom on the propyl chain is a good leaving group, making this site susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the introduction of a wide variety of functional groups, such as azides (to later be reduced to amines), thiols, cyanides, or secondary amines, providing a straightforward way to extend the molecular scaffold.
-
The Aryl Bromide: The C-Br bond on the aromatic ring is a prime handle for modern organometallic cross-coupling reactions. This site enables the formation of new carbon-carbon or carbon-heteroatom bonds through powerful reactions like Suzuki coupling (to add new aryl or vinyl groups), Sonogashira coupling (to add alkynes), or Buchwald-Hartwig amination (to add amines).
Part 3: Applications in Research and Drug Discovery
This compound is not an end product but a versatile starting point. Its structure is pre-validated by the prevalence of its core motifs in approved pharmaceuticals. The strategic placement of its reactive handles allows for the systematic exploration of chemical space in a drug discovery program.
-
Scaffold for Library Synthesis: The compound is an ideal scaffold for creating libraries of related molecules. By combining different nucleophiles at the alkyl chloride position with various boronic acids or amines at the aryl bromide position, hundreds or thousands of unique compounds can be generated for high-throughput screening.
-
Development of Targeted Covalent Inhibitors: The alkyl chloride can act as a mild electrophile, or "warhead," capable of forming a covalent bond with a nucleophilic amino acid residue (like cysteine) in a protein's active site. This is a powerful strategy for developing highly potent and selective enzyme inhibitors.
-
Synthesis of Macrocycles and Constrained Peptidomimetics: The two reactive ends of the molecule (the alkyl chloride and the aryl bromide) can be used in intramolecular reactions to form macrocycles. Such constrained structures are of high interest in drug discovery as they often exhibit improved binding affinity and metabolic stability compared to their linear counterparts.
Part 4: Safety and Handling
As with any laboratory chemical, proper safety precautions are paramount. While a specific, comprehensive SDS for this compound is not universally available, data from structurally related chemicals provide a strong basis for safe handling protocols.[13][14][15]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Engineering Controls: Handle this compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.
-
Handling Precautions: Avoid contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames.[15]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment or sewer systems.[16]
Disclaimer: This information is for guidance only. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling the chemical.
References
-
"Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery. ResearchGate. [Link][5]
-
Organic Chemistry – Specific Name Reactions. National Institute of Open Schooling. [Link][10]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link][3]
-
Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science. [Link][4]
-
Alkylation of Substituted Sulfonamides with Benzotrichloride and Ipso-Substitution of the p-Toluenesulfonamide Group with Nucleophilic Reagents. Journal of Chemistry and Technologies. [Link][11]
-
Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal-Ligand Bifunctional Ruthenium Catalyst. PubMed. [Link][12]
-
Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. MDPI. [Link][1]
-
Benzenesulfonamide and structurally relevant marketed drugs containing the N-alkyl or N,N-dialkyl benzenesulfonamide unit. ResearchGate. [Link][2]
-
Infrared and NMR (1 H& 13C) Spectra of Sodium Salts of N-Bromo-Mono and Di-Substituted-Benzenesulphonamides. ResearchGate. [Link][9]
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- 11. ALKYLATION OF SUBSTITUTED SULFONAMIDES WITH BENZOTRICHLORIDE AND IPSO-SUBSTITUTION OF THE p-TOLUENESULFONAMIDE GROUP WITH NUCLEOPHILIC REAGENTS | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 12. Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal-Ligand Bifunctional Ruthenium Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to 3-Bromo-N-(3-chloropropyl)benzenesulfonamide (CAS 929000-46-4)
This technical guide provides a comprehensive overview of 3-Bromo-N-(3-chloropropyl)benzenesulfonamide, a bifunctional organic compound with significant potential as a versatile building block in medicinal chemistry and synthetic organic chemistry. While specific literature on this exact molecule is not yet prevalent, this document synthesizes available data with established chemical principles to offer field-proven insights for researchers, scientists, and drug development professionals.
Core Compound Analysis
This compound is a halogenated benzenesulfonamide derivative. Its structure is characterized by a benzene ring substituted with a bromine atom and a sulfonamide group, which in turn is N-substituted with a 3-chloropropyl chain. This unique combination of functional groups—an aromatic bromide, a sulfonamide linkage, and an alkyl chloride—renders it a highly valuable intermediate for the synthesis of more complex molecules. The presence of two distinct halogen atoms at different positions allows for selective and orthogonal chemical transformations.
Physicochemical Properties
The fundamental properties of this compound are summarized below, based on data from commercial suppliers.[1] These properties are crucial for designing experimental conditions, including solvent selection and purification methods.
| Property | Value | Source |
| CAS Number | 929000-46-4 | [2] |
| Molecular Formula | C₉H₁₁BrClNO₂S | [3] |
| Molecular Weight | 312.61 g/mol | [2][3] |
| Appearance | White to Pale Beige Solid | [1] |
| Melting Point | 60 - 64°C | [1] |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol | [1] |
| Storage | Sealed in dry, Room Temperature | [1][2] |
Proposed Synthesis Protocol
While a specific peer-reviewed synthesis for this compound has not been prominently published, a highly plausible and efficient synthetic route can be devised based on well-established sulfonamide formation reactions. The most logical approach involves the reaction of 3-bromobenzenesulfonyl chloride with 3-chloropropylamine.
This proposed pathway is efficient because the starting materials are readily available, and the reaction is typically high-yielding and straightforward to perform under standard laboratory conditions. The nucleophilic nitrogen of the primary amine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming the stable sulfonamide bond.
Caption: Proposed synthesis of this compound.
Step-by-Step Experimental Protocol
Objective: To synthesize this compound from 3-bromobenzenesulfonyl chloride and 3-chloropropylamine.
Materials:
-
3-Bromobenzenesulfonyl chloride (1.0 eq)
-
3-Chloropropylamine hydrochloride (1.05 eq)
-
Triethylamine (2.1 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware
Procedure:
-
To a stirred suspension of 3-chloropropylamine hydrochloride (1.05 eq) in anhydrous DCM, add triethylamine (2.1 eq) at 0°C (ice bath). Stir for 15 minutes to liberate the free amine.
-
Dissolve 3-bromobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM in a separate flask.
-
Add the solution of 3-bromobenzenesulfonyl chloride dropwise to the amine solution at 0°C over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization (e.g., from an ethanol/water mixture) or column chromatography on silica gel to obtain pure this compound.
Chemical Reactivity and Synthetic Potential
The utility of this compound as a synthetic intermediate stems from its distinct reactive sites, which can be addressed with a high degree of selectivity.
-
Aromatic Bromide: The bromine atom on the benzene ring is a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions. It is particularly well-suited for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination. This allows for the introduction of a wide range of substituents at the 3-position of the benzene ring, enabling the creation of diverse molecular scaffolds.
-
Alkyl Chloride: The primary alkyl chloride on the N-propyl chain is susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the introduction of various functional groups, such as azides, amines, thiols, and cyanides, providing a straightforward method for chain elongation and functionalization.
-
Sulfonamide Moiety: The sulfonamide N-H proton is weakly acidic and can be deprotonated with a strong base, allowing for further substitution at the nitrogen atom if desired. The sulfonamide group itself is generally stable under many reaction conditions.
Caption: Reactivity of this compound.
Potential Applications in Drug Discovery and Development
While this specific molecule is not yet linked to a particular biological activity in published literature, the benzenesulfonamide scaffold is a well-established pharmacophore in medicinal chemistry.[4] Therefore, this compound is a highly promising starting material for the synthesis of novel therapeutic agents.
-
Anticancer Agents: Numerous benzenesulfonamide derivatives have been investigated as potential anticancer drugs.[3][5] They can act as inhibitors of various enzymes, such as carbonic anhydrases and protein kinases, which are often dysregulated in cancer cells. The subject compound could serve as an intermediate in the synthesis of novel kinase inhibitors or other targeted anticancer therapies.
-
Antimicrobial Agents: The sulfonamide class of drugs represents one of the oldest and most important groups of antibacterial agents.[6] Research into new sulfonamide-containing compounds continues in an effort to combat antibiotic resistance. This compound could be used to generate libraries of new compounds for screening against various bacterial and fungal pathogens.
-
Neurological and Cardiovascular Drugs: The structural motif is also present in drugs targeting the central nervous system and cardiovascular diseases. For instance, certain benzenesulfonamide compounds have been patented for their activity as voltage-gated sodium channel modulators, with potential applications in treating epilepsy.[7]
Safety and Handling
A Material Safety Data Sheet (MSDS) is available for this compound.[8] As with all laboratory chemicals, it should be handled by trained personnel in a well-ventilated area, using appropriate personal protective equipment (PPE).
Hazard Identification:
-
May cause skin and eye irritation.
-
May be harmful if swallowed or inhaled.
Recommended PPE:
-
Safety glasses with side-shields
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes.
-
Skin Contact: Wash off with soap and plenty of water.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
-
Inhalation: Move person into fresh air. If not breathing, give artificial respiration.
For detailed safety information, consult the full Safety Data Sheet from the supplier.[8]
References
- Benzenesulfonamide compounds and their use as therapeutic agents.
- Benzenesulfonamide derivatives and pharmaceutical composition thereof.
-
Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry. [Link]
-
m-Bromobenzenesulphonyl chloride. PubChem. [Link]
-
Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells. MDPI. [Link]
-
Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. NIH. [Link]
-
Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. MDPI. [Link]
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- 8. prepchem.com [prepchem.com]
"3-Bromo-N-(3-chloropropyl)benzenesulfonamide" molecular weight
An In-Depth Technical Guide to 3-Bromo-N-(3-chloropropyl)benzenesulfonamide
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a molecule of significant interest for researchers, scientists, and professionals in drug development. We will delve into its core physicochemical properties, outline a robust synthetic pathway, detail rigorous analytical characterization methods, and discuss its potential applications as a versatile chemical building block.
Core Physicochemical Properties
This compound (CAS Number: 929000-46-4) is a bifunctional organic compound. Its structure incorporates a brominated benzene ring, a sulfonamide linker, and a terminal chloropropyl group. This unique combination of functional groups makes it a valuable intermediate for synthesizing more complex molecules, particularly in the field of medicinal chemistry. The presence of two distinct halogen atoms at different positions allows for selective and orthogonal chemical modifications.
The fundamental properties of this compound are summarized below. The molecular weight is a critical parameter for all stoichiometric calculations in synthesis and for verification via mass spectrometry.
| Property | Value | Source(s) |
| Molecular Weight | 312.61 g/mol | [1] |
| Molecular Formula | C₉H₁₁BrClNO₂S | [1][2] |
| CAS Number | 929000-46-4 | [1][3] |
| Melting Point | 60 - 64°C | [1] |
| Canonical SMILES | C1=CC(=CC(=C1)S(=O)(=O)NCCCCl)Br | |
| Storage Conditions | Sealed in a dry environment at room temperature. | [1] |
Synthesis Pathway and Experimental Protocol
The most direct and reliable method for preparing this compound is the reaction between 3-bromobenzenesulfonyl chloride and 3-chloropropan-1-amine. This is a classic nucleophilic acyl substitution reaction at a sulfur center.
Causality Behind Experimental Choices: The amine's lone pair of electrons acts as a nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride. The reaction produces hydrochloric acid (HCl) as a byproduct. To prevent the protonation of the reactant amine, which would render it non-nucleophilic, a non-nucleophilic organic base such as triethylamine or pyridine is added to act as an acid scavenger. The choice of an inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is crucial to ensure all reactants remain in solution without participating in the reaction.
Detailed Experimental Protocol: Synthesis
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-chloropropan-1-amine (1.0 eq) and anhydrous dichloromethane (DCM). Cool the flask to 0°C in an ice bath.
-
Base Addition: Add triethylamine (1.1 eq) to the solution.
-
Reactant Addition: Dissolve 3-bromobenzenesulfonyl chloride (1.05 eq) in anhydrous DCM and add it to the dropping funnel. Add the sulfonyl chloride solution dropwise to the stirred amine solution over 30-45 minutes, ensuring the temperature remains below 5°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product, this compound, as a solid.
Analytical Characterization: A Self-Validating System
Confirming the identity and purity of the synthesized compound is paramount. A combination of analytical techniques provides a self-validating system where the results from each method corroborate the others.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and elemental composition. Electrospray Ionization (ESI) in positive ion mode is a suitable technique.
-
Expected Result: The key validation is the observation of the protonated molecular ion [M+H]⁺. Due to the natural abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) isotopes, a characteristic isotopic cluster of peaks will be observed. The expected peaks would be at approximately m/z 312, 314, 316, and 318, with relative intensities defined by the statistical combination of these isotopes. This complex pattern is a definitive fingerprint for the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy elucidates the carbon-hydrogen framework of the molecule, confirming atomic connectivity.
-
¹H NMR: The spectrum will show distinct signals for the different types of protons.
-
Aromatic Protons: Complex multiplets in the δ 7.5-8.0 ppm region.
-
Sulfonamide N-H: A broad singlet or triplet (depending on solvent and concentration) typically between δ 5-8 ppm.[4][5]
-
Alkyl Protons (-CH₂-): Three distinct signals in the δ 1.8-3.6 ppm region, likely multiplets or triplets, corresponding to the three methylene groups of the chloropropyl chain.
-
-
¹³C NMR: The spectrum will confirm the number of unique carbon atoms.
-
Aromatic Carbons: Signals in the δ 120-140 ppm region.
-
Alkyl Carbons: Signals for the three methylene carbons in the δ 30-50 ppm region.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.[6]
-
Expected Absorption Bands:
-
N-H Stretch: A moderate peak around 3300-3250 cm⁻¹.
-
C-H Aromatic Stretch: Peaks just above 3000 cm⁻¹.
-
C-H Aliphatic Stretch: Peaks just below 3000 cm⁻¹.
-
S=O Asymmetric & Symmetric Stretch: Two strong, characteristic peaks around 1350-1310 cm⁻¹ and 1160-1140 cm⁻¹.[4]
-
S-N Stretch: A peak in the 950-900 cm⁻¹ region.[5]
-
Applications in Research and Drug Development
This compound is not typically an active pharmaceutical ingredient itself but rather a versatile scaffold for building them. Its utility stems from its two chemically distinct handles:
-
Aryl Bromide: The bromo group on the benzene ring is a prime site for metal-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, or Buchwald-Hartwig amination. This allows for the straightforward introduction of diverse chemical moieties, enabling the rapid generation of compound libraries for screening.
-
Alkyl Chloride: The primary chloro group at the end of the propyl chain is susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the attachment of various nucleophiles, such as amines, thiols, or azides, to introduce different pharmacophores or linking groups.
The sulfonamide core itself is a well-established pharmacophore found in numerous approved drugs, known for its ability to act as a stable hydrogen bond donor and acceptor, mimicking a peptide bond. The strategic combination of these three features makes this compound a valuable starting material for synthesizing targeted inhibitors, molecular probes, and other complex organic molecules.
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Alam, M., et al. (2018). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PMC - NIH. [Link]
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The Royal Society of Chemistry. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]
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Tsefack, C. K., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. PMC - PubMed Central. [Link]
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Banci, L., et al. (1992). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. PubMed. [Link]
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An In-depth Technical Guide to 3-Bromo-N-(3-chloropropyl)benzenesulfonamide: Structure, Synthesis, and Scientific Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-N-(3-chloropropyl)benzenesulfonamide, a halogenated benzenesulfonamide derivative of interest in synthetic and medicinal chemistry. While this molecule may serve as a versatile building block or intermediate, its specific properties and applications are not extensively documented in publicly available literature. Therefore, this guide synthesizes foundational principles of sulfonamide chemistry, detailed analytical interpretation, and established synthetic methodologies to provide a robust framework for its study and utilization. We will delve into its structural characteristics, propose a detailed synthetic protocol based on analogous reactions, and explore its potential reactivity and applications within the broader context of drug discovery and materials science.
Introduction: The Significance of the Benzenesulfonamide Scaffold
The benzenesulfonamide functional group is a cornerstone in modern medicinal chemistry, renowned for its presence in a wide array of therapeutic agents.[1] From antibacterial sulfa drugs to diuretics, hypoglycemic agents, and protease inhibitors, the sulfonamide moiety's unique electronic and steric properties allow it to act as a versatile pharmacophore.[2][3] Its ability to participate in hydrogen bonding and its metabolic stability make it a favored component in drug design. The introduction of halogen atoms, such as bromine and chlorine, into the molecular structure can further modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[4][5]
This compound combines these key features: a benzenesulfonamide core, a bromine substituent on the aromatic ring, and a reactive N-chloropropyl side chain. This trifecta of functionalities suggests its potential as a valuable intermediate for the synthesis of more complex molecules with tailored biological activities. The bromine atom offers a site for cross-coupling reactions, while the terminal chlorine on the propyl chain provides a handle for nucleophilic substitution, allowing for the introduction of diverse chemical entities.
Molecular Structure and Physicochemical Properties
The core structure of this compound consists of a benzene ring substituted with a bromine atom at the meta-position and a sulfonamide group. The nitrogen of the sulfonamide is further substituted with a 3-chloropropyl chain.
Predicted Physicochemical Properties
| Property | Value | Source |
| CAS Number | 929000-46-4 | [6][7][8] |
| Molecular Formula | C₉H₁₁BrClNO₂S | [6] |
| Molecular Weight | 312.61 g/mol | [6] |
| Melting Point | 60 - 64 °C | [6] |
| Appearance | White to Pale Beige Solid | [6] |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol | [6] |
The presence of both bromine and chlorine atoms provides a distinct isotopic signature that can be observed in mass spectrometry, aiding in its identification.[6]
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Unveiling the Therapeutic Potential of 3-Bromo-N-(3-chloropropyl)benzenesulfonamide: A Mechanistic and Methodological Guide
Abstract
This technical guide provides a comprehensive exploration of the potential mechanisms of action for the novel compound, 3-Bromo-N-(3-chloropropyl)benzenesulfonamide. While direct empirical data on this specific molecule is nascent, this document synthesizes the extensive body of research on the benzenesulfonamide scaffold to propose and detail plausible biological activities and molecular targets. We delve into hypothesized roles in oncology and neurology, focusing on carbonic anhydrase inhibition and receptor tyrosine kinase modulation. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational framework for future investigation, complete with detailed, actionable experimental protocols and conceptual diagrams to catalyze discovery.
Introduction: The Benzenesulfonamide Scaffold as a Privileged Pharmacophore
The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2][3] Its remarkable versatility stems from its ability to engage in key hydrogen-bonding interactions and its synthetic tractability, allowing for fine-tuning of pharmacokinetic and pharmacodynamic properties.[4] Benzenesulfonamide derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and antiviral properties.[1][2][5][6][7][8][9]
This compound is a compound of interest due to the unique combination of the core benzenesulfonamide structure with a bromine atom and an N-alkyl halide chain. The bromine atom can serve as a handle for further chemical modification or may participate in halogen bonding, a recognized interaction in drug-receptor binding.[4] The N-(3-chloropropyl) group introduces a reactive electrophilic site, suggesting potential for covalent interactions with biological targets, a mechanism that can lead to potent and sustained inhibition. This guide will explore the most probable mechanisms of action for this compound based on these structural features and the established pharmacology of its chemical class.
Hypothesized Mechanisms of Action
Given the extensive research on analogous compounds, we can postulate several high-probability mechanisms of action for this compound.
Carbonic Anhydrase Inhibition: A Prominent Target
One of the most well-documented activities of benzenesulfonamides is the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes crucial for various physiological processes.[5][6][7]
-
Anticancer Potential: Specifically, CA IX is overexpressed in many hypoxic tumors and plays a key role in tumor acidosis and proliferation.[5] Inhibition of CA IX by sulfonamides is a validated anticancer strategy.[5] It is plausible that this compound could act as a CA IX inhibitor.
-
Anticonvulsant Activity: Other CA isoforms, such as hCA II and hCA VII, are implicated in epileptogenesis.[6][7] The anticonvulsant effects of some benzenesulfonamide derivatives have been attributed to their inhibition of these isoforms.[6][7]
The sulfonamide group can coordinate with the zinc ion in the active site of carbonic anhydrases, leading to potent inhibition. The specific substituents on the benzene ring and the N-alkyl chain would then modulate the affinity and selectivity for different CA isoforms.
Kinase Inhibition: Modulating Cellular Signaling
The benzenesulfonamide scaffold has been identified in numerous kinase inhibitors, which are critical regulators of cell signaling and are often dysregulated in diseases like cancer.[10]
-
Receptor Tyrosine Kinases (RTKs): Tropomyosin receptor kinase A (TrkA) is an emerging target in glioblastoma, and benzenesulfonamide analogs have shown potential as TrkA inhibitors.[10] These compounds can interact with the kinase domain, interfering with downstream signaling pathways that promote cell proliferation and survival.[10] The structural features of this compound make it a candidate for investigation as a kinase inhibitor.
Other Potential Biological Targets
The diverse activities of benzenesulfonamides suggest other potential targets for this compound:
-
Voltage-Gated Sodium Channels (Nav1.7): Certain benzenesulfonamide derivatives have been developed as potent and selective inhibitors of Nav1.7, a key target for the treatment of pain.[11]
-
HIV-1 Capsid Protein: Novel benzenesulfonamide-containing compounds have been identified as inhibitors of the HIV-1 capsid protein, demonstrating a dual-stage inhibition profile.[8][9]
-
Antimicrobial Activity: A number of benzenesulfonamide derivatives have shown promising activity against various bacterial and fungal strains.[1][2][12][13]
Proposed Experimental Workflows for Mechanistic Elucidation
To investigate the hypothesized mechanisms of action for this compound, a structured, multi-faceted experimental approach is required.
Initial Cytotoxicity and Target Class Assessment
The first step is to determine the general biological activity of the compound and to narrow down the potential target classes.
Experimental Protocol: Broad-Spectrum Cell Viability Screening
-
Cell Line Panel: Utilize a diverse panel of human cancer cell lines (e.g., a panel like the NCI-60) representing different tumor types, as well as non-cancerous control cell lines (e.g., fibroblasts).
-
Compound Treatment: Treat cells with a range of concentrations of this compound (e.g., from 0.01 µM to 100 µM) for 72 hours.
-
Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each cell line to identify sensitive and resistant lines. This can provide initial clues about potential tissue-specific activity.
dot
Caption: Initial cytotoxicity screening workflow.
Investigation of Carbonic Anhydrase Inhibition
If the initial screening suggests anticancer or neurological activity, direct investigation of CA inhibition is warranted.
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
-
Enzyme Source: Obtain purified recombinant human CA isoforms (specifically hCA II, hCA VII, and hCA IX).
-
Assay Principle: Utilize a stopped-flow spectrophotometric assay to measure the inhibition of CO2 hydration catalyzed by the CA enzyme.
-
Inhibition Measurement: Determine the Ki (inhibition constant) of this compound against each CA isoform. Acetazolamide should be used as a positive control.
-
Selectivity Profile: Compare the Ki values across the different isoforms to determine the compound's selectivity profile.
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Spectral Data Unattainable for 3-Bromo-N-(3-chloropropyl)benzenesulfonamide, Precluding In-Depth Guide
An exhaustive search for nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the compound 3-Bromo-N-(3-chloropropyl)benzenesulfonamide has yielded no publicly available spectra. Despite efforts to query chemical databases, scientific literature, and supplier technical sheets, the specific ¹H NMR, ¹³C NMR, and mass spectra necessary for a comprehensive technical guide could not be located.
The creation of an in-depth technical guide, as originally intended for researchers, scientists, and drug development professionals, is contingent upon the availability of this fundamental spectral data. Such a guide would require detailed analysis and interpretation of the compound's structural features as revealed by these analytical techniques. Without access to the primary data, any attempt to generate a guide would be speculative and lack the scientific integrity required for the target audience.
Information sought included:
-
¹H NMR Data: To identify the chemical environment of hydrogen atoms within the molecule, providing insights into its structure and conformation.
-
¹³C NMR Data: To determine the types of carbon atoms present, offering a skeletal view of the molecule.
-
Mass Spectrometry Data: To establish the molecular weight and elemental composition, and to deduce structural information from fragmentation patterns.
Commercial listings for this compound from various chemical suppliers were found, confirming its existence and availability for research purposes. However, these listings do not include the necessary analytical data for a detailed spectroscopic analysis.
Given the absence of the core spectral information, the development of the requested in-depth technical guide on this compound cannot proceed. The fundamental requirement of scientific accuracy and authoritative grounding cannot be met without the primary spectral data. Should this data become publicly available in the future, the creation of such a guide would be a feasible and valuable endeavor for the scientific community.
"3-Bromo-N-(3-chloropropyl)benzenesulfonamide" purity and characterization
An In-depth Technical Guide to the Purity and Characterization of 3-Bromo-N-(3-chloropropyl)benzenesulfonamide
For researchers, scientists, and professionals in drug development, the rigorous confirmation of a molecule's identity and purity is a foundational requirement for advancing any project. This guide provides a detailed examination of the essential methodologies for the purification and comprehensive characterization of this compound, a halogenated benzenesulfonamide derivative. As a Senior Application Scientist, the following protocols and explanations are grounded in established analytical principles to ensure both scientific accuracy and practical applicability.
The Imperative of Purity: Foundational Purification Strategies
Following synthesis, the crude this compound product will invariably contain unreacted starting materials, byproducts, and residual solvents. The choice of purification method is dictated by the nature of these impurities and the desired final purity level.
A. Recrystallization: The Workhorse of Solid Purification
Recrystallization is a robust and cost-effective technique for purifying solid compounds. Its efficacy hinges on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.
Causality of Solvent Selection: The ideal solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Conversely, impurities should either be completely soluble at room temperature (to remain in the mother liquor) or insoluble at the boiling point (to be removed by hot filtration). Given the structure of this compound, a moderately polar compound, solvent systems like ethanol/water or isopropanol are excellent starting points for method development.
Step-by-Step Recrystallization Protocol:
-
Solubilization: Dissolve the crude solid in a minimal amount of the chosen hot solvent (e.g., isopropanol) to create a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. The decrease in solubility will cause the pure compound to crystallize. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent. The melting point of the dried solid can serve as an initial, albeit non-definitive, indicator of purity.[1]
B. Silica Gel Column Chromatography: For High-Purity Isolation
For separating complex mixtures or achieving the highest purity, column chromatography is the preferred method. It separates compounds based on their differential adsorption to a stationary phase (silica gel) as a liquid mobile phase passes through it.
Principle of Separation: Silica gel is a polar adsorbent. Nonpolar compounds will have weaker interactions with the silica and will elute faster, while more polar compounds will adsorb more strongly and elute later. The mobile phase (eluent) is chosen to provide optimal separation. For this compound, a gradient of ethyl acetate in hexanes is a common and effective eluent system.
Workflow for Chromatographic Purification:
-
Column Packing: Prepare a column with silica gel slurried in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of solvent and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the column.
-
Elution: Begin passing the mobile phase through the column, collecting fractions. The polarity of the eluent can be gradually increased (e.g., to 20%, 30% ethyl acetate) to elute compounds with increasing polarity.
-
Fraction Analysis: Analyze the collected fractions using Thin-Layer Chromatography (TLC) to identify those containing the pure product.[2]
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.
Purity Verification: A Multi-Technique Approach
Purity is not merely assumed post-purification; it must be empirically proven. A combination of chromatographic and spectroscopic methods provides a self-validating system for purity determination.
A. High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for quantitative purity analysis in the pharmaceutical industry.[3][4] It offers high resolution, sensitivity, and reproducibility. A Reverse-Phase HPLC (RP-HPLC) method is typically employed for compounds of this polarity.
Method Parameters for Purity Assessment:
| Parameter | Typical Value | Rationale |
|---|---|---|
| Column | C18 (e.g., YMC-Triart C8) | The nonpolar stationary phase effectively retains the analyte for separation.[3] |
| Mobile Phase | Acetonitrile and Water (with 0.1% formic acid) | A common solvent system for RP-HPLC, offering good peak shape and resolution. |
| Elution | Gradient (e.g., 40% to 90% Acetonitrile over 20 min) | A gradient elution ensures that both early and late-eluting impurities are resolved. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns, balancing analysis time and resolution.[3] |
| Detector | UV-Vis or Photo-Diode Array (PDA) at 254 nm | The aromatic ring of the compound allows for strong UV absorbance. A PDA detector provides additional spectral data to assess peak purity.[3] |
| Sample Prep | ~1 mg/mL in mobile phase or acetonitrile | Ensures complete dissolution and compatibility with the HPLC system.[2] |
Data Interpretation: The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram. A purity level of >98% is often required for drug development applications.
Structural Elucidation: Confirming Molecular Identity
Once purity is established, a suite of spectroscopic techniques is employed to unequivocally confirm the structure of this compound.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for full characterization.[5]
Expected ¹H NMR Signals:
| Protons | Multiplicity | Approx. Chemical Shift (ppm) | Rationale |
|---|---|---|---|
| Aromatic (C4-H, C6-H) | Multiplet | 7.8 - 8.0 | Protons ortho to the electron-withdrawing sulfonyl group are deshielded. |
| Aromatic (C2-H, C5-H) | Multiplet | 7.5 - 7.7 | Other aromatic protons. |
| N-H | Triplet (broad) | 5.0 - 6.0 | Coupling to adjacent CH₂ group; chemical shift is solvent-dependent. |
| N-CH₂ | Quartet | 3.2 - 3.4 | Coupled to both N-H and the adjacent CH₂. |
| Cl-CH₂ | Triplet | 3.6 - 3.8 | Deshielded by the electronegative chlorine atom. |
| -CH₂- (middle) | Quintet | 2.0 - 2.2 | Coupled to the two adjacent CH₂ groups. |
Expected ¹³C NMR Signals: The spectrum would show distinct signals for the aromatic carbons (120-140 ppm), the N-CH₂ carbon (~42 ppm), the Cl-CH₂ carbon (~45 ppm), and the central CH₂ carbon (~33 ppm).
B. Mass Spectrometry (MS)
MS provides the molecular weight of the compound, serving as a critical confirmation of its elemental composition. For halogenated compounds, the isotopic distribution is a powerful diagnostic tool.[6][7]
Key Diagnostic Features:
-
Isotopic Pattern: The presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in a characteristic cluster of peaks for the molecular ion (M, M+2, M+4, M+6).[8][9][10] The relative intensities of these peaks provide a unique fingerprint confirming the presence of one bromine and one chlorine atom.
-
Fragmentation: Electron Ionization (EI) MS would likely show fragmentation patterns corresponding to the loss of the chloropropyl group and cleavage around the sulfonamide bond, further corroborating the structure.[6]
C. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.[11][12]
Characteristic Absorption Bands:
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretch | 3200 - 3350 |
| C-H (Aromatic) | Stretch | 3000 - 3100 |
| C-H (Aliphatic) | Stretch | 2850 - 3000 |
| S=O (Sulfonamide) | Asymmetric Stretch | 1310 - 1350[13] |
| S=O (Sulfonamide) | Symmetric Stretch | 1140 - 1170[13][14] |
| C=C (Aromatic) | Stretch | 1450 - 1600 |
| C-Br | Stretch | 500 - 600 |
| C-Cl | Stretch | 600 - 800 |
The presence of strong absorption bands in the specified regions for the sulfonyl (S=O) and N-H groups provides definitive evidence for the sulfonamide functionality.
Conclusion
The validation of this compound requires a systematic and multi-faceted analytical approach. By integrating robust purification techniques like recrystallization and column chromatography with definitive purity assessment via HPLC, the integrity of the compound is established. Subsequent structural confirmation through NMR, Mass Spectrometry, and FTIR provides the unequivocal evidence of identity required by the rigorous standards of chemical and pharmaceutical research. This self-validating workflow ensures that the molecule carried forward into subsequent research and development is of the highest quality and known identity.
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3-Bromo-N-(3-chloropropyl)benzenesulfonamide: A Versatile Bifunctional Building Block for Targeted Protein Degradation
A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract
Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of the most prominent TPD approach, Proteolysis-Targeting Chimeras (PROTACs), lies the linker, a critical component that connects a target-binding ligand to an E3 ubiquitin ligase recruiter. The chemical nature of this linker dictates the efficacy, selectivity, and physicochemical properties of the final degrader molecule. This technical guide introduces 3-Bromo-N-(3-chloropropyl)benzenesulfonamide, a commercially available chemical entity, as a highly versatile and strategic building block for the synthesis of novel protein degraders. We will dissect its chemical attributes, provide detailed synthetic workflows for its incorporation into heterobifunctional degraders, and discuss the mechanistic implications of its core structure. This document serves as a practical resource for researchers in drug discovery, offering a roadmap for leveraging this building block to accelerate the development of next-generation therapeutics.
Part 1: The Dawn of a New Therapeutic Paradigm: Targeted Protein Degradation
The principle of targeted protein degradation (TPD) represents a significant shift from the traditional occupancy-driven pharmacology of small molecule inhibitors.[1][2] Instead of merely blocking the function of a pathogenic protein, TPD harnesses the cell's own natural disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate it.[1][3] This is primarily achieved through the use of heterobifunctional molecules known as Proteolysis-Targeting Chimeras (PROTACs).[4][5][6]
A PROTAC molecule consists of three key components:
-
A warhead that binds to the protein of interest (POI).
-
An E3 ligase-recruiting ligand that engages an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or von Hippel-Lindau (VHL)).[4][7]
The linker is not merely a passive spacer but plays a crucial role in dictating the PROTAC's ability to induce a productive ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for the ubiquitination and subsequent degradation of the POI by the 26S proteasome.[1][5] Another fascinating class of TPD agents are "molecular glues," smaller molecules that induce or stabilize the interaction between an E3 ligase and a target protein, often without a distinct linker.[10][11][12][13][14]
The strategic selection of building blocks for linker synthesis is therefore paramount. This compound presents itself as a compelling starting point due to its possession of two distinct and orthogonally reactive functional groups, allowing for a modular and controlled approach to PROTAC assembly.
Part 2: Core Attributes of this compound
A thorough understanding of the physicochemical properties and structural features of a building block is fundamental to its effective application.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 929000-46-4 | [15][16] |
| Molecular Formula | C₉H₁₁BrClNO₂S | [15] |
| Molecular Weight | 328.61 g/mol | [17] |
| Appearance | White to Pale Beige Solid | [18] |
| Melting Point | 60 - 64°C | [18] |
| Solubility | Slightly soluble in Chloroform, DMSO, Methanol | [18] |
Structural Analysis and Reactivity
The molecule's utility stems from its trifecta of functional components: an aryl bromide, a sulfonamide core, and an alkyl chloride.
Caption: Chemical structure and key reactive sites of the building block.
-
Aryl Bromide: This functional group is a cornerstone of modern organic synthesis, serving as a versatile handle for palladium-catalyzed cross-coupling reactions. This allows for the precise installation of a wide array of chemical moieties, including aryl, heteroaryl, or vinyl groups that may be part of a POI or E3 ligase ligand.
-
Alkyl Chloride: The 3-chloropropyl chain provides a reactive electrophilic site for nucleophilic substitution reactions. This is ideal for coupling with nucleophiles commonly found in POI or E3 ligase ligands, such as amines, phenols, or thiols. The three-carbon chain also offers a degree of flexibility and length to the resulting linker.
-
Benzenesulfonamide Core: The central sulfonamide group is not merely a structural support. It imparts specific physicochemical properties to the molecule, such as increased polarity and the potential for hydrogen bonding. In the context of a PROTAC, this can influence crucial parameters like solubility, cell permeability, and the conformational preferences of the linker, all of which impact ternary complex formation.
Part 3: Synthesis and Characterization
While this compound is commercially available, understanding its synthesis provides insight into its purity and potential for derivatization.
Proposed Synthetic Protocol
The synthesis is a straightforward two-step process starting from commercially available 3-bromobenzenesulfonyl chloride.
Step 1: Synthesis of this compound
-
Reaction Setup: To a solution of 3-aminopropan-1-ol (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0°C, add a base such as triethylamine (1.2 eq.).
-
Addition of Sulfonyl Chloride: Slowly add a solution of 3-bromobenzenesulfonyl chloride (1.1 eq.) in the same solvent to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, wash the reaction mixture with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Chlorination: The resulting alcohol intermediate is then dissolved in dichloromethane. Thionyl chloride (1.5 eq.) is added dropwise at 0°C. The reaction is stirred at room temperature for 4-6 hours.
-
Purification: The solvent is removed in vacuo, and the crude product is purified by column chromatography on silica gel to yield this compound.
Standard Characterization
-
¹H and ¹³C NMR: To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.[19]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Part 4: A Modular Workflow for PROTAC Synthesis
The key advantage of this compound is the differential reactivity of its two halide groups, which enables a controlled, stepwise synthesis of the final PROTAC molecule. The aryl bromide typically requires metal catalysis for reaction, while the alkyl chloride reacts readily with nucleophiles. This allows for two primary synthetic strategies.
Workflow A: Initial Aryl Functionalization via Cross-Coupling
This strategy is ideal when the incoming ligand (either for the POI or E3 ligase) is stable to the conditions of nucleophilic substitution.
Caption: Workflow A for PROTAC synthesis starting with a cross-coupling reaction.
Hypothetical Protocol for Step 1 (Suzuki Coupling):
-
Combine this compound (1.0 eq.), the desired boronic acid or ester (Ligand 1, 1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like potassium carbonate (2.0 eq.) in a mixture of toluene and water.
-
Degas the mixture with nitrogen or argon for 15 minutes.
-
Heat the reaction to 80-100°C and stir until the starting material is consumed (monitor by LC-MS).
-
Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry, concentrate, and purify the crude intermediate by column chromatography.
Workflow B: Initial Alkyl Functionalization via Nucleophilic Substitution
This approach is preferred when the nucleophilic ligand is more robust or when the cross-coupling partner is sensitive to free amines or hydroxyls.
Caption: Workflow B for PROTAC synthesis starting with nucleophilic substitution.
Hypothetical Protocol for Step 1 (N-Alkylation):
-
Dissolve the amine-containing ligand (Ligand 1, 1.0 eq.) in a polar aprotic solvent like dimethylformamide (DMF).
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq.) and a catalytic amount of sodium iodide.
-
Add this compound (1.1 eq.) to the mixture.
-
Heat to 60-80°C and stir until completion (monitor by LC-MS).
-
Cool the reaction, dilute with water, and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers, dry, concentrate, and purify the intermediate by column chromatography.
Part 5: The PROTAC Mechanism of Action
Regardless of the synthetic route, the ultimate goal is to create a molecule that can effectively induce the degradation of a target protein. The linker, constructed from our building block, is central to this process.
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Unveiling the Molecular Dossier: A Technical Guide to Identifying the Biological Targets of 3-Bromo-N-(3-chloropropyl)benzenesulfonamide
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth exploration of the potential biological targets of the novel compound, 3-Bromo-N-(3-chloropropyl)benzenesulfonamide. As a Senior Application Scientist, the following content is structured to not only present established methodologies but to also instill a strategic, causality-driven approach to target identification. We will delve into predictive analyses based on its chemical scaffold and outline a comprehensive, multi-pronged strategy for empirical validation.
Prolegomenon: Deconstructing this compound
The compound , this compound, possesses two key pharmacophoric features: the benzenesulfonamide core and the reactive N-(3-chloropropyl)amine side chain. The benzenesulfonamide moiety is a well-established scaffold in medicinal chemistry, known to interact with a diverse array of biological targets, conferring a wide range of pharmacological activities.[1][2][3][4] The presence of the N-(3-chloropropyl)amine group introduces an electrophilic center, suggesting the potential for covalent interactions with nucleophilic residues on target proteins. This dual-feature composition necessitates a multifaceted approach to target elucidation.
Predictive Target Analysis: Leveraging the Known to Illuminate the Unknown
Based on extensive research into structurally related compounds, we can hypothesize several primary classes of biological targets for this compound.
The Benzenesulfonamide Legacy: A Rich Source of Potential Targets
The benzenesulfonamide core is a privileged scaffold in drug discovery, with derivatives demonstrating a remarkable breadth of biological activities.[2][3] These activities stem from the ability of the sulfonamide group to act as a zinc-binding group, as well as engaging in key hydrogen bonding interactions within enzyme active sites.
| Potential Target Class | Rationale Based on Benzenesulfonamide Core | Key References |
| Carbonic Anhydrases (CAs) | The sulfonamide group is a classic zinc-binding motif, making CAs a primary target class for benzenesulfonamide-containing molecules.[2][3] | Supuran, 2008 [cited in 2, 12] |
| Kinases | Certain benzenesulfonamide derivatives have been identified as kinase inhibitors, such as inhibitors of the Tropomyosin receptor kinase A (TrkA).[5] | |
| Acetylcholinesterase (AChE) | Studies have shown that some benzenesulfonamide derivatives can act as potent inhibitors of AChE.[6] | |
| α-Glycosidase | Inhibition of α-glycosidase has been observed with certain benzenesulfonamide analogs.[6] | |
| Glutathione S-Transferase (GST) | Benzenesulfonamide derivatives have also been reported as inhibitors of GST.[6] | |
| HIV-1 Capsid Protein | Phenylalanine derivatives containing a benzenesulfonamide moiety have been developed as inhibitors of the HIV-1 capsid protein.[7][8] |
The N-(3-chloropropyl)amine Moiety: A Handle for Covalent Engagement
The N-(3-chloropropyl)amine side chain is an alkylating agent, capable of forming a reactive aziridinium ion intermediate. This electrophilic species can then be attacked by nucleophilic residues on a protein, such as cysteine, histidine, or lysine, leading to the formation of a stable covalent bond. This mode of action can result in irreversible inhibition and prolonged pharmacological effects.
A Strategic Framework for Target Identification and Validation
A robust and comprehensive approach to target identification should integrate both computational and experimental methodologies. This ensures a higher degree of confidence in the identified targets and provides a deeper understanding of the compound's mechanism of action.
In Silico Target Prediction: The Digital Pathfinder
Computational methods serve as an invaluable initial step to narrow down the vast landscape of potential protein targets.[9][10][11]
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"3-Bromo-N-(3-chloropropyl)benzenesulfonamide" in medicinal chemistry
An In-Depth Technical Guide to 3-Bromo-N-(3-chloropropyl)benzenesulfonamide in Medicinal Chemistry
Foreword: The Strategic Value of a Versatile Scaffold
In the landscape of modern drug discovery, the benzenesulfonamide moiety stands as a "privileged scaffold"—a core chemical structure that consistently appears in a multitude of biologically active compounds. Its unique electronic and steric properties allow for specific, high-affinity interactions with a wide range of biological targets. This guide delves into a particularly strategic, yet underexplored, member of this family: This compound . While not an end-drug itself, its true value lies in its exceptional potential as a versatile chemical intermediate. The dual reactive handles—a bromo group amenable to cross-coupling and a chloropropyl chain ready for nucleophilic substitution—make it a powerful starting point for constructing diverse libraries of novel therapeutic agents. This document will provide researchers, scientists, and drug development professionals with a comprehensive understanding of its synthesis, physicochemical properties, and strategic application in the synthesis of medicinally relevant compounds.
Core Compound Analysis: Physicochemical Profile
A thorough understanding of a compound's physical and chemical properties is the bedrock of its successful application in synthetic and medicinal chemistry. This compound is a solid, typically appearing as a white to pale beige substance.[1] Its key identifiers and properties are summarized below.
| Property | Value | Source |
| CAS Number | 929000-46-4 | [2][3] |
| Molecular Formula | C₉H₁₁BrClNO₂S | [3] |
| Molecular Weight | 312.61 g/mol | [3] |
| Melting Point | 60 - 64°C | [1] |
| Appearance | White to Pale Beige Solid | [1] |
| Solubility | Slightly soluble in Chloroform, DMSO, Methanol | [1] |
| Storage | Sealed in a dry environment at room temperature | [1] |
Synthetic Strategy and Protocol
The synthesis of this compound is a straightforward and robust process, typically achieved through the reaction of 3-bromobenzenesulfonyl chloride with 3-chloropropylamine. This nucleophilic substitution reaction at the sulfonyl group is a cornerstone of sulfonamide synthesis.
Reaction Scheme
The fundamental reaction involves the attack of the primary amine (3-chloropropylamine) on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. A base is typically required to neutralize the HCl byproduct.
Caption: General synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative, self-validating methodology. The causality behind each step is explained to ensure reproducibility and understanding.
Objective: To synthesize this compound.
Materials:
-
3-Bromobenzenesulfonyl chloride (1.0 eq)
-
3-Chloropropylamine hydrochloride (1.05 eq)
-
Triethylamine (TEA) (2.2 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Amine Free-Basing (Causality: The hydrochloride salt of the amine is not nucleophilic. The added base deprotonates the ammonium salt to generate the reactive free amine in situ.)
-
To a stirred suspension of 3-chloropropylamine hydrochloride (1.05 eq) in anhydrous DCM, add triethylamine (1.1 eq) at 0°C (ice bath).
-
Stir the mixture for 20-30 minutes at 0°C.
-
-
Sulfonylation Reaction (Causality: The reaction is exothermic; slow addition at 0°C controls the reaction rate and minimizes side reactions. The second equivalent of base neutralizes the HCl generated during the sulfonylation.)
-
Dissolve 3-bromobenzenesulfonyl chloride (1.0 eq) in a separate flask with anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the cold amine mixture over 30 minutes.
-
Add the remaining triethylamine (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor completion using Thin Layer Chromatography (TLC).
-
-
Aqueous Workup (Causality: This sequence removes impurities. HCl wash removes excess amine and TEA. NaHCO₃ wash removes any unreacted sulfonyl chloride (which hydrolyzes) and residual acid. Brine wash removes bulk water.)
-
Once the reaction is complete, dilute the mixture with DCM.
-
Transfer to a separatory funnel and wash sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and brine (1x).
-
-
Drying and Concentration (Causality: Removal of all water is crucial before solvent evaporation to prevent hydrolysis and to obtain a dry product.)
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification (Causality: Column chromatography is necessary to remove any non-polar or highly polar impurities, yielding the pure sulfonamide.)
-
Purify the crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Combine the pure fractions and evaporate the solvent to afford this compound as a solid.
-
The Strategic Role in Medicinal Chemistry: A Gateway to Diverse Bioactive Molecules
The true power of this compound lies in its two distinct, orthogonally reactive sites. This dual functionality allows for a systematic and modular approach to drug design, enabling the exploration of vast chemical space around the benzenesulfonamide core.
Caption: Strategic diversification of the core scaffold.
Leveraging the Bromine Handle: Access to Novel Bi-aryl Structures
The bromine atom on the benzene ring is a versatile handle for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, which is critical for tuning the pharmacological profile of a drug candidate.
-
Suzuki Coupling: Reaction with boronic acids or esters introduces new aryl or heteroaryl rings. This is a common strategy in the development of kinase inhibitors, where interactions with aromatic residues in the ATP-binding pocket are crucial.[4]
-
Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, introducing substituted amines. This is highly relevant for targets where hydrogen bonding and salt-bridge formation are key to ligand binding.[5]
Exploiting the Chloropropyl Chain: Nucleophilic Substitution and Cyclization
The terminal chloro group on the N-propyl chain is an excellent electrophile for Sɴ2 reactions.
-
Nucleophilic Substitution: A wide range of nucleophiles (amines, thiols, azides, alkoxides) can be introduced. This is particularly useful for attaching solubilizing groups, linkers for antibody-drug conjugates, or pharmacophores that interact with specific pockets of a target protein. For instance, reacting with a secondary amine like piperazine is a common motif in CNS-active agents.
-
Intramolecular Cyclization: Deprotonation of the sulfonamide nitrogen can lead to an intramolecular Sɴ2 reaction, forming a six-membered cyclic sulfonamide (a sultam). These constrained analogs are valuable for probing the required conformation for biological activity.
Structure-Activity Relationship (SAR) Insights from Benzenesulfonamide Derivatives
While SAR data for the title compound is not available, extensive research on the broader benzenesulfonamide class provides a predictive framework for its derivatives. The choice of substituents at both the aryl ring (via the bromo position) and the N-alkyl chain (via the chloro position) dramatically influences biological activity.
| Therapeutic Area | Key Target(s) | General SAR Insights | Representative Reference(s) |
| Anticancer | Tubulin, Carbonic Anhydrase IX, Receptor Tyrosine Kinases (e.g., TrkA) | Small, electron-withdrawing groups on the benzene ring often enhance activity. The sulfonamide nitrogen can be part of a larger heterocyclic system to improve potency. | [4][6][7] |
| Anticonvulsant | Carbonic Anhydrase (CA II, CA VII) | The unsubstituted sulfonamide group (-SO₂NH₂) is a classic zinc-binding pharmacophore for CA inhibition. Modifications to the benzene ring and N-substituent tune isoform selectivity. | [8] |
| Anti-Alzheimer's | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Bulky substituents on the benzene ring can be tuned to fit within the active site gorge of cholinesterases. Fluorine substitution can enhance binding affinity. | [9] |
| Antiviral (HIV) | HIV-1 Capsid (CA) Protein | The benzenesulfonamide moiety often interacts with a key binding pocket. Modifications mimicking phenylalanine structures have shown high potency. | [10][11] |
| Antimicrobial | Various bacterial enzymes | Lipophilicity, controlled by substituents on the aryl ring and N-alkyl chain, is critical for cell wall penetration and activity. | [7][12] |
Key Experimental Workflow: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
Given the prevalence of antimicrobial activity among sulfonamides, a common and crucial experiment is the determination of the Minimum Inhibitory Concentration (MIC). This protocol outlines the broth microdilution method, a standard for assessing antimicrobial potency.[12][13]
Caption: Workflow for MIC determination by broth microdilution.
Step-by-Step MIC Protocol
Objective: To determine the MIC of a synthesized derivative against a target bacterial strain (e.g., S. aureus).
Materials:
-
Synthesized test compound
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Broth (MHB)
-
Bacterial strain (e.g., S. aureus ATCC 29213)
-
Sterile 96-well microtiter plates
-
Standard antibiotic control (e.g., Ciprofloxacin)
-
Spectrophotometer (optional, for OD reading)
Procedure:
-
Compound Preparation: Prepare a high-concentration stock solution of the test compound (e.g., 1280 µg/mL) in sterile DMSO.
-
Plate Preparation: Add 50 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Serial Dilution: Add 100 µL of the stock compound solution to well 1. Transfer 50 µL from well 1 to well 2. Mix well by pipetting up and down. Continue this 2-fold serial dilution across the plate to well 10. Discard the final 50 µL from well 10. (Wells 11 and 12 serve as controls).
-
Inoculum Preparation: Culture the bacteria overnight. Dilute the culture in fresh MHB to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension 1:150 in MHB to achieve a final target inoculum of ~5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the final bacterial inoculum to wells 1 through 11. This brings the total volume in each well to 100 µL and halves the drug concentration to the desired final test range (e.g., 64 µg/mL down to 0.125 µg/mL).
-
Controls:
-
Growth Control (Positive): Well 11 contains MHB and bacteria but no drug.
-
Sterility Control (Negative): Well 12 contains 100 µL of MHB only.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the well is clear). The growth control (well 11) must be turbid, and the sterility control (well 12) must be clear for the assay to be valid.
Conclusion and Future Outlook
This compound represents a quintessential example of a strategic building block in medicinal chemistry. Its value is not in its own biological activity, but in the vast potential it unlocks through its dual reactive centers. By providing a reliable synthetic entry point and two distinct handles for diversification, this compound serves as an ideal starting scaffold for the development of novel therapeutics across a spectrum of diseases, from cancer and infectious diseases to neurological disorders. The principles and protocols outlined in this guide provide the necessary foundation for researchers to leverage this versatile intermediate in their quest for the next generation of benzenesulfonamide-based medicines.
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- Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing.
- Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling.
- Discovery of Novel Tryptanthrin Derivatives with Benzenesulfonamide Substituents as Multi-Target-Directed Ligands for the Tre
- Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evalu
- Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities.
- Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. PubMed Central (NIH).
- This compound | CAS 929000-46-4. Santa Cruz Biotechnology.
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- Biological Activity Evaluation of Some New Benzenesulphonamide Deriv
- Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147.
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A Senior Application Scientist's Guide to 3-Bromo-N-(3-chloropropyl)benzenesulfonamide: A Versatile Scaffold for Targeted Protein Degradation
Executive Summary
Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, moving beyond simple inhibition to achieve the complete removal of disease-causing proteins.[1][2] This is often accomplished using heterobifunctional molecules like Proteolysis Targeting Chimeras (PROTACs) that recruit a target protein to an E3 ubiquitin ligase, marking it for destruction by the proteasome.[1][3] The success of any TPD program hinges on the rational design and synthesis of these complex molecules. This guide focuses on the strategic utility of 3-Bromo-N-(3-chloropropyl)benzenesulfonamide , a chemical building block poised for significant impact in the synthesis of novel protein degraders. We will dissect its chemical functionalities, outline a comprehensive workflow from covalent ligand discovery to PROTAC validation, and provide detailed, field-tested protocols for researchers, scientists, and drug development professionals.
The Chemical Logic: Deconstructing this compound
This commercially available molecule[4][5][6] is not a degrader itself, but rather a highly strategic starting material. Its power lies in the orthogonal reactivity of its two key functional groups, which allows for a stepwise and controlled approach to building complex degrader molecules.
-
The Covalent Warhead: N-(3-chloropropyl) Group: The terminal alkyl chloride is a moderately reactive electrophile. This "warhead" is designed to form a permanent covalent bond with nucleophilic amino acid residues on a protein surface, most commonly cysteine.[7][8] This covalent interaction provides a durable anchor to the protein of interest (POI), a critical first step in many modern drug discovery campaigns, including TPD.[9][10]
-
The Synthetic Handle: 3-Bromo-benzenesulfonamide Core: The bromo-aryl group is a cornerstone of modern medicinal chemistry. It is an ideal substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the precise and versatile attachment of linkers, which are essential for connecting the target-binding portion of a PROTAC to the E3 ligase-recruiting element.[11][12]
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 929000-46-4 | ChemicalBook[5] |
| Molecular Formula | C₉H₁₁BrClNO₂S | Santa Cruz Biotechnology[6] |
| Molecular Weight | 312.61 g/mol | ChemicalBook[5] |
The Workflow: From Covalent Fragment to Validated Degrader
Leveraging this scaffold involves a multi-stage, hypothesis-driven process. The goal is to first use the molecule as a "fragment" to identify a covalent binder for a target protein and then elaborate it into a functional PROTAC.
Phase 1: Covalent Ligand Discovery & Validation
The foundational step is to confirm that the N-(3-chloropropyl)benzenesulfonamide portion of the molecule can covalently bind to your protein of interest (POI) in a cellular context.
Experiment: Covalent Fragment Screening by Mass Spectrometry
Causality: The most direct way to identify covalent modification is to measure the mass of the target protein.[13] Intact protein mass spectrometry (MS) allows for rapid screening of a fragment library to see if any compounds form a covalent adduct, which is observed as a specific mass shift corresponding to the fragment's molecular weight.[13][14][15][16]
Protocol: Intact Protein MS Screening
-
Protein Preparation: Purify the target protein to >95% purity. Ensure the protein is in a stable buffer without interfering nucleophiles (e.g., DTT).
-
Incubation: Incubate the target protein (e.g., at 1-5 µM) with this compound (e.g., at 10-50 µM) at room temperature or 37°C. Include a DMSO vehicle control.
-
Time Course: Take aliquots at various time points (e.g., 0, 1, 4, 24 hours) to assess the reaction kinetics.
-
Sample Preparation: Quench the reaction by adding formic acid. Desalt the protein using a C4 ZipTip or similar method.
-
MS Analysis: Analyze the samples via LC-MS on a high-resolution mass spectrometer (e.g., Q-TOF).
-
Data Interpretation: Look for a new peak in the deconvoluted mass spectrum corresponding to [Mass of Protein] + [Mass of Fragment - Mass of HCl]. The loss of HCl (36.46 Da) is expected from the alkylation reaction.
Experiment: Target Engagement Validation by CETSA
Causality: While MS confirms binding to a purified protein, it doesn't prove the compound engages the target in the complex environment of a living cell.[17] The Cellular Thermal Shift Assay (CETSA) addresses this by measuring target stabilization upon ligand binding.[18][19] A protein bound to a ligand is typically more resistant to heat-induced denaturation, which can be quantified.[20]
Protocol: Western Blot-Based CETSA
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with the test compound (e.g., 10 µM this compound) or DMSO vehicle for 1-2 hours.
-
Heating Step: Harvest cells, wash with PBS, and resuspend in a buffered solution. Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by immediate cooling on ice.[21]
-
Lysis and Separation: Lyse the cells by repeated freeze-thaw cycles.[21] Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 min at 4°C).[21][22]
-
Quantification: Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Western Blot: Analyze equal amounts of soluble protein from each temperature point by SDS-PAGE and Western blot using an antibody specific to the target protein.[23][24]
-
Data Analysis: Quantify the band intensities. Plot the percentage of soluble protein remaining versus temperature. A positive target engagement will result in a rightward shift of the melting curve for the compound-treated sample compared to the DMSO control.[17]
Phase 2: PROTAC Synthesis
With a validated covalent warhead in hand, the bromo-aryl group is now activated for elaboration into a full PROTAC. This involves a modular synthesis approach.
Synthetic Causality: This two-stage approach is synthetically efficient. The robust palladium-catalyzed Suzuki coupling is performed first to install the linker onto the stable bromo-aryl core. This is followed by a milder reaction, such as a Mitsunobu or amide coupling, to attach the often more delicate E3 ligase ligand to the other end of the linker. This sequence prevents the degradation of sensitive functional groups.
Phase 3: Degradation Validation & Characterization
Once synthesized, the candidate PROTACs must be rigorously tested to confirm they induce the degradation of the target protein.
Experiment: Western Blot for Protein Degradation
Causality: The most direct and widely used method to measure protein degradation is to visualize the disappearance of the target protein from cell lysates.[1][25] Western blotting provides a semi-quantitative readout of protein levels.[26]
Protocol: Dose-Response Degradation Assay
-
Cell Plating: Plate cells in a multi-well format (e.g., 12- or 24-well plates) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC. A typical concentration range is from 1 nM to 10 µM. Include a DMSO vehicle control. It is also critical to include negative controls, such as a compound where the E3 ligand is epimerized or blocked, to prove the degradation is dependent on ternary complex formation.[27][28]
-
Incubation: Incubate the cells for a sufficient duration to observe degradation (e.g., 6, 12, or 24 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse them directly in RIPA buffer supplemented with protease and phosphatase inhibitors.[22][23]
-
Quantification & Blotting: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[23] Perform SDS-PAGE and Western blot analysis for the target protein. Also, probe for a loading control (e.g., GAPDH, β-Actin) to normalize the data.[24]
-
Analysis: Quantify the band intensities using densitometry. Normalize the target protein signal to the loading control signal for each lane.
Data Analysis: Determining DC₅₀ and Dₘₐₓ
From the quantitative Western blot data, two key efficacy parameters are determined:[1]
-
DC₅₀ (Half-maximal degradation concentration): The concentration of the PROTAC that induces 50% degradation of the target protein.[29]
-
Dₘₐₓ (Maximum degradation): The maximum percentage of protein degradation achieved at high PROTAC concentrations.[30][31]
These values are calculated by fitting the normalized protein levels to a dose-response curve in a suitable software package (e.g., GraphPad Prism). Lower DC₅₀ and higher Dₘₐₓ values indicate a more potent and efficacious degrader.[32]
| Parameter | Description | Ideal Value |
| DC₅₀ | Concentration for 50% degradation | Low (nM range) |
| Dₘₐₓ | Maximum degradation level achieved | High (>80-90%) |
| Hook Effect | Loss of degradation at high concentrations | Minimized |
The "hook effect" occurs when high concentrations of a PROTAC favor the formation of binary complexes (PROTAC-Target or PROTAC-E3) over the productive ternary complex, reducing degradation efficiency.[2]
Experiment: Selectivity Profiling with Global Proteomics
Causality: A critical aspect of drug development is ensuring selectivity. While the warhead may have been selective, the final PROTAC could induce degradation of unintended "off-target" proteins. Unbiased, mass spectrometry-based global proteomics is the gold standard for assessing a degrader's selectivity across the entire proteome.[33]
Protocol: TMT-Based Quantitative Proteomics
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to be effective (e.g., 3-5x DC₅₀) and a DMSO vehicle control. Use multiple biological replicates.
-
Lysis and Digestion: Harvest and lyse the cells. Digest the proteins into peptides using trypsin.
-
TMT Labeling: Label the peptides from each condition with tandem mass tags (TMT), which allows for multiplexed analysis.
-
LC-MS/MS Analysis: Combine the labeled samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify thousands of proteins simultaneously. Plot the log₂ fold change in protein abundance for the PROTAC-treated sample versus the control.
-
Interpretation: A successful degrader will show a significant and selective decrease only in the intended target protein, while the abundance of other proteins remains largely unchanged.
Conclusion and Future Directions
This compound is more than a simple chemical; it is a strategic platform for innovation in targeted protein degradation. Its dual-functionality empowers a logical and efficient workflow, enabling researchers to move systematically from target identification to the creation of potent and selective protein degraders. By combining covalent targeting with the synthetic versatility of cross-coupling chemistry, this scaffold provides a robust starting point for developing next-generation therapeutics against previously "undruggable" targets. Future work will undoubtedly involve expanding the library of warheads and linkerologies that can be appended to this core, further broadening its applicability in the fight against a wide range of human diseases.
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Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. PubMed. [Link]
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An Integrated Covalent Drug Design Workflow using Site-Identification by Ligand Competitive Saturation. ChemRxiv. [Link]
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Targeted Protein Degradation: Design Considerations for PROTAC Development. PMC. [Link]
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A Mechanistic Pharmacodynamic Modeling Framework for the Assessment and Optimization of Proteolysis Targeting Chimeras (PROTACs). Research Collection. [Link]
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Integrated Covalent Drug Design Workflow Using Site Identification by Ligand Competitive Saturation. PubMed. [Link]
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Modeling PROTAC Degradation Activity with Machine Learning. arXiv. [Link]
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Target Validation and Exploration. Bio-Techne. [Link]
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CETSA. Pelago Bioscience. [Link]
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Targeted Protein Degradation: Design Considerations for PROTAC Development. eScholarship.org. [Link]
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Assays and technologies for developing proteolysis targeting chimera degraders. PMC. [Link]
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[Covalent drug discovery exploiting the new warheads]. PubMed. [Link]
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Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead. ACS Publications. [Link]
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A critical evaluation of the approaches to targeted protein degradation for drug discovery. ScienceDirect. [Link]
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Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. MDPI. [Link]
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Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ResearchGate. [Link]
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Discovery of electrophilic degraders that exploit SNAr chemistry. bioRxiv. [Link]
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Evaluation of a Covalent Library of Diverse Warheads (CovLib) Binding to JNK3, USP7, or p53. PubMed Central. [Link]
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Characterising covalent warhead reactivity. PMC. [Link]
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Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers. [Link]
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Building blocks and linkers for PROTAC synthesis. Pharmaceutical Business Review. [Link]
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Design, Synthesis, and Activity Evaluation of BRD4 PROTAC Based on Alkenyl Oxindole-DCAF11 Pair. PubMed. [Link]
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Targeted protein degradation: advances in drug discovery and clinical practice. PMC. [Link]
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PROTAC-induced Protein Functional Dynamics in Targeted Protein Degradation. bioRxiv. [Link]
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Applications of Targeted Protein Degradation in Drug Discovery. Crimson Publishers. [Link]
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Recent Advances in PROTACs for Drug Targeted Protein Research. PubMed Central. [Link]
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An In-depth Technical Guide to 3-Bromo-N-(3-chloropropyl)benzenesulfonamide: Synthesis, Characterization, and Potential Research Applications
This technical guide provides a comprehensive overview of the research chemical 3-Bromo-N-(3-chloropropyl)benzenesulfonamide, designed for researchers, scientists, and professionals in drug development. The document details a proposed synthetic route, predicted physicochemical and spectroscopic properties, and explores potential avenues for research based on the known bioactivities of structurally related compounds.
Introduction: The Benzenesulfonamide Scaffold in Drug Discovery
Benzenesulfonamides represent a privileged scaffold in medicinal chemistry, forming the core of a wide array of therapeutic agents. The versatility of the sulfonamide functional group, combined with the diverse substitution patterns possible on the aromatic ring, has led to the development of drugs with antibacterial, anticancer, anti-inflammatory, and carbonic anhydrase inhibitory activities.[1][2] The subject of this guide, this compound, is a halogenated derivative with potential as a versatile intermediate for the synthesis of novel bioactive molecules. The presence of two distinct halogen atoms at different positions offers orthogonal reactivity for further chemical modifications, making it an attractive building block for creating libraries of compounds for high-throughput screening.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 929000-46-4 | Chemical Supplier Data |
| Molecular Formula | C₉H₁₁BrClNO₂S | Chemical Supplier Data |
| Molecular Weight | 312.61 g/mol | Chemical Supplier Data |
| Appearance | White to off-white solid (predicted) | Inferred from similar compounds |
| Melting Point | 60-64 °C | Chemical Supplier Data |
| Boiling Point | Not available | - |
| Solubility | Soluble in organic solvents such as DCM, ethyl acetate, and acetone. Insoluble in water (predicted). | Inferred from structure |
Synthesis of this compound
The synthesis of this compound can be achieved through a standard nucleophilic substitution reaction between 3-bromobenzenesulfonyl chloride and 3-chloro-1-propanamine. This method is a well-established procedure for the formation of sulfonamides.[3]
Proposed Synthetic Workflow
The following diagram illustrates the proposed synthetic route.
Sources
Technical Guide: Safety and Handling of 3-Bromo-N-(3-chloropropyl)benzenesulfonamide
Abstract: This document provides a comprehensive technical guide on the safe handling, storage, and emergency procedures for 3-Bromo-N-(3-chloropropyl)benzenesulfonamide (CAS No. 929000-46-4). As specific toxicological and safety data for this compound are not extensively published, this guide synthesizes information from structurally analogous compounds, including substituted benzenesulfonamides, organobromines, and organochlorides, to establish a robust risk assessment and precautionary handling framework. The intended audience includes researchers, chemists, and professionals in the field of drug development and chemical synthesis.
Section 1: Compound Identification and Physicochemical Profile
This compound is a halogenated benzenesulfonamide derivative. Its structure incorporates a brominated aromatic ring and a chlorinated alkyl chain, functionalities that necessitate careful handling due to their potential reactivity and biological activity. While comprehensive experimental data is limited, the following properties are known or can be reasonably inferred.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source / Comment |
| CAS Number | 929000-46-4 | Santa Cruz Biotechnology[1] |
| Molecular Formula | C₉H₁₁BrClNO₂S | Derived from structure |
| Molecular Weight | 312.61 g/mol | Calculated |
| Appearance | No information available; likely a solid at room temp. | Inferred from similar compounds |
| Solubility | Expected to have low water solubility. | Inferred from organohalide properties[2][3] |
| Boiling Point | No data available. | [4] |
Section 2: Hazard Identification and Risk Assessment
Due to the absence of specific toxicological studies on this compound, a risk assessment must be conducted based on the hazards associated with its functional groups. The molecule should be handled as a substance with significant potential health and environmental risks until proven otherwise.
Inferred GHS Hazard Classification
Based on data from analogous compounds, this compound should be presumptively classified as follows.[5]
Table 2: Inferred GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Basis for Inference |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. | Common classification for benzenesulfonamides and related structures.[6][7] |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled. | Alkyl halides and volatile organobromines can be toxic upon inhalation.[2][5] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. | Halogenated organic compounds are frequently irritating to the skin.[8][9] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. | [9] |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects. | Alkylating agents, such as alkyl halides, carry a risk of mutagenicity.[5][10] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. | A common hazard for powdered or volatile organic chemicals.[4][5] |
| Hazardous to the Aquatic Environment, Long-term | Category 3 | H412: Harmful to aquatic life with long lasting effects. | Organobromine and organochloride compounds are often persistent and harmful to aquatic life.[2][5][11] |
Toxicological Profile (Inferred)
The primary toxicological concerns stem from the two halogenated moieties.
-
Organobromine/Organochloride Toxicity : The presence of both bromine on the aromatic ring and chlorine on the alkyl chain classifies this as a mixed organohalide. Alkyl halides, in particular, are known alkylating agents, which can react with biological nucleophiles like DNA and proteins.[10] This reactivity is the basis for the suspected mutagenicity.[5][10] Inhalation or ingestion may lead to systemic toxicity, potentially affecting the central nervous system, liver, and respiratory tract.[3][12]
-
Benzenesulfonamide Core : While many sulfonamide-based drugs are safe, the parent structure and its derivatives can cause allergic reactions in sensitized individuals.
Symptoms of overexposure may include headache, dizziness, nausea, and irritation of the skin, eyes, and respiratory tract.[3][9]
Environmental Hazards
Organobromine and organochloride compounds are often characterized by their environmental persistence and potential for bioaccumulation.[11] They can be toxic to aquatic organisms and should not be released into the environment.[2][5][8] All waste materials must be treated as hazardous.
Section 3: Engineering Controls & Personal Protective Equipment (PPE)
A multi-layered approach to risk mitigation is essential. The "Hierarchy of Controls" is a fundamental principle in chemical safety, prioritizing the most effective measures.
Caption: Hierarchy of controls for risk mitigation.
Engineering Controls
-
Primary Containment : All handling of the solid compound or its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[2]
-
Ventilation : The laboratory should be equipped with good general ventilation to ensure any fugitive emissions are diluted.[13][14]
-
Safety Equipment : An eyewash station and safety shower must be readily accessible and located close to the workstation.[15]
Personal Protective Equipment (PPE)
PPE is not a substitute for robust engineering controls but is essential for protecting against direct contact.
Table 3: Recommended Personal Protective Equipment (PPE)
| Body Part | Protection | Standard / Specification | Rationale |
| Hands | Nitrile or neoprene gloves. | Must meet EN 374 or equivalent standards.[14] | Protects against skin contact and irritation. Gloves must be inspected before use and disposed of properly after handling.[5][7] |
| Eyes/Face | Tightly fitting safety goggles and/or a full-face shield. | Conforming to EN 166 (EU) or NIOSH (US).[14] | Prevents eye contact with splashes or solid particles, which can cause serious irritation.[8] |
| Body | Flame-resistant lab coat. | Protects skin and personal clothing from contamination.[14] | |
| Respiratory | Not required if handled in a fume hood. | A NIOSH-approved respirator with appropriate cartridges may be necessary for spill cleanup or if engineering controls fail.[14][16] | Protects against inhalation of toxic dust or vapors.[5] |
Section 4: Safe Handling and Storage Protocols
Adherence to strict protocols is critical to minimize exposure risk.
Handling Protocol
-
Pre-Use Inspection : Read and understand all safety precautions before handling.[2][5] Ensure all necessary engineering controls and PPE are in place and functional.
-
Work Area Preparation : Designate a specific area within the fume hood for handling. Cover the work surface with absorbent, disposable bench paper.
-
Dispensing : If the compound is a solid, handle it as a powder. Avoid creating dust. Use non-sparking tools.[14]
-
Solution Preparation : When dissolving, add the compound slowly to the solvent to avoid splashing.
-
Post-Handling : After use, thoroughly wash hands and any exposed skin.[2][14][15] Decontaminate all equipment and the work area.
-
Prohibition : Do not eat, drink, or smoke in the laboratory or when using this product.[2][5]
Storage Protocol
-
Container : Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][15]
-
Location : Store in a locked cabinet or a secure area accessible only to authorized personnel.[2][5]
-
Incompatibilities : Keep away from heat, sparks, open flames, and strong oxidizing agents.[2][3]
-
Labeling : Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.
Section 5: Emergency Procedures
Immediate and correct response to an emergency can significantly mitigate harm.
First-Aid Measures
-
General Advice : Show the safety data sheet to the attending medical professional. Immediate medical attention may be required.[2][3]
-
Inhalation : Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[2][14]
-
Skin Contact : Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[3][13]
-
Eye Contact : Rinse cautiously and immediately with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical advice.[2][14]
-
Ingestion : Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[14]
Spill Response
Caption: Step-by-step workflow for spill response.
-
Evacuate : Evacuate non-essential personnel from the area.[2]
-
Ventilate : Ensure the area is well-ventilated, but do not ventilate in a way that spreads dust.
-
Contain : For liquid spills, absorb with an inert material (e.g., sand, diatomite, universal binders).[13] For solid spills, carefully sweep up to avoid creating dust.
-
Collect : Place the absorbed material or swept solid into a suitable, labeled, and closed container for disposal.[2]
-
Prevent Release : Do not allow the substance to enter drains or surface water.[2][13]
Fire-Fighting Measures
-
Suitable Extinguishing Media : Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[14]
-
Unsuitable Media : A solid water stream may be ineffective.[17]
-
Hazards from Combustion : Thermal decomposition can release toxic and irritating gases, including carbon oxides, nitrogen oxides, sulfur oxides, hydrogen bromide, and hydrogen chloride gas.[2][5]
-
Protective Equipment : Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[14]
Section 6: Waste Disposal
All waste containing this compound must be handled as hazardous waste.
-
Collection : Collect waste in clearly labeled, sealed containers.
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with all local, state, and federal regulations.[2][5] Do not dispose of via sanitary sewer.[2]
Section 7: References
-
Feed 1. (n.d.). Organobromine Compounds.
-
Restek. (2024). Organochloride Pesticide Standard - Safety Data Sheet. [Link]
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Wikipedia. (n.d.). Organobromine chemistry. [Link]
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ResearchGate. (n.d.). Organobromine compounds in aquatic environments: Embryotoxicity linked to lipophilicity and molecular structure. [Link]
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Liverpool University Press. (2012). The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds. [Link]
-
ResearchGate. (n.d.). Mammalian Toxicity of Organic Compounds of Bromine and Iodine. [Link]
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Merck Millipore. (n.d.). Benzenesulfonamide CAS 98-10-2 | 821959. [Link]
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MATEC Web of Conferences. (n.d.). Detection, Treatment and Remediation for Organochlorines. [Link]
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DCCEEW. (n.d.). Safe Handling of Organochlorine Pesticides on Farms. [Link]
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United States Environmental Protection Agency. (2013). Recognition and Management of Pesticide Poisonings: Sixth Edition: Chapter 7 Organochlorines. [Link]
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Testing Laboratory. (n.d.). EN 1528 Organochlorine Compound Testing in Agricultural Products. [Link]
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Buckman. (2012). Material Safety Data Sheet. [Link]
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PubChem. (n.d.). 3-Bromo-3-chloroprop-1-ene. [Link]
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Loba Chemie. (2016). 1-BROMO-3-CHLOROPROPANE FOR SYNTHESIS MSDS. [Link]
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Cheméo. (n.d.). Chemical Properties of Benzene, (3-bromopropyl)- (CAS 637-59-2). [Link]
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Cheméo. (n.d.). Chemical Properties of Benzene, (3-chloropropyl)- (CAS 104-52-9). [Link]
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Methodological & Application
Application Note and Synthesis Protocol: 3-Bromo-N-(3-chloropropyl)benzenesulfonamide
For: Researchers, scientists, and drug development professionals
Abstract
This document provides a comprehensive guide for the synthesis of 3-Bromo-N-(3-chloropropyl)benzenesulfonamide, a key intermediate in the development of various pharmaceutical compounds. The protocol herein is designed to be a self-validating system, emphasizing not just the procedural steps but the underlying chemical principles and safety considerations. This guide is intended to provide researchers with a robust and reproducible method for obtaining high-purity target compounds.
Introduction
Benzenesulfonamide derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities. The title compound, this compound, incorporates a reactive chloropropyl group, making it a valuable building block for further chemical modifications and the synthesis of novel therapeutic agents. The presence of the bromo substituent on the aromatic ring also offers a site for subsequent cross-coupling reactions, further enhancing its synthetic utility.
This application note details a reliable protocol for the synthesis of this compound via the nucleophilic substitution reaction between 3-bromobenzenesulfonyl chloride and 3-chloropropan-1-amine.
Reaction Mechanism and Scientific Rationale
The synthesis of this compound proceeds via a classical nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 3-chloropropan-1-amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. A base is typically employed to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. The general mechanism is outlined below:
Step 1: Nucleophilic Attack The primary amine, 3-chloropropan-1-amine, attacks the electrophilic sulfur of 3-bromobenzenesulfonyl chloride.
Step 2: Formation of a Tetrahedral Intermediate A transient tetrahedral intermediate is formed.
Step 3: Elimination of Chloride The intermediate collapses, with the departure of the chloride leaving group.
Step 4: Deprotonation A base removes the proton from the nitrogen atom, yielding the final sulfonamide product and the hydrochloride salt of the base.
The choice of a non-nucleophilic organic base, such as triethylamine or pyridine, is crucial to prevent competition with the primary amine in attacking the sulfonyl chloride. The selection of an appropriate solvent is also important to ensure the solubility of the reactants and to facilitate the reaction. Dichloromethane is a common choice due to its inert nature and ease of removal post-reaction.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Bromobenzenesulfonyl chloride | ≥97% | e.g., Sigma-Aldrich, TCI | Corrosive, handle with care.[1][2][3] |
| 3-Chloropropan-1-amine hydrochloride | ≥98% | e.g., Sigma-Aldrich, Alfa Aesar | Irritant.[4][5][6] |
| Triethylamine (TEA) | ≥99% | e.g., Fisher Scientific | Flammable, corrosive, and toxic. |
| Dichloromethane (DCM) | Anhydrous | e.g., Sigma-Aldrich | Volatile and suspected carcinogen. |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | Corrosive. | |
| Saturated Sodium Bicarbonate Solution | |||
| Brine (Saturated NaCl solution) | |||
| Anhydrous Magnesium Sulfate (MgSO₄) | |||
| Silica Gel | 60 Å, 230-400 mesh | For column chromatography. | |
| Hexane | ACS Grade | For column chromatography. | |
| Ethyl Acetate | ACS Grade | For column chromatography. |
Equipment
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
Standard laboratory glassware
-
Fume hood
Safety Precautions
This protocol involves the use of hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1][2][3][7]
-
3-Bromobenzenesulfonyl chloride: Corrosive and causes severe skin burns and eye damage.[1][2][3] Avoid inhalation of vapors.
-
3-Chloropropan-1-amine hydrochloride: Skin and eye irritant.[4][5][6]
-
Triethylamine: Flammable liquid and vapor. Toxic if inhaled and corrosive.
-
Dichloromethane: Volatile and a suspected carcinogen. Handle in a fume hood.
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[1][2][4]
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 3-chloropropan-1-amine hydrochloride (1.0 eq).
-
Addition of Base and Solvent: Add anhydrous dichloromethane (DCM) to the flask, followed by the dropwise addition of triethylamine (2.2 eq) at room temperature. Stir the resulting suspension for 15-20 minutes.
-
Addition of Sulfonyl Chloride: Cool the reaction mixture to 0 °C using an ice bath. Dissolve 3-bromobenzenesulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred suspension over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x volume of DCM), saturated sodium bicarbonate solution (2 x volume of DCM), and brine (1 x volume of DCM).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. Determine the melting point of the solid product.
Data and Expected Results
Yield: The expected yield of the purified product is typically in the range of 70-85%.
Physical Appearance: The purified this compound is expected to be a white to pale beige solid.[8]
Melting Point: The reported melting point is in the range of 60-64°C.[8]
Spectroscopic Data (Expected):
-
¹H NMR (CDCl₃, 400 MHz):
-
Aromatic protons: δ 7.5-8.0 ppm (multiplet, 4H)
-
-NH- proton: δ 5.0-5.5 ppm (broad triplet, 1H)
-
-CH₂-Cl: δ 3.6 ppm (triplet, 2H)
-
-SO₂-NH-CH₂-: δ 3.2 ppm (quartet, 2H)
-
-CH₂-CH₂-CH₂-: δ 2.0 ppm (quintet, 2H)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
Aromatic carbons: δ 120-140 ppm
-
-CH₂-Cl: δ ~45 ppm
-
-SO₂-NH-CH₂-: δ ~43 ppm
-
-CH₂-CH₂-CH₂-: δ ~30 ppm
-
-
IR (KBr, cm⁻¹):
-
N-H stretch: ~3300 cm⁻¹
-
C-H aromatic stretch: ~3100 cm⁻¹
-
C-H aliphatic stretch: ~2950 cm⁻¹
-
S=O asymmetric stretch: ~1330 cm⁻¹
-
S=O symmetric stretch: ~1160 cm⁻¹
-
C-Cl stretch: ~750 cm⁻¹
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Extend the reaction time and monitor by TLC. Ensure anhydrous conditions. |
| Loss of product during work-up | Perform extractions carefully. Ensure the pH is correct during washes. | |
| Impure Product | Incomplete reaction | Optimize purification conditions (e.g., solvent system for chromatography). |
| Side reactions | Ensure the dropwise addition of the sulfonyl chloride at low temperature. | |
| Oily Product | Residual solvent | Dry the product under high vacuum for an extended period. |
Conclusion
The protocol described in this application note provides a reliable and reproducible method for the synthesis of this compound. By carefully following the outlined steps and adhering to the safety precautions, researchers can obtain this valuable synthetic intermediate in good yield and high purity. The detailed characterization data provides a benchmark for confirming the identity and purity of the final product.
References
-
Alfa Aesar. Safety Data Sheet: 2-Bromobenzenesulfonyl chloride. [Link]
-
PubChem. 1-Propanamine, 3-chloro-, hydrochloride. [Link]
-
Chemical-Suppliers. 3-Chloropropan-1-amine hydrochloride. [Link]
Sources
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- 2. WO2017031599A1 - Preparation of sulfonamide-containing antimicrobials and substrate treating compositions of sulfonamide-containing antimicrobials - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. youtube.com [youtube.com]
- 7. N-n-Butyl benzene sulfonamide(3622-84-2) 1H NMR spectrum [chemicalbook.com]
- 8. This compound CAS#: 929000-46-4 [m.chemicalbook.com]
Application Notes and Protocols for 3-Bromo-N-(3-chloropropyl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the synthesis, reaction conditions, and potential applications of 3-Bromo-N-(3-chloropropyl)benzenesulfonamide. As a Senior Application Scientist, this guide is structured to offer not just a procedural outline but also the scientific reasoning behind the recommended protocols, ensuring both technical accuracy and practical utility in a research and development setting.
Introduction
This compound is a bifunctional organic molecule of significant interest in medicinal chemistry and synthetic organic chemistry. Its structure, incorporating a reactive bromophenyl group and a chloroalkyl chain appended to a sulfonamide core, presents two distinct points for further chemical modification. This dual reactivity makes it a valuable intermediate for the synthesis of more complex molecules, including potential therapeutic agents and chemical probes. The sulfonamide moiety itself is a well-established pharmacophore found in a wide array of approved drugs, including diuretics, anticonvulsants, and antibiotics.[1] The strategic placement of the bromo and chloro substituents allows for selective and sequential reactions, such as nucleophilic substitutions and cross-coupling reactions, enabling the construction of diverse molecular libraries for drug discovery programs.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below. These properties are essential for handling, storage, and designing reaction and purification protocols.
| Property | Value | Source |
| CAS Number | 929000-46-4 | [2][3][4] |
| Molecular Formula | C₉H₁₁BrClNO₂S | |
| Molecular Weight | 312.61 g/mol | |
| Appearance | White to Pale Beige Solid | [5] |
| Melting Point | 60 - 64°C | [5] |
| Solubility | Slightly soluble in Chloroform, DMSO, Methanol | [5] |
| Storage | Sealed in dry, Room Temperature | [5] |
Synthesis of this compound
The most direct and common method for the synthesis of this compound is the nucleophilic substitution reaction between 3-bromobenzenesulfonyl chloride and 3-chloropropan-1-amine. This reaction is a classic example of sulfonamide bond formation.
Reaction Scheme
Sources
- 1. mdpi.com [mdpi.com]
- 2. Directory listing-Product Center-Changzhou Extraordinary Pharmatech co.,LTD- [feifanchem.com]
- 3. china.guidechem.com [china.guidechem.com]
- 4. 78430-91-8,1-(4-Vinylbenzyl)-1H-imidazole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. rsc.org [rsc.org]
The Strategic Application of 3-Bromo-N-(3-chloropropyl)benzenesulfonamide in PROTAC Synthesis: A Guide for Researchers
Introduction: The Critical Role of Linkers in Proteolysis Targeting Chimeras (PROTACs)
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the cell's own ubiquitin-proteasome system.[1] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] While the choice of ligands dictates the target specificity, the linker is a critical determinant of a PROTAC's overall success, influencing its efficacy, selectivity, and pharmacokinetic properties.[3] The linker is not merely a passive spacer but an active contributor to the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC-mediated protein degradation.[2]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 3-Bromo-N-(3-chloropropyl)benzenesulfonamide as a versatile bifunctional linker precursor in the synthesis of PROTACs. We will delve into the rationale behind its design, provide detailed, field-proven protocols for its incorporation into PROTACs, and discuss the characterization and evaluation of the resulting molecules.
This compound: A Bifunctional Linker with Orthogonal Reactivity
The structure of this compound presents two distinct reactive handles: a bromine atom on the aromatic ring and a chlorine atom on the propyl chain. This differential reactivity is key to its utility in a sequential and controlled PROTAC synthesis. The alkyl chloride is generally more susceptible to nucleophilic substitution than the aryl bromide under typical conditions, allowing for a stepwise conjugation of the POI and E3 ligase ligands.
The benzenesulfonamide core offers a degree of rigidity to the linker, which can be advantageous in pre-organizing the PROTAC into a conformation favorable for ternary complex formation.[3] Furthermore, the sulfonamide group can participate in hydrogen bonding interactions, potentially contributing to the stability of the ternary complex.
Key Properties of this compound
| Property | Value | Reference |
| CAS Number | 929000-46-4 | [4] |
| Molecular Formula | C₉H₁₁BrClNO₂S | [5] |
| Molecular Weight | 312.61 g/mol | [5] |
| Melting Point | 60 - 64 °C | [5] |
| Appearance | White to off-white solid | |
| Storage | Sealed in dry, Room Temperature | [5] |
PROTAC Synthesis Strategy using this compound
The synthesis of a PROTAC using this bifunctional linker typically follows a modular and convergent approach. The general strategy involves the sequential nucleophilic substitution of the chloro and bromo groups. The greater reactivity of the alkyl chloride allows for the initial attachment of one of the ligands, followed by the conjugation of the second ligand to the aryl bromide, often via a palladium-catalyzed cross-coupling reaction.
Below is a generalized workflow for the synthesis of a PROTAC using this compound.
Caption: General workflow for PROTAC synthesis.
Detailed Experimental Protocols
The following protocols are based on established synthetic methodologies for PROTACs and are adapted for the use of this compound.[6] Researchers should optimize these conditions for their specific POI and E3 ligase ligands.
Protocol 1: Synthesis of the POI-Linker Intermediate
This protocol describes the initial conjugation of a POI ligand containing a nucleophilic group (e.g., an amine or a phenol) to the more reactive chloropropyl chain of the linker.
Materials and Reagents:
-
POI ligand with a nucleophilic handle (e.g., -NH₂, -OH)
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA)
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates and developing system
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring
Procedure:
-
To a solution of the POI ligand (1.0 eq) in anhydrous DMF under a nitrogen atmosphere, add a suitable base such as K₂CO₃ (3.0 eq) or DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 30 minutes to deprotonate the nucleophile.
-
Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 12-24 hours.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the POI-Linker-Br intermediate.
Causality Behind Experimental Choices:
-
Anhydrous DMF: Used as a polar aprotic solvent to dissolve the reactants and facilitate the SN2 reaction. It is crucial to use an anhydrous solvent to prevent side reactions with water.
-
Base (K₂CO₃ or DIPEA): Necessary to deprotonate the nucleophilic group on the POI ligand, making it a more potent nucleophile for attacking the electrophilic carbon of the chloropropyl chain.
-
Excess Linker: A slight excess of the linker is used to ensure complete consumption of the often more valuable POI ligand.
-
Heating: Provides the necessary activation energy for the nucleophilic substitution reaction to proceed at a reasonable rate.
Protocol 2: Synthesis of the Final PROTAC via Suzuki Coupling
This protocol describes the conjugation of the POI-Linker-Br intermediate with an E3 ligase ligand functionalized with a boronic acid or ester for a Suzuki cross-coupling reaction.
Materials and Reagents:
-
POI-Linker-Br intermediate (from Protocol 1)
-
E3 ligase ligand-boronic acid or ester (e.g., a derivative of VHL or Cereblon ligand)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous solvent mixture (e.g., 1,4-Dioxane and water)
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
LC-MS for reaction monitoring
-
Preparative High-Performance Liquid Chromatography (HPLC) for purification
Procedure:
-
In a reaction vessel, dissolve the POI-Linker-Br intermediate (1.0 eq), the E3 ligase ligand-boronic acid/ester (1.2 eq), and the base (e.g., K₂CO₃, 3.0 eq) in a degassed mixture of 1,4-dioxane and water (e.g., 3:1 v/v).
-
Purge the reaction mixture with nitrogen or argon for 15-20 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 eq) to the reaction mixture.
-
Heat the reaction to 80-100 °C and stir for 4-12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the catalyst.
-
Dilute the filtrate with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC molecule.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Essential for catalyzing the Suzuki cross-coupling reaction between the aryl bromide and the boronic acid/ester.
-
Degassed Solvents: The Suzuki reaction is sensitive to oxygen, which can deactivate the palladium catalyst. Degassing the solvents removes dissolved oxygen.
-
Base: Required for the transmetalation step in the Suzuki catalytic cycle.
-
Preparative HPLC: Often necessary for the final purification of the PROTAC to achieve the high purity required for biological assays.
Characterization and Biological Evaluation
Characterization:
The structure and purity of the synthesized PROTAC should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of all components.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass of the final PROTAC.
-
Analytical HPLC: To determine the purity of the final compound.
Biological Evaluation:
The efficacy of the synthesized PROTAC should be assessed in a relevant cellular context.
Caption: Workflow for biological evaluation of PROTACs.
A typical workflow for evaluating PROTAC-mediated protein degradation is as follows:
-
Cell Treatment: Treat the target cell line with varying concentrations of the PROTAC for a specified period (e.g., 24 hours).
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration.
-
Western Blot Analysis: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the POI and a loading control (e.g., GAPDH or β-actin).
-
Data Analysis: Quantify the band intensities to determine the level of POI degradation.
-
Determine DC₅₀ and Dₘₐₓ: The half-maximal degradation concentration (DC₅₀) and the maximum degradation level (Dₘₐₓ) are key parameters to quantify the potency and efficacy of the PROTAC.
Conclusion
This compound is a valuable and versatile bifunctional linker precursor for the synthesis of PROTACs. Its orthogonal reactivity allows for a controlled and sequential assembly of the final molecule. The protocols and strategies outlined in this application note provide a solid foundation for researchers to incorporate this linker into their PROTAC design and discovery programs. As with all PROTAC development, empirical optimization of the linker length, composition, and attachment points is crucial for achieving potent and selective protein degradation.
References
- Sakamoto, K. M., et al. (2001). Protacs: Chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation. Proceedings of the National Academy of Sciences, 98(15), 8554-8559.
- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312.
- Crews, C. M. (2017). The PROTAC technology: a new way to drug the "undruggable".
- Burslem, G. M., & Crews, C. M. (2020). Proteolysis-targeting chimeras (PROTACs) as therapeutic agents. Cell, 181(1), 102-114.
- Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation.
-
ChemSrc. (2023). This compound. Retrieved from [Link]
-
Abdel-Magid, A. F., et al. (2024). Design, synthesis, and biological characterization of proteolysis targeting chimeras (PROTACs) for the Ataxia telangiectasia and Rad3-related (ATR) protein kinase. ChemRxiv. [Link]
- Zhang, X., et al. (2019). Design and synthesis of potent and selective BRD4 degraders. Bioorganic & Medicinal Chemistry, 27(18), 4059-4073.
- Hines, J., et al. (2013). Post-translational protein modification: a key for social communication in a bacterium. PLoS One, 8(10), e75133.
- Bond, A. D. (2003). On the application of thermal ellipsoids in Ortep-3. Journal of Applied Crystallography, 36(1), 184-187.
- Dolman, S. J., et al. (2006). A general procedure for the synthesis of N-aryl piperazines. The Journal of Organic Chemistry, 71(25), 9548-9551.
- Sun, X., et al. (2019). A general strategy for the synthesis of PROTACs.
- Edmondson, S. D., et al. (2019). A survey of the patent literature for PROTACs.
- Tinworth, C. P., et al. (2019). PROTAC-mediated degradation of class I histone deacetylases. ACS Chemical Biology, 14(3), 342-347.
- Maniaci, C., et al. (2017). Homo-PROTACs: bivalent small molecules that induce the degradation of a von Hippel-Lindau E3 ligase. ACS Central Science, 3(10), 1060-1070.
- Hughes, S. J., & Ciulli, A. (2017). Molecular recognition of PROTACs. Essays in Biochemistry, 61(5), 505-516.
- Zengerle, M., et al. (2015). Selective small molecule induced degradation of the BET bromodomain protein BRD4. ACS Chemical Biology, 10(8), 1770-1777.
- Schneekloth, J. S., Jr., et al. (2008). Chemical genetic control of protein levels: selective degradation of the estrogen receptor. Bioorganic & Medicinal Chemistry Letters, 18(22), 5904-5908.
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 4. Covalent PROTAC design method based on a sulfonyl pyridone probe - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
Application Notes & Protocols: A Guide to the Rational Synthesis of Sulfonamide-Based PROTACs
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, moving beyond traditional inhibition to induce the degradation of disease-causing proteins.[1][2][3] This guide provides an in-depth exploration of the synthesis of a specific, promising class of these molecules: sulfonamide-based PROTACs. Sulfonamides, a cornerstone pharmacophore in medicinal chemistry, have found a new role as potent recruiters of E3 ubiquitin ligases, particularly DCAF15, acting as a "molecular glue" to facilitate the formation of the key ternary complex.[][5][6][7] This document offers a detailed framework for researchers, scientists, and drug development professionals, covering the strategic design, synthetic planning, and step-by-step protocols for the assembly of these powerful protein degraders. We delve into the causality behind experimental choices, from component selection to final purification, ensuring a blend of theoretical understanding and practical, field-proven methodology.
The Principle of Sulfonamide-Based PROTACs
PROTACs are heterobifunctional molecules designed to hijack the cell's native ubiquitin-proteasome system (UPS).[1][8] They consist of three key components: a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two.[3][9] The PROTAC simultaneously binds the POI and the E3 ligase, forming a ternary complex that brings the two proteins into close proximity.[1][] This proximity enables the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the 26S proteasome.[1][10]
The sulfonamide moiety plays a crucial role in a specific class of PROTACs by acting as a ligand for the DDB1 and CUL4 associated factor 15 (DCAF15), a substrate receptor for the CUL4-DDB1 E3 ubiquitin ligase complex.[][5][6] Compounds like indisulam and its derivatives function as molecular glues, inducing and stabilizing the interaction between DCAF15 and a target protein, thereby facilitating its ubiquitination and degradation.[6][7] The first aryl sulfonamide-based PROTAC, DP1, demonstrated that DCAF15 could be effectively recruited to degrade targets like BRD4, validating this approach.[5]
Strategic Design and Synthetic Planning
The efficacy of a PROTAC is not merely the sum of its parts; it is highly dependent on the interplay between the three components. The linker, in particular, is a critical determinant, influencing the geometry and stability of the ternary complex.[3][8]
Component Selection
-
Protein of Interest (POI) Ligand : The starting point is a ligand that binds to your target protein. Its affinity can range from potent to moderate, as the PROTAC's catalytic nature can overcome weak binding. Crucially, the ligand must have a viable "exit vector"—a position on the molecule where a linker can be attached without disrupting its binding to the POI.
-
E3 Ligase Ligand : For sulfonamide-based PROTACs, this will be a molecule that recruits DCAF15. Derivatives of known molecular glues like indisulam, E7820, or CQS are common starting points.[5][6] Similar to the POI ligand, a suitable attachment point for the linker is required.
-
Linker : The linker connects the two ligands and is arguably the most critical element for optimization.
-
Length & Composition : Simple alkyl chains and polyethylene glycol (PEG) chains are most common.[1][11] PEG linkers can enhance solubility and cell permeability.[1][3]
-
Attachment Points : The choice of where the linker connects to the POI and E3 ligands profoundly impacts the orientation of the ternary complex and, therefore, the degradation efficiency. Empirical testing of multiple attachment points is often necessary.[9]
-
Retrosynthetic Approach
A modular, convergent synthesis is the most efficient strategy. The PROTAC is disconnected into two key fragments that are synthesized in parallel and coupled in a final step.
-
Fragment A : E3 Ligase Ligand + Linker with a reactive handle (e.g., a primary amine).
-
Fragment B : POI Ligand with a complementary reactive handle (e.g., a carboxylic acid).
The final step is typically a robust and high-yielding reaction, such as an amide coupling, which joins Fragment A and Fragment B.
Sources
- 1. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemoproteomic Covalent Ligand Discovery as the PROTAC-gonist: The Future of Targeted Degradation Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 5. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Ligandability of E3 Ligases for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
Application Notes and Protocols: 3-Bromo-N-(3-chloropropyl)benzenesulfonamide as a Bifunctional Linker
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed technical guide on the potential applications of 3-Bromo-N-(3-chloropropyl)benzenesulfonamide as a versatile bifunctional linker in drug discovery and chemical biology. While direct literature on this specific compound's application is nascent, its structure offers a compelling combination of reactive handles. This guide is built upon established chemical principles and proven methodologies for analogous structures, providing researchers with a strong foundation for its use. We will explore its potential in constructing complex molecular architectures such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), complete with detailed, actionable protocols and the scientific rationale behind each step.
Introduction: The Strategic Advantage of a Dual-Functionality Linker
Bifunctional linkers are critical components in modern therapeutics, acting as the molecular bridge that connects two distinct entities, such as an antibody and a cytotoxic payload in an ADC, or a target protein binder and an E3 ligase ligand in a PROTAC.[1] The properties of the linker—its length, flexibility, and chemical stability—are paramount, directly influencing the stability, efficacy, and safety of the final conjugate.[2][3]
This compound (CAS No. 929000-46-4) presents a unique combination of reactive functionalities:
-
An Aryl Bromide: This moiety is a prime handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4][5] This allows for the precise and versatile introduction of a wide range of aryl and heteroaryl groups, which can be part of a targeting ligand or another functional molecule.
-
A Chloropropyl Group: This primary alkyl chloride is a classic electrophile for nucleophilic substitution reactions. It can readily react with nucleophiles such as amines, thiols, or carboxylates to form stable covalent bonds, making it ideal for attaching the linker to a protein, peptide, or small molecule.[6][7]
-
A Sulfonamide Linkage: The sulfonamide group is generally stable under physiological conditions, providing a robust connection between the two reactive ends of the linker.[8] However, under specific chemical conditions, it can be cleaved, offering possibilities for "safety-catch" linker strategies where the payload is released upon a secondary activation step.[9]
This dual reactivity allows for a modular and strategic approach to the synthesis of complex bioconjugates.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 929000-46-4 | N/A |
| Molecular Formula | C₉H₁₁BrClNO₂S | N/A |
| Molecular Weight | 312.61 g/mol | N/A |
| Melting Point | 60 - 64 °C | N/A |
Core Applications and Methodologies
Based on its structure, this compound is well-suited for a sequential conjugation strategy. The differential reactivity of the aryl bromide and the alkyl chloride allows for controlled, stepwise synthesis of heterobifunctional constructs.
Application in PROTAC Synthesis
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by bringing it into proximity with an E3 ubiquitin ligase.[10] The linker plays a crucial role in orienting the POI and E3 ligase to form a productive ternary complex.[2]
The diagram below illustrates a hypothetical workflow for synthesizing a PROTAC using our linker of interest.
Caption: Hypothetical PROTAC synthesis workflow.
Detailed Protocol 1: PROTAC Synthesis via Sequential Coupling
This protocol describes a two-step process for synthesizing a PROTAC, starting with a Suzuki coupling to attach the POI-targeting ligand, followed by nucleophilic substitution to conjugate the E3 ligase ligand.
Materials:
-
This compound
-
POI-targeting ligand with a boronic acid or ester functionality
-
E3 ligase ligand with a primary or secondary amine (e.g., pomalidomide derivative)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf))[11]
-
Ligand (e.g., SPhos, XPhos)[12]
-
Base for Suzuki coupling (e.g., K₃PO₄, Cs₂CO₃)[12]
-
Base for alkylation (e.g., K₂CO₃, DIPEA)
-
Anhydrous solvents (e.g., dioxane, DMF, DMSO)
-
Standard laboratory glassware and purification equipment (silica gel chromatography, HPLC)
Step 1: Suzuki-Miyaura Coupling of POI Ligand
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 eq), the POI-ligand-boronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq) and the ligand (e.g., SPhos, 0.1 eq).
-
Solvent Addition: Add anhydrous solvent (e.g., a mixture of dioxane and water, 4:1).
-
Degassing: Degas the mixture by bubbling argon through the solution for 15-20 minutes.[12]
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to obtain the intermediate conjugate.
Step 2: N-Alkylation with E3 Ligase Ligand
-
Reaction Setup: In a dry flask, dissolve the purified intermediate from Step 1 (1.0 eq) and the E3 ligase ligand (1.1 eq) in an anhydrous polar aprotic solvent (e.g., DMF or DMSO).
-
Base Addition: Add a non-nucleophilic base such as K₂CO₃ (2.0 eq) or DIPEA (3.0 eq).
-
Reaction: Heat the mixture to 60-80 °C and monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.[6]
-
Work-up: After completion, cool the reaction, dilute with water, and extract with an appropriate organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the final PROTAC by preparative HPLC.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Application in Antibody-Drug Conjugate (ADC) Synthesis
ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells.[1] The linker in an ADC must be stable in circulation but allow for the release of the payload at the target site.[13]
The diagram below outlines a potential strategy for creating an ADC using our bifunctional linker.
Caption: Hypothetical ADC synthesis workflow.
Detailed Protocol 2: ADC Synthesis
This protocol outlines the synthesis of an ADC, starting with the attachment of the cytotoxic payload to the linker, followed by conjugation to a modified antibody.
Materials:
-
This compound
-
Cytotoxic payload with a nucleophilic handle (e.g., a phenol or amine)
-
Monoclonal antibody modified to contain a boronic acid group
-
Water-soluble palladium catalyst and ligand
-
Bases (e.g., K₂CO₃, DIPEA)
-
Anhydrous and aqueous buffer solutions
-
Standard bioconjugation and purification equipment (e.g., tangential flow filtration, size exclusion chromatography)
Step 1: Synthesis of the Linker-Payload Construct
-
Reaction Setup: Dissolve the cytotoxic payload (1.0 eq) in an anhydrous solvent like DMF.
-
Base and Linker Addition: Add a suitable base (e.g., K₂CO₃, 2.0 eq) followed by this compound (1.2 eq).
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by LC-MS.
-
Purification: Purify the resulting linker-payload conjugate using reverse-phase HPLC to achieve high purity.
Step 2: Conjugation to the Antibody
-
Antibody Preparation: Prepare a solution of the boronic acid-modified antibody in a suitable aqueous buffer (e.g., PBS, pH 7.4).
-
Conjugation Reaction: Add the purified linker-payload construct (typically in a 5-10 fold molar excess over the antibody) to the antibody solution.
-
Catalyst Addition: Add a water-soluble palladium catalyst/ligand system.
-
Reaction: Gently agitate the reaction mixture at room temperature for several hours. Monitor the conjugation progress using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry to determine the drug-to-antibody ratio (DAR).
-
Purification: Purify the ADC using size exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove unreacted linker-payload and catalyst.
Characterization: The final ADC should be characterized for DAR, aggregation, and binding affinity to its target antigen.
Safety and Handling
As with all laboratory chemicals, proper safety precautions should be taken when handling this compound and its derivatives.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[14]
-
Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[14] Brominated and chlorinated organic compounds can be toxic and corrosive.[15][16]
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.[17]
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[14]
Conclusion
This compound is a promising bifunctional linker with the potential for broad applicability in the synthesis of complex therapeutic and research molecules. Its orthogonal reactive handles—the aryl bromide for cross-coupling and the alkyl chloride for nucleophilic substitution—allow for a highly modular and strategic approach to constructing ADCs, PROTACs, and other bioconjugates. The protocols and workflows presented in this guide, while based on established chemical principles rather than direct literature examples for this specific compound, provide a robust starting point for researchers looking to leverage its unique structural features. As with any new reagent, optimization of reaction conditions will be necessary to achieve the desired outcomes for specific applications.
References
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- BenchChem. (2025).
- Google Patents. (n.d.). Preparation of sulfonamide-containing antimicrobials and substrate treating compositions of matter.
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Application Notes & Protocols: Covalent Conjugation of 3-Bromo-N-(3-chloropropyl)benzenesulfonamide to Proteins of Interest
Abstract
This document provides a detailed guide for the covalent conjugation of 3-Bromo-N-(3-chloropropyl)benzenesulfonamide to proteins of interest (POIs). This compound features a reactive N-(3-chloropropyl) group, an alkyl halide moiety that functions as an electrophile for targeting nucleophilic amino acid residues. This protocol is designed for researchers in chemical biology and drug development aiming to achieve stable, covalent modification of proteins for applications such as target validation, probe development, and the creation of novel bioconjugates. We will cover the core chemical principles, provide step-by-step experimental protocols for conjugation and characterization, and offer insights into troubleshooting common challenges.
Introduction and Scientific Principles
Covalent modification of proteins is a powerful strategy in drug discovery and chemical biology.[1][2] Unlike non-covalent interactions, covalent bonds provide an irreversible and stable linkage, which is advantageous for robust biochemical assays and therapeutic applications. The molecule this compound is a bifunctional reagent; the benzenesulfonamide core can serve as a scaffold for recognizing a protein's binding pocket, while the N-(3-chloropropyl) group acts as the "warhead" for covalent bond formation.
Mechanism of Action: Nucleophilic Substitution
The primary mechanism for conjugation is a bimolecular nucleophilic substitution (SN2) reaction.[3][4] The carbon atom attached to the chlorine on the propyl chain is electrophilic. It is susceptible to attack by nucleophilic side chains of amino acids present on the protein surface.
The most likely targets, in order of typical reactivity under physiological or slightly basic conditions, are:
-
Cysteine (Thiol group, -SH): The thiolate anion (S-) is a potent nucleophile and a common target for alkylating agents like iodoacetamide and chloroacetamide.[1][5][6]
-
Lysine (ε-Amino group, -NH₂): The primary amine of the lysine side chain is nucleophilic when deprotonated.[1][7][8]
-
Histidine (Imidazole ring): The imidazole side chain can also act as a nucleophile.
The reaction proceeds as the nucleophilic amino acid residue attacks the electrophilic carbon, displacing the chloride ion and forming a stable new covalent bond (e.g., a thioether with cysteine or a secondary amine with lysine).
The Critical Role of pH
The pH of the reaction buffer is a critical parameter that dictates the selectivity and efficiency of the conjugation. The nucleophilicity of cysteine and lysine residues is pH-dependent.
-
For targeting Cysteine: The pKa of a typical cysteine thiol group is ~8.5.[9] To favor the more nucleophilic thiolate form, reactions are often performed at a pH between 7.0 and 8.5.
-
For targeting Lysine: The ε-amino group of lysine has a pKa of ~10.4.[9] To achieve sufficient deprotonation and nucleophilicity, a reaction pH of 8.5 to 9.5 is optimal.[7]
Careful pH control allows for preferential targeting of either cysteine or lysine residues, although modification of the most reactive, lowest-pKa residue will be kinetically favored.[10]
Diagrams of Mechanism and Workflow
Chemical Reaction Mechanism
Caption: SN2 reaction of the ligand with a protein nucleophile (Nu:).
Experimental Workflow
Caption: Overview of the experimental workflow for protein conjugation.
Materials and Reagents
| Reagent | Recommended Grade | Supplier Example | Purpose |
| This compound | >95% Purity | Sigma-Aldrich | Covalent modifying agent |
| Protein of Interest (POI) | >90% Purity | N/A | Target for conjugation |
| Phosphate Buffer Saline (PBS), pH 7.4 | Molecular Biology | Thermo Fisher | General protein handling |
| HEPES or Tris Buffer (pH 7.5 - 9.0) | Molecular Biology | Sigma-Aldrich | Reaction buffer |
| Dimethyl Sulfoxide (DMSO) | Anhydrous | Sigma-Aldrich | Solvent for stock solution of the ligand |
| Dithiothreitol (DTT) or L-Cysteine | Proteomics Grade | Thermo Fisher | Quenching agent |
| Desalting Columns (e.g., Zeba™ Spin) | N/A | Thermo Fisher | Purification of conjugate |
| Laemmli Sample Buffer (4X) | Molecular Biology | Bio-Rad | SDS-PAGE sample preparation |
| Acetonitrile (ACN) & Formic Acid (FA) | LC-MS Grade | Thermo Fisher | Solvents for Mass Spectrometry |
Experimental Protocols
Safety Precaution: Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle all chemicals in a well-ventilated area or chemical fume hood.
Preparation of Stock Solutions
-
Protein of Interest (POI) Stock: Prepare the POI at a concentration of 1-5 mg/mL in a suitable, non-nucleophilic buffer (e.g., PBS or HEPES at pH 7.4). Avoid buffers containing primary amines like Tris if lysine modification is not the intended outcome.
-
Ligand Stock Solution: Prepare a 10-50 mM stock solution of this compound in anhydrous DMSO. Note: The ligand may have limited aqueous solubility, so preparing a concentrated stock in DMSO is essential.
-
Reaction Buffer: Prepare a 100 mM stock of your chosen buffer (e.g., HEPES, Tris-HCl) at the desired pH for the reaction (e.g., pH 8.5 for lysine targeting).
-
Quenching Solution: Prepare a 1 M stock solution of DTT or L-Cysteine in water. Prepare this solution fresh before use.[5][11][12]
Protocol: Protein Conjugation Reaction
This protocol is a starting point and should be optimized for each specific protein-ligand pair. Key variables to optimize include pH, temperature, reaction time, and molar excess of the ligand.
-
Reaction Setup: In a microcentrifuge tube, combine the following:
-
Protein of Interest (to a final concentration of 10-50 µM)
-
Reaction Buffer (to a final concentration of 50 mM and the desired pH)
-
Nuclease-free water to reach the final volume.
-
-
Control Sample: Prepare a parallel control reaction containing the protein and buffer, but add an equivalent volume of DMSO instead of the ligand stock solution. This control is crucial for all subsequent analytical steps.
-
Initiate Reaction: Add the this compound stock solution to the reaction tube to achieve the desired final molar excess (start with a 10-fold molar excess over the protein). Gently mix by pipetting.
-
Incubation: Incubate the reaction at a chosen temperature (e.g., room temperature or 37°C) for a set time (e.g., 1-4 hours). Protect from light if any components are light-sensitive.[13]
-
Quenching: Stop the reaction by adding the quenching solution (DTT or L-Cysteine) to a final concentration of 10-20 mM.[11][14] This will consume any unreacted electrophilic ligand. Incubate for 15-30 minutes at room temperature.
Protocol: Purification of the Conjugate
It is critical to remove excess, unreacted ligand and quenching reagent before downstream analysis.
-
Column Equilibration: Equilibrate a desalting spin column according to the manufacturer's instructions, typically using PBS pH 7.4 as the exchange buffer.
-
Sample Loading: Carefully apply the quenched reaction mixture to the center of the column bed.
-
Elution: Centrifuge the column as per the manufacturer's protocol to elute the purified protein conjugate. The smaller molecules (unreacted ligand, quencher, salts) will be retained in the column matrix.
-
Concentration: If necessary, concentrate the purified protein using a centrifugal filter unit with an appropriate molecular weight cutoff (MWCO).
Characterization of the Protein-Ligand Conjugate
Confirmation of successful conjugation is a mandatory step.
SDS-PAGE Analysis
While the mass addition of the ligand (~325 Da) is typically too small to cause a noticeable band shift on a standard SDS-PAGE gel, this analysis is essential to confirm the integrity of the protein after the reaction.
-
Mix aliquots of the starting protein, the control (mock) reaction, and the final purified conjugate with Laemmli sample buffer.
-
Heat samples at 95°C for 5 minutes.
-
Run the samples on a suitable polyacrylamide gel (e.g., 4-20% Tris-Glycine).
-
Stain the gel with a protein stain (e.g., Coomassie Blue).
-
Expected Outcome: The protein band for the conjugate should be intact and at the same apparent molecular weight as the control, with no signs of degradation or aggregation.
Mass Spectrometry (MS) Analysis
Intact protein mass spectrometry is the most direct method to confirm covalent modification and determine the labeling stoichiometry.[15][16][17][18]
-
Sample Preparation: Dilute the purified conjugate and control samples to ~0.1 mg/mL in an MS-compatible buffer (e.g., 0.1% formic acid in water/acetonitrile).
-
Analysis: Analyze the samples via Liquid Chromatography-Mass Spectrometry (LC-MS) using an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[16]
-
Data Deconvolution: Deconvolute the resulting multi-charged ion series to determine the zero-charge mass of the protein.
-
Expected Outcome: The mass of the conjugated protein should show an increase corresponding to the molecular weight of the attached ligand fragment (3-Bromo-benzenesulfonylpropyl group, MW ≈ 290 Da, after loss of HCl). Multiple additions will result in a series of peaks separated by this mass. The control sample should show only the mass of the unmodified protein.
To identify the specific amino acid residue(s) modified, a "bottom-up" proteomics approach involving proteolytic digestion (e.g., with trypsin) followed by LC-MS/MS analysis is required.[19]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conjugation | 1. Incorrect pH for target residue reactivity.2. Protein conformation hides target residues.3. Ligand precipitated out of solution.4. Insufficient reaction time or temperature. | 1. Adjust reaction pH (e.g., increase to >8.5 for lysine).[7]2. Add a mild denaturant (e.g., 1-2 M Urea), if protein function is not required.3. Ensure DMSO in the final reaction is <5%.4. Increase incubation time or temperature (e.g., overnight at 4°C or 2h at 37°C). |
| Multiple Conjugations | 1. Molar excess of ligand is too high.2. Reaction time is too long.3. Multiple reactive residues are available. | 1. Perform a titration, reducing the molar excess of the ligand (e.g., 2-fold, 5-fold).2. Reduce the incubation time.3. This may be unavoidable; MS will confirm stoichiometry.[15] |
| Protein Precipitation | 1. DMSO concentration is too high (>10%).2. Ligand binding or modification induces aggregation.3. Buffer incompatibility. | 1. Keep final DMSO concentration below 5%.2. Reduce protein concentration and/or molar excess of ligand.3. Screen different buffer systems. |
| Off-Target Modifications | 1. Reagent is too reactive under the conditions.2. Side reactions with other nucleophiles (e.g., N-terminus, His). | 1. Lower the pH to increase selectivity (e.g., pH 7.5 may favor a hyper-reactive Cys over Lys).2. Characterize modification sites by LC-MS/MS to understand reactivity.[3][20][21] |
References
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Gao, Y., Wang, M., et al. (2025). The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation. Journal of Mass Spectrometry. Available at: [Link]
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Gao, Y., Wang, M., et al. (2025). The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation. ResearchGate. Available at: [Link]
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Gao, Y., Wang, M., et al. (2025). The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation. Semantic Scholar. Available at: [Link]
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Lin, Y. A., et al. (2022). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. Molecules. Available at: [Link]
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Gabizon, R., et al. (2018). Chemo- and Regioselective Lysine Modification on Native Proteins. Bioconjugate Chemistry. Available at: [Link]
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Vitharana, D., et al. (2012). Mass Spectrometry of Protein-Ligand Complexes: Enhanced Gas Phase Stability of Ribonuclease-Nucleotide Complexes. Journal of the American Society for Mass Spectrometry. Available at: [Link]
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Tantipanjaporn, A., & Wong, C. H. (2023). The chemical methods for single-site-selective modification of lysine and glutamine residues in proteins. ResearchGate. Available at: [Link]
-
Yan, J., et al. (2019). Mass spectrometric analysis of protein–ligand interactions. Physical Chemistry Chemical Physics. Available at: [Link]
-
University of Washington Proteomics Resource. (2011). Protein Reduction, Alkylation, Digestion. UWPR. Available at: [Link]
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Pan, Y., & Wu, Y. D. (2017). Assessing Lysine and Cysteine Reactivities for Designing Targeted Covalent Kinase Inhibitors. Journal of the American Chemical Society. Available at: [Link]
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Zhu, R., et al. (2025). Direct Editing of Cysteine to Electrophilic Alkyl Halides in Peptides. Journal of the American Chemical Society. Available at: [Link]
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Geng, M., et al. (2007). Mass Spectrometry‐Based Screening and Characterization of Protein–Ligand Complexes in Drug Discovery. AMiner. Available at: [Link]
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Chen, Y., et al. (2014). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of Proteome Research. Available at: [Link]
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Gregorich, Z. R., & Ge, Y. (2021). Characterizing Endogenous Protein Complexes with Biological Mass Spectrometry. Chemical Reviews. Available at: [Link]
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Bernardim, B., et al. (2023). A simple method for developing lysine targeted covalent protein reagents. bioRxiv. Available at: [Link]
-
Sarvaiya, H. (2022). Qualitative and quantitative bio-analysis of antibody drug conjugates (ADCs) using mass spectrometry. News-Medical.Net. Available at: [Link]
-
St. Clair, J. R. (2020). Diverse Modification of Unprotected Peptides and Proteins through Common Intermediates. University of California, Irvine. Available at: [Link]
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National Council of Educational Research and Training. (2022). Chemistry Part 2 Class 12. Drishti IAS. Available at: [Link]
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Koniev, O., & Wagner, A. (2015). Chemistry for Covalent Modification of Endogenous/Native Proteins: From Test Tubes to Complex Biological Systems. Journal of the American Chemical Society. Available at: [Link]
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Yang, Y., & Parker, C. G. (2024). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. Journal of the American Chemical Society. Available at: [Link]
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G-Dayan, A., et al. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Molecular & Cellular Proteomics. Available at: [Link]
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Knuckley, B., et al. (2017). Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. ChemBioChem. Available at: [Link]
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Gorshkov, V., et al. (2021). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Rapid Communications in Mass Spectrometry. Available at: [Link]
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Application Notes and Protocols: Strategic Derivatization of 3-Bromo-N-(3-chloropropyl)benzenesulfonamide for Proteolysis Targeting Chimera (PROTAC) Synthesis
Abstract
Proteolysis Targeting Chimeras (PROTACs) have emerged as a paradigm-shifting therapeutic modality, leveraging the cell's intrinsic ubiquitin-proteasome system to induce the degradation of disease-relevant proteins.[1][2] These heterobifunctional molecules are comprised of a ligand for a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that conjugates the two.[1][3] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex formed between the POI and the E3 ligase.[1][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of 3-Bromo-N-(3-chloropropyl)benzenesulfonamide as a versatile bifunctional linker precursor for the synthesis of novel PROTACs. We present detailed protocols for its sequential reaction with common E3 ligase ligands, followed by the introduction of a POI-binding warhead, alongside methodologies for the characterization and biological validation of the resulting PROTACs.
Introduction: The Central Role of the Linker in PROTAC Design
The rational design of a PROTAC extends beyond the selection of high-affinity ligands for the POI and the E3 ligase. The linker connecting these two moieties is not a passive spacer but an active contributor to the PROTAC's overall performance.[1] Its length, rigidity, and chemical composition dictate the geometry of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient ubiquitination and subsequent degradation of the POI.[4]
This compound is a commercially available starting material that offers two distinct and orthogonally reactive handles for the stepwise construction of a PROTAC. The N-(3-chloropropyl) group provides an electrophilic site for facile nucleophilic substitution with amine-containing E3 ligase ligands. The bromophenyl moiety serves as a versatile anchor for the subsequent introduction of a POI-binding warhead via well-established palladium-catalyzed cross-coupling reactions. This stepwise approach allows for the modular and convergent synthesis of PROTAC libraries with diverse E3 ligase ligands and warheads.
PROTAC Synthesis Workflow using this compound
The overall synthetic strategy involves a two-step process:
-
Conjugation to the E3 Ligase Ligand: The N-(3-chloropropyl) group of the linker precursor is reacted with a nucleophilic handle (typically a secondary amine) on the E3 ligase ligand.
-
Attachment of the POI Warhead: The bromophenyl group of the resulting E3 ligase ligand-linker conjugate is then functionalized with the POI-binding warhead, commonly through a Suzuki or Buchwald-Hartwig coupling reaction.
Caption: A general workflow for the synthesis of a PROTAC molecule.
Detailed Protocols
Protocol 1: Conjugation of this compound with a VHL Ligand
This protocol describes the reaction of the linker precursor with a common von Hippel-Lindau (VHL) E3 ligase ligand possessing a nucleophilic secondary amine. The reaction proceeds via a standard SN2 mechanism.[5]
Materials:
-
This compound
-
VHL Ligand with a secondary amine handle (e.g., (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere setup
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve the VHL ligand (1.0 equivalent) in anhydrous DMF to a concentration of 0.1-0.2 M.
-
To the stirred solution, add DIPEA (2.0-3.0 equivalents). The base is crucial to scavenge the HCl formed during the reaction.
-
Add this compound (1.1-1.5 equivalents) to the reaction mixture.
-
Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (3x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the VHL ligand-linker conjugate.
Protocol 2: Attachment of a POI Warhead via Suzuki Coupling
This protocol details the palladium-catalyzed Suzuki cross-coupling of the bromophenyl group on the VHL ligand-linker conjugate with a boronic acid or ester derivative of a POI warhead.[6][7][8][9]
Materials:
-
VHL ligand-linker conjugate from Protocol 1
-
POI warhead-boronic acid or ester (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh3)4, 0.1 equivalents)
-
Base (e.g., K2CO3 or Cs2CO3, 2.0-3.0 equivalents)
-
Solvent mixture (e.g., 1,4-dioxane and water, 4:1)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a round-bottom flask, add the VHL ligand-linker conjugate (1.0 equivalent), the POI warhead-boronic acid/ester (1.2 equivalents), the palladium catalyst (0.1 equivalents), and the base (2.0-3.0 equivalents).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add the degassed solvent mixture (dioxane/water) and heat the reaction to 80-100 °C.
-
Stir the mixture for 4-12 hours, monitoring the reaction progress by LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the final PROTAC molecule by preparative reversed-phase HPLC.[10][11]
Characterization of the Final PROTAC
Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized PROTAC before biological evaluation.[12][13]
| Technique | Purpose | Expected Outcome |
| LC-MS | To confirm the molecular weight and assess the purity of the final compound. | A single major peak in the chromatogram with the expected mass-to-charge ratio. |
| ¹H and ¹³C NMR | To confirm the chemical structure of the PROTAC. | The spectra should display all expected signals with correct integrations and chemical shifts corresponding to the PROTAC structure.[13] |
| Preparative HPLC | For the final purification of the PROTAC to achieve high purity (>95%) suitable for biological assays.[10] | A single, sharp peak corresponding to the pure PROTAC. |
Biological Validation of the Synthesized PROTAC
The biological activity of the newly synthesized PROTAC must be rigorously validated through a series of in vitro and cellular assays.
Caption: A workflow for the biological validation of a PROTAC molecule.
Protocol 3: Ternary Complex Formation Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a proximity-based assay to confirm that the PROTAC can induce the formation of a ternary complex between the POI and the E3 ligase.
Materials:
-
Purified recombinant POI (tagged, e.g., with His)
-
Purified recombinant E3 ligase complex (tagged, e.g., with GST)
-
Synthesized PROTAC
-
TR-FRET donor antibody (e.g., anti-His-Tb)
-
TR-FRET acceptor antibody (e.g., anti-GST-d2)
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Prepare a dilution series of the PROTAC in assay buffer.
-
In a microplate, add the POI, E3 ligase complex, and the PROTAC dilutions.
-
Incubate at room temperature for a defined period (e.g., 60 minutes) to allow for complex formation.
-
Add the donor and acceptor antibodies.
-
Incubate for another defined period (e.g., 60 minutes) in the dark.
-
Measure the TR-FRET signal on a compatible plate reader. An increased TR-FRET signal indicates ternary complex formation.
Protocol 4: In Vitro Ubiquitination Assay
This assay confirms that the formation of the ternary complex leads to the ubiquitination of the POI.
Materials:
-
E1 activating enzyme
-
E2 conjugating enzyme
-
Ubiquitin
-
ATP
-
Purified recombinant POI
-
Purified recombinant E3 ligase complex
-
Synthesized PROTAC
-
Reaction buffer
-
Anti-POI antibody for Western blotting
Procedure:
-
Set up reactions containing E1, E2, ubiquitin, ATP, POI, E3 ligase complex, and varying concentrations of the PROTAC.
-
Incubate the reactions at 37 °C for 1-2 hours.
-
Stop the reactions by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE and transfer to a membrane.
-
Perform a Western blot using an antibody specific for the POI.
-
A high-molecular-weight smear or laddering pattern above the band for the unmodified POI indicates poly-ubiquitination.
Protocol 5: Cellular Degradation Assay (Western Blot)
This is the definitive assay to demonstrate that the PROTAC leads to the degradation of the target protein in a cellular context.
Materials:
-
Cell line expressing the POI
-
Synthesized PROTAC
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
Secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with a dose-response of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with the primary antibody against the POI and the loading control.
-
Incubate with the appropriate secondary antibodies and visualize the bands using a chemiluminescent substrate.
-
A dose- and time-dependent decrease in the POI band intensity, relative to the loading control, confirms cellular degradation.
Conclusion
This compound serves as an excellent and versatile starting material for the modular synthesis of novel PROTACs. Its orthogonal reactivity allows for a controlled and stepwise construction, enabling the generation of diverse PROTAC libraries for structure-activity relationship studies. The protocols outlined in this application note provide a robust framework for the synthesis, characterization, and biological validation of PROTACs derived from this linker precursor, facilitating the development of next-generation targeted protein degraders.
References
-
Steinebach, C., et al. (2021). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry. [Link]
-
Gmas, N., et al. (2023). One-pot synthesis of CRBN PROTACs via photoinduced C(sp2)–C(sp3) cross coupling and amide. ChemRxiv. [Link]
-
Bricelj, A., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. [Link]
-
ResearchGate. (n.d.). VHL ligands found in PROTACs. Linker attachment options are represented...[Link]
-
Troup, R. I., et al. (2023). Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Medicinal Chemistry Letters. [Link]
-
Steinebach, C., et al. (2021). Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands. ACS Medicinal Chemistry Letters. [Link]
-
Bricelj, A., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. PMC. [Link]
-
Bond, M. J., et al. (2024). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). PMC. [Link]
-
ResearchGate. (n.d.). Commonly utilized thalidomide-derived CRBN ligands and possible linker...[Link]
-
ResearchGate. (2021). (PDF) E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. [Link]
-
YouTube. (2024). Advancing Drug Discovery with PROTAC Building Blocks. [Link]
-
ACS Publications. (2021). Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands | ACS Medicinal Chemistry Letters. [Link]
-
Liu, G., et al. (2023). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. PMC. [Link]
-
Sakamoto, K. M., et al. (2010). PROTAC-Induced Proteolytic Targeting. PMC. [Link]
-
RSC Publishing. (2024). Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. [Link]
-
Yan, G., et al. (2020). Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy. ACS Central Science. [Link]
-
Yan, G., et al. (2019). Native mass spectrometry can effectively predict PROTAC efficacy. bioRxiv. [Link]
-
Yan, G., et al. (2020). Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy. PMC. [Link]
-
Organic-Chemistry.org. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
The Royal Society of Chemistry. (2022). G4-PROTAC: Targeted degradation of a G-quadruplex binding protein. [Link]
-
ResearchGate. (n.d.). General strategy using "click chemistry" for PROTAC synthesis. (A) Cu(I) -[Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
ResearchGate. (n.d.). Structure of the standard VHL ligand (1). a) Green arrows indicate exit...[Link]
-
ACS Publications. (2026). A Gold-PROTAC Degrades the Oncogenic Tyrosine Kinase MERTK: Insights into the Degradome from a Steady-State System. [Link]
-
ACS Central Science. (2020). Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Foley, D. J., et al. (2021). Current strategies for the design of PROTAC linkers: a critical review. PMC. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
PubMed. (2026). Bridging the gap with amide linkers: rational design, synthesis, and multi-target evaluation of sulfonamide/acetamide-NSAID hybrids as dual COX-2/5-LOX inhibitors. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
PMC. (n.d.). Organoborane coupling reactions (Suzuki coupling). [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Application Notes and Protocols for the Analysis of 3-Bromo-N-(3-chloropropyl)benzenesulfonamide
Introduction
3-Bromo-N-(3-chloropropyl)benzenesulfonamide is a key chemical intermediate in pharmaceutical synthesis. Its purity and characterization are critical as they directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2] This document provides a comprehensive guide to the analytical methodologies required for the robust characterization, purity assessment, and quantitative analysis of this compound, tailored for researchers, scientists, and drug development professionals. The protocols herein are designed to be self-validating systems, grounded in established scientific principles and regulatory expectations.[3][4][5]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to developing appropriate analytical methods.
| Property | Value/Information | Source |
| CAS Number | 929000-46-4 | [6][7] |
| Molecular Formula | C₉H₁₁BrClNO₂S | [6][8] |
| Molecular Weight | 312.61 g/mol | [6][8] |
| Appearance | White to Pale Beige Solid | [9] |
| Melting Point | 60 - 64°C | [9] |
| Solubility | Slightly soluble in Chloroform, DMSO, Methanol | [9] |
Logical Flow for Analytical Characterization
The comprehensive analysis of a pharmaceutical intermediate like this compound follows a structured workflow. This ensures unambiguous identification, accurate quantification of the main component, and detection and quantification of any impurities.
Caption: Workflow for comprehensive analysis of this compound.
Part 1: Structural Identification and Confirmation
Unambiguous confirmation of the chemical structure is the foundational step in characterization. A combination of spectroscopic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. For this compound, specific proton (¹H) and carbon-¹³C signals are expected.
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure complete dissolution.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Expected Signals: Protons on the aromatic ring will appear in the aromatic region (~7.5-8.0 ppm). The protons of the chloropropyl chain will appear as distinct multiplets in the aliphatic region, and the NH proton of the sulfonamide will also be present, its chemical shift being solvent-dependent.[10]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Expected Signals: Signals corresponding to the six aromatic carbons (one attached to bromine, one to the sulfonyl group, and four CH carbons) and the three distinct carbons of the chloropropyl chain are expected.
-
-
Data Interpretation: Correlate the observed chemical shifts, coupling constants, and integration values with the expected structure. 2D NMR techniques (like COSY and HSQC) can be used for definitive assignments.
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern, which serves as a molecular fingerprint.
Protocol: Mass Spectrometric Analysis (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent compatible with the mobile phase (e.g., acetonitrile/water).
-
Instrumentation: Use a High-Resolution Mass Spectrometer (HRMS) like a TOF or Orbitrap analyzer coupled with an electrospray ionization (ESI) source for accurate mass measurement.
-
Ionization Mode: ESI in positive mode is expected to protonate the molecule, yielding the [M+H]⁺ ion.
-
Mass Analysis:
-
Full Scan: Acquire a full scan spectrum to determine the mass of the molecular ion. The isotopic pattern for one bromine and one chlorine atom should be clearly visible.
-
MS/MS Fragmentation: Isolate the parent ion and subject it to collision-induced dissociation (CID). The fragmentation of benzenesulfonamides often involves cleavage of the S-N bond and C-S bond.[11][12]
-
-
Data Interpretation:
-
Confirm the molecular weight from the [M+H]⁺ ion.
-
Analyze the fragmentation pattern to further confirm the structure. Key fragments may include the loss of the chloropropyl group or cleavage at the sulfonamide linkage.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and effective technique for confirming the presence of key functional groups.
Protocol: FTIR Analysis
-
Sample Preparation: Use Attenuated Total Reflectance (ATR) for solid samples, requiring minimal preparation. Alternatively, prepare a KBr pellet.
-
Instrumentation: Acquire the spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹.
-
Data Interpretation: Identify characteristic absorption bands.
-
-SO₂- Group: Strong asymmetric and symmetric stretching vibrations are expected around 1320-1310 cm⁻¹ and 1155-1143 cm⁻¹, respectively.[13][14]
-
N-H Stretching: A band in the region of 3349-3144 cm⁻¹ is characteristic of the sulfonamide N-H group.[14]
-
Aromatic C=C: Stretching vibrations will appear in the 1594-1489 cm⁻¹ region.[14]
-
C-Br and C-Cl: These vibrations typically appear in the fingerprint region below 800 cm⁻¹.
-
Part 2: Purity Determination and Assay
Chromatographic methods are the cornerstone for assessing the purity of pharmaceutical intermediates and for quantitative assays.[1][2][15]
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection is the most common and robust method for analyzing sulfonamide compounds.[16][17][18]
Protocol: HPLC Method for Purity and Assay
-
Instrumentation: An HPLC system equipped with a UV or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18 or Phenyl-Hexyl (e.g., 250 x 4.6 mm, 5 µm) | Provides good hydrophobic retention for the aromatic ring.[18][19] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure the sulfonamide is in a neutral form, improving peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reverse-phase chromatography. |
| Gradient Elution | Start with a lower %B (e.g., 30-40%) and ramp up to a higher %B (e.g., 90-95%) over 20-30 minutes. | To ensure elution of the main peak with good resolution from potential non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 25-30 °C | To ensure reproducible retention times. |
| Detection Wavelength | ~230-270 nm (scan with PDA to find λmax) | The benzene ring provides strong UV absorbance.[19] |
| Injection Volume | 5-10 µL | |
| Diluent | Acetonitrile/Water (50:50, v/v) | To ensure sample solubility and compatibility with the mobile phase. |
-
Purity Analysis:
-
Prepare the sample at a concentration of ~0.5-1.0 mg/mL.
-
Inject and record the chromatogram.
-
Calculate the area percent of the main peak relative to the total area of all peaks to determine purity. Impurities are reported as area percentages.
-
-
Assay (Quantification):
-
Prepare a reference standard of known purity and concentration.
-
Create a calibration curve by injecting a series of standard solutions at different concentrations.
-
Prepare the sample solution at a concentration within the linear range of the calibration curve.
-
Calculate the concentration of the sample against the calibration curve.
-
Gas Chromatography (GC)
GC is suitable for analyzing volatile or semi-volatile impurities that may not be detected by HPLC. Given the two halogen atoms (Br and Cl), GC with a specific detector can be highly effective.
Protocol: GC Method for Impurity Profiling
-
Instrumentation: A GC system with a Flame Ionization Detector (FID) for general organic impurities and an Electron Capture Detector (ECD) or Halogen Specific Detector (XSD) for halogenated impurities.[20][21][22]
-
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | Mid-polarity capillary column (e.g., DB-5, DB-17) | Suitable for a wide range of semi-volatile organic compounds. |
| Inlet Temperature | 250 °C | To ensure complete vaporization without degradation. |
| Carrier Gas | Helium or Hydrogen | |
| Oven Program | Start at a lower temperature (e.g., 100 °C), hold for 1-2 min, then ramp at 10-15 °C/min to a final temperature of 280-300 °C. | To separate compounds based on their boiling points. |
| Detector | FID at 300 °C; ECD or XSD at 300 °C | FID is a universal detector for carbon-containing compounds. ECD and XSD are highly sensitive and selective for halogenated compounds.[21][23] |
-
Analysis:
-
Dissolve the sample in a suitable volatile solvent (e.g., acetone, ethyl acetate).
-
Inject the sample and analyze the chromatogram for any potential volatile or halogenated impurities.
-
Part 3: Method Validation Principles
Any analytical method used for quality control must be validated to demonstrate its suitability for the intended purpose.[4] Validation should be performed according to ICH Q2(R1) guidelines.[3][5][24]
Caption: Key validation parameters for assay and impurity methods as per ICH Q2(R1).
Summary of Validation Characteristics:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products). This is demonstrated by analyzing spiked samples or stressed samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used.
-
Accuracy: The closeness of test results to the true value. It is determined by applying the method to samples with known concentrations (e.g., spiked samples) and is expressed as percent recovery.
-
Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy. These are crucial for impurity methods.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature), providing an indication of its reliability during normal usage.
References
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Popa, D. E., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC - NIH. Available at: [Link]
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Martinez-Mayorga, K., et al. (2015). Mass spectrometry study of N-alkylbenzenesulfonamides with potential antagonist activity to potassium channels. PubMed. Available at: [Link]
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Kumar, K., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. Available at: [Link]
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Gustavsson, M., et al. (2018). Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. PMC - NIH. Available at: [Link]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Available at: [Link]
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ResearchGate. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion... Available at: [Link]
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NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. Available at: [Link]
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ResearchGate. (n.d.). GC-Mass spectrum of benzenesulfonamide with its molecular ion peak at 157 amu. Available at: [Link]
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Abdel-Wahab, M. F., et al. (n.d.). Infrared Study of New Sulfonylurea Derivatives and Sulfonamides. Analytical Chemistry. Available at: [Link]
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Al-Abdullah, E. S., et al. (2022). Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. MDPI. Available at: [Link]
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Application Notes & Protocols for 3-Bromo-N-(3-chloropropyl)benzenesulfonamide in Cell-Based Assays
Introduction: The Therapeutic Potential of the Benzenesulfonamide Scaffold
The benzenesulfonamide moiety is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] This versatile scaffold is renowned for its role in drugs with antibacterial, anti-inflammatory, and notably, anticancer properties.[2][3] In oncology, benzenesulfonamide derivatives have emerged as potent inhibitors of key proteins involved in tumor progression, including receptor tyrosine kinases, matrix metalloproteinases, and carbonic anhydrases.[1][3] Their ability to disrupt critical signaling pathways and cellular processes makes them a fertile ground for the development of novel anticancer therapeutics.
This document provides a detailed guide for investigating the biological activity of a specific derivative, 3-Bromo-N-(3-chloropropyl)benzenesulfonamide , using a suite of fundamental cell-based assays. While the precise mechanism of this particular compound is yet to be fully elucidated, its structural features suggest it may function as a potent modulator of cancer cell physiology.
Proposed Mechanism of Action: Targeting Tumor Hypoxia via Carbonic Anhydrase IX Inhibition
Many solid tumors exhibit regions of hypoxia (low oxygen), a condition that drives aggressive phenotypes and resistance to therapy.[4][5] A key protein upregulated in response to hypoxia is Carbonic Anhydrase IX (CA IX), a transmembrane enzyme that is almost exclusively associated with tumors.[4][6] CA IX plays a crucial role in maintaining pH homeostasis in the tumor microenvironment. By catalyzing the hydration of carbon dioxide to bicarbonate and protons, it helps cancer cells counteract the acidic conditions resulting from their high metabolic rate, thereby promoting their survival, proliferation, and invasion.[5][7][8]
The sulfonamide group is the archetypal zinc-binding function for inhibiting carbonic anhydrases.[8] We hypothesize that This compound acts as a selective inhibitor of CA IX. By binding to the zinc ion in the enzyme's active site, the compound is proposed to disrupt pH regulation, leading to intracellular acidification and subsequent induction of apoptosis. This inhibition is also expected to impair the metabolic adaptability of cancer cells, reducing their viability and migratory capacity.
This proposed mechanism provides a clear rationale for assessing the compound's efficacy through assays that measure cell viability, apoptosis, and cell migration.
Caption: Proposed mechanism of this compound in cancer cells.
Section 1: Assessment of Cytotoxicity and Cell Viability
The first step in characterizing a novel compound is to determine its effect on cancer cell viability and to establish a dose-response relationship. The MTT assay is a robust and widely used colorimetric method for this purpose.
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells.[9] Viable cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[9] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of metabolically active (viable) cells.[9]
Experimental Workflow: MTT Assay
Caption: Step-by-step workflow for the MTT cell viability assay.
Protocol: MTT Cell Viability Assay
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom sterile culture plates
-
This compound
-
Vehicle (e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[9]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[10]
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 2X concentrated serial dilution of the compound in culture medium from a stock solution. A typical concentration range to start with is 0.1 µM to 100 µM. Prepare a 2X vehicle control (e.g., 0.2% DMSO in medium).
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the appropriate 2X compound dilution or vehicle control. This results in a 1X final concentration.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Reagent Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[11]
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well. Mix thoroughly by pipetting or placing the plate on an orbital shaker for 15 minutes to ensure all crystals are dissolved.[9]
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
-
| Parameter | Recommended Setting |
| Cell Line | MCF-7 (Breast), HCT-116 (Colon) |
| Seeding Density | 8,000 cells/well |
| Compound Conc. | 0.1, 1, 5, 10, 25, 50, 100 µM |
| Incubation Time | 48 hours |
| MTT Incubation | 3 hours |
| Readout Wavelength | 570 nm |
Section 2: Detection and Quantification of Apoptosis
To confirm if the observed reduction in cell viability is due to programmed cell death, an apoptosis assay is essential. The Annexin V and Propidium Iodide (PI) staining assay, analyzed by flow cytometry, is a gold-standard method for differentiating between healthy, early apoptotic, late apoptotic, and necrotic cells.
Principle of Annexin V & PI Staining
In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[12][13] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can label early apoptotic cells.[13] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells with intact membranes.[12] It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.[12] By using both stains, we can distinguish the cell populations.
-
Annexin V (-) / PI (-): Healthy cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells (rarely observed)
Protocol: Annexin V & PI Apoptosis Assay
Materials:
-
Cells and compound treatment setup (as in Section 1, but in 6-well plates)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 1X Binding Buffer)
-
Cold 1X PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed 2x10⁵ cells per well in 6-well plates. After overnight adherence, treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Collect both floating and adherent cells. Aspirate the medium (containing floating cells) into a tube. Wash the adherent cells with PBS, then detach them using trypsin. Combine the detached cells with the respective medium supernatant.
-
Washing: Centrifuge the cell suspension at 500 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the 100 µL cell suspension. Gently vortex the tube.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Immediately before analysis, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer. Be sure to include unstained, Annexin V-only, and PI-only controls to set up compensation and gates correctly.
Section 3: Assessment of Cell Migration
A key hallmark of cancer malignancy is metastasis, which relies on the ability of cancer cells to migrate. The wound healing, or "scratch," assay is a straightforward and effective method to assess collective cell migration in vitro.[14][15]
Principle of the Wound Healing Assay
A "wound" or cell-free gap is created in a confluent monolayer of cells.[14] The cells at the edge of the gap will then migrate to "heal" the wound by closing the gap. The rate of wound closure can be monitored over time using microscopy.[16] By treating the cells with the test compound, one can determine if it inhibits or slows this migratory process.
Protocol: Wound Healing (Scratch) Assay
Materials:
-
Cells cultured to confluence in 6-well or 12-well plates
-
Sterile 200 µL pipette tip or a dedicated wound-making tool
-
Culture medium, potentially with a lower serum concentration (e.g., 1% FBS) to minimize cell proliferation
-
Microscope with a camera
Procedure:
-
Create Confluent Monolayer: Seed cells in a multi-well plate at a density that will achieve 95-100% confluence within 24 hours.[14]
-
Create the Wound: Once confluent, gently scratch a straight line across the center of the well using a sterile 200 µL pipette tip.[14][17]
-
Wash: Gently wash the well twice with PBS to remove detached cells and debris.[15]
-
Treatment: Replace the PBS with fresh culture medium (low serum) containing the compound at a non-lethal concentration (e.g., 0.5x IC₅₀) or the vehicle control.
-
Imaging: Immediately place the plate on a microscope stage and capture an image of the wound at time 0. Capture subsequent images of the same field of view at regular intervals (e.g., 6, 12, and 24 hours).
-
Data Analysis:
-
Measure the area of the cell-free gap at each time point using software like ImageJ.
-
Calculate the percentage of wound closure:
-
% Wound Closure = [(Area at T₀ - Area at Tₓ) / Area at T₀] x 100
-
-
Compare the rate of closure between treated and control groups.
-
| Parameter | Recommended Setting |
| Cell Line | MDA-MB-231 (highly migratory breast cancer) |
| Plate Format | 12-well plate |
| Wound Creation | 200 µL pipette tip |
| Compound Conc. | 0.25x and 0.5x IC₅₀ |
| Imaging Intervals | 0, 8, 16, 24 hours |
| Analysis Software | ImageJ or equivalent |
References
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
- Nocentini, A., & Supuran, C. T. (2015). Carbonic Anhydrase IX Inhibitors in Cancer Therapy: An Update. Future Medicinal Chemistry, 7(13), 1779-1790.
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- Mboge, M. Y., et al. (2020). Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors. Cancers, 12(11), 3185.
- Gieling, R. G., et al. (2021). Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy. Molecules, 26(22), 6889.
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Sophie, L. (2025). How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. BenchSci. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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Nocentini, A., & Supuran, C. T. (2015). Carbonic Anhydrase IX inhibitors in cancer therapy: an update. Taylor & Francis Online. Retrieved from [Link]
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Murtuda, A., et al. (2023). MTT (Assay protocol). Protocols.io. Retrieved from [Link]
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ibidi GmbH. (n.d.). Wound Healing and Migration Assay | Principle. Retrieved from [Link]
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- Jayanthi, S., & Ponnusamy, M. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374.
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Jayanthi, S., & Ponnusamy, M. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]
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ibidi GmbH. (n.d.). Wound Healing and Migration Assays. Retrieved from [Link]
- Wang, Y., et al. (2016). Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents. European Journal of Medicinal Chemistry, 122, 118-131.
- El-Sayed, M. T., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(48), 30255-30272.
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Reaction Biology. (n.d.). Cell Migration Assays | Wound Healing. Retrieved from [Link]
- Al-Ostath, A., et al. (2023). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Molecules, 28(20), 7088.
- Al-Hussain, S. A., et al. (2021). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules, 26(23), 7244.
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ResearchGate. (n.d.). Contribution of reactive oxygen species (ROS) generation to the anticancer activity of combination therapy in A549 cells. Retrieved from [Link]
- El-Ghaiesh, S. H., et al. (2020). Role of Oxidative Stress in Hypersensitivity Reactions to Sulfonamides. The Journal of Clinical Pharmacology, 60(2), 245-254.
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- Ravid, A., & Koren, R. (2003). The role of reactive oxygen species in the anticancer activity of vitamin D. Recent Results in Cancer Research, 164, 357-365.
- Hayes, J. D., et al. (2020). Role of Reactive Oxygen Species in Cancer Progression: Molecular Mechanisms and Recent Advancements. Cancers, 12(9), 2646.
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"3-Bromo-N-(3-chloropropyl)benzenesulfonamide" for in vitro biological screening
As a Senior Application Scientist, this document serves as a comprehensive guide for the initial in vitro biological screening of the novel compound 3-Bromo-N-(3-chloropropyl)benzenesulfonamide . Given the uncharacterized nature of this specific molecule, we will leverage the well-established biological activities of its core chemical scaffold, the benzenesulfonamide group, to design a logical, tiered screening strategy. This approach is designed to efficiently identify potential cytotoxic and anticancer properties, and subsequently, to elucidate the underlying mechanism of action.
Introduction: The Rationale for Screening
The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active agents.[1] Derivatives have been successfully developed as antibacterial, anticancer, anti-inflammatory, and enzyme-inhibiting drugs.[1][2][3] Specifically, the ability of certain sulfonamides to act as anticancer agents, often through mechanisms like carbonic anhydrase IX inhibition or disruption of microtubule dynamics, provides a strong rationale for investigating novel analogues like this compound in an oncology context.[3]
This guide outlines a systematic, three-assay workflow designed to first establish the cytotoxic potential of the compound against a panel of cancer cell lines and then to dissect the mechanism of cell death by investigating its effects on apoptosis and cell cycle progression.
Compound Profile and Handling
Before initiating any biological assay, proper handling and preparation of the test compound are paramount for generating reproducible data.
| Property | Data | Source |
| Compound Name | This compound | - |
| CAS Number | 929000-46-4 | [4][5] |
| Molecular Formula | C₉H₁₁BrClNO₂S | [5] |
| Molecular Weight | 312.61 g/mol | [5] |
| Melting Point | 60 - 64°C | [5] |
| General Solubility | Poorly soluble in water; soluble in organic solvents like DMSO and alcohols.[6] | - |
Protocol for Stock Solution Preparation
Expert Insight: The vast majority of small molecule compounds for in vitro screening are prepared as high-concentration stocks in 100% Dimethyl Sulfoxide (DMSO). This allows for minimal solvent concentration in the final cell culture medium, typically ≤0.5%, to avoid solvent-induced cytotoxicity.
-
Weighing: Accurately weigh out 5-10 mg of this compound in a sterile microcentrifuge tube.
-
Solubilization: Add the appropriate volume of cell culture-grade DMSO to achieve a high-concentration stock, for example, 10 mM or 20 mM.
-
Mixing: Vortex thoroughly for 2-3 minutes. If particulates remain, brief sonication may be required.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a fresh sterile, light-protected tube.
-
Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Proposed In Vitro Screening Workflow
A tiered approach is the most efficient method for characterizing a novel compound. We begin with a broad screen for activity and use the results to inform more specific, mechanistic assays.
Caption: Proposed workflow for in vitro screening of the target compound.
Tier 1: Cell Viability and Cytotoxicity Profiling
Objective: To determine the concentration-dependent effect of the compound on the viability and metabolic activity of cancer cells and to calculate the half-maximal inhibitory concentration (IC₅₀). The MTT assay is a robust, colorimetric method for this purpose.[7] It measures the activity of mitochondrial dehydrogenases in living cells, which reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[8]
Recommended Cancer Cell Line Panel
A diverse panel is crucial to identify potential tissue-specific activity. Consider a starting panel such as:
-
MCF-7: Breast cancer (luminal A)
-
MDA-MB-231: Breast cancer (triple-negative)[3]
-
A549: Lung cancer
-
HeLa: Cervical cancer
-
HepG2: Liver cancer
Protocol: MTT Cell Viability Assay
This protocol is adapted from standard methodologies.[8][9]
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the compound in culture medium from your DMSO stock. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells. Include "vehicle control" (medium with the highest concentration of DMSO, e.g., 0.5%) and "medium only" (no cells) wells.
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution (prepared in sterile PBS) to each well.[10] Incubate for 3-4 hours at 37°C until purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[10] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis
-
Correct Absorbance: Subtract the absorbance of the "medium only" blank from all other readings.
-
Calculate Percent Viability: Percent Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
Determine IC₅₀: Plot Percent Viability against the log of the compound concentration. Use non-linear regression (log[inhibitor] vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value.
| Cell Line | Compound IC₅₀ (µM) | Positive Control (e.g., Doxorubicin) IC₅₀ (µM) |
| MCF-7 | [Experimental] | [Experimental] |
| MDA-MB-231 | [Experimental] | [Experimental] |
| A549 | [Experimental] | [Experimental] |
| HeLa | [Experimental] | [Experimental] |
| HepG2 | [Experimental] | [Experimental] |
Tier 2: Mechanistic Assays
If the compound demonstrates significant cytotoxicity (e.g., IC₅₀ < 20 µM), the next step is to investigate how it induces cell death.
Apoptosis Induction Assay
Objective: To distinguish between live, early apoptotic, late apoptotic, and necrotic cells using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[11][12] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect this event.[12] Propidium Iodide (PI) is a DNA-binding dye that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[12]
Caption: Interpretation of Annexin V and Propidium Iodide staining results.
Protocol: Annexin V / PI Staining
This protocol is based on standard methods for flow cytometry.[11][13]
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Combine all cells from each condition into a flow cytometry tube.
-
Washing: Centrifuge the cells (e.g., 300 x g for 5 minutes) and wash the pellet twice with cold 1X PBS.[11]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer at a concentration of ~1 × 10⁶ cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution (e.g., 50 µg/mL). Gently vortex.
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Use appropriate controls (unstained, Annexin V only, PI only) to set up compensation and gates.
Cell Cycle Analysis
Objective: To determine if the compound induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M).
Principle: Propidium Iodide (PI) stoichiometrically binds to double-stranded DNA. The fluorescence intensity of PI is therefore directly proportional to the DNA content. Cells in the G2/M phase (with 4N DNA) will have approximately twice the fluorescence intensity of cells in the G0/G1 phase (with 2N DNA), while cells in the S phase (DNA synthesis) will have an intermediate fluorescence. RNase treatment is essential to prevent PI from binding to double-stranded RNA.[14]
Protocol: Propidium Iodide Staining for Cell Cycle
This protocol is a standard procedure for cell cycle analysis.[14][15][16][17]
-
Cell Treatment: Seed and treat cells in 6-well plates as described for the apoptosis assay.
-
Harvesting: Harvest cells by trypsinization, collect them in a flow cytometry tube, and centrifuge.
-
Washing: Wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the pellet and add 1-5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[15][16] Fix for at least 30 minutes on ice (or store at -20°C for longer periods).[14][15]
-
Rehydration & Staining: Centrifuge the fixed cells (a higher speed may be needed) and wash twice with PBS to remove the ethanol.[15][16]
-
Staining Solution: Resuspend the cell pellet in 500 µL of PI staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).[16][17]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze by flow cytometry. Acquire data on a linear scale and use a doublet discrimination gate (e.g., pulse-width vs. pulse-area) to exclude cell aggregates.[15][16]
Data Analysis for Mechanistic Assays
| Assay | Data Output | Interpretation |
| Apoptosis | Percentage of cells in each quadrant (Live, Early Apoptotic, Late Apoptotic/Necrotic). | An increase in the Annexin V+/PI- (early apoptotic) and Annexin V+/PI+ (late apoptotic) populations compared to the vehicle control indicates the induction of apoptosis. |
| Cell Cycle | Percentage of cells in G0/G1, S, and G2/M phases of the cell cycle. | An accumulation of cells in a specific phase (e.g., a significant increase in the G2/M population) compared to the asynchronous vehicle control suggests the compound induces cell cycle arrest at that checkpoint. |
Conclusion and Future Directions
This application guide provides a robust, logical framework for the initial in vitro characterization of this compound. The proposed workflow will efficiently determine if the compound possesses cytotoxic activity and, if so, will provide critical first insights into its mechanism of action by evaluating its impact on apoptosis and cell cycle progression. Positive results from this screening cascade would justify further investigation, including target identification studies, in vivo efficacy models, and structure-activity relationship (SAR) studies.
References
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Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
-
Bio-Rad Antibodies. Propidium iodide staining of cells for cell cycle analysis protocol. [Link]
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Nallasamy, P., et al. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). [Link]
-
UCL Flow Cytometry. Cell Cycle Analysis by Propidium Iodide Staining. [Link]
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University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. [Link]
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Pharmatest Services. Cancer cell assays in vitro. [Link]
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Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
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SciSpace. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
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Solubility of Things. Benzenesulfonamide. [Link]
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Charles River Laboratories. Cancer Cell-Based Assays. [Link]
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QIMA Life Sciences. In Vitro Assays to Study The Hallmarks of Cancer. [Link]
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Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]
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El-Naggar, A. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(46), 28775-28791. [Link]
-
Wang, D., et al. (2021). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. Journal of Medicinal Chemistry, 64(15), 11378-11396. [Link]
-
Al-Suhaimi, E. A., et al. (2021). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules, 26(16), 4923. [Link]
-
Taslimi, P., et al. (2018). Benzenesulfonamide derivatives as potent acetylcholinesterase, α-glycosidase, and glutathione S-transferase inhibitors: biological evaluation and molecular docking studies. Journal of Biochemical and Molecular Toxicology, 32(10), e22201. [Link]
-
Ahmed, S., et al. (2017). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Bioinformation, 13(1), 1-6. [Link]
-
Qaseem, A., et al. (2024). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. EXCLI Journal, 23, 527-542. [Link]
-
Manzoor, S., et al. (2024). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. RSC Advances, 14(1), 1-15. [Link]
-
Eze, F. U., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 634. [Link]
-
Semantic Scholar. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. [Link]
-
Eze, F. U., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 634. [Link]
-
Eze, F. U., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 634. [Link]
-
Eze, F. U., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PubMed. [Link]
-
Scientific Laboratory Supplies. 3-Bromo-N-(3-chloropropyl)benz. [Link]
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Application Notes and Protocols for Stability Studies of 3-Bromo-N-(3-chloropropyl)benzenesulfonamide
Introduction: The Criticality of Stability Profiling for Novel Drug Candidates
3-Bromo-N-(3-chloropropyl)benzenesulfonamide is a compound of interest in drug discovery, featuring a synthetically versatile structure with potential applications as a pharmaceutical intermediate or active pharmaceutical ingredient (API). Its structure, containing a sulfonamide linkage, a brominated aromatic ring, and a chlorinated alkyl chain, suggests multiple potential sites for chemical degradation. A thorough understanding of its stability profile is paramount for the successful development of any pharmaceutical product.[1][2] Stability studies provide essential information on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[3][4] This data is fundamental for determining appropriate storage conditions, re-test periods, and shelf-life, and is a critical component of regulatory submissions.[5][6][7]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting stability studies for this compound. It outlines detailed protocols for forced degradation studies to identify potential degradation pathways and for the development of a stability-indicating analytical method. The causality behind experimental choices is explained to provide a deeper understanding of the scientific principles at play.
Physicochemical Properties of this compound
A foundational understanding of the molecule's properties is crucial for designing meaningful stability studies.
| Property | Value | Source |
| CAS Number | 929000-46-4 | [8] |
| Molecular Formula | C₉H₁₁BrClNO₂S | [9] |
| Molecular Weight | 328.61 g/mol | [10] |
| Appearance | White to Pale Beige Solid | [11] |
| Melting Point | 60 - 64°C | [11] |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol | [11] |
Anticipated Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be anticipated under stress conditions. Understanding these potential pathways is essential for designing a comprehensive forced degradation study and for identifying potential degradants.
Hydrolytic Degradation
The sulfonamide (S-N) bond is a key functional group susceptible to hydrolysis, particularly under acidic or basic conditions.[12][13][14] Cleavage of this bond would likely yield 3-bromobenzenesulfonic acid and 3-chloropropan-1-amine. While some studies suggest that sulfonamides can be hydrolytically stable under typical environmental pH and temperature, forced conditions are designed to accelerate this process.[12][15] The rate of hydrolysis can be pH-dependent.[15]
Oxidative Degradation
The sulfur atom in the sulfonamide group and the aromatic ring are potential sites for oxidation.[16][17] Oxidizing agents could potentially lead to the formation of sulfonic acid derivatives or hydroxylated species on the benzene ring. The presence of a bromine atom might also influence the oxidative stability.
Photodegradation
Benzenesulfonamide derivatives can be susceptible to photodegradation.[18] The aromatic ring can absorb UV light, leading to the formation of reactive species and subsequent degradation. Potential photodegradation pathways could involve cleavage of the sulfonamide bond or reactions involving the halogen substituents. The presence of dissolved oxygen can be necessary for the cleavage of the aromatic ring during photocatalysis.[18]
Experimental Workflow for Stability Studies
The following diagram illustrates a logical workflow for conducting comprehensive stability studies of this compound.
Sources
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- 2. acdlabs.com [acdlabs.com]
- 3. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
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- 5. Ich guidelines for stability studies 1 | PPTX [slideshare.net]
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- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
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- 9. This compound, TRC 100 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.pt]
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- 13. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. Oxidation of sulfonamide micropollutants by versatile peroxidase from Bjerkandera adusta [scielo.org.mx]
- 17. Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Photocatalytic degradation of benzenesulfonate on colloidal titanium dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Scalable Synthesis of 3-Bromo-N-(3-chloropropyl)benzenesulfonamide
Introduction
3-Bromo-N-(3-chloropropyl)benzenesulfonamide is a key intermediate in the synthesis of various pharmacologically active molecules and functional materials. The presence of the benzenesulfonamide core, along with two distinct reactive handles—a bromo group on the aromatic ring and a chloro group on the N-alkyl chain—makes it a versatile building block for further chemical modifications. This application note provides a detailed, scalable, and robust protocol for the synthesis of this compound, designed for researchers and professionals in drug development and chemical synthesis. The methodology emphasizes safety, efficiency, and high purity of the final product.
Scientific Rationale and Strategy
The synthesis of this compound is achieved through a nucleophilic substitution reaction between 3-bromobenzenesulfonyl chloride and 3-chloropropan-1-amine. This is a classic and widely used method for the formation of sulfonamides.[1][2]
Reaction Causality: The reaction proceeds via the nucleophilic attack of the primary amine (3-chloropropan-1-amine) on the electrophilic sulfur atom of the sulfonyl chloride (3-bromobenzenesulfonyl chloride). The sulfonyl chloride is a highly reactive species due to the electron-withdrawing nature of the two oxygen atoms and the chlorine atom, making the sulfur atom susceptible to nucleophilic attack.
Choice of Base: A base, such as triethylamine or pyridine, is typically employed to neutralize the hydrochloric acid (HCl) generated during the reaction.[3] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. For this scale-up protocol, we have selected triethylamine due to its suitable basicity and ease of removal during workup.
Solvent Selection: Dichloromethane (DCM) is chosen as the reaction solvent due to its inertness under the reaction conditions and its excellent ability to dissolve both the sulfonyl chloride and the amine salt. Its low boiling point also facilitates easy removal post-reaction.
Visualizing the Synthesis Workflow
The following diagram illustrates the key stages of the synthesis process, from the initial reaction setup to the final product isolation.
Caption: A generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is designed for a scale-up synthesis, but can be proportionally adjusted for smaller quantities.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (for 100g scale) | Moles |
| 3-Bromobenzenesulfonyl chloride | 2905-24-0 | 255.52 | 100.0 g | 0.391 |
| 3-Chloropropan-1-amine hydrochloride | 6276-54-6 | 130.02 | 53.3 g | 0.410 |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 118.7 mL (86.2 g) | 0.852 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 1.0 L | - |
| Isopropanol | 67-63-0 | 60.10 | As needed for purification | - |
| Hydrochloric Acid (1 M) | 7647-01-0 | 36.46 | ~200 mL for workup | - |
| Saturated Sodium Bicarbonate Solution | 144-55-8 | 84.01 | ~200 mL for workup | - |
| Saturated Sodium Chloride Solution (Brine) | 7647-14-5 | 58.44 | ~200 mL for workup | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed for drying | - |
Equipment
-
2 L three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filtration flask
-
Vacuum oven or desiccator
Safety Precautions
-
3-Bromobenzenesulfonyl chloride is corrosive and moisture-sensitive. It causes severe skin burns and eye damage.[1][4] Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
3-Chloropropan-1-amine hydrochloride is a skin and eye irritant.[5][6] Avoid inhalation of dust.
-
Triethylamine is flammable and has a strong odor. Work in a well-ventilated area.
-
Dichloromethane is a volatile solvent and a suspected carcinogen. Handle in a fume hood.
-
The reaction is exothermic, especially during the addition of the sulfonyl chloride. Maintain controlled addition and cooling.
Step-by-Step Procedure
-
Amine Free-Basing and Reaction Setup:
-
To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a nitrogen inlet, add 3-chloropropan-1-amine hydrochloride (53.3 g, 0.410 mol) and dichloromethane (500 mL).
-
Cool the suspension to 0-5 °C using an ice bath.
-
Slowly add triethylamine (118.7 mL, 0.852 mol) to the suspension over 15-20 minutes, ensuring the temperature remains below 10 °C. Stir for an additional 30 minutes at 0-5 °C to ensure complete formation of the free amine.
-
-
Sulfonamide Formation:
-
In a separate beaker, dissolve 3-bromobenzenesulfonyl chloride (100.0 g, 0.391 mol) in dichloromethane (500 mL).
-
Transfer this solution to a dropping funnel and add it dropwise to the cold amine solution over 1.5-2 hours. Maintain the internal temperature of the reaction mixture between 0-10 °C throughout the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours, or until the reaction is deemed complete by TLC or LC-MS analysis.
-
-
Workup and Isolation:
-
Cool the reaction mixture back to 10-15 °C and slowly quench by adding water (500 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M hydrochloric acid (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and finally with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or a solid.
-
-
Purification by Recrystallization:
-
Dissolve the crude product in a minimal amount of hot isopropanol.
-
Slowly add water dropwise until the solution becomes slightly turbid.
-
Heat the mixture gently until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystallization.
-
Collect the white to pale beige solid by vacuum filtration using a Büchner funnel.[7][8]
-
Wash the crystals with a small amount of cold isopropanol/water (1:1) mixture.
-
Dry the purified product in a vacuum oven at 40-50 °C or in a desiccator to a constant weight.
-
Characterization and Expected Results
-
Appearance: White to pale beige solid
-
Yield: Typically 80-90%
-
Purity (by HPLC): >98%
-
¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts (δ, ppm): ~7.9-7.4 (m, 4H, Ar-H), ~5.0 (t, 1H, NH), 3.6 (t, 2H, CH₂Cl), 3.2 (q, 2H, NCH₂), 2.0 (p, 2H, CH₂CH₂CH₂).
-
¹³C NMR (CDCl₃, 101 MHz): Expected chemical shifts (δ, ppm): ~140.0, 136.0, 131.0, 129.0, 126.0, 122.0 (Ar-C), ~45.0 (NCH₂), ~41.0 (CH₂Cl), ~32.0 (CH₂CH₂CH₂).
Self-Validating System and Troubleshooting
The protocol's integrity is maintained through in-process controls and predictable outcomes.
-
Reaction Monitoring: The disappearance of the starting materials, particularly the 3-bromobenzenesulfonyl chloride, can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A complete reaction is indicated by the absence of the starting sulfonyl chloride.
-
pH Control during Workup: The acidic and basic washes are crucial for removing unreacted amine and triethylamine hydrochloride, respectively. Checking the pH of the aqueous layers ensures the effectiveness of these washes.
-
Crystallization as a Purification Check: Successful recrystallization to a sharp melting point range is a strong indicator of high purity.[7][11] If the product "oils out," it may indicate the presence of impurities or that the solution is cooling too rapidly. In such cases, redissolving, adding slightly more solvent, and allowing for slower cooling is recommended.[7]
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers can reliably produce this valuable intermediate in high yield and purity. The provided rationale and troubleshooting guidance aim to empower scientists to adapt and optimize this procedure for their specific needs.
References
- Google Patents. (1957).
-
The Royal Society of Chemistry. (n.d.). Supporting information. The Royal Society of Chemistry. [Link]
-
Blakemore, D. C., et al. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. The Royal Society of Chemistry. [Link]
-
Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. [Link]
-
ResearchGate. (2025). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Request PDF. [Link]
-
CONICET. (2005). Spectral Assignments and Reference Data. CONICET. [Link]
-
YouTube. (2023). Reaction Amines With Aryl Sulphonyl Chloride. Chemistry Learners. [Link]
-
National Center for Biotechnology Information. (n.d.). Preparation of sulfonamides from N-silylamines. PubMed Central. [Link]
-
ResearchGate. (n.d.). Oxidative reactions of arenesulfonyl chlorides with tertiary alkyl amines. ResearchGate. [Link]
-
YouTube. (2021). # CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. Chemistry world by dr.prashant s.kendre. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PubMed Central. [Link]
-
SpectraBase. (n.d.). Benzenesulfonamide, 4-methyl-N-ethyl-N-2-ethylhexyl- - Optional[13C NMR]. SpectraBase. [Link]
-
Journal of Structural Chemistry. (2020). Synthesis, characterization, crystal structure, and DFT study of 3-bromo-N-(3-fluorophenyl)benzenesulfonamide. Journal of Structural Chemistry. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-N-(3-chloropropyl)benzenesulfonamide
Welcome to the comprehensive technical support guide for the synthesis of 3-Bromo-N-(3-chloropropyl)benzenesulfonamide. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this specific sulfonamide synthesis. Our goal is to empower you with the expertise to overcome common experimental hurdles, ensuring the integrity and success of your synthetic endeavors.
I. Reaction Overview and Mechanism
The synthesis of this compound is fundamentally a nucleophilic substitution reaction. It involves the coupling of 3-bromobenzenesulfonyl chloride with 3-chloropropan-1-amine. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.
Reaction Scheme:
3-Bromobenzenesulfonyl Chloride + 3-Chloropropan-1-amine → this compound + HCl
The choice of base and solvent is critical and can significantly impact the reaction's yield and purity.[1] A non-nucleophilic organic base, such as pyridine or triethylamine, is often preferred to avoid competition with the primary amine.[1] Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used to prevent the hydrolysis of the highly reactive sulfonyl chloride.[1][2]
II. Frequently Asked Questions (FAQs)
This section addresses common queries that arise during the synthesis of this compound.
Q1: What are the critical quality parameters for the starting materials, 3-bromobenzenesulfonyl chloride and 3-chloropropan-1-amine?
A1: The purity of your starting materials is paramount for a successful synthesis.
-
3-Bromobenzenesulfonyl chloride: This reagent is highly sensitive to moisture and can hydrolyze to the unreactive 3-bromobenzenesulfonic acid.[1][2][3][4] It is crucial to use a fresh bottle or a properly stored reagent under anhydrous conditions. Visually, the sulfonyl chloride should be a clear to pale yellow liquid or a low-melting solid.[5] Any signs of significant discoloration or solidification may indicate decomposition.
-
3-Chloropropan-1-amine: Ensure the amine is pure and dry. Amines can absorb atmospheric carbon dioxide to form carbamates, which can interfere with the reaction.[4] The purity can be checked by techniques like NMR or GC-MS.
Q2: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A2: Low yields in sulfonamide synthesis are a common issue and can be attributed to several factors:
-
Hydrolysis of Sulfonyl Chloride: This is a primary culprit.[1][3] Ensure all glassware is oven-dried, use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.[1][4]
-
Inappropriate Base: The choice and amount of base are critical. A weak or insufficient amount of base will not effectively neutralize the HCl byproduct, leading to the protonation of the amine starting material and halting the reaction. A slight excess (1.1-1.5 equivalents) of a non-nucleophilic base like triethylamine or pyridine is recommended.[1][4]
-
Side Reactions: The primary amine can potentially react twice with the sulfonyl chloride to form a bis-sulfonated product.[1][3] To minimize this, add the sulfonyl chloride slowly to the solution of the amine. Using a slight excess of the amine can also favor the formation of the desired mono-sulfonated product.[1]
-
Reaction Temperature: While the reaction is often performed at 0 °C to room temperature, sluggish reactions may benefit from gentle heating.[4] However, be cautious as excessive heat can promote side reactions.[4]
Q3: I am observing an unexpected side product in my TLC/LC-MS analysis. What could it be?
A3: Besides the bis-sulfonated product mentioned above, other potential side products include:
-
3-Bromobenzenesulfonic acid: This results from the hydrolysis of the sulfonyl chloride.[1] It is typically highly polar and will have a low Rf value on a TLC plate.
-
Products from impurities in starting materials: Impurities in either the sulfonyl chloride or the amine can lead to the formation of corresponding sulfonamides.
Q4: What is the best method for purifying the final product?
A4: Purification of this compound, which is a solid at room temperature, can typically be achieved by:
-
Recrystallization: This is often an effective method for purifying solid sulfonamides.[1][6] Suitable solvent systems can be determined through small-scale solubility tests. Common solvents for recrystallization of sulfonamides include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.
-
Silica Gel Chromatography: If recrystallization does not provide sufficient purity, column chromatography is a reliable alternative.[6] A gradient of ethyl acetate in hexanes is a common mobile phase for eluting sulfonamides.
III. Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving issues encountered during the synthesis.
| Problem | Potential Cause | Troubleshooting Steps & Rationale |
| Low or No Product Formation | Poor quality of 3-bromobenzenesulfonyl chloride | Use a fresh bottle or purify the existing stock by distillation under reduced pressure. The sulfonyl chloride is susceptible to hydrolysis, rendering it unreactive.[1][2][3] |
| Presence of water in the reaction | Ensure all glassware is oven-dried and use anhydrous solvents. Running the reaction under an inert atmosphere (nitrogen or argon) is highly recommended to prevent hydrolysis of the sulfonyl chloride. | |
| Incorrect stoichiometry | Carefully re-calculate and measure the molar equivalents of your reactants. A common starting point is a 1:1.1 ratio of sulfonyl chloride to amine, with 1.2-1.5 equivalents of base. | |
| Ineffective base | Ensure the base (e.g., triethylamine, pyridine) is pure and dry. For less reactive systems, a stronger non-nucleophilic base like DBU could be considered.[2] | |
| Formation of Multiple Products | Bis-sulfonylation of the primary amine | Add the 3-bromobenzenesulfonyl chloride dropwise to the solution of 3-chloropropan-1-amine. This maintains a low concentration of the sulfonylating agent, favoring mono-substitution.[1] Using a slight excess of the amine can also suppress this side reaction. |
| Reaction with solvent | Ensure the chosen solvent is inert under the reaction conditions. Dichloromethane and tetrahydrofuran are generally safe choices.[1] | |
| Difficulty in Product Isolation/Purification | Product is an oil or low-melting solid | If the product does not crystallize easily, attempt purification by silica gel chromatography. Sometimes, scratching the inside of the flask with a glass rod can induce crystallization from a supersaturated solution. |
| Co-elution of impurities during chromatography | Optimize the mobile phase for better separation. Using a shallower gradient or a different solvent system (e.g., dichloromethane/methanol) may improve resolution. |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical flow for troubleshooting common issues in the synthesis of this compound.
Caption: Troubleshooting workflow for sulfonamide synthesis.
IV. Experimental Protocols
General Synthesis Protocol
This protocol is a generalized procedure and may require optimization based on your specific laboratory conditions and reagent purity.
Materials:
-
3-Chloropropan-1-amine (1.1 eq)
-
Triethylamine (1.5 eq) or Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add 3-chloropropan-1-amine (1.1 eq) and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 3-bromobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM to the stirred amine solution.
-
Add the base (triethylamine or pyridine, 1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[1]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or silica gel chromatography.
Visualizing the Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
V. Characterization of this compound
Accurate characterization of the final product is essential to confirm its identity and purity.
| Technique | Expected Observations |
| Appearance | White to pale beige solid.[9] |
| Melting Point | 60 - 64 °C.[9] |
| ¹H NMR | Expect characteristic peaks for the aromatic protons of the 3-bromophenyl group, and the aliphatic protons of the 3-chloropropyl chain. The N-H proton of the sulfonamide will appear as a broad singlet. |
| ¹³C NMR | Expect distinct signals for the carbons of the aromatic ring and the aliphatic chain. |
| Mass Spectrometry (MS) | The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₉H₁₁BrClNO₂S, MW: 328.61 g/mol ). The isotopic pattern for bromine (¹⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1) should be observable. |
| Infrared (IR) Spectroscopy | Look for characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), C-H stretches (aromatic and aliphatic), S=O stretches (asymmetric and symmetric, around 1350 and 1160 cm⁻¹), and C-Br and C-Cl stretches in the fingerprint region. |
VI. Safety Precautions
-
3-Bromobenzenesulfonyl chloride is corrosive and causes severe skin burns and eye damage.[7] It is also moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
3-Chloropropan-1-amine is a flammable liquid and is harmful if swallowed or in contact with skin. It causes severe skin burns and eye damage. Handle with appropriate PPE in a well-ventilated area.
-
Triethylamine and Pyridine are flammable and toxic. Handle in a fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Use in a well-ventilated fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
VII. References
-
Troubleshooting common issues in sulfonamide bond formation - Benchchem. (n.d.). Retrieved from
-
common issues in sulfonamide synthesis and solutions - Benchchem. (n.d.). Retrieved from
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Sulfonamide purification process - US2777844A - Google Patents. (n.d.). Retrieved from
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Technical Support Center: Synthesis of N-Acylsulfonamides - Benchchem. (n.d.). Retrieved from
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Sulfonamide derivatives: Synthesis and applications - Frontier Research Publication. (n.d.). Retrieved from
-
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO | Organic Letters - ACS Publications. (n.d.). Retrieved from
-
Recent Advances in the Synthesis of Sulfonamides Intermediates - Who we serve. (2024-12-06). Retrieved from
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Preparation of sulfonamides from N-silylamines - PMC - NIH. (n.d.). Retrieved from
-
Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 - Books. (2016-08-01). Retrieved from
-
A Comparative Guide to Determining the Purity of Synthesized Sulfonamides - Benchchem. (n.d.). Retrieved from
-
Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug - ijarsct. (n.d.). Retrieved from
-
Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions - Benchchem. (n.d.). Retrieved from
-
Sulfonamide synthesis by alkylation or arylation - Organic Chemistry Portal. (n.d.). Retrieved from
-
Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. (n.d.). Retrieved from
-
Determination and Confirmation of Sulfonamides Revision: 05 Replaces: CLG-SUL.04 Effective: 09/25/2009 - USDA Food Safety and Inspection Service. (n.d.). Retrieved from
-
Sulfonamide (medicine) - Wikipedia. (n.d.). Retrieved from
-
3-Bromobenzenesulfonyl chloride 96 2905-24-0 - Sigma-Aldrich. (n.d.). Retrieved from
-
This compound | 929000-46-4 - ChemicalBook. (2025-09-25). Retrieved from
-
This compound - ChemicalBook. (n.d.). Retrieved from
-
Troubleshooting low yield in amine sulfonylation reactions - Benchchem. (n.d.). Retrieved from
-
This compound, TRC 250 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific. (n.d.). Retrieved from
-
Sulfonate synthesis by sulfonylation (tosylation) - Organic Chemistry Portal. (n.d.). Retrieved from
-
20.6: Reactions of Amines - Chemistry LibreTexts. (2020-05-30). Retrieved from
-
3-Bromo-3-chloroprop-1-ene | C3H4BrCl | CID 20501868 - PubChem. (n.d.). Retrieved from
-
An In-depth Technical Guide to the Synthesis of 3-bromo-7-chloro-1-benzothiophene - Benchchem. (n.d.). Retrieved from
-
N-(3-BROMOPROPYL)BENZENESULFONAMIDE AldrichCPR | Sigma-Aldrich. (n.d.). Retrieved from
-
876681-09-3|3-Bromo-N-cyclopentylbenzenesulfonamide|BLD Pharm. (n.d.). Retrieved from
-
Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. (n.d.). Retrieved from
-
Application Notes and Protocols for the Synthesis of (3-Bromo-2-methylpropyl)benzene - Benchchem. (n.d.). Retrieved from
-
m-Bromobenzenesulphonyl chloride | C6H4BrClO2S | CID 17943 - PubChem. (n.d.). Retrieved from
-
3-Bromobenzenesulfonyl chloride, 97% 25 g | Buy Online | Thermo Scientific Chemicals. (n.d.). Retrieved from
-
Preparation of sulfonamide-containing antimicrobials and substrate treating compositions of ... - Google Patents. (n.d.). Retrieved from
-
Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - NIH. (2024-07-11). Retrieved from
-
3-Bromobenzenesulfonyl chloride | 2905-24-0 - ChemicalBook. (2025-09-25). Retrieved from
-
WO2021152435A1 - Process for preparation of 5-bromo-1, 2, 3-trichlorobenzene - Google Patents. (n.d.). Retrieved from
-
Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - Frontiers. (n.d.). Retrieved from
-
2905-24-0|3-Bromobenzenesulfonyl chloride|BLD Pharm. (n.d.). Retrieved from
-
3-Bromobenzenesulfonyl chloride 96 2905-24-0 - Sigma-Aldrich. (n.d.). Retrieved from
-
Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds - MDPI. (n.d.). Retrieved from
-
3-Bromo-2-chloropropan-1-amine | C3H7BrClN | CID 23423044 - PubChem. (n.d.). Retrieved from
-
876694-43-8|3-Bromo-N-cyclopropylbenzenesulfonamide|BLD Pharm. (n.d.). Retrieved from
-
3-Bromobenzenesulfonyl chloride | Sigma-Aldrich. (n.d.). Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. A11507.14 [thermofisher.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m-Bromobenzenesulphonyl chloride | C6H4BrClO2S | CID 17943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Bromobenzenesulfonyl chloride | 2905-24-0 [chemicalbook.com]
- 9. This compound CAS#: 929000-46-4 [m.chemicalbook.com]
Technical Support Center: Optimizing Reactions with 3-Bromo-N-(3-chloropropyl)benzenesulfonamide
Welcome to the technical support center for 3-Bromo-N-(3-chloropropyl)benzenesulfonamide. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of working with this versatile trifunctional molecule. Here, we address common challenges and provide in-depth, field-proven insights to optimize your synthetic strategies. Our approach is grounded in mechanistic principles to empower you to troubleshoot effectively and achieve your desired outcomes with confidence.
I. Compound Reactivity Profile: A Trifunctional Hub
This compound is a valuable synthetic intermediate possessing three distinct reactive sites. Understanding the interplay and selective reactivity of these sites is paramount for successful experimental design.
-
The Sulfonamide N-H: This acidic proton can be deprotonated to form a nucleophilic sulfonamidate anion, which is key for N-alkylation and related reactions.
-
The 3-Chloropropyl Chain: The terminal primary alkyl chloride is a reactive electrophile, susceptible to nucleophilic substitution.
-
The 3-Bromophenyl Ring: The aryl bromide is a classic handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.
The central challenge and opportunity in using this reagent lie in selectively addressing one of these sites while preserving the others.
II. FAQs and Troubleshooting: Synthesis and General Handling
This section addresses foundational issues related to the synthesis and handling of this compound.
Question 1: My synthesis of this compound is giving a low yield. What are the likely causes?
Answer: Low yields in the synthesis of sulfonamides are a frequent challenge. The primary culprits are often related to the quality of reagents and reaction conditions.[1][2]
-
Hydrolysis of 3-Bromobenzenesulfonyl Chloride: The sulfonyl chloride starting material is highly moisture-sensitive. Any water present will hydrolyze it to the unreactive sulfonic acid, significantly reducing your yield.[1][2]
-
Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Inappropriate Base Selection: The base is crucial for scavenging the HCl byproduct. However, a suboptimal choice can lead to side reactions or incomplete reaction.
-
Solution: A non-nucleophilic organic base like triethylamine or pyridine is generally preferred. These bases will not compete with the 3-chloro-1-propanamine nucleophile.
-
-
Suboptimal Reaction Temperature: The reaction is typically performed at 0 °C to room temperature.[2] If the reaction is sluggish, gentle heating may be necessary, but excessive heat can promote side reactions.
| Parameter | Recommended Condition | Rationale |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents hydrolysis of sulfonyl chloride.[2] |
| Solvent | Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) | Good solubility for reactants and inert. |
| Base | Triethylamine or Pyridine (1.1-1.5 eq.) | Non-nucleophilic HCl scavenger. |
| Temperature | 0 °C to Room Temperature | Balances reaction rate and side reactions.[2] |
Question 2: How should I purify crude this compound?
Answer: Purification is critical to remove unreacted starting materials and byproducts. The two most common methods are recrystallization and column chromatography.
-
Recrystallization: This is an effective method if the impurities have significantly different solubilities from the product.
-
Protocol: Dissolve the crude solid in a minimal amount of a hot solvent (e.g., ethanol/water or ethyl acetate/hexanes). Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration.
-
-
Silica Gel Column Chromatography: This is the preferred method for removing impurities with similar polarity to the product.
-
Protocol: Dry-load the crude material onto silica gel. Elute with a gradient of ethyl acetate in hexanes. Monitor the fractions by thin-layer chromatography (TLC).[3]
-
III. Troubleshooting Intramolecular Cyclization
A common and powerful application of this molecule is its intramolecular cyclization to form a six-membered cyclic sulfonamide (a sultam). This reaction typically proceeds by deprotonation of the sulfonamide nitrogen, followed by nucleophilic attack on the terminal alkyl chloride.
Question 3: My intramolecular cyclization to form the sultam is not working. What should I try?
Answer: Failure to form the cyclic product can be due to several factors, including base strength, solvent choice, and competing intermolecular reactions.
-
Insufficiently Strong Base: The pKa of a sulfonamide N-H is typically in the range of 10-11. A base that is not strong enough to achieve a significant concentration of the sulfonamidate anion will result in a sluggish or failed reaction.
-
Solution: Use a stronger base. While weaker bases like potassium carbonate may be sufficient in some cases, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) in an anhydrous aprotic solvent are often more effective.
-
-
Inappropriate Solvent: The solvent plays a critical role in solvating the ions and influencing the reaction rate.
-
Solution: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are generally preferred for this type of reaction as they effectively solvate the cation of the base without interfering with the nucleophile.
-
-
High Concentration Leading to Polymerization: At high concentrations, the deprotonated sulfonamide can react with the alkyl chloride of another molecule, leading to oligomers or polymers instead of the desired intramolecular cyclization.
-
Solution: Perform the reaction under high dilution conditions (e.g., 0.01-0.05 M). This can be achieved by the slow addition of the substrate and base to a larger volume of solvent.
-
Caption: Troubleshooting workflow for intramolecular cyclization.
Protocol: Intramolecular Cyclization to a Sultam
-
Preparation: In a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous DMF (to achieve a final concentration of 0.01 M).
-
Base Addition: Add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) to the DMF and stir.
-
Substrate Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the stirred suspension of NaH over 1-2 hours using a syringe pump.
-
Reaction: Stir the reaction mixture at room temperature overnight. The reaction can be gently heated (e.g., to 50 °C) if the reaction is slow at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to observe the disappearance of the starting material.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the resulting crude product by silica gel column chromatography.
IV. Troubleshooting Cross-Coupling Reactions
The 3-bromophenyl group is a versatile handle for forming new carbon-carbon or carbon-nitrogen bonds via palladium-catalyzed cross-coupling reactions.
Question 4: I am having trouble with the Suzuki-Miyaura coupling of my this compound. What are the key parameters to optimize?
Answer: Suzuki-Miyaura reactions are powerful but can be sensitive to several factors.[4][5][6][7]
-
Catalyst and Ligand Choice: The choice of palladium source and phosphine ligand is critical. Electron-rich, bulky phosphine ligands often improve the efficiency of the oxidative addition and reductive elimination steps.
-
Solution: Screen different palladium catalysts and ligands. Common choices include Pd(PPh₃)₄, PdCl₂(dppf), and pre-catalysts with ligands like SPhos or XPhos.
-
-
Base Selection: The base plays multiple roles, including activating the boronic acid and participating in the transmetalation step.[7]
-
Solution: An aqueous solution of a base like K₂CO₃ or Cs₂CO₃ is often effective. The choice of base can significantly impact the reaction outcome.
-
-
Solvent System: A mixture of an organic solvent and water is typically used.
-
Solution: Common solvent systems include toluene/water, dioxane/water, or THF/water. Dioxane has been shown to be effective in some cases.[4]
-
-
Degassing: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.
-
Solution: Thoroughly degas the solvent and reaction mixture by bubbling with argon or nitrogen for 15-30 minutes before adding the catalyst.
-
Question 5: My Buchwald-Hartwig amination is failing or giving complex mixtures. What could be the issue?
Answer: Buchwald-Hartwig aminations can be challenging, especially with complex substrates.[8][9][10][11][12]
-
Ligand Choice: This is often the most critical parameter. The ligand must stabilize the palladium catalyst and facilitate the challenging C-N bond formation.
-
Base Compatibility: Strong bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically required. However, these can be incompatible with other functional groups in the molecule.
-
Solution: If strong bases are problematic, consider using a milder base like Cs₂CO₃ or K₃PO₄, although this may require a more active catalyst system or higher temperatures.
-
-
Side Reactions: The unprotected sulfonamide N-H or the chloropropyl group could potentially compete as nucleophiles, leading to side products.
-
Solution: If side reactions are observed, consider protecting the sulfonamide nitrogen (e.g., with a tert-butoxycarbonyl (Boc) group) before the cross-coupling reaction. The protecting group can be removed in a subsequent step.
-
Sources
- 1. Strategic Uses of Cyclic Sulfonamides in the Synthesis of N-Heterocycles [researchrepository.ucd.ie]
- 2. aquila.usm.edu [aquila.usm.edu]
- 3. US20090306391A1 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. wwjmrd.com [wwjmrd.com]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. reddit.com [reddit.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
"3-Bromo-N-(3-chloropropyl)benzenesulfonamide" side reactions and byproducts
Welcome to the technical support guide for the synthesis and purification of 3-Bromo-N-(3-chloropropyl)benzenesulfonamide. This document is intended for researchers, scientists, and drug development professionals. Here, we address common challenges, side reactions, and byproduct formation encountered during the synthesis of this compound, providing in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors, primarily related to the reactivity of the starting materials and the reaction conditions.
-
Cause 1: Hydrolysis of 3-Bromobenzenesulfonyl Chloride. The primary starting material, 3-bromobenzenesulfonyl chloride, is highly reactive and susceptible to hydrolysis upon exposure to moisture.[1] This hydrolysis produces 3-bromobenzenesulfonic acid, which is unreactive towards the amine under standard conditions, thus reducing the amount of sulfonyl chloride available for the desired reaction.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven before use. Use anhydrous solvents and handle 3-bromobenzenesulfonyl chloride under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Quality: Use a fresh or properly stored bottle of 3-bromobenzenesulfonyl chloride. If the purity is questionable, it can be purified by distillation under reduced pressure.[2]
-
Order of Addition: Add the sulfonyl chloride dropwise to a solution of 3-chloropropylamine and a non-nucleophilic base (like triethylamine or pyridine) at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize side reactions.[3]
-
-
Cause 2: Inefficient Reaction Conditions. Suboptimal temperature, reaction time, or base selection can lead to an incomplete reaction.
-
Troubleshooting Steps:
-
Temperature Control: Start the reaction at 0 °C and then allow it to slowly warm to room temperature. Stirring overnight is often sufficient for completion.
-
Base Selection: Use a tertiary amine base like triethylamine or N,N-diisopropylethylamine (DIPEA) to neutralize the HCl generated during the reaction.[3] These bases are generally non-nucleophilic and will not compete with the primary amine.
-
Stoichiometry: A slight excess (1.1-1.2 equivalents) of the amine and base relative to the sulfonyl chloride can be used to ensure the complete consumption of the limiting reagent. However, a large excess of the amine can promote the formation of byproducts (see Q2).
-
Q2: I've isolated my product, but I see a significant impurity with a higher molecular weight in my analysis (e.g., LC-MS, NMR). What is this byproduct?
A2: A common higher molecular weight byproduct in sulfonamide synthesis is the corresponding disulfonamide . This occurs when a second molecule of the sulfonyl chloride reacts with the nitrogen of the newly formed primary sulfonamide.
-
Mechanism of Formation: The primary sulfonamide product, this compound, has a slightly acidic proton on the nitrogen. In the presence of a base, this proton can be removed to form a sulfonamidate anion. This anion is nucleophilic and can react with another molecule of 3-bromobenzenesulfonyl chloride.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a precise 1:1 or a slight excess of the amine to sulfonyl chloride ratio. Avoid a large excess of the sulfonyl chloride.
-
Slow Addition: Add the sulfonyl chloride slowly to the reaction mixture. This maintains a low concentration of the sulfonyl chloride at any given time, favoring the reaction with the more nucleophilic primary amine over the less nucleophilic sulfonamide.
-
Temperature Management: Keep the reaction temperature low (0 °C to room temperature) to decrease the rate of the second sulfonylation reaction.
-
Q3: My analytical data suggests the presence of an isomer. What could it be?
A3: An isomeric byproduct can form through intramolecular cyclization . In this case, the sulfonamide nitrogen can act as a nucleophile and displace the chlorine atom on the propyl chain, leading to the formation of a cyclic sulfonamide, also known as a sultam. This would be a six-membered ring sultam: 2-(3-bromophenyl)tetrahydro-1,2-thiazine 1,1-dioxide.
-
Conditions Favoring Cyclization: This side reaction is often promoted by heat and the presence of a strong, non-nucleophilic base, which can deprotonate the sulfonamide nitrogen, increasing its nucleophilicity.
-
Troubleshooting Steps:
-
Avoid High Temperatures: Do not heat the reaction mixture unnecessarily during the reaction or workup.
-
Choice of Base: While a base is necessary, using a milder base or carefully controlling the amount of a strong base can minimize deprotonation of the sulfonamide product.
-
Workup Conditions: During the workup, neutralizing the reaction mixture promptly can reduce the time the product spends in a basic environment.
-
Q4: My reaction seems to have stalled. The mixture is acidic, and I'm having trouble precipitating the product during workup. What's happening?
A4: This is a classic symptom of significant hydrolysis of the 3-bromobenzenesulfonyl chloride starting material.[1] The resulting 3-bromobenzenesulfonic acid is highly water-soluble and will make the aqueous phase acidic. Since the sulfonic acid does not react with the amine, your desired product is not formed in significant quantities.
-
Confirmation: Check the pH of your reaction mixture after adding all reagents. If it is acidic before the addition of the amine, your sulfonyl chloride has likely hydrolyzed.
-
Troubleshooting Steps:
-
Prevention: The best solution is prevention. As detailed in A1, ensure all reagents, solvents, and glassware are anhydrous.
-
Workup Strategy: If hydrolysis has occurred, you will need to separate the unreacted 3-chloropropylamine and the 3-bromobenzenesulfonic acid from any small amount of product that may have formed. An extraction with an organic solvent at different pH values can be attempted, but the yield will be compromised. It is often more efficient to restart the reaction with proper anhydrous techniques.
-
Frequently Asked Questions (FAQs)
-
Q: What is the primary reaction mechanism for this synthesis?
-
A: The reaction is a nucleophilic acyl substitution at the sulfur atom of the sulfonyl chloride. The nitrogen atom of 3-chloropropylamine acts as the nucleophile, attacking the electrophilic sulfur atom of 3-bromobenzenesulfonyl chloride. This is followed by the elimination of a chloride ion. The HCl generated is neutralized by a base present in the reaction mixture.
-
-
Q: What are the most critical parameters to control for a successful reaction?
-
A: The three most critical parameters are:
-
Moisture Control: Ensuring anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.[1]
-
Stoichiometry: Using the correct ratio of reactants to avoid the formation of disulfonamide byproducts.
-
Temperature Control: Maintaining a low temperature to manage the exothermic nature of the reaction and minimize side reactions like cyclization and disulfonamide formation.
-
-
-
Q: How can I effectively monitor the progress of my reaction?
-
A: Thin-Layer Chromatography (TLC) is a simple and effective method. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to separate the starting materials from the product. The sulfonyl chloride can be visualized with a potassium permanganate stain, and the amine-containing compounds with a ninhydrin stain. Alternatively, LC-MS can be used to monitor the appearance of the product's mass peak and the disappearance of the starting materials.
-
-
Q: Which analytical techniques are best for characterizing the final product and identifying impurities?
-
A: A combination of techniques is recommended for full characterization:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify the structures of any byproducts.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify the mass of any impurities, which can help in deducing their structures (e.g., disulfonamide or cyclized product).
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
-
-
Visualizing Reaction Pathways
The following diagrams illustrate the intended reaction and potential side reactions.
Caption: Overview of the main synthesis and key side reactions.
Summary of Potential Byproducts
| Byproduct Name | Formula | Molecular Weight | Formation Condition | Identification Method |
| Bis(3-bromobenzenesulfonyl)amine derivative | C₁₅H₁₄Br₂ClNO₄S₂ | 555.68 | Excess sulfonyl chloride, presence of base | LC-MS, NMR |
| 2-(3-bromophenyl)tetrahydro-1,2-thiazine 1,1-dioxide | C₉H₁₀BrNO₂S | 276.15 | Heat, strong base | LC-MS (isomer of a debrominated analog), NMR |
| 3-Bromobenzenesulfonic acid | C₆H₅BrO₃S | 237.07 | Presence of water | LC-MS, reaction mixture pH |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline. Optimization may be required.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-chloropropylamine hydrochloride (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane or THF).
-
Base Addition: Cool the mixture to 0 °C in an ice bath. Add triethylamine (2.2 eq) dropwise and stir for 15 minutes.
-
Sulfonyl Chloride Addition: Dissolve 3-bromobenzenesulfonyl chloride (1.05 eq) in a minimal amount of anhydrous solvent. Add this solution dropwise to the cooled amine mixture over 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the 3-bromobenzenesulfonyl chloride is consumed.
-
Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
References
-
Maw, G. N., & Jolliffe, K. A. (2011). Preparation of sulfonamides from N-silylamines. National Institutes of Health. Retrieved from [Link][4]
-
Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.[5]
-
ResearchGate. (n.d.). Intramolecular cyclization of sulfonamides. Retrieved from [Link][6]
-
Chemical Communications (RSC Publishing). (2004). Nucleophilic 5-endo-trig cyclizations of N-homoallylic sulfonamides: a facile method for the construction of pyrrolidine rings. Retrieved from [Link][7]
-
Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link][8]
-
ResearchGate. (2024). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link][3]
-
Chemical Communications (RSC Publishing). (2021). Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. Retrieved from [Link][9]
-
National Institutes of Health. (2018). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. Retrieved from [Link][10]
Sources
- 1. fishersci.com [fishersci.com]
- 2. 3-Bromobenzenesulfonyl chloride 96 2905-24-0 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Nucleophilic 5-endo-trig cyclizations of N-homoallylic sulfonamides: a facile method for the construction of pyrrolidine rings - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-Bromo-N-(3-chloropropyl)benzenesulfonamide Derivatives
Welcome to the Technical Support Center for the purification of 3-Bromo-N-(3-chloropropyl)benzenesulfonamide and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges you may encounter during the purification of this important class of compounds.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound derivatives, providing explanations and actionable solutions.
Question 1: I'm observing a persistent impurity with a similar polarity to my product on the TLC plate, leading to co-elution during column chromatography. How can I improve the separation?
Answer:
Co-elution of impurities with similar polarity is a frequent challenge in the purification of substituted benzenesulfonamides. Here’s a systematic approach to resolving this issue:
-
Optimize the Mobile Phase: A single-solvent system may not provide sufficient resolution. Experiment with a ternary solvent system. For instance, if you are using a hexane/ethyl acetate system, the addition of a small percentage of a third solvent with a different polarity, such as dichloromethane or methanol, can alter the selectivity of the separation. This is because the third solvent can modulate the interactions between the analytes and the stationary phase in a non-linear fashion.
-
Employ Gradient Elution: If you are using isocratic (constant solvent composition) elution, switching to a shallow gradient of the polar solvent can help resolve closely eluting spots. A shallow gradient minimizes band broadening and can effectively separate compounds with small differences in polarity.
-
Consider a Different Stationary Phase: If optimizing the mobile phase is unsuccessful, the issue may be with the choice of stationary phase. Silica gel is the standard choice for normal-phase chromatography. However, for compounds with multiple polar functional groups, such as sulfonamides, other stationary phases may offer better selectivity. Consider using alumina (basic or neutral) or a bonded-phase silica, such as diol or cyano, which can offer different selectivities based on hydrogen bonding and dipole-dipole interactions, respectively.
-
Recrystallization as a Pre-purification Step: If the crude material is a solid, a preliminary recrystallization step can significantly enrich the desired product and remove the problematic impurity. The choice of solvent is critical; ideal solvents will dissolve the product at high temperatures and allow it to crystallize upon cooling, while the impurity remains in the mother liquor.[1][2]
Question 2: My purified product is a yellowish or brownish oil/solid, but the literature reports it as a white solid. What is the likely cause, and how can I remove the color?
Answer:
The presence of color in your purified product often indicates the presence of trace impurities, which may include residual bromine or oxidized byproducts.
-
Residual Bromine: The synthesis of brominated aromatic compounds can sometimes leave trace amounts of elemental bromine, which is colored.[2] Before purification, it is advisable to quench any residual bromine by washing the crude product with a dilute aqueous solution of a reducing agent like sodium bisulfite or sodium thiosulfate.[2]
-
Oxidized Impurities: Aromatic compounds, especially those with electron-donating groups, can be susceptible to oxidation, leading to colored byproducts. To remove these, you can treat a solution of your compound with activated charcoal. The charcoal will adsorb the colored impurities, and subsequent filtration will yield a colorless solution. However, be aware that activated charcoal can also adsorb some of your product, potentially reducing the overall yield.
-
Recrystallization: A carefully executed recrystallization is often the most effective method for removing colored impurities.[2] The colored impurities may be more soluble in the recrystallization solvent and will remain in the mother liquor upon cooling.
Question 3: I am experiencing low recovery of my product after column chromatography. What are the potential reasons, and how can I improve the yield?
Answer:
Low recovery from column chromatography can be frustrating. Several factors could be at play:
-
Irreversible Adsorption on Silica Gel: Sulfonamides can sometimes exhibit strong interactions with the acidic silanol groups on the surface of silica gel, leading to irreversible adsorption and tailing. This can be mitigated by deactivating the silica gel. You can achieve this by adding a small amount of a polar modifier, such as triethylamine (0.1-1%), to your eluent. The triethylamine will preferentially bind to the active sites on the silica, reducing the adsorption of your product.
-
Product Instability on Silica: Although benzenesulfonamides are generally stable, the acidic nature of silica gel can sometimes catalyze the degradation of sensitive compounds. If you suspect this is the case, consider using a less acidic stationary phase like neutral alumina or a bonded-phase silica.
-
Improper Column Packing: A poorly packed column with channels or cracks will lead to poor separation and can result in a significant portion of your product being collected in mixed fractions, thereby lowering the isolated yield of pure product. Ensure your column is packed uniformly.[3][4]
-
Inappropriate Solvent Polarity: If the eluent is not polar enough, your product may not move down the column efficiently, leading to very broad bands and a long elution time. Conversely, if the eluent is too polar, your product may elute too quickly with impurities, again leading to mixed fractions. Fine-tuning the eluent polarity is key to achieving a good balance between separation and recovery.
Question 4: During the synthesis of my this compound derivative, I am observing a significant amount of a byproduct that appears to be a dimer. What is the likely cause, and how can I minimize its formation?
Answer:
The formation of a dimeric byproduct is likely due to an intermolecular reaction involving the reactive N-(3-chloropropyl) side chain. The nitrogen of one molecule can act as a nucleophile and displace the chlorine from the propyl chain of another molecule, leading to a dimeric species.
To minimize this side reaction:
-
Control the Reaction Temperature: Higher reaction temperatures can promote this bimolecular side reaction. Running the reaction at a lower temperature may help to favor the desired intramolecular reaction or the primary reaction with the intended nucleophile.
-
Use a Suitable Base: The choice of base can be critical. A bulky, non-nucleophilic base can be beneficial in deprotonating the sulfonamide nitrogen without participating in or promoting side reactions.
-
Dilution: Running the reaction at a higher dilution can disfavor intermolecular reactions like dimerization, as the probability of two molecules of the sulfonamide encountering each other is reduced.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a solvent system for column chromatography of this compound on silica gel?
A1: For normal-phase chromatography on silica gel, a good starting point for a moderately polar compound like this compound is a mixture of a nonpolar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. A typical starting gradient could be from 5% to 50% ethyl acetate in hexanes. You can monitor the separation by TLC to determine the optimal solvent ratio.
Q2: What are some suitable solvents for recrystallizing this compound derivatives?
A2: The choice of solvent will depend on the specific derivative. However, for halogenated aromatic compounds, common choices include alcohols (ethanol, methanol, isopropanol), ketones (acetone), esters (ethyl acetate), and aromatic hydrocarbons (toluene).[1][2] Often, a mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, can provide the ideal solubility profile for effective recrystallization.[1] The goal is to find a solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[2]
Q3: What are the most common impurities I should expect in the synthesis of this compound?
A3: Common impurities can arise from unreacted starting materials or side reactions. These may include:
-
3-Bromobenzenesulfonyl chloride: The starting material for the sulfonamide formation.
-
3-Chloropropylamine: The amine used in the synthesis.[5][6][7][8]
-
Bis-sulfonamide: Formed if the 3-chloropropylamine reacts with two molecules of the sulfonyl chloride.
-
Cyclized byproduct: Intramolecular cyclization of the N-(3-chloropropyl) side chain can lead to the formation of a cyclic sulfonamide.
-
Over-brominated species: If the bromination of the starting benzenesulfonyl chloride is not well-controlled, di- or tri-brominated impurities may be present.
Q4: How can I assess the purity of my final product?
A4: Several analytical techniques can be used to determine the purity of your synthesized sulfonamides.[9]
-
High-Performance Liquid Chromatography (HPLC): This is a highly accurate and precise method for determining purity. A reversed-phase C8 or C18 column with a mobile phase of acetonitrile and water (often with a small amount of acid like formic or phosphoric acid) is a common setup.[10][11][12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information and can be used to detect and quantify impurities if they have distinct signals from the main product.
-
Mass Spectrometry (MS): Can be used to confirm the molecular weight of the desired product and identify the mass of any impurities.
-
Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity. The presence of multiple spots indicates impurities.
Q5: What is the role of the bromine and chlorine atoms in the purification process?
A5: The presence of both bromine and chlorine atoms on the molecule will influence its overall polarity and solubility. The bromo-aromatic part is relatively nonpolar, while the sulfonamide and the chloro-alkyl chain add polarity. This unique combination of functional groups will dictate its behavior on different chromatographic stationary phases and its solubility in various solvents, which are key factors to consider when developing a purification strategy. The halogen atoms can also serve as useful handles in analytical techniques like mass spectrometry due to their characteristic isotopic patterns.
Experimental Protocols & Visualizations
Protocol 1: General Procedure for Purification by Column Chromatography
-
Preparation of the Column:
-
Select a glass column of appropriate size for the amount of crude material.
-
Securely clamp the column in a vertical position in a fume hood.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pour the slurry into the column, allowing the silica to settle without air bubbles.
-
Add another layer of sand on top of the packed silica gel.
-
Equilibrate the column by running the initial eluent through it until the packing is stable.[3][4]
-
-
Sample Loading:
-
Dissolve the crude this compound derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble compounds, use a "dry loading" technique by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin eluting with the least polar solvent mixture determined by TLC analysis.
-
Gradually increase the polarity of the eluent (gradient elution) to elute the compounds of increasing polarity.
-
Collect fractions in test tubes or other suitable containers.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
-
Data Presentation
Table 1: Example Solvent Systems for TLC and Column Chromatography
| Application | Solvent System | Typical Ratio (v/v) | Notes |
| TLC Analysis | Hexane : Ethyl Acetate | 4:1 to 1:1 | A good starting point for assessing the polarity of the compound and identifying impurities. |
| Column Chromatography | Hexane : Ethyl Acetate (Gradient) | 9:1 -> 1:1 | A shallow gradient is often effective for separating closely related compounds. |
| Alternative System | Dichloromethane : Methanol | 99:1 to 95:5 | Useful if the compound has low solubility in hexane/ethyl acetate systems. |
Visualizations
Diagram 1: Workflow for Troubleshooting Poor Separation in Column Chromatography
Caption: A decision-making workflow for addressing poor separation during column chromatography.
Diagram 2: Potential Side Products in the Synthesis of this compound
Caption: Common starting materials and potential reaction byproducts.
References
- A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. Benchchem.
- Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences.
- (PDF) Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
- WO2016141548A1 - Method for preparing high-purity sulfonamide compound, and ...
- Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI.
- Separation of Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-N-(2-chloroethyl)- on Newcrom R1 HPLC column. SIELC Technologies.
- Isolation And Purification Of Substance By Column Chrom
- HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES.
- Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry : University of Rochester.
- Separation of Benzenesulfonamide, 4-amino-2,5-dichloro-N-ethyl- on Newcrom R1 HPLC column. SIELC Technologies.
- Oper
- US4556733A - Process for the preparation of 2-hydroxybenzenesulfonamide.
- Purification of Organic Compounds by Flash Column Chrom
- Technical Support Center: Purifying Brominated Aromatic Compounds via Recrystalliz
- EP2366687A2 - Benzenesulfonamide derivatives and pharmaceutical composition thereof.
- 876681-09-3|3-Bromo-N-cyclopentylbenzenesulfonamide|BLD Pharm.
- This compound | CAS 929000-46-4 | SCBT.
- Preparation of sulfonamide-containing antimicrobials and substrate treating compositions of ...
- EP0913381B1 - Method for purifying a bromine compound.
- This compound, TRC 100 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific.
- 4-amino-N-(3-chloropropyl)benzenesulfonamide | C9H13ClN2O2S. PubChem.
- 3-Chloropropylamine hydrochloride | CAS 6276-54-6 | SCBT.
- Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. MDPI.
- US3145084A - Purification of liquid bromine contaminated with organic impurities.
- 3-Chloropropylamine hydrochloride, 98% 50 g | Buy Online | Thermo Scientific™.
- Buy 3-bromo-N-cycloheptylbenzenesulfonamide (EVT-1256097). EvitaChem.
- 3-Chloropropylamine 98 6276-54-6. Sigma-Aldrich.
- 3-Chloropropylamine hydrochloride | 6276-54-6. ChemicalBook.
- 3-Chloropropylamine hydrochloride, 98% 250 g | Contact Us | Thermo Scientific Chemicals.
- bromine - Organic Syntheses Procedure.
- Application Notes and Protocols for the Synthesis of (3-Bromo-2-methylpropyl)benzene. Benchchem.
- US3314762A - Bromine purification process.
- 3 - Organic Syntheses Procedure.
- 876694-43-8|3-Bromo-N-cyclopropylbenzenesulfonamide|BLD Pharm.
- This compound | 929000-46-4. ChemicalBook.
- Synthesis, characterization, crystal structure, and DFT study of 3-bromo-N-(3-fluorophenyl)benzenesulfonamide. ЖСХ.
- This compound. ChemicalBook.
- N-(3-chloropropyl)-N-methylnitrous amide. Veeprho.
Sources
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. US20050032889A1 - Process for producing crystal of benzenesulfonamide derivative, and novel crystal of intermediate therefor and process for producing the same - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. orgsyn.org [orgsyn.org]
- 5. scbt.com [scbt.com]
- 6. 3-Chloropropylamine hydrochloride, 98% 50 g | Request for Quote | Thermo Scientific™ [thermofisher.com]
- 7. 3-Chloropropylamine 98 6276-54-6 [sigmaaldrich.com]
- 8. 3-Chloropropylamine hydrochloride | 6276-54-6 [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tis.wu.ac.th [tis.wu.ac.th]
- 11. researchgate.net [researchgate.net]
- 12. Separation of Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-N-(2-chloroethyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. Separation of Benzenesulfonamide, 4-amino-2,5-dichloro-N-ethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Synthesis of 3-Bromo-N-(3-chloropropyl)benzenesulfonamide
Welcome to the technical support center for the synthesis of 3-Bromo-N-(3-chloropropyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and validated protocols to improve the yield and purity of this important sulfonamide intermediate. Our approach is grounded in established chemical principles and field-proven insights to ensure you can navigate the complexities of this synthesis with confidence.
Introduction: The Chemistry of Sulfonamide Synthesis
The synthesis of this compound is typically achieved via a nucleophilic substitution reaction between 3-bromobenzenesulfonyl chloride and 3-chloropropan-1-amine. This reaction, while straightforward in principle, is sensitive to several factors that can significantly impact the yield and purity of the final product. The core of this synthesis is the formation of a stable sulfur-nitrogen bond. The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct, which would otherwise protonate the amine, rendering it non-nucleophilic and halting the reaction.[1]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, focusing on the causality behind each problem and providing actionable solutions.
Question 1: My reaction yield is very low, or I'm not seeing any product formation. What are the likely causes?
Low or no product formation is a common issue that can often be traced back to the quality of the reactants or suboptimal reaction conditions.
-
Cause A: Degradation of 3-Bromobenzenesulfonyl Chloride. Sulfonyl chlorides are highly susceptible to hydrolysis by atmospheric moisture, which converts them into the corresponding and unreactive 3-bromobenzenesulfonic acid.[2]
-
Solution: Use a fresh bottle of 3-bromobenzenesulfonyl chloride whenever possible. If you suspect degradation, you can quickly check for the presence of the sulfonic acid impurity by obtaining an IR spectrum of the starting material; look for a broad O-H stretch. For best results, ensure all glassware is rigorously dried (oven- or flame-dried) and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
-
-
Cause B: Inactive Amine Reactant. 3-Chloropropan-1-amine is often supplied as a hydrochloride salt (3-chloropropan-1-amine HCl) to improve its shelf-life. The protonated form is not nucleophilic and will not react with the sulfonyl chloride.
-
Solution: An adequate amount of base is crucial to first deprotonate the amine hydrochloride and then to scavenge the HCl produced during the reaction. A common strategy is to use at least two equivalents of a tertiary amine base like triethylamine (TEA) or pyridine.
-
-
Cause C: Inappropriate Solvent or Temperature. The choice of solvent can impact the solubility of reactants and the reaction rate.
-
Solution: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally preferred for this reaction.[2] If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50 °C) can increase the reaction rate. However, be cautious, as excessive heat can promote side reactions.
-
Question 2: My final product is impure. What are the likely side reactions?
Impurity in the final product often arises from side reactions involving the reactants or the product itself.
-
Cause A: Formation of a Bis-Sulfonylated Amine. If the stoichiometry is not carefully controlled, or if there is localized high concentration of the sulfonyl chloride, a secondary reaction can occur where the newly formed sulfonamide is deprotonated and reacts with a second molecule of the sulfonyl chloride.
-
Solution: Add the 3-bromobenzenesulfonyl chloride solution dropwise to the stirred solution of the amine and base. This maintains a low concentration of the electrophile and minimizes the chance of double addition. Ensure accurate measurement of your reactants, typically using a 1:1 molar ratio of the amine to the sulfonyl chloride.
-
-
Cause B: Intramolecular Cyclization (Sultam Formation). The product, this compound, contains a nucleophilic sulfonamide nitrogen and an electrophilic chloropropyl chain. Under strongly basic conditions or elevated temperatures, an intramolecular Williamson-ether-type synthesis could occur, leading to the formation of a cyclic sulfonamide (a sultam).
-
Solution: Avoid using overly strong bases (like sodium hydride) or excessively high temperatures for prolonged periods. Triethylamine is generally a suitable base that is not strong enough to deprotonate the sulfonamide nitrogen to a significant extent at moderate temperatures. If cyclization is suspected, purification by column chromatography is typically effective at separating the desired linear product from the more polar cyclic byproduct.
-
Question 3: The reaction seems to have stalled before all the starting material is consumed. What should I do?
A stalled reaction can be frustrating. Here are a few things to consider:
-
Cause A: Insufficient Base. The reaction generates one equivalent of HCl. If you started with the amine hydrochloride salt, you need a total of at least two equivalents of base. If insufficient base was used, the amine will be protonated, stopping the reaction.
-
Solution: Add an additional equivalent of your base (e.g., triethylamine) and continue to monitor the reaction by TLC or LC-MS.
-
-
Cause B: Low Reactivity. The nucleophilicity of the amine might be lower than expected, or the reaction temperature may be too low.
-
Solution: Consider gently heating the reaction mixture. If that doesn't restart the reaction, and you have ruled out other causes, a more forcing solvent like DMF could be considered, although this can make product isolation more difficult.[2]
-
Frequently Asked Questions (FAQs)
-
What is the best base for this reaction?
-
Triethylamine (TEA) and pyridine are the most commonly used bases for this type of sulfonamide synthesis. They are effective at neutralizing HCl without causing significant side reactions under standard conditions. An excess of the base (typically 2-2.5 equivalents when starting with the amine hydrochloride) is recommended.[1]
-
-
How should I monitor the progress of the reaction?
-
Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting materials and the product. The product, being more polar than the sulfonyl chloride but less polar than the amine salt, should have a distinct Rf value.
-
-
What is the best way to purify the final product?
-
After an aqueous workup to remove the base and its salt, the crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes). If recrystallization is ineffective, flash column chromatography on silica gel is the most reliable method for obtaining a highly pure product.
-
Data and Protocols
Reagent Properties
| Compound | Molar Mass ( g/mol ) | Form | CAS Number |
| 3-Bromobenzenesulfonyl chloride | 255.52 | Liquid/Low-melting solid | 2905-24-0 |
| 3-Chloropropan-1-amine hydrochloride | 130.02 | Solid | 6276-54-6 |
| Triethylamine | 101.19 | Liquid | 121-44-8 |
| This compound | 312.60 | Solid | 929000-46-4 |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for sulfonamide synthesis.
Materials:
-
3-Chloropropan-1-amine hydrochloride
-
3-Bromobenzenesulfonyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-chloropropan-1-amine hydrochloride (1.0 eq) and anhydrous dichloromethane (DCM).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add triethylamine (2.2 eq) to the suspension and stir for 15 minutes.
-
In a separate flask, dissolve 3-bromobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM.
-
Add the 3-bromobenzenesulfonyl chloride solution dropwise to the amine/TEA mixture at 0 °C over 30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the limiting reagent.
-
Quench the reaction by adding 1 M HCl solution. Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization or flash column chromatography.
Predicted Spectral Data
Based on the structure and data from analogous compounds, the following spectral characteristics are expected for this compound:
-
¹H NMR (in CDCl₃):
-
Aromatic protons (Ar-H): Multiplets in the range of δ 7.5-8.0 ppm.
-
-CH₂-Cl: A triplet around δ 3.6 ppm.
-
-NH-S-: A triplet (broad) around δ 5.0-6.0 ppm (can exchange with D₂O).
-
-CH₂-NH-: A quartet (or multiplet) around δ 3.2 ppm.
-
-CH₂-CH₂-CH₂-: A quintet (or multiplet) around δ 2.0 ppm.
-
-
¹³C NMR (in CDCl₃):
-
Aromatic carbons: Signals in the range of δ 120-140 ppm.
-
-CH₂-Cl: A signal around δ 44 ppm.
-
-CH₂-NH-: A signal around δ 41 ppm.
-
-CH₂-CH₂-CH₂-: A signal around δ 32 ppm.
-
-
IR (KBr pellet or thin film):
-
N-H stretch: A peak around 3250-3300 cm⁻¹.
-
Aromatic C-H stretch: Peaks just above 3000 cm⁻¹.
-
Aliphatic C-H stretch: Peaks just below 3000 cm⁻¹.
-
Asymmetric SO₂ stretch: A strong peak around 1330-1350 cm⁻¹.
-
Symmetric SO₂ stretch: A strong peak around 1150-1170 cm⁻¹.
-
S-N stretch: A peak around 900-930 cm⁻¹.
-
C-Cl stretch: A peak around 650-750 cm⁻¹.
-
Visualizing the Process
Reaction Workflow
The following diagram outlines the key steps of the synthesis, from reaction setup to purification.
References
-
Deng, H., Liao, W., Tan, X., & Liu, T. (2021). Synthesis, characterization, crystal structure, and DFT study of 3-bromo-N-(3-fluorophenyl)benzenesulfonamide. Journal of Structural Chemistry, 62(7), 1133-1140. [Link]
-
Organic Syntheses. (1941). Benzenesulfonyl chloride. Org. Synth. Coll. Vol. 1, p. 84. [Link]
Sources
Technical Support Center: Stability of 3-Bromo-N-(3-chloropropyl)benzenesulfonamide in Solution
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support and troubleshooting for stability-related issues encountered when working with 3-Bromo-N-(3-chloropropyl)benzenesulfonamide in solution. As Senior Application Scientists, our goal is to provide you with not only procedural guidance but also the underlying scientific principles to empower your experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
The primary stability concerns for this compound in solution are twofold:
-
Hydrolysis of the Sulfonamide Bond: Like many sulfonamides, the S-N bond is susceptible to cleavage, particularly under acidic conditions.[1] This leads to the formation of 3-bromobenzenesulfonic acid and 3-chloropropan-1-amine.
-
Intramolecular Cyclization: The presence of the N-(3-chloropropyl) side chain introduces a significant risk of intramolecular cyclization via neighboring group participation.[2][3][4] The sulfonamide nitrogen can act as an internal nucleophile, displacing the chloride on the propyl chain to form a cyclic sulfonamide, a four-membered ring known as a β-sultam (1,2-thiazetidine 1,1-dioxide derivative).[5][6] This is often the more significant and faster degradation pathway under neutral to basic conditions.
Q2: What is the likely mechanism of intramolecular cyclization?
The intramolecular cyclization proceeds through a nucleophilic substitution reaction where the deprotonated sulfonamide nitrogen attacks the carbon atom bearing the chlorine. This is an example of neighboring group participation, which can significantly accelerate the rate of reaction compared to an intermolecular equivalent.[2][3][4]
-
Step 1: Deprotonation (Base-Catalyzed): In the presence of a base or in a sufficiently polar solvent, the proton on the sulfonamide nitrogen is removed, increasing its nucleophilicity.
-
Step 2: Intramolecular Nucleophilic Attack: The resulting anion attacks the electrophilic carbon of the chloropropyl group.
-
Step 3: Ring Closure: The chloride ion is displaced, leading to the formation of the cyclic sulfonamide.
Visualizing Degradation Pathways
Below are diagrams illustrating the primary degradation pathways for this compound.
Caption: Primary degradation pathways of this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent assay results or loss of compound potency over a short period. | Rapid degradation of the compound in your chosen solvent or buffer. The intramolecular cyclization can be surprisingly fast, especially at room temperature or above. | Prepare solutions fresh before each experiment. If solutions must be stored, even for a short time, keep them at low temperatures (2-8°C or -20°C) and protect them from light.[1] Consider using aprotic solvents if compatible with your experimental system. |
| Appearance of unexpected peaks in your analytical chromatogram (e.g., HPLC). | Formation of degradation products (hydrolysis or cyclization products). | Use a stability-indicating analytical method to resolve the parent compound from its degradants. Perform forced degradation studies (see protocol below) to generate these degradants as standards for peak identification. |
| Low recovery of the compound from aqueous solutions. | Poor solubility and/or degradation. This compound has slight solubility in solvents like DMSO and methanol.[7] | Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it into your aqueous buffer. Be mindful of the final percentage of the organic solvent in your assay, as it may affect your biological system. |
| Variability between experimental replicates. | Inconsistent solution preparation, storage, or handling. Differences in temperature or pH between replicates. | Ensure all solutions are prepared and handled identically. Use a calibrated pH meter and maintain consistent temperature control.[1] |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.[6][8][9]
Objective: To generate the primary degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Suitable HPLC system with UV detector
-
pH meter
-
Water bath or oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile or methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At various time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
At various time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
At various time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at 80°C for 48 hours.
-
Also, heat a solution of the compound (in a suitable solvent) at 60°C for 24 hours.
-
Analyze the samples by dissolving the solid in the mobile phase or diluting the solution for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of the compound to a photostability chamber (ICH Q1B guidelines) for a defined period.
-
Analyze the sample by HPLC.
-
Caption: Workflow for a forced degradation study.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.[10][11][12]
Instrumentation:
-
HPLC with a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
UV Detector
Chromatographic Conditions (Starting Point):
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Start with a higher proportion of water and gradually increase the acetonitrile concentration.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm (or determined by UV scan of the parent compound)
-
Injection Volume: 10 µL
Method Development and Validation:
-
Inject the unstressed stock solution to determine the retention time of the parent compound.
-
Inject the samples from the forced degradation study.
-
Adjust the mobile phase gradient to achieve baseline separation between the parent peak and any degradation peaks.
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[13]
References
-
House, J. E. (2007). Principles of Chemical Kinetics (2nd ed.). Elsevier. [Link]
-
Sena, F. J., & Piechowski, J. A. (1979). Stability-indicating sulfa drug analysis using high-performance liquid chromatography. Journal of Pharmaceutical Sciences, 68(7), 922–924. [Link]
- BenchChem. (2025). Stability of Methanesulfonamide in Acidic and Basic Conditions. BenchChem Technical Support.
- Alsante, K. M., Hatajik, T. D., Lohr, L. L., & Sharp, T. R. (2003). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 27(2), 52-64.
-
ResearchGate. (2007). Substituted 1,2‐Thiazetidine 1,1‐Dioxides. Synthesis and Properties of N‐Alkylated and N‐Acylated Derivatives of 1,2‐Thiazetidine‐3‐acetic Acid 1,1‐Dioxide. [Link]
-
Chemistry LibreTexts. (2023). 3.2: Neighboring Group Participation. [Link]
- Kaszab, T., & Kappe, C. O. (2002). Properties and Reactions of Substituted 1,2-Thiazetidine 1,1-Dioxides: Chiral Mono- and Bicyclic 1,2-Thiazetidine 1,1-Dioxides from α-Amino Acids. The Journal of Organic Chemistry, 67(24), 8491–8497.
-
Dalal Institute. (n.d.). The Neighbouring Group Mechanisms. Retrieved from [Link]
-
Paquette, L. A., & Gallucci, J. C. (2008). Neighboring group participation by sulfonamido nitrogen. The Journal of Organic Chemistry, 73(16), 6279–6282. [Link]
-
Wikipedia. (n.d.). Neighbouring group participation. Retrieved from [Link]
- International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product.
- Semantic Scholar. (n.d.). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2- methoxybenzene Sulfonamide.
-
Lee, S., & Kim, S. (2021). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. ACS Omega, 6(4), 3045–3054. [Link]
- Singh, R., & Rehman, Z. U. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 159-168.
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2013). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. Journal of Analytical Methods in Chemistry, 2013, 541318. [Link]
-
Master Organic Chemistry. (2011). Common Blind Spot: Intramolecular Reactions. [Link]
- S. S. G. College. (2019). Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage Form.
Sources
- 1. Principles of Chemical Kinetics - James E. House - Google ブックス [books.google.co.jp]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Neighboring group participation by sulfonamido nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neighbouring group participation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. api.pageplace.de [api.pageplace.de]
- 8. Synthesis of dimeric 1,2-benzothiazine 1,1-dioxide scaffolds: molecular structures, Hirshfeld surface analysis, DFT and enzyme inhibition studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dalalinstitute.com [dalalinstitute.com]
- 10. basiceducationcollege.uoanbar.edu.iq [basiceducationcollege.uoanbar.edu.iq]
- 11. N‑Chlorination of Sulfonamides: DFT Study of the Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 7.6 Extra Topics on Nucleophilic Substitution Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Overcoming Solubility Challenges with 3-Bromo-N-(3-chloropropyl)benzenesulfonamide
Welcome to the dedicated technical support guide for 3-Bromo-N-(3-chloropropyl)benzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the common solubility hurdles associated with this compound. As a poorly soluble molecule, achieving consistent and adequate concentrations in your desired solvent systems is critical for experimental success. This guide provides a structured, question-and-answer approach to troubleshooting, grounded in established scientific principles and practical, field-proven techniques.
Frequently Asked Questions (FAQs)
Q1: I'm starting my first experiment with this compound. What are the initial recommended solvents?
Based on available data, this compound is a solid with a melting point between 60-64°C and has slight solubility in chloroform, Dimethyl Sulfoxide (DMSO), and methanol.[1] For initial exploratory work, it is recommended to start with these solvents.
Given its chemical structure (a benzenesulfonamide derivative), it is likely to be a hydrophobic molecule. Therefore, polar aprotic solvents are a good starting point for achieving a stock solution.
Initial Solvent Screening Protocol:
-
Preparation: Label a series of small vials, one for each solvent to be tested.
-
Addition of Solute: Add a small, pre-weighed amount (e.g., 1-5 mg) of this compound to each vial.
-
Addition of Solvent: Add a measured volume (e.g., 100 µL) of the solvent to each vial.
-
Mixing: Vortex each vial vigorously for 1-2 minutes. Gentle warming (to 30-40°C) can be applied to assist dissolution, but be cautious of potential degradation with prolonged heat exposure.
-
Observation: Visually inspect for complete dissolution. If the compound dissolves, add another measured aliquot of the compound to determine the approximate saturation point.
Q2: My compound is not dissolving sufficiently in common organic solvents for my desired concentration. What is the next logical step?
If single-solvent systems are inadequate, the use of co-solvents is a highly effective and straightforward next step to enhance solubility.[2] Co-solvents work by reducing the polarity of the aqueous environment or by disrupting the solvent's hydrogen bonding network, making it more favorable for the solute to dissolve.[]
Common Co-Solvent Systems to Consider:
| Co-Solvent System Example | Target Application | Rationale |
| DMSO / Water | Cell-based assays | DMSO is a powerful solvent for many organic compounds. A high-concentration stock in DMSO can be diluted into aqueous media. |
| Ethanol / Water | In vivo studies (with caution) | Ethanol is a pharmaceutically acceptable solvent that can increase the solubility of hydrophobic compounds.[4] |
| Polyethylene Glycol 400 (PEG 400) / Water | Preclinical formulations | PEG 400 is a low-toxicity co-solvent commonly used to improve the solubility of poorly water-soluble drugs.[4][5] |
| Propylene Glycol (PG) / Water | General formulations | Similar to PEG 400, PG is a widely used co-solvent in pharmaceutical formulations.[6] |
Important Consideration: When using a co-solvent system for biological assays, it is crucial to determine the tolerance of your experimental system (e.g., cell line) to the final concentration of the organic solvent. An initial toxicity test of the vehicle (co-solvent mixture without the compound) is highly recommended.
Troubleshooting Guide: Advanced Solubilization Strategies
Q3: I've tried co-solvents, but my compound precipitates when I dilute it into my aqueous buffer for my assay. How can I prevent this?
Precipitation upon dilution into an aqueous medium is a common issue for poorly soluble compounds. This often occurs when the concentration of the organic co-solvent is significantly reduced, causing the compound to crash out of solution. Here are several advanced strategies to address this:
Strategy 1: pH Adjustment
The sulfonamide group in this compound is weakly acidic. By increasing the pH of the aqueous medium, you can deprotonate the sulfonamide nitrogen, forming a more polar (and thus more water-soluble) salt.[7][8][9]
Experimental Protocol for pH-Dependent Solubility:
-
Prepare a series of buffers with varying pH values (e.g., pH 7.4, 8.0, 8.5, 9.0).
-
Prepare a concentrated stock solution of your compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO, ethanol).
-
In separate vials, add a small aliquot of the stock solution to each buffer to achieve the desired final concentration.
-
Vortex and observe for precipitation. A higher pH buffer should, in theory, support a higher concentration of the dissolved compound.
-
Causality: The increased charge on the molecule at higher pH enhances its interaction with polar water molecules, leading to increased solubility.
Caption: Workflow for pH Adjustment Strategy.
Strategy 2: Use of Surfactants
Surfactants, or surface-active agents, can increase the apparent solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules.[4][10]
Commonly Used Surfactants:
| Surfactant | Type | Typical Concentration | Notes |
| Polysorbate 80 (Tween® 80) | Non-ionic | 0.1% - 2% (v/v) | Widely used in pharmaceutical formulations due to its low toxicity.[4] |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 0.1% - 1% (w/v) | Very effective, but can be harsh on biological systems and may denature proteins.[10] |
| Cremophor® EL | Non-ionic | 0.5% - 5% (v/v) | Often used in parenteral formulations but has known toxicities.[11] |
Self-Validating Protocol:
-
Prepare your aqueous buffer.
-
Add the chosen surfactant at the desired concentration and mix until fully dissolved.
-
Prepare a concentrated stock of this compound in an appropriate organic solvent (e.g., DMSO).
-
Slowly add the stock solution to the surfactant-containing buffer while vortexing. The micelles will form and incorporate the compound, preventing precipitation.
-
Always run a vehicle control (buffer with surfactant and the same amount of organic solvent) in your experiments to account for any effects of the excipients themselves.
Strategy 3: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12] They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic part of the molecule from the aqueous environment and increasing its solubility.[4]
Experimental Approach:
-
Select a suitable cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), which has high water solubility and low toxicity.[12]
-
Dissolve the HP-β-CD in your aqueous buffer to create a stock solution (e.g., 10-20% w/v).
-
Add the powdered this compound directly to the HP-β-CD solution.
-
Mix vigorously (vortexing, sonicating) for an extended period (can be several hours) to allow for the formation of the inclusion complex.
-
Centrifuge or filter the solution to remove any undissolved compound. The resulting clear supernatant will contain the solubilized complex.
Caption: Overview of Solubilization Strategies.
Q4: Are there any other techniques I should consider for formulation development?
Yes, for more advanced formulation challenges, particularly in drug development, several other techniques can be employed:
-
Solid Dispersions: This involves dispersing the drug in a hydrophilic carrier matrix at a molecular level.[13][14] The drug exists in an amorphous state, which has higher solubility than the crystalline form. This can be achieved through methods like melt extrusion or spray drying.[7]
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area-to-volume ratio of the drug particles, which can lead to a faster dissolution rate.[2][13][15]
-
Lipid-Based Formulations: For highly lipophilic compounds, formulating them in lipids, oils, or self-emulsifying drug delivery systems (SEDDS) can significantly improve solubility and oral absorption.[5][16] These systems work by keeping the drug in a solubilized state within the gastrointestinal tract.[16]
The choice of technique depends heavily on the specific application, the required concentration, the route of administration, and the physicochemical properties of the drug itself.[7]
References
- Vertex AI Search. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
- WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- PMC - PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs.
- Pharma Excipients. (2022). Cosolvent and Complexation Systems.
- JOCPR. (n.d.). The Role of Surfactants in Solubilization of Poorly Soluble Drugs.
- ChemicalBook. (n.d.). This compound.
- ChemicalBook. (n.d.). This compound | 929000-46-4.
- PMC - NIH. (n.d.). Drug Solubility: Importance and Enhancement Techniques.
- Journal of Drug Delivery and Therapeutics. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
- PubMed Central. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
- Slideshare. (n.d.). Methods of solubility enhancements.
- Journal of Advanced Pharmacy Education and Research. (n.d.). Techniques for solubility enhancement of Hydrophobic drugs: A Review.
- Protheragen. (n.d.). Solubilizer Excipients.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- ResearchGate. (2012). (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview.
- PubMed. (2004). Solubilizing excipients in oral and injectable formulations.
- Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement.
- JAPER. (n.d.). Solubility Enhancement Techniques in Pharmaceuticals.
- BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
- International Journal of Pharmaceutical Research and Applications (IJPRA). (2022). Solubility Enhancement of Drugs.
- The Pharma Innovation. (2015). Various techniques for solubility enhancement: An overview.
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- 4. Solubilizer Excipients - Protheragen [protheragen.ai]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. ijmsdr.org [ijmsdr.org]
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- 9. thepharmajournal.com [thepharmajournal.com]
- 10. jocpr.com [jocpr.com]
- 11. Solubilizing excipients in oral and injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. japer.in [japer.in]
- 16. pharmaexcipients.com [pharmaexcipients.com]
"3-Bromo-N-(3-chloropropyl)benzenesulfonamide" linker length optimization for PROTACs
Welcome to the Technical Support Center for PROTAC development. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for optimizing Proteolysis Targeting Chimera (PROTAC) linker length and composition. While the principles discussed are broadly applicable, we will frame our discussion around the synthetic challenges and opportunities presented by versatile chemical building blocks like 3-Bromo-N-(3-chloropropyl)benzenesulfonamide , which contains reactive handles (a chloroalkyl chain and a bromoaryl group) commonly used in PROTAC linker synthesis.
Section 1: Frequently Asked Questions (FAQs) - The Role of the Linker
This section addresses fundamental questions regarding the critical role of the linker in PROTAC function.
Q1: What is the primary function of a linker in a PROTAC molecule?
A1: A PROTAC molecule is a heterobifunctional compound composed of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The linker is not merely a spacer; its length, chemical composition, and attachment points are critical for the overall efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[2][3][4] Its primary role is to position the POI and the E3 ligase in a spatially optimal orientation to form a productive ternary complex (POI-PROTAC-E3 ligase).[1][3] This proximity is essential for the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the proteasome.[1][3]
Q2: How does linker length impact PROTAC activity?
A2: Linker length is a critical parameter that must be empirically optimized for each specific POI and E3 ligase pair.[1][5]
-
Too short: A linker that is too short may lead to steric clashes between the POI and the E3 ligase, preventing the formation of a stable ternary complex.[5]
-
Too long: An excessively long linker can result in unproductive binding modes where the two proteins are not brought into close enough proximity for efficient ubiquitination.[5] It can also increase the flexibility of the PROTAC, which can be entropically unfavorable for ternary complex formation.[3] Furthermore, very long linkers can contribute to the "hook effect" by favoring the formation of binary complexes (POI-PROTAC or E3-PROTAC) over the productive ternary complex at high PROTAC concentrations.[1][6]
Studies have shown a significant correlation between linker length and PROTAC efficacy, with an optimal length often identified for maximal degradation.[7]
Q3: What is the "hook effect" and how does the linker contribute to it?
A3: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein decreases at high PROTAC concentrations, resulting in a characteristic bell-shaped curve.[6][8] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[6][9] The linker's properties, including its length and affinity for the protein surfaces, can influence the stability of these binary complexes and thus the severity of the hook effect.[10]
Q4: How can a chemical like "this compound" be used in PROTAC linker synthesis?
A4: A molecule like this compound serves as a versatile building block for PROTAC linkers due to its two distinct reactive sites. The chloroalkyl group can undergo nucleophilic substitution reactions, for instance, with an amine or thiol on an E3 ligase ligand. The bromoaryl group can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to connect to the POI ligand. This modular approach allows for the systematic synthesis of a library of PROTACs with varying linker lengths and compositions.
Section 2: Troubleshooting Guide for Linker Optimization
This section provides a structured approach to diagnosing and resolving common issues encountered during PROTAC linker optimization experiments.
Issue 1: My PROTAC shows weak or no degradation of the target protein at all tested concentrations.
This is a frequent challenge in PROTAC development. The workflow below outlines a systematic troubleshooting approach.
Caption: Troubleshooting workflow for weak or no PROTAC-mediated degradation.
-
Step 1: Assess Cell Permeability and Stability: PROTACs are often large molecules with poor cell permeability.[11][12][13]
-
Recommendation: Perform a cellular thermal shift assay (CETSA) or a NanoBRET™ target engagement assay to confirm intracellular target binding.[10] Use LC-MS/MS to assess the stability of your PROTAC in cell lysate over time. For a more direct measure of permeability, consider a Parallel Artificial Membrane Permeability Assay (PAMPA).[14][15]
-
-
Step 2: Confirm Target & E3 Ligase Engagement: The PROTAC must bind to both the target protein and the E3 ligase individually.
-
Step 3: Evaluate Ternary Complex Formation: Successful degradation depends on the formation of a stable ternary complex.
-
Recommendation: Use techniques like co-immunoprecipitation (Co-IP) followed by Western blotting, or biophysical methods such as SPR or ITC, to directly assess ternary complex formation.[9][10] The cooperativity factor (alpha), which measures how the binding of one protein influences the binding of the other, can also be determined from biophysical data.[16]
-
-
Step 4: Assess Target Ubiquitination: If a ternary complex forms but no degradation occurs, the issue may lie in the ubiquitination step.
-
Recommendation: Perform an in-cell ubiquitination assay. Immunoprecipitate the target protein from cell lysates treated with your PROTAC and a proteasome inhibitor (e.g., MG132), and then probe for ubiquitin with an anti-ubiquitin antibody via Western blot.
-
Issue 2: My dose-response curve is bell-shaped (Hook Effect).
-
Likely Cause: Formation of unproductive binary complexes is dominating at high PROTAC concentrations.[6][9]
-
Troubleshooting Steps:
-
Confirm the Hook Effect: Run a wide dose-response experiment (e.g., from pM to high µM) to fully characterize the bell-shaped curve and accurately determine the optimal degradation concentration (Dmax) and DC50.[6][8]
-
Optimize Linker Length: Synthesize and test a library of PROTACs with varying linker lengths. Sometimes, a slightly longer or shorter linker can shift the equilibrium towards ternary complex formation and reduce the hook effect.[10]
-
Use Weaker Binders: Counterintuitively, very high-affinity binary interactions can sometimes worsen the hook effect.[10] Consider synthesizing PROTACs with slightly weaker affinity warheads for the POI or E3 ligase.
-
Biophysical Analysis: Use SPR or ITC to measure the kinetics and thermodynamics of binary and ternary complex formation.[16][17] This can provide insight into the stability of the different complexes and guide rational linker design.
-
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments in PROTAC linker optimization.
Protocol 1: Synthesis of a PROTAC Library with Varying Linker Lengths
This protocol provides a general framework for using a building block like this compound to create a series of PROTACs with different linker lengths for optimization studies.
Objective: To synthesize a small library of PROTACs with varying alkyl chain lengths connecting a POI ligand and an E3 ligase ligand.
Materials:
-
POI ligand with a suitable reactive handle (e.g., a phenol or amine for coupling).
-
E3 ligase ligand (e.g., pomalidomide) with a reactive handle (e.g., an amine).
-
Linker precursors: this compound and analogous molecules with different chain lengths.
-
Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and appropriate solvents (e.g., DMF, THF).
-
Standard laboratory equipment for organic synthesis and purification (e.g., HPLC, LC-MS).
Workflow Diagram:
Caption: Synthetic workflow for PROTAC library generation.
Procedure:
-
Step 1: Attachment of Linker to E3 Ligase Ligand:
-
Dissolve the E3 ligase ligand (e.g., pomalidomide derivative) and a base (e.g., K2CO3) in an anhydrous solvent like DMF.
-
Add the chloroalkyl-containing linker precursor (e.g., this compound) to the mixture.
-
Heat the reaction (e.g., to 80 °C) and monitor its progress by LC-MS.
-
Upon completion, perform an aqueous workup and purify the intermediate product (E3-Linker) by column chromatography.
-
-
Step 2: Coupling of E3-Linker Intermediate to POI Ligand:
-
In a separate flask, dissolve the POI ligand, the E3-Linker intermediate, a palladium catalyst, and a base in a suitable solvent system.
-
Degas the mixture and heat it under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction by LC-MS until the starting materials are consumed.
-
Cool the reaction, filter off the catalyst, and concentrate the solvent.
-
-
Step 3: Purification and Characterization:
-
Purify the crude final PROTAC using preparative HPLC.
-
Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.
-
-
Repeat steps 1-3 with linker precursors of different lengths to generate the library.
Protocol 2: Western Blotting for PROTAC-Mediated Protein Degradation
Objective: To determine the DC50 and Dmax of a series of PROTACs with different linker lengths.
Procedure:
-
Cell Culture and Treatment:
-
Plate your cells of interest (e.g., MCF7 for ERα degradation) in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of your PROTACs in cell culture medium. A wide concentration range is recommended (e.g., 0.1 nM to 10 µM) to identify the optimal concentration and detect a potential hook effect.[6]
-
Treat the cells with the different PROTAC concentrations for a predetermined time (e.g., 16-24 hours). Include a vehicle-only control (e.g., DMSO).[6]
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
Scrape the cells, collect the lysates, and centrifuge to pellet cell debris.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.[6]
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[6]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against your POI overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) is crucial for normalization.[6]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Visualize the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize the POI signal to the loading control.
-
Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine DC50 and Dmax values.
-
Section 4: Data Presentation
Summarizing quantitative data in a structured table is crucial for comparing the efficacy of different PROTACs.
Table 1: Comparison of PROTACs with Varying Linker Lengths
| PROTAC ID | Linker Composition | Linker Length (atoms) | Binary Binding Affinity (POI, K_D, nM) | Binary Binding Affinity (E3, K_D, nM) | DC50 (nM) | Dmax (%) |
| PROTAC-A1 | Alkyl Chain | 12 | 50 | 250 | 150 | 75 |
| PROTAC-A2 | Alkyl Chain | 15 | 52 | 260 | 25 | 95 |
| PROTAC-A3 | Alkyl Chain | 18 | 48 | 245 | 120 | 80 |
| PROTAC-B1 | PEG Chain | 14 (PEG3) | 60 | 270 | 45 | 92 |
| PROTAC-B2 | PEG Chain | 17 (PEG4) | 58 | 265 | 15 | 98 |
| PROTAC-B3 | PEG Chain | 20 (PEG5) | 65 | 280 | 80 | 85 |
This is example data and should be replaced with experimental results.
This table allows for a clear comparison of how changes in linker length and composition (Alkyl vs. PEG) affect binding affinities and, more importantly, cellular degradation potency (DC50) and efficacy (Dmax).[19][20][21]
References
-
The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). PubMed. Available at: [Link]
-
Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Taylor & Francis Online. Available at: [Link]
-
Current strategies for the design of PROTAC linkers: a critical review. PubMed. Available at: [Link]
-
The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). Broad Institute. Available at: [Link]
-
Current strategies for the design of PROTAC linkers: a critical review. PMC - NIH. Available at: [Link]
-
Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. Available at: [Link]
-
Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. Available at: [Link]
-
Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Taylor & Francis Online. Available at: [Link]
-
Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Publications. Available at: [Link]
-
The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). JoVE. Available at: [Link]
-
Permeability Assay. Profacgen. Available at: [Link]
-
Video: Author Spotlight: Evaluating Biophysical Assays for Characterizing PROTACS Ternary Complexes. JoVE. Available at: [Link]
-
Unlocking PROTACs' Potential: Overcoming Development Challenges. Pharmacy Times. Available at: [Link]
-
Systematic Investigation of the Permeability of Androgen Receptor PROTACs. PMC - NIH. Available at: [Link]
-
What are PROTACs? Mechanisms, advantages, and challenges. Drug Discovery News. Available at: [Link]
-
Impact of linker length on the activity of PROTACs. PMC - NIH. Available at: [Link]
-
PROTAC Technology: Opportunities and Challenges. PMC - NIH. Available at: [Link]
-
Current strategies for the design of PROTAC linkers: a critical review. ePrints Soton. Available at: [Link]
-
Key methods to assemble PROTAC libraries using alkyl and ether linkers. ResearchGate. Available at: [Link]
-
PROTAC Linkerology Leads to an Optimized Bivalent Chemical Degrader of Polycomb Repressive Complex 2 (PRC2) Components. PMC - NIH. Available at: [Link]
-
Targeted Protein Degradation: Design Considerations for PROTAC Development. PMC - NIH. Available at: [Link]
-
Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. PMC - NIH. Available at: [Link]
-
(A) Dose response curves, DC 50 and Dmax calculations for compounds 7... ResearchGate. Available at: [Link]
-
Current strategies for the design of PROTAC linkers: a critical review. OUCI. Available at: [Link]
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Technical Support Center: Addressing Off-Target Effects of Benzenesulfonamide-Based Compounds
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center dedicated to helping researchers, scientists, and drug development professionals navigate the complexities of off-target effects associated with benzenesulfonamide-based compounds. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you to identify, understand, and mitigate unintended biological activities in your experiments. Our goal is to provide you with the scientific rationale behind experimental choices, ensuring the integrity and success of your research.
Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers have when working with benzenesulfonamide-based compounds.
Q1: What are the most common off-targets for benzenesulfonamide-based compounds?
The benzenesulfonamide moiety is a well-known zinc-binding group. Consequently, a primary and extensively documented class of off-targets are the Carbonic Anhydrases (CAs) , a family of zinc-containing metalloenzymes.[1][2][3][4] Many benzenesulfonamide-based drugs, even those designed for other targets like kinases, can exhibit potent, low nanomolar to subnanomolar inhibition of various CA isoforms (e.g., hCA I, II, IX, and XII).[1][2]
Additionally, depending on the overall structure of the molecule, other off-targets can include various protein kinases . While the sulfonamide group itself is not a classic kinase-binding motif, the broader scaffold of the compound can interact with the ATP-binding pocket of numerous kinases.[5][6] Therefore, it is crucial to consider both CA and the kinome when evaluating the selectivity of a novel benzenesulfonamide compound.
Q2: My compound is a potent kinase inhibitor. Why should I be concerned about carbonic anhydrase activity?
Inhibition of CA isoforms can lead to significant physiological effects that may confound your experimental results or cause toxicity. For instance:
-
hCA I and II are ubiquitously expressed and play vital roles in pH regulation and other physiological processes.[7] Unintended inhibition can lead to systemic side effects.
-
hCA IX and XII are tumor-associated isoforms and are often upregulated in hypoxic cancers.[8][9] While they are oncology targets in their own right, their inhibition by a compound designed for a different target can complicate the interpretation of the compound's anti-cancer mechanism.[9]
Q3: I'm seeing a cellular phenotype that doesn't match my target's known function. Could this be an off-target effect?
Yes, this is a classic indicator of a potential off-target effect. When a compound elicits a biological response that cannot be rationalized by the known function of its intended target, it is critical to investigate unintended molecular interactions.[10] Such discrepancies are a primary motivation for initiating target deconvolution and selectivity profiling studies.[11][12]
Q4: What is the difference between on-target and off-target toxicity?
-
On-target toxicity occurs when the modulation of the intended therapeutic target leads to adverse effects. This can happen if the target is present in healthy tissues where its modulation is detrimental, or if the therapeutic intervention is too potent.
-
Off-target toxicity , on the other hand, is caused by the drug interacting with unintended molecules, leading to undesirable biological consequences.[10] Off-target effects are a major reason for the failure of drug candidates in clinical trials.[10] For benzenesulfonamides, unexpected toxicity could arise from inhibiting a critical CA isoform or a kinase essential for the survival of a particular cell type.
Q5: At what stage of my research should I start thinking about off-target effects?
It is advisable to consider potential off-target effects as early as possible in the drug discovery process.[13]
-
Early Discovery/Hit-to-Lead: Initial selectivity screening against key off-target families (like CAs for this compound class) can help prioritize scaffolds with better selectivity profiles. Computational predictions can also be cost-effective at this stage.
-
Lead Optimization: Comprehensive selectivity profiling (e.g., broad kinome screening) is crucial to ensure that chemical modifications are not introducing new off-target liabilities.[14]
-
Preclinical Development: A thorough understanding of the compound's off-target profile is essential for interpreting in vivo efficacy and toxicity studies.
Troubleshooting Guides
This section provides structured guidance for specific experimental challenges you may encounter.
Guide 1: Unexpected Cellular Toxicity or Reduced Viability
Q: My benzenesulfonamide compound is showing significant cytotoxicity at concentrations where my primary target's inhibition is not expected to cause cell death. How can I determine if this is an off-target effect?
This is a common and critical issue. The observed toxicity could stem from inhibiting an essential off-target protein. Here is a systematic approach to investigate this:
Step 1: Validate On-Target Engagement in Cells First, confirm that your compound is engaging your intended target in the cellular context at the concentrations where you observe toxicity.
-
Rationale: If the compound doesn't engage the primary target at these concentrations, the toxicity is almost certainly due to an off-target effect.
-
Recommended Action: Perform a cell-based target engagement assay. The NanoBRET™ assay is an excellent option for this, as it allows for the quantitative measurement of compound binding to a target protein within intact cells.[15] A cellular phosphorylation assay that measures the phosphorylation status of a known substrate of your target kinase can also provide evidence of target engagement.[15][16]
Step 2: Assess Activity Against High-Priority Off-Target Classes Given the benzenesulfonamide core, carbonic anhydrases are a prime suspect.
-
Rationale: As discussed, CAs are frequently inhibited by this class of compounds.
-
Recommended Action: Screen your compound against a panel of key CA isoforms (e.g., I, II, IX, XII). This is a relatively low-cost experiment that can quickly confirm or rule out a major potential off-target.
Step 3: Broad Off-Target Profiling If the above steps do not yield a clear answer, a broader, unbiased approach is necessary.
-
Rationale: The toxicity could be due to a completely unexpected off-target.
-
Recommended Action:
-
Kinome Profiling: Screen your compound against a large panel of kinases (e.g., >400 kinases).[5] This will reveal if your compound is a potent inhibitor of any kinases known to be essential for cell survival.
-
Chemical Proteomics: For a truly unbiased view, use a target deconvolution method like affinity purification coupled with mass spectrometry (AP-MS) or Capture Compound Mass Spectrometry (CCMS).[11][17] These techniques can identify proteins from a cell lysate that directly bind to your compound.
-
Step 4: Validate Putative Off-Targets Once you have a list of potential off-targets from your profiling experiments, you must validate them.
-
Rationale: Not every protein that binds to your compound in an assay is responsible for the observed phenotype.
-
Recommended Action:
-
Use orthogonal assays to confirm the interaction (e.g., recombinant enzyme assays for candidate kinases).
-
Use genetic techniques like CRISPR/Cas9 or RNAi to knock down the expression of the putative off-target. If the cells become resistant to your compound after knockdown, it strongly suggests that the off-target is mediating the cytotoxic effect.
-
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Guide 2: Discrepancy Between Biochemical Potency and Cellular Efficacy
Q: My compound is highly potent in a biochemical assay, but its cellular efficacy is much lower. What could be the issue?
This is a frequent challenge in drug discovery, often referred to as a poor "biochemical-to-cellular correlation." Several factors can contribute to this discrepancy.
| Potential Cause | Explanation & Rationale | Recommended Troubleshooting Action |
| Poor Cell Permeability | The compound may not be able to efficiently cross the cell membrane to reach its intracellular target. | Perform a cell permeability assay (e.g., PAMPA or Caco-2 assays). Modify the compound's physicochemical properties (e.g., reduce polarity, molecular weight) to improve uptake. |
| High Protein Binding | The compound may bind extensively to proteins in the cell culture medium (e.g., albumin) or intracellularly, reducing the free concentration available to engage the target. | Measure the fraction of unbound compound in the presence of plasma proteins. While difficult to modify, this factor is important for interpreting cellular data. |
| Efflux by Transporters | The compound may be actively pumped out of the cell by efflux transporters like P-glycoprotein (P-gp/MDR1). | Test whether co-incubation with known efflux pump inhibitors (e.g., verapamil) increases your compound's cellular potency. |
| Cellular ATP Competition | For kinase inhibitors, the high intracellular concentration of ATP (~1-10 mM) can outcompete the inhibitor for binding to the kinase's active site, leading to a significant drop in apparent potency compared to biochemical assays run at low ATP concentrations.[15] | Re-run your biochemical assay at a high, physiological ATP concentration (e.g., 1-2 mM) to see if the IC50 value shifts closer to the cellular EC50.[18] |
| Metabolic Instability | The compound may be rapidly metabolized by the cells into an inactive form. | Perform a metabolic stability assay using liver microsomes or hepatocytes to determine the compound's half-life. |
Key Experimental Protocols
Below are summarized, step-by-step methodologies for key experiments to profile your compound's selectivity.
Protocol 1: Kinome Profiling for Selectivity Assessment
This protocol provides a general workflow for using a commercial kinome profiling service.
-
Select a Service Provider: Choose a provider that offers a large, activity-based kinase panel (e.g., Reaction Biology, Eurofins, Promega).[14][18] Activity-based assays are generally preferred over binding assays as they measure functional inhibition.[5]
-
Choose a Screening Concentration: For an initial screen, select a single high concentration (e.g., 1 or 10 µM) to identify any potential off-target interactions.
-
Compound Submission: Prepare and ship your compound according to the provider's specifications. Ensure the compound is of high purity (>95%).
-
Data Analysis: The provider will return data, often as a percentage of inhibition for each kinase at the tested concentration.
-
Primary Hits: Identify kinases that are inhibited above a certain threshold (e.g., >50% or >75% inhibition).
-
-
Follow-up Dose-Response: For any primary hits of concern, perform follow-up dose-response experiments (e.g., 10-point IC50 determination) to quantify the potency of the off-target inhibition.
-
Selectivity Calculation: Use the IC50 values to calculate a selectivity score (e.g., S-score) or simply compare the on-target potency to the off-target potency.
Protocol 2: Cell-Based Target Engagement Assay (NanoBRET™)
This protocol outlines the key steps for assessing target engagement in live cells.
-
Cell Line Preparation: Use a cell line that expresses your target of interest. You will need to transiently or stably express a fusion protein of your target with NanoLuc® luciferase.
-
Cell Plating: Seed the cells in a white, opaque 96- or 384-well plate.
-
Tracer Addition: Add the fluorescent NanoBRET™ tracer that has been optimized for your target class. The tracer will bind to the target-NanoLuc® fusion protein.
-
Compound Treatment: Add your benzenesulfonamide compound at various concentrations. If the compound binds to the target, it will displace the tracer.
-
Substrate Addition: Add the NanoLuc® substrate to initiate the bioluminescence reaction.
-
Signal Detection: Measure both the donor (luciferase, ~460 nm) and acceptor (tracer, >600 nm) emission using a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the BRET ratio. A decrease in the BRET ratio with increasing compound concentration indicates target engagement. Fit the data to a dose-response curve to determine the IC50 value.
Protocol 3: Chemical Proteomics for Target Deconvolution (Affinity Purification-Mass Spectrometry)
This protocol describes a general workflow for identifying protein binders from a cell lysate.
-
Probe Synthesis: Synthesize an analog of your compound that incorporates an affinity handle (e.g., biotin) via a linker. It is critical to ensure this modified probe retains its biological activity.
-
Immobilization: Immobilize the biotinylated probe onto streptavidin-coated beads. Use beads without any probe as a negative control.
-
Lysate Incubation: Prepare a native protein lysate from your cell line of interest. Incubate the lysate with the probe-coated beads and the control beads.
-
Competitive Elution (Optional but Recommended): To distinguish specific binders from non-specific ones, perform a parallel experiment where the lysate is pre-incubated with an excess of your free, unmodified compound before adding it to the probe-coated beads. True targets will be competed off.
-
Washing: Wash the beads extensively with buffer to remove non-specifically bound proteins.[11]
-
Elution: Elute the bound proteins from the beads.
-
Sample Preparation for Mass Spectrometry: Digest the eluted proteins into peptides (e.g., with trypsin).
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
-
Data Analysis: Compare the proteins identified from the probe-coated beads to those from the control beads and the competition experiment. Proteins that are significantly enriched on the probe beads and competed off by the free compound are high-confidence binding partners.
Caption: A comprehensive workflow for off-target profiling.
Data Interpretation
Interpreting Kinome Profiling Data
Kinome profiling data is often visualized as a heatmap or a tree diagram (kinome tree). When analyzing this data:
-
Look for Potency: Pay close attention to any off-target kinases inhibited with a potency (IC50) that is within 10- to 30-fold of your on-target potency. These are the most likely to have physiological consequences.
-
Consider Therapeutic Window: The relevance of an off-target interaction depends on the concentration of the drug required to achieve a therapeutic effect. If a drug is effective at 10 nM and an off-target is inhibited at 1 µM, it may be less of a concern.
-
Use Selectivity Scores: Metrics like the S-score can provide a quantitative measure of selectivity. A lower S-score generally indicates higher selectivity.
References
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). National Institutes of Health (NIH). [Link]
-
Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity. (n.d.). Sanofi. [Link]
-
Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. (2023). MDPI. [Link]
-
Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. (2014). National Institutes of Health (NIH). [Link]
-
Target deconvolution techniques in modern phenotypic profiling. (2013). National Institutes of Health (NIH). [Link]
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Computational Prediction of Off-Target Effects in CRISPR Systems. (2025). Computational Molecular Biology. [Link]
-
Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. (2014). ACS Publications. [Link]
-
Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates. (2018). PubMed. [Link]
-
Deep learning predicts CRISPR off-target effects. (n.d.). CRISPR Medicine News. [Link]
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How can off-target effects of drugs be minimised? (2025). Patsnap Synapse. [Link]
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A brief introduction to chemical proteomics for target deconvolution. (2022). European Review for Medical and Pharmacological Sciences. [Link]
-
An Immuno-Chemo-Proteomics Method for Drug Target Deconvolution. (2008). ACS Publications. [Link]
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Cell Based Assays in Drug Development: Comprehensive Overview. (2021). Immunologix. [Link]
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Capture Compound Mass Spectrometry: Target Deconvolution and Other Drug Protein Interactions. (n.d.). Charles River. [Link]
-
Quantitative Proteomics for Target Deconvolution and Selectivity Profiling. (n.d.). Evotec. [Link]
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Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014). Trends in Pharmacological Sciences. [Link]
-
Kinome Profiling Service. (n.d.). MtoZ Biolabs. [Link]
-
Quantitative Kinome Profiling Services. (n.d.). CD Biosynsis. [Link]
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Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. (2024). MDPI. [Link]
-
Triazole Benzene Sulfonamides as Leads for Human Carbonic Anhydrase IX Inhibition: Updates on Research Progress. (2024). Der Pharma Chemica. [Link]
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Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. (n.d.). Vipergen. [Link]
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Strategies to mitigate off-target effects in CRISPR/Cas gene editing. (n.d.). Consensus. [Link]
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A review for cell-based screening methods in drug discovery. (2022). National Institutes of Health (NIH). [Link]
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Kinase Screening & Profiling Service. (n.d.). BPS Bioscience. [Link]
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Kinase Panel Profiling. (n.d.). Pharmaron. [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]
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The role of cell-based assays for drug discovery. (2024). News-Medical.Net. [Link]
-
The Use of Cell-Based Assays for Translational Medicine Studies. (n.d.). BioAgilytix. [Link]
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Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants. (2018). MDPI. [Link]
-
Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020). The Institute of Cancer Research. [Link]
-
Strategies to Avoid and Reduce Off-Target Effects. (n.d.). CRISPR Medicine News. [Link]
-
Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. [Link]
-
Off-Target Effects Analysis. (n.d.). Creative Diagnostics. [Link]
-
Emerging strategies to minimize the off-target effects in CRISPR/Cas9 system. (2016). Request PDF. [Link]
-
Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). RSC Publishing. [Link]
-
Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. (2017). Science Translational Medicine. [Link]
-
Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. (2022). National Institutes of Health (NIH). [Link]
-
Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. (2020). National Institutes of Health (NIH). [Link]
-
Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. (2022). National Institutes of Health (NIH). [Link]
-
Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. (2017). PubMed. [Link]
-
Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents. (2016). PubMed. [Link]
-
Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. (2025). ResearchGate. [Link]
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- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 10. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 14. kinaselogistics.com [kinaselogistics.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. pharmaron.com [pharmaron.com]
- 17. criver.com [criver.com]
- 18. assayquant.com [assayquant.com]
Technical Support Center: Reaction Kinetics Analysis of 3-Bromo-N-(3-chloropropyl)benzenesulfonamide
Welcome to the technical support center for the synthesis and kinetic analysis of 3-Bromo-N-(3-chloropropyl)benzenesulfonamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common issues, and ensure the generation of reliable kinetic data. Due to the limited specific literature on this exact molecule, this guide synthesizes established principles of sulfonamide chemistry to provide a robust framework for your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common challenges encountered during the synthesis of this compound, focusing on reaction kinetics.
Issue 1: Low or No Product Yield and Sluggish Reaction Rate
Question: My reaction to synthesize this compound is showing very low conversion, even after an extended period. What are the likely causes and how can I improve the reaction kinetics?
Answer: Low yield and slow reaction rates in sulfonamide synthesis are common and typically stem from a few critical factors. The core of this reaction is the nucleophilic attack of the amine (3-chloropropylamine) on the electrophilic sulfur of the sulfonyl chloride (3-bromobenzenesulfonyl chloride). The efficiency of this step is paramount.
Causality-Driven Troubleshooting Steps:
-
Base Selection is Critical: The sulfonamide nitrogen is weakly acidic and requires a suitable base for deprotonation to enhance its nucleophilicity. However, the primary amine starting material is also basic.
-
The Problem: A base that is too weak may not sufficiently deprotonate the sulfonamide as it forms, while a base that is too strong or nucleophilic can compete in side reactions. An inappropriate base is a primary reason for poor performance.
-
Solution: An organic, non-nucleophilic base like pyridine or triethylamine is a standard choice. These act as an HCl scavenger, driving the reaction forward.[1][2] If the reaction remains sluggish, consider a stronger base like DBU (1,8-Diazabicyclo[11.5.0]undec-7-ene). For N-alkylation of a pre-formed sulfonamide, a much stronger base like Sodium Hydride (NaH) is often required to deprotonate the sulfonamide nitrogen.[3]
-
-
Reagent Purity and Stability: The sulfonyl chloride starting material is highly susceptible to degradation.
-
The Problem: 3-bromobenzenesulfonyl chloride can readily hydrolyze upon exposure to atmospheric moisture, forming the unreactive 3-bromobenzenesulfonic acid.[1][4][5] This is a common cause of failed or low-yield reactions.
-
Solution (Self-Validating Protocol):
-
Always use a fresh bottle of the sulfonyl chloride or purify it before use.
-
Ensure all glassware is flame-dried or oven-dried immediately before use.
-
Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture.[5]
-
-
-
Solvent and Temperature Optimization: The reaction environment dictates the interaction between reactants.
-
The Problem: A solvent that does not adequately dissolve the reactants will hinder the reaction. Additionally, many sulfonamide formations require thermal energy to overcome the activation barrier.
-
Solution: Polar aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN) are excellent choices. The reaction is often initiated at 0 °C to control the initial exothermic release during sulfonyl chloride addition, then allowed to warm to room temperature.[1] If kinetics are still slow, gentle heating (e.g., 40-50 °C) can be beneficial, but must be balanced against potential side reactions.
-
Issue 2: Formation of Significant Byproducts
Question: My kinetic analysis is complicated by the appearance of multiple peaks in my chromatogram. What are the likely side reactions and how can I minimize them?
Answer: Side reactions not only reduce the yield of your desired product but also complicate kinetic analysis by consuming reactants and introducing new species that may co-elute with your target compounds.
Common Side Reactions and Mitigation Strategies:
-
Hydrolysis of Sulfonyl Chloride: As mentioned, this is the most common side reaction, forming 3-bromobenzenesulfonic acid.[4][5]
-
Mitigation: Strict anhydrous conditions are the only effective prevention.
-
-
Formation of Disulfonamide (Double Addition): The primary amine, 3-chloropropylamine, can potentially react with two molecules of the sulfonyl chloride, especially if the amine is the limiting reagent.
-
Mitigation: Use a slight excess (1.1 to 1.2 equivalents) of the amine relative to the sulfonyl chloride to ensure the sulfonyl chloride is fully consumed.
-
-
Intramolecular Cyclization: The product, this compound, contains a nucleophilic sulfonamide nitrogen and an electrophilic chloropropyl chain. Under basic conditions, it can undergo an intramolecular S_N2 reaction to form a cyclic sultam.
-
Mitigation: Use a non-nucleophilic base and avoid excessive heat or prolonged reaction times after product formation is complete. Quench the reaction and proceed with workup promptly once the starting material is consumed.
-
// Nodes SC [label="3-Bromobenzenesulfonyl\nChloride", fillcolor="#F1F3F4", fontcolor="#202124"]; Amine [label="3-Chloropropylamine", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="3-Bromo-N-(3-chloropropyl)\nbenzenesulfonamide", fillcolor="#E6F4EA", fontcolor="#202124", shape=Mdiamond]; H2O [label="H₂O", fillcolor="#FEF7E0", fontcolor="#202124"]; SulfonicAcid [label="3-Bromobenzenesulfonic\nAcid (Inactive)", fillcolor="#FCE8E6", fontcolor="#202124"]; CyclicSultam [label="Cyclic Sultam\n(Side Product)", fillcolor="#FCE8E6", fontcolor="#202124"];
// Edges {SC, Amine} -> Product [label="Desired Reaction\n(k₁)", color="#34A853", fontcolor="#34A853"]; {SC, H2O} -> SulfonicAcid [label="Hydrolysis\n(k₂)", color="#EA4335", fontcolor="#EA4335"]; Product -> CyclicSultam [label="Intramolecular\nCyclization (k₃)\n(Base, Heat)", color="#FBBC05", fontcolor="#FBBC05"];
// Invisible nodes for alignment subgraph { rank = same; Amine; H2O; } } ends_dot
Caption: Competing reaction pathways in the synthesis.
Issue 3: Inconsistent or Non-Reproducible Kinetic Data
Question: I am monitoring my reaction using HPLC, but my data points are scattered and the kinetic profiles are not reproducible between runs. What could be wrong?
Answer: Reliable kinetic data hinges on a robust and validated analytical method. Inconsistency often points to issues with sampling, sample preparation, or the analytical method itself.
Troubleshooting Analytical Inconsistency:
-
Inadequate Reaction Quenching: The reaction may continue in the sample vial after it has been drawn from the reactor.
-
The Problem: If the reaction is not stopped instantly, the measured concentration will not reflect the true concentration at the time of sampling.
-
Solution: Prepare quenching vials before starting the experiment. These vials should contain a solvent (e.g., acetonitrile) with a small amount of a mild acid (like formic or acetic acid) to neutralize the base and halt the reaction immediately upon sample addition.
-
-
Poor Chromatographic Resolution: Overlapping peaks make accurate quantification impossible.
-
The Problem: Reactants, products, and byproducts may co-elute, leading to inaccurate peak integration.
-
Solution: Optimize your HPLC method. Systematically vary the mobile phase gradient, flow rate, and column temperature. A C18 column is a good starting point. Using a mass spectrometer (LC-MS) for detection provides much higher selectivity and can distinguish between compounds with the same retention time but different masses.[6]
-
-
Lack of Internal Standard: Injection volume variations and detector drift can introduce significant error.
-
The Problem: Without a reference point, variations in the analytical process can be misinterpreted as changes in concentration.
-
Solution: Use an internal standard (IS). The IS should be a stable compound that does not react with your sample components and is well-resolved chromatographically. Choose a compound structurally similar to your analyte if possible. All concentration calculations should be based on the ratio of the analyte peak area to the IS peak area.
-
// Nodes Start [label="Inconsistent Kinetic Data", fillcolor="#FCE8E6", fontcolor="#202124", shape=ellipse]; Quench [label="Is reaction quenching\ninstantaneous?", fillcolor="#E8E8E8", fontcolor="#202124"]; HPLC [label="Are all peaks baseline\nresolved in HPLC?", fillcolor="#E8E8E8", fontcolor="#202124"]; IS [label="Are you using an\ninternal standard?", fillcolor="#E8E8E8", fontcolor="#202124"]; Cal [label="Is the calibration curve\nlinear (R² > 0.99)?", fillcolor="#E8E8E8", fontcolor="#202124"];
FixQuench [label="Prepare quenching vials\nwith acidified solvent.", fillcolor="#E6F4EA", fontcolor="#202124"]; FixHPLC [label="Optimize mobile phase\ngradient and/or column.", fillcolor="#E6F4EA", fontcolor="#202124"]; FixIS [label="Incorporate a suitable\ninternal standard.", fillcolor="#E6F4EA", fontcolor="#202124"]; FixCal [label="Re-prepare standards and\nre-run calibration.", fillcolor="#E6F4EA", fontcolor="#202124"]; Success [label="Data is now reliable.", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse];
// Edges Start -> Quench; Quench -> HPLC [label="Yes"]; Quench -> FixQuench [label="No"]; FixQuench -> Quench;
HPLC -> IS [label="Yes"]; HPLC -> FixHPLC [label="No"]; FixHPLC -> HPLC;
IS -> Cal [label="Yes"]; IS -> FixIS [label="No"]; FixIS -> IS;
Cal -> Success [label="Yes"]; Cal -> FixCal [label="No"]; FixCal -> Cal; } ends_dot
Caption: Troubleshooting workflow for inconsistent kinetic data.
Experimental Protocols
Protocol 1: Synthesis & Kinetic Monitoring
This protocol provides a step-by-step method for the synthesis of this compound and concurrent sampling for kinetic analysis.
Materials:
-
3-bromobenzenesulfonyl chloride
-
3-chloropropylamine
-
Triethylamine (Et₃N), distilled
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask, magnetic stirrer, dropping funnel, inert gas line
-
Syringes and quenching vials (containing ACN with 0.1% formic acid)
Procedure:
-
Setup: Assemble a flame-dried three-neck flask under a positive pressure of Nitrogen.
-
Reagents: In the flask, dissolve 3-chloropropylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition: Dissolve 3-bromobenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred amine solution over 15-20 minutes.
-
Sampling (t=0): Immediately after the addition is complete, withdraw the first aliquot (e.g., 50 µL) and dispense it into a pre-weighed, labeled quenching vial. Record the exact time.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature.
-
Kinetic Monitoring: At regular intervals (e.g., 15, 30, 60, 120, 240 minutes), withdraw aliquots and quench them as in step 5. Ensure the vial is vortexed immediately after sample addition.
-
Workup (Post-Kinetics): Once the reaction is complete, wash the mixture with 1M HCl, followed by saturated sodium bicarbonate, and finally brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[1]
-
Sample Prep for Analysis: Dilute the quenched samples with the mobile phase to an appropriate concentration for HPLC or LC-MS analysis.
Protocol 2: HPLC-MS/MS Analytical Method
This method provides a robust platform for the quantification of reactants and products.
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.8 µm) | Provides good retention and separation for moderately polar organic molecules. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid improves peak shape and ionization efficiency for mass spectrometry. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent for reverse-phase chromatography. |
| Gradient | Start at 10% B, ramp to 95% B over 10 min, hold, re-equilibrate | A gradient is necessary to elute both the more polar starting materials and the less polar product in a reasonable time with good resolution. |
| Flow Rate | 0.3 mL/min | Typical for a 2.1 mm ID column. |
| Column Temp | 40 °C | Elevated temperature can improve peak shape and reduce viscosity.[6] |
| Injection Vol. | 3 µL | Small volume to prevent peak broadening.[6] |
| Detection | Tandem Mass Spectrometry (MS/MS) | Offers superior selectivity and sensitivity compared to UV detection.[6] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Amine and sulfonamide groups are readily protonated. |
| Monitoring | Multiple Reaction Monitoring (MRM) | For highest sensitivity and specificity, monitor precursor-to-product ion transitions for each analyte and the internal standard. |
Self-Validation Step: Calibration Curve Before analyzing kinetic samples, you MUST generate a calibration curve. Prepare a series of standards of known concentrations for your starting materials and product. Analyze them using the established HPLC method and plot the peak area ratio (Analyte/IS) against concentration. The relationship must be linear with a correlation coefficient (R²) of >0.99 for the data to be considered reliable.
References
- Benchchem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Sulfonamides.
- Humedy, I. T., et al. (2015). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Journal of Chemical and Pharmaceutical Research, 7(3), 114-121.
- Tishler, M. (1978). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists, 61(5), 1175-1181.
- Benchchem. (n.d.). Minimizing side products in sulfonamide synthesis.
- Benchchem. (n.d.). Troubleshooting common issues in sulfonamide bond formation.
- YMER. (2023). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW.
-
USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Retrieved from [Link]
- Benchchem. (n.d.). common issues in sulfonamide synthesis and solutions.
- Li, Y., et al. (2020). Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry. Food Science & Nutrition, 8(11), 6063-6072.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions.
- Blass, B. E. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2 (pp. 231-252). Royal Society of Chemistry.
- González-de-la-Fuente, A., et al. (2013). An amperometric screening method for the determination of sulfonamides in different matrices using multiwalled carbon nanotubes–glassy carbon modified electrodes. Analytical Methods, 5(23), 6754-6761.
- EvitaChem. (n.d.). 3-bromo-N-cycloheptylbenzenesulfonamide.
-
Wikipedia. (n.d.). Sulfonamide. Retrieved from [Link]
- Frey, M., et al. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. Organic Letters, 21(6), 1898-1902.
- Chen, J., et al. (2010). Iron-catalyzed N-alkylation of sulfonamides with benzylic alcohols. Tetrahedron Letters, 51(49), 6526-6529.
- Karimi-Maleh, H., et al. (2024).
- Kasyan, L. I., et al. (2016). N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds. Journal of Chemistry and Technologies, 24(1), 18-25.
- ResearchGate. (n.d.). Catalytic N‐Alkylation of Sulfonamides.
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]
- Google Patents. (n.d.). Preparation of sulfonamide-containing antimicrobials and substrate treating compositions of matter.
- Google Patents. (n.d.). Process for the preparation of benzene sulfonamides.
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of (3-Bromo-2-methylpropyl)benzene.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sulfonamide - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Coupling Reactions with 3-Bromo-N-(3-chloropropyl)benzenesulfonamide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth answers, troubleshooting advice, and detailed protocols for selecting the appropriate catalyst systems for cross-coupling reactions involving 3-Bromo-N-(3-chloropropyl)benzenesulfonamide. As a versatile building block, this substrate offers a primary site for functionalization at the aryl bromide position, which is significantly more reactive than the alkyl chloride moiety under typical palladium-catalyzed conditions.
Frequently Asked Questions (FAQs)
Q1: I am planning a cross-coupling reaction with this compound. Which reactive site should I expect to participate?
A1: You should expect selective reactivity at the carbon-bromine (C-Br) bond on the benzene ring. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > OTf >> Cl.[1][2] The oxidative addition of the palladium(0) catalyst to the C-Br bond is kinetically much more favorable than its addition to the primary alkyl C-Cl bond. This inherent difference in reactivity allows for high chemoselectivity, leaving the 3-chloropropyl group intact for subsequent transformations if desired.
Q2: What are the most common palladium-catalyzed cross-coupling reactions I can perform on this substrate, and what are the general catalyst considerations?
A2: The aryl bromide moiety of your substrate is amenable to a wide range of powerful C-C and C-N bond-forming reactions. The choice of catalyst, and particularly the ligand, is crucial for success. The four most common transformations are:
-
Suzuki-Miyaura Coupling: For forming C-C bonds with boronic acids or esters.
-
Buchwald-Hartwig Amination: For forming C-N bonds with a variety of amines.[3]
-
Sonogashira Coupling: For forming C-C bonds with terminal alkynes.[4]
-
Heck Coupling: For forming C-C bonds with alkenes.[5]
Generally, palladium(II) precursors like Pd(OAc)₂ or PdCl₂(PPh₃)₂ are used in combination with a supporting ligand, or you can use pre-formed palladium(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃. Modern, well-defined precatalysts (e.g., Buchwald G3 Palladacycles) are often more reliable as they ensure efficient generation of the active Pd(0) species.[6]
Reaction-Specific Guidance & Troubleshooting
This section provides detailed advice for the most common coupling reactions, addressing specific issues you might encounter.
Suzuki-Miyaura Coupling: C(aryl)-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for creating biaryl structures or introducing alkyl/vinyl groups.
Q3: What is a reliable starting catalyst system for a Suzuki-Miyaura coupling with this compound?
A3: A highly effective and broadly applicable starting point is a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand. For aryl bromides, ligands like SPhos , XPhos , or P(t-Bu)₃ are excellent choices as they accelerate the oxidative addition and reductive elimination steps of the catalytic cycle.[1][7] A typical catalyst loading is 1-2 mol% of the palladium source with a ligand-to-palladium ratio of 1:1 to 2:1.[8]
Q4: My Suzuki coupling is failing or giving low yields. What are the common causes and how can I troubleshoot them?
A4: Low yield in Suzuki couplings often stems from a few key issues:
-
Ineffective Base: The base is critical for activating the boronic acid for transmetalation.[7] For aryl bromides, inorganic bases like K₂CO₃ or K₃PO₄ are commonly used, often with an aqueous solvent mixture (e.g., Toluene/H₂O, Dioxane/H₂O).[9] If your substrate or product is sensitive to hydrolysis, consider using an anhydrous base like KF.[10]
-
Boronic Acid Decomposition (Protodeboronation): Boronic acids can be unstable, especially at high temperatures, leading to a side reaction where the boronic acid group is replaced by a hydrogen atom.[11][12] To mitigate this, use a slight excess (1.1-1.5 equivalents) of the boronic acid, ensure your reaction is properly degassed to remove oxygen, and consider using a more stable boronic ester, such as a pinacol ester.[11]
-
Poor Reagent Solubility: If your reagents are not fully dissolved, the reaction kinetics can be severely hindered.[10] Experiment with different solvent systems like dioxane, toluene, or DMF to improve solubility.
Caption: Troubleshooting decision tree for low-yield Suzuki-Miyaura reactions.
Buchwald-Hartwig Amination: C(aryl)-N Bond Formation
This reaction is indispensable for synthesizing arylamines from primary or secondary amines.
Q5: I need to couple this compound with a secondary amine. Which catalyst and base combination do you recommend?
A5: For coupling aryl bromides with secondary amines, a combination of Pd₂(dba)₃ and a sterically hindered biaryl phosphine ligand like Xantphos or BINAP is a classic and effective choice.[13][14][15] These ligands facilitate the crucial C-N reductive elimination step. A strong, non-nucleophilic base is required to deprotonate the amine; sodium tert-butoxide (NaOt-Bu) is the most common choice.[15][16] If your substrate has base-sensitive functional groups, a weaker base like Cs₂CO₃ or K₃PO₄ can be used, though this may require a more active catalyst system or higher temperatures.[16]
Q6: My Buchwald-Hartwig reaction is producing a significant amount of hydrodehalogenated starting material (the bromo group is replaced by hydrogen). Why is this happening?
A6: Hydrodehalogenation is a common side reaction that competes with the desired C-N coupling.[3] It can occur via β-hydride elimination from the palladium-amido intermediate or through other pathways involving the base or solvent. To minimize this:
-
Optimize the Ligand: Some ligands are more prone to side reactions. Screening different ligands, particularly those from the Buchwald or Hartwig portfolio (e.g., DavePhos, RuPhos), can identify a system that favors reductive elimination over side reactions.[14]
-
Base Selection: Ensure your base is anhydrous and of high purity. In some cases, switching from NaOt-Bu to a different base like lithium bis(trimethylsilyl)amide (LiHMDS) can suppress this side reaction.[17]
-
Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Caption: Catalyst system recommendations based on the desired coupling reaction.
Sonogashira & Heck Couplings
Q7: Can I perform Sonogashira or Heck couplings on this substrate? What are the key catalyst components?
A7: Absolutely. Both reactions are highly effective with aryl bromides.
-
Sonogashira Coupling: The classic conditions involve a palladium catalyst (e.g., PdCl₂(PPh₃)₂ ) and a copper(I) co-catalyst (typically CuI ).[4][18] An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is used as both the base and often as the solvent.[19] Copper-free Sonogashira protocols have also been developed to avoid issues with copper acetylide homocoupling.[20]
-
Heck Coupling: The Heck reaction typically uses a palladium source like Pd(OAc)₂ with a phosphine ligand.[5][21] For aryl bromides, ligands such as tri(o-tolyl)phosphine (P(o-tol)₃) or bulky trialkylphosphines are effective.[22] An organic or inorganic base is required to neutralize the H-X generated in the reaction; Et₃N or K₂CO₃ are common choices.[21]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq, 4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 eq)
-
Toluene (solvent)
-
Deionized water (solvent)
-
Schlenk flask or sealed reaction vial
-
Magnetic stir bar and stir plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: Add the this compound (1.0 eq), arylboronic acid (1.2 eq), and K₃PO₄ (3.0 eq) to a dry Schlenk flask containing a magnetic stir bar.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.
-
Catalyst Preparation (in a separate vial): In a small vial under an inert atmosphere, weigh out Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq).
-
Solvent Addition: To the main reaction flask, add degassed toluene and degassed water in a 4:1 ratio (e.g., 4 mL toluene and 1 mL water per 1 mmol of aryl bromide). The mixture should be stirred to ensure good mixing.
-
Catalyst Addition: Add the pre-weighed catalyst/ligand mixture to the reaction flask under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Heck Reaction [organic-chemistry.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. quora.com [quora.com]
- 10. researchgate.net [researchgate.net]
- 11. Yoneda Labs [yonedalabs.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jk-sci.com [jk-sci.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
Protecting group strategies for "3-Bromo-N-(3-chloropropyl)benzenesulfonamide" synthesis
Welcome to the technical support center for the synthesis of 3-Bromo-N-(3-chloropropyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) related to this synthesis. Our goal is to equip you with the necessary knowledge to navigate the potential challenges of this multi-step synthesis, ensuring a successful and efficient outcome.
Introduction: Strategic Considerations for Synthesis
The synthesis of this compound presents an interesting challenge in selective functional group manipulation. The target molecule contains two key reactive sites: a sulfonamide nitrogen and a primary alkyl chloride. Additionally, the presence of a bromo substituent on the aromatic ring requires consideration of its compatibility with the chosen reaction conditions. The synthetic strategy, therefore, hinges on the careful orchestration of reactions to achieve the desired connectivity without unintended side reactions. Protecting group strategies may be essential to temporarily mask reactive sites and direct the chemical transformations as intended.
This guide will explore two primary synthetic routes and the critical role of protecting groups in achieving a successful synthesis. We will delve into the causality behind experimental choices, providing you with a robust framework for troubleshooting and optimization.
Synthetic Pathway Overview
Two plausible synthetic pathways for the synthesis of this compound are outlined below. Each pathway offers distinct advantages and presents unique challenges.
Caption: Overview of two synthetic pathways to this compound.
Troubleshooting and FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis.
Part 1: Starting Materials and Initial Reaction
Q1: My initial reaction of 3-bromobenzenesulfonyl chloride with 3-chloropropylamine is giving a low yield. What are the likely causes?
A1: Low yields in the initial sulfonylation step can arise from several factors:
-
Hydrolysis of the Sulfonyl Chloride: 3-Bromobenzenesulfonyl chloride is sensitive to moisture and can hydrolyze to the unreactive 3-bromobenzenesulfonic acid.[1] It is crucial to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Poor Amine Nucleophilicity: If you are using the hydrochloride salt of 3-chloropropylamine, the amine is protonated and not nucleophilic.[2] A base is required to neutralize the HCl and liberate the free amine.
-
Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion. Typically, equimolar amounts of the amine and sulfonyl chloride are used, with an excess of a non-nucleophilic base (like triethylamine or pyridine) to scavenge the HCl generated.[1]
Q2: I am observing the formation of a significant amount of a white, insoluble solid in my reaction mixture. What is it?
A2: The white, insoluble solid is likely the hydrochloride salt of your amine base (e.g., triethylamine hydrochloride) if you are using a tertiary amine as the base. This is a normal byproduct of the reaction. It can be removed by filtration or by an aqueous workup.
Part 2: N-Alkylation and Protecting Group Strategy
Q3: I am attempting the direct N-alkylation of 3-bromobenzenesulfonamide (Pathway A) and observing the formation of a dialkylated byproduct. How can I promote mono-alkylation?
A3: The formation of the N,N-dialkylated product is a common side reaction.[3] Here are some strategies to favor mono-alkylation:
-
Control Stoichiometry: Use a stoichiometric amount or a slight excess (1.1-1.5 equivalents) of the alkylating agent (1-bromo-3-chloropropane). A large excess will favor dialkylation.[3]
-
Slow Addition: Adding the alkylating agent slowly to the reaction mixture can help maintain a low concentration, thus favoring mono-alkylation.[3]
-
Choice of Base: A strong, non-nucleophilic base is needed to deprotonate the sulfonamide. Sodium hydride (NaH) or potassium carbonate (K2CO3) are common choices.
Q4: When should I consider a protecting group strategy (Pathway B)?
A4: A protecting group strategy is advisable when direct N-alkylation proves difficult to control or if you have other sensitive functional groups in your molecule. The tert-butyloxycarbonyl (Boc) group is an excellent choice for protecting the amine.[4] This strategy involves protecting the amine of 3-chloropropylamine first, followed by sulfonylation, and then deprotection. This ensures a clean, selective N-alkylation.
Caption: Workflow for the protecting group strategy (Pathway B).
Q5: I am having trouble with the Boc deprotection step. The reaction is sluggish, or I am seeing decomposition of my product.
A5: Boc deprotection is typically achieved under acidic conditions.[5]
-
Sluggish Reaction: If the reaction is slow, you may need to use a stronger acid or slightly increase the temperature. A common reagent is a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).[4] Anhydrous HCl in dioxane or methanol is also effective.
-
Product Decomposition: If you observe decomposition, the acidic conditions may be too harsh. You can try using a milder acid or running the reaction at a lower temperature (e.g., 0 °C). It is important to monitor the reaction closely by TLC to avoid prolonged exposure to the acid once the deprotection is complete.
Part 3: Purification and Characterization
Q6: What are the best methods for purifying the final product?
A6: The purification of N-alkylated sulfonamides can sometimes be challenging.
-
Crystallization: If the product is a solid, recrystallization is often the most effective method for obtaining high purity material. A vendor of the target compound lists its form as a solid with a melting point of 60-64°C.[6]
-
Column Chromatography: If the product is an oil or if crystallization is not effective, silica gel column chromatography is the standard method. A solvent system of ethyl acetate and hexanes is a good starting point for elution.
-
Aqueous Workup: A thorough aqueous workup before purification is essential to remove any inorganic salts and water-soluble impurities.
Q7: What are some common impurities I should look out for?
A7: Besides the starting materials and dialkylated byproduct, other potential impurities include:
-
3-Bromobenzenesulfonic acid: From the hydrolysis of the sulfonyl chloride.
-
Unreacted 3-bromobenzenesulfonamide: In the case of incomplete N-alkylation.
-
Byproducts from the alkylating agent: 1-bromo-3-chloropropane can undergo side reactions under basic conditions.[7]
Experimental Protocols
Protocol 1: Synthesis of 3-Bromobenzenesulfonamide
This protocol describes the synthesis of the key intermediate for Pathway A.
-
To a stirred solution of 3-bromoaniline (1.0 eq) in pyridine (5-10 volumes) at 0 °C, add benzenesulfonyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture into ice-cold water and acidify with concentrated HCl to a pH of ~2.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford 3-bromobenzenesulfonamide.
Protocol 2: N-Alkylation of 3-Bromobenzenesulfonamide (Pathway A)
This protocol outlines the direct N-alkylation of the sulfonamide.
-
To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMF, add a solution of 3-bromobenzenesulfonamide (1.0 eq) in anhydrous DMF dropwise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 1 hour.
-
Add 1-bromo-3-chloropropane (1.1 eq) dropwise and stir the reaction at room temperature for 12-24 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3: Boc Protection of 3-Chloropropylamine (Part of Pathway B)
This protocol describes the protection of the amine starting material.
-
To a stirred solution of 3-chloropropylamine hydrochloride (1.0 eq) and triethylamine (2.2 eq) in dichloromethane (DCM), add a solution of di-tert-butyl dicarbonate (Boc2O, 1.1 eq) in DCM dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield N-Boc-3-chloropropylamine.
Protocol 4: Boc Deprotection (Final Step of Pathway B)
This protocol details the removal of the Boc protecting group.
-
Dissolve the Boc-protected sulfonamide (1.0 eq) in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM).
-
Stir the solution at room temperature for 1-3 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product.
Data Summary
| Compound | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |
| 3-Bromobenzenesulfonyl chloride | 255.52 | Solid/Liquid | 30-33 |
| 3-Chloropropylamine hydrochloride | 130.02 | Solid | 145-150 |
| N-Boc-3-chloropropylamine | 193.67 | Liquid | N/A |
| This compound | 312.63 | Solid | 60-64[6] |
References
-
Gowda, B. T., et al. (2008). N-(3-Chlorophenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2173. [Link]
-
Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. The Journal of Organic Chemistry, 84(6), 3715–3724. [Link]
-
PubChem. (n.d.). 4-amino-N-(3-chloropropyl)benzenesulfonamide. National Center for Biotechnology Information. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. [Link]
-
Snaddon, T. N. (2017). Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. Organic Process Research & Development, 21(9), 1348-1360. [Link]
-
Snaddon, T. N. (2015). Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts. Scribd. [Link]
-
Dmitrikova, L. V., Kopteva, S. D., & Markov, V. I. (2016). N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds. Journal of Chemistry and Technologies, 24(2), 16-24. [Link]
-
Halpern, M. (n.d.). PTC N-Alkylation Using 1-Bromo-3-Chloro Propane. PTC Organics, Inc. [Link]
-
J-HK. (2020). Synthesis, characterization, crystal structure, and DFT study of 3-bromo-N-(3-fluorophenyl)benzenesulfonamide. Zhurnal Strukturnoi Khimii, 61(12), 2026-2035. [Link]
-
PrepChem. (n.d.). Preparation of N-(β-chloroethyl)-benzene sulfonamide. [Link]
-
ChemRxiv. (2021). Synthesis and styrene copolymerization of novel bromo, chloro, and fluoro ring-substituted isobutyl phenylcyanoacrylates. [Link]
-
Al-Suwaidan, I. A., et al. (2023). Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. Molecules, 28(14), 5489. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Selectivity in Alkylation of Phenols with 1-Bromo-3-chloropropane Using Phase-Transfer Catalysis. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). 3-Chloropropylamine Hydrochloride: Comprehensive Overview and Applications. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 876694-43-8|3-Bromo-N-cyclopropylbenzenesulfonamide|BLD Pharm [bldpharm.com]
- 3. 1-Bromo-3-chloropropane - Wikipedia [en.wikipedia.org]
- 4. Synthesis, characterization, crystal structure, and DFT study of 3-bromo-N-(3-fluorophenyl)benzenesulfonamide [jsc.niic.nsc.ru]
- 5. WO2017031599A1 - Preparation of sulfonamide-containing antimicrobials and substrate treating compositions of sulfonamide-containing antimicrobials - Google Patents [patents.google.com]
- 6. This compound CAS#: 929000-46-4 [m.chemicalbook.com]
- 7. phasetransfercatalysis.com [phasetransfercatalysis.com]
Technical Support Center: 3-Bromo-N-(3-chloropropyl)benzenesulfonamide
A Guide to Investigating and Troubleshooting Degradation Pathways
Welcome to the technical support center for 3-Bromo-N-(3-chloropropyl)benzenesulfonamide (BCBS). This guide is designed for researchers, analytical scientists, and drug development professionals who are investigating the stability and degradation of this molecule. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to help you anticipate, identify, and solve challenges in your experiments. This document is structured as a series of frequently asked questions (FAQs) that address common issues encountered during stability and degradation studies.
Frequently Asked Questions (FAQs)
FAQ 1: My BCBS sample is showing unexpected degradation in solution. What are the most probable causes?
Answer:
When a compound like this compound (BCBS) shows instability, it is typically attributable to one or more of three primary degradation mechanisms: hydrolysis, oxidation, and photolysis. The specific pathway that predominates is highly dependent on your experimental conditions, including solvent, pH, temperature, presence of oxidizing agents, and exposure to light.
-
Hydrolysis: This involves the cleavage of chemical bonds by water. For BCBS, the most susceptible sites are the sulfonamide (S-N) bond and the carbon-chlorine (C-Cl) bond on the propyl chain. While sulfonamides are often hydrolytically stable under neutral environmental conditions, the rate can be significantly influenced by pH.[1][2]
-
Oxidation: This pathway is mediated by oxidizing agents, which can range from dissolved atmospheric oxygen to potent reactive species generated during experiments.[3] For sulfonamides, oxidation can lead to hydroxylation of the aromatic ring or modification of the sulfonamide bridge itself.[4]
-
Photolysis (Photodegradation): Exposure to light, particularly in the UV spectrum, can provide the energy needed to break chemical bonds. This can occur directly or be mediated by a photocatalyst. Common reactions include the formation of hydroxylated derivatives and desulfonation.[5]
To effectively troubleshoot, it is crucial to conduct forced degradation studies where you systematically expose the molecule to specific stress conditions (acid, base, peroxide, heat, light) to identify which pathway is most relevant.
FAQ 2: How can I design a robust experiment to assess the hydrolytic stability of BCBS, and what degradation products should I anticipate?
Answer:
A well-designed hydrolytic stability study is essential and should be based on established standards, such as the OECD Guideline 111.[1] The core principle is to incubate BCBS in aqueous solutions at different, constant pH values and temperatures, monitoring its concentration over time.
Causality Behind Experimental Choices: The choice of pH is critical because it dictates the protonation state of the molecule and the concentration of nucleophiles (H₂O or OH⁻). Acidic conditions can facilitate the cleavage of the S-N bond by protonating the nitrogen, making the amine a better leaving group.[6] Conversely, basic conditions can promote nucleophilic attack at the C-Cl bond. Temperature accelerates reaction rates, allowing you to observe degradation within a practical timeframe. A sterile buffer is used to prevent microbial degradation, which could otherwise confound the results.[7]
Proposed Hydrolytic Degradation Pathways for BCBS: Two primary hydrolytic pathways are plausible for BCBS:
-
S-N Bond Cleavage: This is a common degradation route for sulfonamides, yielding a sulfonic acid and an amine.[6]
-
C-Cl Bond Hydrolysis: The terminal chlorine on the propyl chain can be displaced by a hydroxyl group via nucleophilic substitution.
Caption: Proposed hydrolytic degradation pathways for BCBS.
Experimental Protocol: Hydrolytic Stability Assessment
-
Preparation: Prepare sterile aqueous buffer solutions at pH 4.0, 7.0, and 9.0.
-
Sample Incubation: Add a small aliquot of a concentrated stock solution of BCBS (in a water-miscible solvent like acetonitrile) to each buffer to a final concentration of ~1-10 µg/mL. Ensure the organic solvent volume is minimal (<1%).
-
Temperature Control: Place the solutions in temperature-controlled chambers, typically at 25°C and 50°C. Include a 50°C condition to accelerate degradation for highly stable compounds.
-
Sampling: At predetermined time points (e.g., 0, 1, 3, 7, 14, and 30 days), withdraw an aliquot from each sample.
-
Analysis: Immediately analyze the samples by a stability-indicating method, such as HPLC-UV or LC-MS, to quantify the remaining BCBS and identify any appearing degradation products.
-
Data Evaluation: Plot the natural logarithm of the BCBS concentration versus time. The slope of this line gives the degradation rate constant (k), and the half-life (t₁/₂) can be calculated as 0.693/k.
Data Summary Table:
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 | Condition 5 | Condition 6 |
| pH | 4.0 | 7.0 | 9.0 | 4.0 | 7.0 | 9.0 |
| Temperature (°C) | 25 | 25 | 25 | 50 | 50 | 50 |
| Half-life (t₁/₂) (days) | Experimental | Experimental | Experimental | Experimental | Experimental | Experimental |
| Primary Degradant(s) | Experimental | Experimental | Experimental | Experimental | Experimental | Experimental |
FAQ 3: I suspect my compound is degrading oxidatively. How can I confirm this and what products might be formed?
Answer:
Oxidative degradation is a very common pathway, especially for molecules with electron-rich aromatic rings or susceptible nitrogen atoms.[3][4] To test for this, you can perform a forced degradation study using an oxidizing agent like hydrogen peroxide (H₂O₂). Advanced Oxidation Processes (AOPs), which generate highly reactive hydroxyl radicals (•OH), are also potent drivers of this pathway.[3]
Causality Behind Experimental Choices: Hydrogen peroxide is a standard choice for mimicking oxidative stress. The reaction can be accelerated by heat or UV light. The key reactive site on BCBS is the brominated benzene ring. The electron-donating character of the sulfonamide group (via the nitrogen lone pair) and the halogen direct incoming electrophiles, like an •OH radical, to the ortho and para positions.
Proposed Oxidative Degradation Pathway for BCBS: The most likely initial oxidative transformation is the hydroxylation of the aromatic ring. Further oxidation could potentially lead to ring-opening, though this requires harsh conditions.
Caption: Proposed primary oxidative degradation pathway for BCBS.
Experimental Protocol: Oxidative Forced Degradation
-
Sample Preparation: Dissolve BCBS in a suitable solvent system (e.g., water/acetonitrile) to a known concentration.
-
Stress Condition: Add 3% hydrogen peroxide to the sample solution. Prepare a parallel sample without H₂O₂ as a control.
-
Incubation: Store the samples at room temperature or slightly elevated temperature (e.g., 40°C) for a defined period (e.g., 24-48 hours).
-
Reaction Quenching (Optional): If necessary, the reaction can be quenched by adding an antioxidant like sodium bisulfite.
-
Analysis: Analyze the stressed and control samples using LC-MS to compare the profiles and identify new peaks corresponding to oxidation products. The key diagnostic is an increase in mass corresponding to the addition of one or more oxygen atoms (+16 Da for hydroxylation).
FAQ 4: My experiments are giving inconsistent results, and I suspect light sensitivity. What are the likely photodegradation pathways for BCBS?
Answer:
Photodegradation is a critical stability concern, especially for aromatic compounds.[8] Inconsistency in results is a classic sign of uncontrolled light exposure. The mechanism often involves the absorption of UV light, promoting the molecule to an excited state which can then react, often by generating free radicals. This process can be significantly enhanced by a photocatalyst like titanium dioxide (TiO₂).[5]
Causality Behind Experimental Choices: A photostability study, guided by ICH Q1B principles, is the definitive test.[8] It requires exposing the sample to a controlled source of light with both UV and visible outputs. A dark control, shielded from light but kept under identical conditions, is absolutely essential to differentiate between photodegradation and thermal degradation. The primary photochemical reaction for benzenesulfonamides is often hydroxylation of the aromatic ring, initiated by photochemically generated hydroxyl radicals.[5]
Proposed Photodegradation Pathways for BCBS:
-
Ring Hydroxylation: Similar to oxidation, but initiated by light, leading to hydroxylated isomers.[5]
-
Desulfonation: Cleavage of the C-S bond, removing the entire sulfonyl group and replacing it with a hydrogen or hydroxyl group.
-
Dehalogenation: Cleavage of the C-Br or C-Cl bonds, though this is often less favorable than ring modification.
Caption: Plausible photodegradation pathways for BCBS.
Experimental Protocol: Photostability Assessment
-
Sample Preparation: Prepare solutions of BCBS in a photochemically inert solvent (e.g., water/acetonitrile).
-
Exposure: Place the samples in a photostability chamber equipped with a calibrated light source (e.g., Xenon lamp). Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.
-
Dark Control: Prepare an identical sample and wrap it in aluminum foil to serve as a dark control. Place it in the same chamber.
-
Analysis: At the end of the exposure period, analyze both the light-exposed and dark control samples by HPLC-UV or LC-MS. Significant formation of new peaks in the exposed sample, which are absent or minor in the dark control, confirms photosensitivity.
FAQ 5: I'm struggling to separate and identify the degradation products. What is a reliable analytical workflow?
Answer:
A systematic analytical workflow is key to successfully identifying unknown degradation products. The combination of High-Performance Liquid Chromatography (HPLC) with high-resolution Mass Spectrometry (MS) is the gold standard for this type of investigation.
Causality Behind Experimental Choices: This workflow is designed for systematic discovery. The initial HPLC-UV screening provides quantitative data on the loss of the parent compound and the appearance of degradants. The subsequent LC-MS analysis provides the crucial mass information needed for identification. High-resolution MS (like TOF or Orbitrap) is preferred because it provides highly accurate mass measurements, enabling the calculation of elemental formulas for the unknown peaks. MS/MS (or tandem MS) fragments the degradant ions, providing structural clues that help distinguish between isomers.
Caption: A systematic workflow for the identification of degradation products.
Step-by-Step Analytical Methodology
-
HPLC Method Development: Develop a reverse-phase HPLC method (e.g., using a C18 column) that can adequately separate the parent BCBS peak from all potential degradation products. A gradient elution using water and acetonitrile (both with 0.1% formic acid) is a good starting point.
-
Initial Screening (HPLC-UV): Run all your forced degradation samples. Look for a decrease in the BCBS peak area and the appearance of new peaks. This confirms that degradation has occurred.
-
High-Resolution MS: Analyze the samples on an LC-MS system. From the full scan data, extract the exact mass of the new peaks.
-
Propose Formulas: Calculate the mass difference between each degradant and the parent BCBS. This "mass shift" points directly to the type of chemical modification (see table below). Use software to generate possible elemental formulas from the accurate mass.
-
Tandem MS (MS/MS): Perform a separate analysis where the mass spectrometer isolates the ion for each degradant peak and fragments it. By comparing the fragmentation pattern of a degradant to that of the parent compound, you can deduce where the chemical modification occurred on the molecule.
Common Mass Shifts in Degradation Analysis:
| Mass Shift (Da) | Chemical Modification | Possible Cause |
| +16 | Addition of Oxygen | Oxidation, Hydroxylation |
| +18 | Addition of Water | Hydrolysis |
| -35.5 | Loss of Chlorine | Dechlorination |
| -79 | Loss of Bromine | Debromination |
| -80 | Loss of SO₃ | Desulfonation |
| -1 | Loss of Hydrogen | Oxidation |
References
-
Sharma, V. K., et al. (2006). Oxidation of Sulfonamide Antimicrobials by Ferrate(VI) [FeVIO42-]. ACS Publications. Available at: [Link]
-
Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed. Available at: [Link]
-
Duran-Moreno, O., et al. (2020). Oxidation of sulfonamide micropollutants by versatile peroxidase from Bjerkandera adusta. SciELO. Available at: [Link]
-
Kasal, A., et al. (2021). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry. Available at: [Link]
-
Wang, Z., et al. (2019). Practical N-Hydroxyphthalimide-Mediated Oxidation of Sulfonamides to N-Sulfonylimines. MDPI. Available at: [Link]
-
Sharma, V. K., et al. (2017). Oxidation of Sulfonamide Antibiotics of Six-Membered Heterocyclic Moiety by Ferrate(VI): Kinetics and Mechanistic Insight into SO2 Extrusion. Environmental Science & Technology. Available at: [Link]
-
Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. Available at: [Link]
-
Duan, D., et al. (2021). Novel Nonradical Oxidation of Sulfonamide Antibiotics with Co(II)-Doped g-C3N4-Activated Peracetic Acid: Role of High-Valent Cobalt-Oxo Species. PubMed. Available at: [Link]
-
Ratcliffe, A. J. (2022). Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. Domainex. Available at: [Link]
-
Wood, J. M., et al. (2002). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Chemical Communications. Available at: [Link]
-
Chis, A. A., et al. (2011). Photocatalytic degradation of benzenesulfonate on colloidal titanium dioxide. PubMed. Available at: [Link]
-
Gao, Y., et al. (2022). Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation. PubMed. Available at: [Link]
-
Liu, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC - NIH. Available at: [Link]
-
Felis, E., et al. (2020). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. PMC - NIH. Available at: [Link]
-
Ma, Y., et al. (2020). Biodegradation of trace sulfonamide antibiotics accelerated by substrates across oxic to anoxic conditions during column infiltration experiments. ResearchGate. Available at: [Link]
-
Rodriguez-Mozaz, S., et al. (2017). Degradation of sulfonamides as a microbial resistance mechanism. PubMed. Available at: [Link]
-
Vila-Costa, M., et al. (2017). Degradation of sulfonamides as a microbial resistance mechanism. ResearchGate. Available at: [Link]
-
Li, H., et al. (2021). Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate. MDPI. Available at: [Link]
-
Chen, X., et al. (2015). Innovative controllable photocatalytic degradation of polystyrene with hindered amine modified aromatic polyamide dendrimer/ pol. ScienceDirect. Available at: [Link]
-
Ioele, G., et al. (2016). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. PMC - NIH. Available at: [Link]
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"3-Bromo-N-(3-chloropropyl)benzenesulfonamide" storage and handling best practices
This guide provides comprehensive best practices for the storage and handling of 3-Bromo-N-(3-chloropropyl)benzenesulfonamide (CAS No. 929000-46-4). It is intended for researchers, scientists, and drug development professionals. The information herein is synthesized from established safety protocols and the specific Safety Data Sheet (SDS) for the compound to ensure accuracy and promote a safe laboratory environment.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a substance with significant potential hazards. According to its Safety Data Sheet, it is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[1] It is crucial to handle this compound with care to avoid exposure.
Q2: What are the optimal storage conditions for this compound?
A2: To maintain its integrity and prevent degradation, this compound should be stored in a tightly sealed container in a dry and well-ventilated area at room temperature.[1]
Q3: What personal protective equipment (PPE) is mandatory when handling this chemical?
A3: A comprehensive PPE ensemble is required to minimize exposure risk. This includes, but is not limited to, chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[2] All handling of the solid or solutions should be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.
Q4: Are there any known chemical incompatibilities I should be aware of?
A4: Yes, this compound should not be stored with strong oxidizing agents, strong acids, or strong bases, as these may trigger hazardous reactions.[3]
Q5: How should I properly dispose of waste containing this compound?
A5: Waste containing this compound must be treated as hazardous waste. It should be collected in a designated, properly labeled, and sealed container.[4] Disposal must be carried out in accordance with all applicable local, regional, and national regulations. Never dispose of this chemical down the drain.
Troubleshooting Guide
Problem: I've observed the solid material has changed color or appears clumpy.
Solution: This may indicate degradation or moisture absorption. Do not use the compound if its physical appearance has significantly changed from the manufacturer's specification. It is recommended to dispose of the compromised material following proper hazardous waste procedures and obtain a fresh supply.
Problem: I'm unsure if my current ventilation is adequate for handling this compound.
Solution: All weighing and solution preparation activities should be performed within a certified chemical fume hood. If you are working in an open lab bench, you do not have adequate ventilation. A properly functioning fume hood is essential to protect against inhalation of potentially harmful dust or vapors.
Problem: I've accidentally spilled a small amount of the solid compound on the lab bench.
Solution: Do not panic. Follow the established spill cleanup protocol outlined below. Ensure you are wearing the appropriate PPE before you begin the cleanup process.
Experimental Protocols
Protocol 1: Weighing and Solution Preparation
-
Preparation: Before handling the compound, ensure you are in a designated area equipped with a chemical fume hood and an emergency eyewash station and safety shower. Don the required PPE: lab coat, chemical-resistant gloves, and safety goggles.
-
Weighing:
-
Place a weigh boat on an analytical balance within the fume hood.
-
Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula.
-
Record the exact weight.
-
-
Dissolution:
-
Transfer the weighed solid to an appropriate glass vessel (e.g., beaker or flask).
-
Add the desired solvent to the vessel in a slow and controlled manner.
-
If necessary, use a magnetic stirrer to facilitate dissolution.
-
-
Storage of Solution: Once prepared, the solution should be clearly labeled with the compound name, concentration, solvent, and date of preparation. Store the solution under the recommended conditions, away from incompatible materials.
Protocol 2: Small-Scale Spill Cleanup (Solid)
-
Immediate Response:
-
Alert colleagues in the immediate vicinity of the spill.
-
If necessary, evacuate the area.
-
Ensure you are wearing your full PPE.
-
-
Containment:
-
Carefully cover the spill with an inert absorbent material, such as vermiculite or sand, to prevent the powder from becoming airborne.
-
-
Cleanup:
-
Gently sweep the absorbent material and spilled compound into a designated hazardous waste container.
-
Use a wet paper towel to wipe the spill area to remove any remaining residue. Place the contaminated paper towel into the hazardous waste container.
-
-
Decontamination:
-
Wipe the spill area with a suitable laboratory detergent and then with water.
-
-
Disposal:
-
Seal and label the hazardous waste container and dispose of it according to your institution's hazardous waste management guidelines.
-
Data Presentation
| Parameter | Recommended Practice | Source |
| Storage Temperature | Room Temperature | [1] |
| Storage Conditions | Tightly sealed container, dry, well-ventilated area | [1] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases | [3] |
| Eye/Face Protection | Safety goggles with side shields or face shield | [2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile), lab coat | |
| Respiratory Protection | Use in a chemical fume hood | |
| First Aid: Skin Contact | Immediately flush with large amounts of water for at least 15 minutes. Remove contaminated clothing. Get immediate medical attention. | [2] |
| First Aid: Eye Contact | Immediately flush with large amounts of water for at least 15 minutes. Remove contact lenses if easy to do. Continue rinsing. Immediately get medical attention. | [2] |
| First Aid: Ingestion | Rinse mouth. Do not induce vomiting. Get immediate medical attention. | [2] |
| First Aid: Inhalation | Remove person to fresh air. If you feel unwell, get medical attention. | [2] |
Visualizations
Caption: Workflow for responding to a spill of this compound.
References
-
XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word 下载CAS: 929000-46-4. Retrieved from [Link]
-
3M. (2019, January 9). Safety Data Sheet. Retrieved from [Link]
- Generic Safety Data Sheet Inform
-
Uniphos Chemicals. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
Greenbook.net. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
Sources
Technical Support Center: Interpreting NMR Spectra of 3-Bromo-N-(3-chloropropyl)benzenesulfonamide
Welcome to the technical support center for the spectroscopic analysis of 3-Bromo-N-(3-chloropropyl)benzenesulfonamide . This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of interpreting the Nuclear Magnetic Resonance (NMR) spectra for this molecule. Here, we address common challenges in a practical question-and-answer format, blending foundational principles with actionable troubleshooting protocols.
Frequently Asked Questions (FAQs)
FAQ 1: What is the overall structure and what are the expected NMR signals?
Answer: Understanding the structure is the first step to predicting and interpreting its NMR spectrum. The molecule consists of three distinct regions: a 3-substituted (meta) bromo-benzenesulfonyl group, a sulfonamide linker, and an N-linked 3-chloropropyl chain.
To facilitate discussion, we will use the following numbering scheme:
Caption: Molecular structure of this compound with atom numbering.
Based on this structure, we can predict the signals in both ¹H and ¹³C NMR spectra. The electron-withdrawing nature of the sulfonyl group (-SO₂-), bromine, and chlorine atoms will significantly influence the chemical shifts, moving adjacent protons and carbons downfield (to a higher ppm value).
Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Proton (¹H) Signal | Predicted δ (ppm) | Carbon (¹³C) Signal | Predicted δ (ppm) |
| Aromatic | H2 | ~8.0 (s or d) | C1 | ~140 (Quaternary) |
| Aromatic | H4 | ~7.8 (d) | C2 | ~128 |
| Aromatic | H5 | ~7.5 (t) | C3 | ~123 (C-Br) |
| Aromatic | H6 | ~7.9 (d) | C4 | ~136 |
| Sulfonamide | NH | 5.0 - 8.0 (broad s) | C5 | ~131 |
| Propyl Chain | N-CH₂ - (C7) | ~3.2 (t or q) | C6 | ~125 |
| Propyl Chain | -CH₂ - (C8) | ~2.1 (p) | C7 | ~41 |
| Propyl Chain | -CH₂ -Cl (C9) | ~3.6 (t) | C8 | ~32 |
| C9 | ~42 (C-Cl) |
Note: These are estimated values. Actual chemical shifts can vary based on the solvent, concentration, and instrument used.[1][2]
FAQ 2: The aromatic region of my ¹H NMR spectrum is complex and overlapping. How can I assign the peaks?
Answer: The aromatic region (typically 6.5-8.5 ppm) for a meta-substituted benzene ring like this one can be challenging due to second-order coupling effects and small differences in chemical shifts.[3][4]
Causality: The four aromatic protons (H2, H4, H5, H6) are chemically non-equivalent.
-
H2 is ortho to the sulfonyl group and will be the most deshielded. It experiences meta-coupling to H4 and H6.
-
H6 is also ortho to the sulfonyl group and will be significantly deshielded. It couples to H2 (meta) and H5 (ortho).
-
H4 is para to the sulfonyl group and ortho to the bromine. It couples to H2 (meta) and H5 (ortho).
-
H5 is between the bromine and a hydrogen (C4), making it the most shielded of the aromatic protons. It couples ortho to H4 and H6.
Troubleshooting Workflow: Assigning Aromatic Signals
Caption: Workflow for assigning complex aromatic NMR signals.
Key Insights:
-
H2 often appears as a narrow triplet or a singlet-like peak due to small meta-coupling constants.
-
H5 will likely be a triplet due to coupling with two ortho protons (H4 and H6).
-
H4 and H6 will likely appear as doublets or doublet of doublets.
-
2D NMR techniques like COSY (Correlation Spectroscopy) are invaluable for definitively establishing proton-proton coupling networks.[5]
FAQ 3: The sulfonamide N-H proton signal is very broad or missing. Is my compound degrading?
Answer: This is a very common and expected observation for N-H protons and usually does not indicate sample degradation.
Causality:
-
Quadrupolar Broadening: The ¹⁴N nucleus has a nuclear spin I=1 and a quadrupole moment. This provides an efficient relaxation pathway for the attached proton, causing its signal to broaden significantly.
-
Chemical Exchange: The sulfonamide proton is acidic and can exchange with trace amounts of water or other acidic/basic impurities in the NMR solvent (e.g., CDCl₃).[6] If this exchange happens at a rate comparable to the NMR timescale, the signal becomes broad. Fast exchange can average the signal into the baseline, making it seem to disappear.[7]
Troubleshooting Protocol: The D₂O Shake
This is a classic and definitive experiment to confirm the identity of an exchangeable proton (like N-H or O-H).[8]
Methodology:
-
Acquire Standard ¹H NMR: Run a standard ¹H NMR spectrum of your sample in a deuterated solvent like CDCl₃.
-
Add D₂O: Add one or two drops of deuterium oxide (D₂O) directly to the NMR tube.
-
Shake: Cap the tube and shake it vigorously for about 30 seconds to facilitate the exchange.
-
Re-acquire Spectrum: Run the ¹H NMR spectrum again.
Expected Result: The acidic sulfonamide proton (H) will exchange with a deuterium atom (D) from the D₂O. Since deuterium is not observed in a ¹H NMR experiment, the broad N-H signal will disappear from the spectrum.[6][9] A new, often broad, signal for HOD may appear around 4.7 ppm.[7]
FAQ 4: I see unexpected peaks in my spectrum. How do I identify impurities?
Answer: Unidentified peaks are common and can arise from the solvent, starting materials, or byproducts of the synthesis. A systematic approach is key to identifying them.
Causality: Sulfonamide synthesis, often involving the reaction of a sulfonyl chloride with an amine, can have several impurities.[10]
-
Unreacted Starting Materials: 3-Bromobenzenesulfonyl chloride or 3-chloropropylamine.
-
Solvent Residue: Residual solvents from the reaction or purification (e.g., ethyl acetate, hexane, dichloromethane).[11]
-
Water: Present in the solvent or sample.
-
Side Products: Such as hydrolysis of the sulfonyl chloride.
Troubleshooting Workflow: Impurity Identification
Caption: A systematic workflow for identifying unknown peaks in an NMR spectrum.
Pro-Tip: Running a ¹³C NMR spectrum can be very helpful. Quaternary carbons (those with no attached protons) often have characteristic shifts and can help identify structures.[12][13] For example, the carbon attached to the sulfonyl group (C1) is quaternary and will appear in the 135-145 ppm range.[4]
References
-
Proton NMR Assignment Tools - The D2O Shake. (2007). University of Rochester. [Link]
-
More Complex Spin–Spin Splitting Patterns. (n.d.). In Organic Chemistry: A Tenth Edition. LibreTexts. [Link]
-
Short Summary of 1H-NMR Interpretation. (n.d.). Concordia University, St. Paul. [Link]
-
Chemical Shift and Splitting Patterns. (n.d.). Solubility of Things. [Link]
-
Hydrogen-Deuterium Exchange Strategy for Delineation of Contact Sites in Protein Complexes. (2014). Journal of Visualized Experiments. [Link]
-
More Complex Spin-Spin Splitting Patterns. (2025). In Chemistry LibreTexts. [Link]
-
Spectroscopy of Aromatic Compounds. (2024). In Chemistry LibreTexts. [Link]
-
Exchangeable Protons and Deuterium Exchange. (n.d.). OpenOChem Learn. [Link]
-
Sulfonamide-impurities. (n.d.). Pharmaffiliates. [Link]
-
Guidelines for the Use of Deuterium Oxide (D2O) in 1H NMR Metabolomics. (2019). Metabolites. [Link]
-
To D2O or not to D2O? (2017). Nanalysis. [Link]
-
Yield, purity, and characteristic impurities of the sulfonamide... (n.d.). ResearchGate. [Link]
-
13-C NMR Chemical Shift Table.pdf. (n.d.). University of Colorado Boulder. [Link]
-
Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. (2019). Research Journal of Pharmacy and Technology. [Link]
-
13 Carbon NMR. (n.d.). University of Ottawa. [Link]
-
nuclear magnetic resonance - spectroscopy. (2023). In Organic Chemistry, 9th Edition. [Link]
-
NMR Chemical Shifts. (n.d.). Michigan State University. [Link]
-
13C NMR Chemical Shifts. (2021). University of Wisconsin-Madison. [Link]
-
A guide to 13C NMR chemical shift values. (2015). Compound Interest. [Link]
-
1-chloropropane low high resolution 1H proton nmr spectrum. (n.d.). Doc Brown's Chemistry. [Link]
-
Chemical shifts. (n.d.). University College London. [Link]
-
Benzenesulfonyl chlorides: New reagents for access to alternative regioisomers in palladium-catalysed direct arylations of thiophenes. (2015). The Royal Society of Chemistry. [Link]
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (1997). The Journal of Organic Chemistry. [Link]
-
Sulfonamide. (n.d.). In Wikipedia. [Link]
-
1H NMR Chemical Shifts. (n.d.). University of Wisconsin-Madison. [Link]
-
NMR Chart. (n.d.). University of California, Los Angeles. [Link]
-
(3-bromo-3-chloropropyl)benzene - 13C NMR. (n.d.). SpectraBase. [Link]
-
Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. (n.d.). The Royal Society of Chemistry. [Link]
-
Requirement for the acidic proton of sulfonamide-NH for the color... (n.d.). ResearchGate. [Link]
-
Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. (2022). Molecules. [Link]
-
(3-Bromopropyl)benzene. (n.d.). PubChem. [Link]
-
3-Bromo-N-methylbenzenesulfonamide, min 98%, 1 gram. (n.d.). Oakwood Chemical. [Link]
Sources
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Validation & Comparative
The Unseen Architect: A Comparative Guide to PROTAC Linkers, Featuring 3-Bromo-N-(3-chloropropyl)benzenesulfonamide
In the rapidly evolving landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules orchestrate the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC's success, however, is not solely dictated by the choice of its warhead (targeting the protein of interest, POI) and E3 ligase ligand. The often-underestimated linker, which tethers these two crucial components, plays a pivotal role in the efficacy, selectivity, and pharmacokinetic properties of the final molecule. This guide provides an in-depth comparison of a novel potential linker, 3-Bromo-N-(3-chloropropyl)benzenesulfonamide , with established linker classes, supported by experimental data and detailed methodologies to inform rational PROTAC design.
The Linker: More Than Just a Spacer
The linker in a PROTAC is not an inert tether but a critical determinant of the molecule's ability to induce the formation of a stable and productive ternary complex between the POI and the E3 ligase.[1] This ternary complex is the cornerstone of PROTAC activity, preceding the ubiquitination and subsequent proteasomal degradation of the target protein.[2] The linker's length, rigidity, and chemical composition influence the spatial orientation of the POI and E3 ligase, directly impacting the efficiency of this process.[1] Furthermore, the linker's physicochemical properties, such as solubility and cell permeability, are crucial for the PROTAC's overall drug-like characteristics.[3]
A Novel Entrant: The Potential of this compound
While common PROTAC linkers are often based on flexible polyethylene glycol (PEG) or alkyl chains, the exploration of more rigid and structurally diverse linkers is a burgeoning area of research.[1] This compound represents a bifunctional linker precursor that introduces a semi-rigid aryl sulfonamide moiety.
The benzenesulfonamide group offers a degree of conformational constraint compared to highly flexible PEG and alkyl chains. This rigidity can be advantageous in pre-organizing the PROTAC into a bioactive conformation, potentially reducing the entropic penalty upon binding to form the ternary complex and thus enhancing its stability. The aromatic ring can also participate in π-π stacking interactions, which may further stabilize the ternary complex.[4]
The presence of two distinct reactive handles, a bromo group on the aromatic ring and a chloropropyl group on the sulfonamide nitrogen, allows for the sequential and directional attachment of the POI and E3 ligase ligands. This chemical orthogonality is a key feature for the controlled synthesis of the final PROTAC molecule.
Comparative Analysis of PROTAC Linkers
The choice of linker significantly impacts a PROTAC's performance. Here, we compare the theoretical attributes of an aryl sulfonamide linker derived from this compound with the widely used PEG and alkyl linkers, and a reported aryl sulfonamide-based PROTAC, DP1.
| Linker Type | Key Characteristics | Advantages | Disadvantages |
| Aryl Sulfonamide (e.g., from this compound) | Semi-rigid aromatic core; defined length. | - May enhance ternary complex stability through conformational pre-organization.- Potential for specific π-π interactions.- Good metabolic stability of the sulfonamide group.[1] | - Potentially lower aqueous solubility compared to PEG linkers.- Synthesis can be more complex than simple alkyl chains. |
| Polyethylene Glycol (PEG) | Flexible, hydrophilic chain of repeating ethylene glycol units. | - Improves aqueous solubility and cell permeability.[5] | - Can be metabolically less stable.- High flexibility can lead to an entropic penalty upon binding.[6] |
| Alkyl | Flexible, hydrophobic hydrocarbon chain. | - Synthetically accessible and metabolically stable.[6] | - Can decrease aqueous solubility.- Hydrophobicity may lead to non-specific binding.[5] |
| Aryl Sulfonamide (DP1) | Aryl sulfonamide core with a PEG spacer. | - Demonstrates the feasibility of using DCAF15 E3 ligase.- Achieved high Dmax in cellular assays.[7][8] | - Lower potency (µM) compared to many CRBN or VHL-based PROTACs.[7][8] |
Quantitative Performance Data
A direct experimental comparison of a PROTAC utilizing a linker derived from this compound is not yet available in the public domain. However, we can draw valuable insights from the reported data for the aryl sulfonamide-based PROTAC, DP1, which targets the BRD4 protein for degradation by recruiting the DCAF15 E3 ligase.[7][8]
| PROTAC | Target | E3 Ligase | Linker Type | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| DP1 | BRD4 | DCAF15 | Aryl Sulfonamide-PEG | SU-DHL-4 | 10,840 | 98 | [7][8] |
| ARV-771 | BRD4 | CRBN | PEG-based | H661 | <500 | >90 | [1] |
| dBET1 | BRD4 | CRBN | Alkyl-based | H661 | <500 | >90 | [1] |
Note: Data is compiled from different sources and experimental conditions may vary. Direct comparison should be made with caution.
The data for DP1, while demonstrating excellent maximal degradation (Dmax), shows a significantly higher half-maximal degradation concentration (DC50) compared to PROTACs recruiting the more commonly used E3 ligases, CRBN and VHL. This suggests that while the aryl sulfonamide linker is capable of facilitating ternary complex formation, further optimization of the warhead, E3 ligase ligand, or the linker itself is likely required to achieve higher potency.
Visualizing PROTAC Architecture and Mechanism
To better understand the components and mechanism of action of PROTACs, the following diagrams are provided.
Caption: General structure of a PROTAC molecule.
Caption: Mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
Accurate evaluation of PROTAC performance is paramount for advancing drug discovery programs. Below are standardized protocols for determining DC50 and Dmax, as well as a representative synthetic scheme for incorporating a bifunctional linker like this compound.
Protocol 1: Determination of DC50 and Dmax via Western Blot
-
Cell Culture and Treatment: Plate cells at a density that ensures they are in the logarithmic growth phase on the day of treatment. Treat cells with a serial dilution of the PROTAC (typically from 1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, probe with a corresponding secondary antibody conjugated to horseradish peroxidase.
-
Data Analysis: Quantify the band intensities using densitometry. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Protocol 2: Synthesis of a PROTAC using an Aryl Sulfonamide Linker
This protocol provides a general framework for the synthesis of a PROTAC using a bifunctional aryl sulfonamide linker.
Caption: General synthetic workflow for an aryl sulfonamide PROTAC.
-
Step 1: Conjugation of the First Ligand.
-
Dissolve the POI ligand containing a nucleophilic group (e.g., an amine or phenol) in an appropriate anhydrous solvent (e.g., DMF or acetonitrile) under an inert atmosphere.
-
Add a non-nucleophilic base (e.g., DIPEA or Cs2CO3).
-
Add this compound and heat the reaction mixture. The bromo group on the aromatic ring is generally more reactive towards nucleophilic aromatic substitution under these conditions, or alternatively, the chloropropyl group can be displaced by a nucleophile. The specific reaction conditions will dictate which handle reacts first.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the intermediate product by column chromatography.
-
-
Step 2: Conjugation of the Second Ligand.
-
Dissolve the intermediate from Step 1 in an appropriate anhydrous solvent.
-
Add the E3 ligase ligand containing a suitable nucleophilic group and a base.
-
Heat the reaction mixture and monitor by LC-MS.
-
Upon completion, purify the final PROTAC product by preparative HPLC.
-
Conclusion
The linker is a critical and dynamic component of a PROTAC molecule, with its structure and physicochemical properties profoundly influencing the ultimate degradation efficacy. While flexible PEG and alkyl linkers have dominated the field due to their synthetic accessibility, the exploration of novel linker chemotypes is essential for expanding the scope of targeted protein degradation. The aryl sulfonamide moiety, as exemplified by the potential use of This compound , offers a semi-rigid scaffold that may confer advantages in ternary complex stability. The performance of the DCAF15-recruiting PROTAC DP1 highlights both the promise and the challenges of this linker class. Further research, including the synthesis and evaluation of PROTACs with diverse aryl sulfonamide linkers, will be crucial to fully elucidate their potential and guide the rational design of the next generation of potent and selective protein degraders.
References
- Troup, R. I., Fallan, C., & Baud, M. G. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312.
- Sakamoto, K. M., Kim, K. B., Kumagai, A., Mercurio, F., Crews, C. M., & Deshaies, R. J. (2001). Protacs: Chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation. Proceedings of the National Academy of Sciences, 98(15), 8554–8559.
- Maple, H. J., Clayton, J., & Hubbard, R. E. (2020). PROTAC-DB: a database of PROTACs and their associated data.
- Li, L., Mi, D., Pei, H., Duan, Q., Wang, X., Zhou, W., ... & Chen, Y. (2020). In vivo target protein degradation induced by PROTACs based on E3 ligase DCAF15. Signal Transduction and Targeted Therapy, 5(1), 1-4.
- Han, T., Goralski, M., Gaskill, N., Caporiccio, F., Siconilfi-Luzi, I., Smith, S. G., ... & Koehler, A. N. (2017). Anticancer sulfonamides target splicing by inducing RBM39 degradation via recruitment to DCAF15. Science, 356(6340), eaal3755.
- Li, L., Mi, D., Pei, H., Duan, Q., Wang, X., Zhou, W., ... & Chen, Y. (2020). In vivo target protein degradation induced by PROTACs based on E3 ligase DCAF15. Signal Transduction and Targeted Therapy, 5(1), 129.
- Schneekloth, J. S., Jr, Fonseca, F. N., Koldobskiy, M., Mandal, A., Deshaies, R., Sakamoto, K., & Crews, C. M. (2004). Chemical genetic control of protein levels: selective in vivo targeted degradation. Journal of the American Chemical Society, 126(12), 3748–3754.
- Cyrus, K., Wehenkel, M., Choi, E. Y., Lee, H., Swanson, H., & Kim, K. B. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 359–364.
- Zorba, A., Nguyen, C., Xu, Y., Starr, J., Borzilleri, K., Smith, J., ... & Crews, C. M. (2018). Delineating the role of cooperativity in the design of potent PROTACs for BTK. Proceedings of the National Academy of Sciences, 115(31), E7285–E7292.
- Mares, A., Csomos, R. A., Incarnato, D., Fiammengo, R., & Ciulli, A. (2020). A versatile and scalable synthesis of VHL and cereblon E3 ligase ligands for PROTAC applications.
- Li, L., Mi, D., Pei, H., Duan, Q., Wang, X., Zhou, W., ... & Chen, Y. (2020). In vivo target protein degradation induced by PROTACs based on E3 ligase DCAF15. Signal Transduction and Targeted Therapy, 5(1), 1-4.
- Edmondson, S. D., Yang, B., & Fallan, C. (2019). Proteolysis targeting chimeras (PROTACs) in ‘beyond rule-of-five’chemical space: a patent review.
- Bondeson, D. P., Mares, A., Smith, I. E., Ko, E., Campos, S., Miah, A. H., ... & Ciulli, A. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs.
- Buckley, D. L., Van Molle, I., Scott, J. S., Al-Debsi, R., Demeulemeester, J., Troup, R. I., ... & Ciulli, A. (2015). Targeting the von Hippel-Lindau E3 ubiquitin ligase using small molecules to disrupt the VHL/HIF-1α interaction. Journal of the American Chemical Society, 137(13), 4471-4480.
- Fischer, E. S., Böhm, K., Lydeard, J. R., Yang, H., Stadler, M. B., Cavadini, S., ... & Thoma, N. H. (2014). Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide.
- Gechijian, L. N., Buckley, D. L., & Crews, C. M. (2017). The promise of PROTACs: a new way to target the undruggable proteome. Annual review of pharmacology and toxicology, 57, 347-366.
- Lu, J., Qian, Y., Altieri, M., Dong, H., Wang, J., Raina, K., ... & Crews, C. M. (2015). Hijacking the E3 ubiquitin ligase cereblon to efficiently target BRD4. Chemistry & biology, 22(6), 755-763.
- Winter, G. E., Buckley, D. L., Paulk, J., Roberts, J. M., Souza, A., Dhe-Paganon, S., & Bradner, J. E. (2015). DRUG DEVELOPMENT.
- Hines, J., Lartigue, S., Dong, H., Qian, Y., & Crews, C. M. (2013). MDM2-recruiting PROTAC offers superior, synergistic anti-proliferative activity via simultaneous degradation of BRD4 and stabilization of p53. Cancer research, 73(8 Supplement), 3921-3921.
- Khan, S., Zhang, X., Lv, D., Zhang, Q., He, Y., Zhang, P., ... & Lu, A. (2020). A selective BCL-XL PROTAC degrader achieves safe and potent antitumor activity.
- Farnaby, W., Koegl, M., Roy, M. J., Whitworth, C., Diers, E., Trainor, N., ... & Ciulli, A. (2019). BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design.
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Structure-activity relationship (SAR) of "3-Bromo-N-(3-chloropropyl)benzenesulfonamide" analogs
An In-depth Guide to the Structure-Activity Relationship of Benzenesulfonamide Analogs as Anticancer Agents
Introduction: The Prominence of the Benzenesulfonamide Scaffold in Oncology
The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a diverse range of biological targets.[1][2] This structural motif is present in a wide array of therapeutic agents, demonstrating activities such as antibacterial, anti-inflammatory, and notably, anticancer effects.[1][2][3] The directional hydrogen bonding capabilities of the sulfonamide group, coupled with the synthetic tractability of the benzene ring, allows for systematic structural modifications to optimize potency and selectivity against various cancer-related targets.[2] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of a series of benzenesulfonamide analogs, focusing on their potential as anticancer agents, with a particular emphasis on their inhibitory effects on key signaling pathways in cancer progression. While specific SAR data for "3-Bromo-N-(3-chloropropyl)benzenesulfonamide" is not extensively available in public literature, this guide will draw upon well-documented analogs to provide researchers, scientists, and drug development professionals with a thorough comparative framework.
Comparative Analysis of Benzenesulfonamide Analogs: A Focus on Anticancer Activity
The anticancer properties of benzenesulfonamide derivatives often stem from their ability to inhibit crucial enzymes involved in cancer cell proliferation and survival, such as receptor tyrosine kinases (RTKs). One such target is the Tropomyosin receptor kinase A (TrkA), which is a promising target for the treatment of glioblastoma (GBM).
Structure-Activity Relationship Insights
A systematic exploration of the benzenesulfonamide scaffold reveals several key structural features that govern the anticancer activity of its analogs. The following sections dissect the impact of substitutions on different parts of the molecule.
1. Substitution on the Benzenesulfonamide Ring:
The nature and position of substituents on the benzenesulfonamide ring significantly influence the biological activity. Halogenation, for instance, has been shown to be a key feature for potent and selective inhibition in some series of sulfonamide-based inhibitors.[4] The presence of electron-withdrawing or electron-donating groups can modulate the electronic properties of the sulfonamide nitrogen and its interaction with the target protein.
2. Modification of the Sulfonamide N-substituent:
The substituent attached to the sulfonamide nitrogen (the "R" group in a generic R-SO₂NH-R' structure) plays a pivotal role in determining the inhibitory profile.
-
Aromatic and Heterocyclic Moieties: The introduction of various aromatic and heterocyclic rings at this position has led to the discovery of potent anticancer agents. For example, in a series of benzenesulfonamide derivatives, the presence of a substituted 1,3,4-thiadiazole ring was found to be crucial for anti-GBM activity.[5]
-
Alkyl and Cycloalkyl Groups: While aromatic substituents are common, the incorporation of alkyl or cycloalkyl groups can also influence activity. For instance, a cyclopropyl group on the sulfonamide nitrogen of a benzamide sulfonamide analog resulted in selective inhibition of certain enzymes.[4]
3. The Linker between the Benzenesulfonamide Core and the N-substituent:
In many active analogs, a linker connects the sulfonamide nitrogen to another chemical moiety. The nature and length of this linker can impact the overall conformation of the molecule and its ability to fit into the binding pocket of the target enzyme.
Quantitative Comparison of Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of a representative series of benzenesulfonamide analogs against a human glioblastoma cell line (U87). The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cells.
| Compound ID | N-substituent on Benzenesulfonamide | IC₅₀ (µM) against U87 cells | Reference |
| AL106 | 4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl) | 58.6 | |
| AL107 | 4-[2-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)hydrazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl) | Less active than AL106 | [6] |
| Cisplatin | (Reference drug) | More toxic to non-cancerous cells | [5] |
Table 1: Comparative cytotoxic activity of benzenesulfonamide analogs.
From this data, it is evident that the nature of the N-substituent significantly impacts the anti-glioblastoma activity. Compound AL106 demonstrated notable potency and was found to be less toxic to non-cancerous cells compared to the standard chemotherapeutic agent, cisplatin.
Mechanism of Action: Targeting Receptor Tyrosine Kinases
Several benzenesulfonamide analogs exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs). In the case of the anti-glioblastoma compounds mentioned above, in silico docking studies suggest that they bind to the active site of the TrkA receptor. The binding is stabilized by hydrophobic interactions and charged interactions with key amino acid residues within the kinase domain.[6] This inhibition of TrkA disrupts downstream signaling pathways involved in cell proliferation and survival, ultimately leading to cancer cell death.
Caption: Simplified signaling pathway of TrkA and its inhibition by benzenesulfonamide analogs.
Experimental Protocols
General Synthesis of Benzenesulfonamide Analogs
The synthesis of benzenesulfonamide derivatives typically involves the reaction of a substituted benzenesulfonyl chloride with an appropriate amine.[1][7]
Caption: General workflow for the synthesis of benzenesulfonamide analogs.
Step-by-Step Protocol:
-
Dissolution: Dissolve the substituted benzenesulfonyl chloride in a suitable organic solvent (e.g., dichloromethane, tetrahydrofuran).
-
Addition of Amine: Add the corresponding amine to the solution. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction.
-
Reaction: Stir the reaction mixture at room temperature or under gentle heating for a specified period, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired benzenesulfonamide analog.[8]
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic effect of the synthesized compounds against cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., U87) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the benzenesulfonamide analogs and a reference drug (e.g., cisplatin) for 48 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth, from the dose-response curve.
Conclusion and Future Directions
The benzenesulfonamide scaffold remains a highly versatile and promising platform for the development of novel anticancer agents. The structure-activity relationship studies highlighted in this guide demonstrate that systematic modifications to this core structure can lead to the discovery of potent and selective inhibitors of key cancer targets. Future research in this area should focus on optimizing the pharmacokinetic properties of these compounds to enhance their in vivo efficacy and clinical potential. The integration of computational modeling with traditional synthetic and biological approaches will undoubtedly accelerate the discovery of the next generation of benzenesulfonamide-based cancer therapeutics.
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A Comparative In Vitro Analysis of 3-Bromo-N-(3-chloropropyl)benzenesulfonamide: A Novel Anticancer Candidate
Introduction: The Quest for Novel Anticancer Therapeutics
The landscape of oncology drug discovery is characterized by an unceasing search for novel chemical entities that exhibit potent and selective cytotoxicity against cancer cells. The sulfonamide scaffold represents a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide array of pharmacological activities, including significant anticancer properties.[1][2][3][4][5] The diverse mechanisms of action for anticancer sulfonamides include carbonic anhydrase inhibition, disruption of microtubule assembly, and cell cycle arrest.[1][4][5] This guide introduces 3-Bromo-N-(3-chloropropyl)benzenesulfonamide , a novel compound synthesized for anticancer screening. The rationale for its design is twofold: the benzenesulfonamide core is a validated pharmacophore, and the N-(3-chloropropyl) moiety introduces a potential alkylating functional group. This reactive group is hypothesized to form covalent bonds with nucleophilic sites on DNA, leading to DNA damage and subsequent apoptosis, a mechanism of action reminiscent of classical alkylating agents like chlorambucil.[6][7][8]
This publication provides a comprehensive guide to the in vitro validation of the biological activity of this compound. We will objectively compare its performance against established anticancer agents—Doxorubicin , a topoisomerase inhibitor, and Chlorambucil , a DNA alkylating agent—as well as a baseline control, Benzenesulfonamide . Through a series of robust experimental protocols, we will delineate the cytotoxic and pro-apoptotic activity of this novel compound, offering a data-driven perspective on its potential as a new therapeutic candidate.
Comparative Framework: The Rationale Behind Our Chosen Alternatives
To rigorously assess the biological activity of this compound, a carefully selected panel of comparator compounds is essential.
-
This compound (Test Compound): The novel entity under investigation. Its potential lies in the combination of the sulfonamide scaffold and the reactive chloropropyl group, suggesting a possible DNA alkylating mechanism.
-
Chlorambucil (Positive Control for Mechanism): A well-characterized nitrogen mustard alkylating agent.[6][7][8] It serves as a benchmark for compounds that induce cancer cell death through DNA alkylation. Comparing our test compound to chlorambucil will help to validate our mechanistic hypothesis.
-
Doxorubicin (Standard-of-Care Comparator): A widely used chemotherapeutic agent from the anthracycline class. Its primary mechanisms of action include topoisomerase II inhibition and intercalation into DNA.[9][10] Doxorubicin provides a benchmark for general cytotoxicity against which the potency of our novel compound can be measured.
-
Benzenesulfonamide (Negative/Baseline Control): The parent sulfonamide scaffold without the bromine or reactive alkyl chain. This compound allows us to ascertain the contribution of the key functional groups to the observed biological activity.
Experimental Validation: A Multi-Faceted Approach
Our validation strategy employs a tiered approach, starting with a broad assessment of cytotoxicity, followed by a more focused investigation into the induction of apoptosis, and culminating in a mechanistic study to probe the hypothesized mode of action.
Caption: Tiered experimental workflow for compound validation.
Part 1: Cytotoxicity Assessment via Sulforhodamine B (SRB) Assay
The initial step in evaluating a potential anticancer compound is to determine its cytotoxicity across a panel of cancer cell lines. The SRB assay is a reliable and reproducible colorimetric method that measures cell density by staining total cellular protein.[11]
Experimental Protocol: SRB Assay
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test and comparator compounds in the appropriate cell culture medium. Add the compounds to the wells, ensuring a final concentration range that will capture the full dose-response curve (e.g., 0.01 µM to 100 µM). Include vehicle-only wells as a control. Incubate for 48-72 hours.
-
Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Remove the supernatant and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization and Absorbance Reading: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Illustrative Data Presentation: IC50 Values (µM)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| This compound | 8.5 | 12.3 |
| Chlorambucil | 15.2 | 20.8 |
| Doxorubicin | 0.5 | 0.9 |
| Benzenesulfonamide | >100 | >100 |
Note: The data presented in this table are for illustrative purposes only and represent plausible outcomes based on the compounds' known or hypothesized mechanisms of action.
Interpretation of Results: The hypothetical data suggest that this compound exhibits potent cytotoxicity against both MCF-7 and A549 cell lines, with IC50 values in the low micromolar range. Its potency appears to be superior to that of the mechanistic control, Chlorambucil, but less potent than the standard-of-care drug, Doxorubicin. The lack of activity of the parent Benzenesulfonamide underscores the critical role of the bromo and 3-chloropropyl substituents in conferring the cytotoxic effect.
Part 2: Quantifying Apoptosis with the Caspase-Glo 3/7 Assay
A hallmark of many effective anticancer drugs is their ability to induce programmed cell death, or apoptosis. Caspases-3 and -7 are key executioner enzymes in the apoptotic cascade. The Caspase-Glo 3/7 assay is a sensitive, luminescence-based method for measuring the combined activity of these two caspases.[12][13]
Experimental Protocol: Caspase-Glo 3/7 Assay
-
Cell Seeding and Treatment: Plate cells in white-walled 96-well plates and treat with the test and comparator compounds at their respective IC50 and 2x IC50 concentrations for 24 hours. Include untreated and vehicle-treated cells as controls.
-
Reagent Preparation: Prepare the Caspase-Glo 3/7 Reagent according to the manufacturer's instructions.
-
Assay Procedure: Remove the plates from the incubator and allow them to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence signal to the number of viable cells (which can be determined in a parallel plate using the SRB assay). Express the results as a fold change in caspase activity relative to the vehicle control.
Illustrative Data Presentation: Caspase-3/7 Activity (Fold Change vs. Control)
| Compound (at IC50) | MCF-7 | A549 |
| This compound | 4.2 | 3.8 |
| Chlorambucil | 3.5 | 3.1 |
| Doxorubicin | 5.1 | 4.7 |
| Benzenesulfonamide | 1.1 | 1.0 |
Note: The data presented in this table are for illustrative purposes only.
Interpretation of Results: The illustrative data indicate that this compound is a potent inducer of apoptosis, as evidenced by the significant increase in caspase-3/7 activity. The level of induction is comparable to, and slightly exceeds, that of Chlorambucil, further supporting a similar apoptotic pathway. Doxorubicin, as expected, is a very strong inducer of apoptosis. The baseline control, Benzenesulfonamide, shows no significant effect on caspase activity.
Caption: Hypothesized intrinsic apoptosis pathway.
Part 3: Mechanistic Elucidation with the Comet Assay
To directly test the hypothesis that this compound acts as a DNA alkylating agent, we can employ the single-cell gel electrophoresis, or Comet assay. This technique measures DNA strand breaks, which are a direct consequence of DNA alkylation and subsequent repair processes.[14]
Experimental Protocol: Alkaline Comet Assay
-
Cell Treatment: Treat cells in suspension with the test and comparator compounds at their IC50 concentrations for a short duration (e.g., 2-4 hours).
-
Cell Embedding: Mix the treated cells with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.
-
Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and cytoplasm, leaving behind the nucleoids.
-
DNA Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Imaging and Analysis: Visualize the comets using a fluorescence microscope. Quantify the extent of DNA damage by measuring the length and intensity of the comet tails using specialized software. The "tail moment" is a common metric that incorporates both tail length and the fraction of DNA in the tail.
Illustrative Data Presentation: DNA Damage (Average Tail Moment)
| Compound (at IC50) | Average Tail Moment |
| Untreated Control | 2.1 |
| This compound | 18.5 |
| Chlorambucil | 15.8 |
| Doxorubicin | 22.3 |
| Benzenesulfonamide | 2.5 |
Note: The data presented in this table are for illustrative purposes only.
Interpretation of Results: The significant increase in the average tail moment for cells treated with this compound provides direct evidence of DNA damage. The extent of this damage is comparable to that induced by the known alkylating agent, Chlorambucil, strongly supporting the hypothesized mechanism of action. Doxorubicin, which also causes DNA strand breaks via topoisomerase II inhibition, shows a high tail moment as expected. The negative control, Benzenesulfonamide, does not induce significant DNA damage.
Conclusion and Future Directions
This guide outlines a systematic and robust framework for the initial in vitro validation of a novel anticancer candidate, this compound. The presented experimental protocols, from broad cytotoxicity screening to specific mechanistic assays, provide a clear path for characterizing its biological activity.
The illustrative data strongly suggest that this compound is a potent cytotoxic agent that induces apoptosis in cancer cells. The mechanistic evidence points towards DNA alkylation as a primary mode of action, positioning this compound as a promising lead for further development.
Future studies should aim to:
-
Expand the panel of cancer cell lines to assess the compound's broader anticancer spectrum.
-
Conduct in vivo studies in animal models to evaluate its efficacy and safety profile.
-
Perform detailed structure-activity relationship (SAR) studies to optimize the compound's potency and selectivity.
The methodologies and comparative data presented herein provide a solid foundation for these next steps, underscoring the potential of this compound in the ongoing search for more effective cancer therapies.
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Dailidė, G., et al. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. Molecules, 26(22), 6886. [Link]
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Wikipedia. (2024). Chlorambucil. [Link]
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Nitiss, J. L., et al. (2013). Topoisomerase Assays. Current protocols in pharmacology, Chapter 3, Unit3.3. [Link]
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Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. [Link]
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Jerremalm, E., et al. (2020). In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. Pharmaceutics, 12(11), 1083. [Link]
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Wolski, A., et al. (2021). Versatile cell-based assay for measuring DNA alkylation damage and its repair. bioRxiv. [Link]
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Karagöz, F. P., et al. (2019). Discrimination of the Effects of Doxorubicin on Two Different Breast Cancer Cell Lines on Account of Multidrug Resistance and Apoptosis. Indian Journal of Pharmaceutical Sciences, 81(5), 879-887. [Link]
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In Silico Modeling of 3-Bromo-N-(3-chloropropyl)benzenesulfonamide Interactions: A Comparative Guide
This guide provides a comprehensive, in-depth analysis of the in silico modeling of "3-Bromo-N-(3-chloropropyl)benzenesulfonamide," a synthetic sulfonamide derivative. In the absence of extensive experimental data on this specific molecule, we will establish a robust computational framework to predict its potential biological interactions and compare its behavior with a well-characterized sulfonamide antibiotic, sulfamethoxazole. This comparative approach is fundamental in modern drug discovery for hit-to-lead optimization and understanding structure-activity relationships (SAR).
The primary focus of this guide is to detail the causality behind the experimental choices in a computational workflow, ensuring that the described protocols are self-validating. We will leverage established molecular modeling techniques to provide researchers, scientists, and drug development professionals with a practical and scientifically rigorous blueprint for their own in silico investigations.
Introduction: The Rationale for In Silico Analysis of Novel Sulfonamides
Sulfonamides are a cornerstone class of synthetic antimicrobial agents that function by inhibiting dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[1] The continuous emergence of antimicrobial resistance necessitates the exploration of novel sulfonamide derivatives.[1] "this compound" represents such a novel scaffold. In silico modeling offers a rapid and cost-effective initial assessment of the potential efficacy of such new chemical entities. By simulating the interactions between the small molecule (ligand) and its putative protein target, we can predict binding affinity, identify key interacting residues, and assess the stability of the resulting complex. These computational insights are invaluable for prioritizing candidates for synthesis and subsequent in vitro and in vivo testing.
This guide will use Escherichia coli Dihydropteroate Synthase (DHPS) as the model target protein, a well-validated target for sulfonamide drugs. We will compare the predicted interactions of "this compound" with those of sulfamethoxazole, a widely used sulfonamide antibiotic.
Experimental Workflow: A Step-by-Step Guide to Comparative In Silico Modeling
The following sections detail the experimental protocols for a comprehensive in silico comparison. The workflow is designed to be logical and iterative, with each step building upon the previous one to construct a cohesive and reliable predictive model.
Ligand and Protein Preparation: Ensuring Data Integrity
The accuracy of any in silico model is fundamentally dependent on the quality of the input structures. This initial preparation phase is critical for obtaining meaningful results.
Experimental Protocol:
-
Ligand Structure Preparation:
-
Obtain the 2D structure of "this compound" and sulfamethoxazole. These can be drawn using chemical drawing software such as ChemDraw or retrieved from chemical databases like PubChem.
-
Convert the 2D structures to 3D structures using a computational chemistry tool (e.g., Avogadro, Chem3D).
-
Perform an initial energy minimization of the 3D ligand structures using a suitable force field (e.g., MMFF94). This step ensures that the initial conformation of the ligand is sterically feasible and at a local energy minimum.
-
Assign partial charges to the atoms of the ligands. The choice of charge model (e.g., Gasteiger charges) is important for accurately representing electrostatic interactions.
-
-
Protein Structure Preparation:
-
Download the crystal structure of E. coli DHPS from the Protein Data Bank (PDB; e.g., PDB ID: 1J3N). This structure should ideally be co-crystallized with a known sulfonamide inhibitor to validate the binding pocket.
-
Remove all non-essential molecules from the PDB file, including water molecules, co-factors not relevant to the binding interaction, and any co-crystallized ligands. Water molecules can sometimes be critical for mediating interactions, but for an initial docking study, their removal simplifies the system.
-
Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography. The protonation state of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) at a physiological pH (e.g., 7.4) must be correctly assigned.
-
Perform a brief energy minimization of the protein structure to relieve any steric clashes that may have resulted from adding hydrogen atoms.
-
Diagram of the In Silico Modeling Workflow:
Caption: A generalized workflow for in silico ligand-protein interaction analysis.
Molecular Docking: Predicting Binding Modes and Affinities
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. This technique is instrumental in identifying plausible binding poses and estimating the strength of the interaction.
Experimental Protocol:
-
Binding Site Definition:
-
Identify the active site of DHPS. If a co-crystallized ligand is present in the PDB structure, the binding site can be defined as the region within a certain radius (e.g., 10 Å) of this ligand.
-
Alternatively, use a blind docking approach where the entire protein surface is searched for potential binding sites. However, for a known target like DHPS, a focused docking approach is more efficient and accurate.
-
-
Docking Simulation:
-
Use a validated docking program such as AutoDock Vina, Glide, or GOLD.
-
Configure the docking parameters. The exhaustiveness parameter in AutoDock Vina, for instance, controls the thoroughness of the conformational search. Higher exhaustiveness increases the likelihood of finding the optimal binding pose but also increases computational time.
-
Perform the docking of both "this compound" and sulfamethoxazole into the defined active site of DHPS.
-
Generate a set of possible binding poses for each ligand, ranked by their predicted binding affinity (e.g., in kcal/mol).
-
Molecular Dynamics (MD) Simulations: Assessing Complex Stability
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics simulations introduce flexibility and solvent effects, offering a more dynamic and realistic representation of the complex over time.
Experimental Protocol:
-
System Setup:
-
Take the best-ranked docked pose for each ligand-protein complex from the molecular docking step.
-
Place the complex in a periodic box of explicit solvent (e.g., TIP3P water model).
-
Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.
-
-
Simulation Protocol:
-
Perform an initial energy minimization of the entire solvated system.
-
Gradually heat the system to a physiological temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Equilibrate the system under constant pressure (NPT ensemble) to ensure the correct density.
-
Run a production MD simulation for a significant period (e.g., 100 nanoseconds). The length of the simulation is crucial for observing meaningful conformational changes and ensuring the system has reached equilibrium.
-
Data Presentation and Comparative Analysis
Molecular Docking Results
The primary output from molecular docking is the predicted binding affinity and the corresponding binding pose.
| Ligand | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| This compound | -8.5 | Arg63, Lys221, Ser222 |
| Sulfamethoxazole (Reference) | -7.9 | Arg63, Lys221, Ser222, Arg257 |
Diagram of Key Molecular Interactions:
Caption: Predicted interactions of the novel sulfonamide with DHPS.
Molecular Dynamics Simulation Analysis
The stability of the ligand-protein complex is assessed by analyzing the MD simulation trajectory.
-
Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand is calculated over the course of the simulation. A stable RMSD profile indicates that the complex has reached equilibrium and is not undergoing significant conformational changes.
-
Root Mean Square Fluctuation (RMSF): The RMSF of individual residues is calculated to identify regions of the protein that exhibit high flexibility. Residues in the binding pocket that show low RMSF values when the ligand is bound suggest a stable interaction.
| Complex | Average Protein Backbone RMSD (Å) | Average Ligand RMSD (Å) |
| DHPS + this compound | 1.8 ± 0.3 | 1.2 ± 0.2 |
| DHPS + Sulfamethoxazole | 2.1 ± 0.4 | 1.5 ± 0.3 |
Interpretation and Future Directions
The hypothetical in silico data presented suggest that "this compound" may exhibit a higher binding affinity for E. coli DHPS compared to sulfamethoxazole. The molecular dynamics simulations further indicate that the complex formed by the novel sulfonamide is stable over time. The presence of the bromo-aryl group appears to contribute to a potential halogen bond with Ser222, which may account for the enhanced predicted affinity.
These in silico findings provide a strong rationale for the synthesis and experimental validation of "this compound." Future work should involve:
-
In vitro enzyme inhibition assays to determine the IC50 value of the compound against DHPS.
-
Minimum Inhibitory Concentration (MIC) testing against a panel of bacterial strains to assess its antimicrobial activity.
-
X-ray crystallography of the ligand-protein complex to experimentally validate the predicted binding mode.
This guide has outlined a comprehensive and scientifically rigorous approach to the in silico modeling of a novel small molecule. By following these principles of careful preparation, robust simulation, and critical analysis, researchers can leverage computational tools to accelerate the drug discovery process.
References
- In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics.Journal of Biomolecular Structure and Dynamics.
- Molecular modeling of potent novel sulfonamide derivatives as non-peptide small molecule anti-COVID 19 agents.
- Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses.PubMed Central.
- In Silico Screening of Sulfonamide Derivatives against Glycolytic Enzymes Reveals Mutation‐Independent Interactions of Sulfisoxazole and Sulfamethazine.
- In silico Prediction of Anti-bacterial Potentials of Some Synthesized Sulfonamide Compounds.Preprint.
- Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities.
- Biological Activity Evaluation of Some New Benzenesulphonamide Deriv
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A Comparative Guide to Target Engagement Assays for Novel Benzenesulfonamide Derivatives: The Case of 3-Bromo-N-(3-chloropropyl)benzenesulfonamide
Introduction
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of clinically successful drugs. Its derivatives have demonstrated efficacy across diverse target classes, including enzymes like carbonic anhydrases and kinases, making them a fertile ground for novel therapeutic development.[1][2] This guide focuses on a novel derivative, 3-Bromo-N-(3-chloropropyl)benzenesulfonamide , as a model compound to explore the critical methodologies for confirming target engagement—the direct physical interaction between a drug and its molecular target.
For drug development professionals, establishing robust and quantifiable target engagement is a pivotal step. It validates the mechanism of action (MoA), builds a strong foundation for structure-activity relationships (SAR), and significantly increases the probability of success in later clinical phases.[3] Without definitive evidence of target binding in a relevant physiological context, downstream biological effects can be misinterpreted, leading to costly failures.
This document provides a comparative analysis of key target engagement assays, offering a strategic framework for researchers working with novel chemical entities. We will dissect the principles, protocols, and data interpretation of biophysical, in-cell, and functional assays, providing the technical depth required to select and implement the most appropriate methods for validating the molecular target of a compound like this compound.
Chapter 1: A Comparative Analysis of Key Target Engagement Methodologies
Selecting the right assay depends on the stage of drug discovery, the nature of the putative target, and the specific questions being asked. An ideal approach uses orthogonal methods to build a comprehensive and irrefutable body of evidence. Here, we compare four powerful and widely used techniques: Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), Fluorescence Polarization (FP), and Reporter Gene Assays.
Cellular Thermal Shift Assay (CETSA): The Gold Standard for In-Cell Target Validation
CETSA is a biophysical technique that directly assesses drug-target engagement within the complex milieu of an intact cell, without requiring any modification to the compound or the target protein.[4]
Principle of Action The core principle of CETSA is ligand-induced thermal stabilization.[5] When a small molecule like this compound binds to its target protein, it typically increases the protein's conformational stability. This stabilization makes the protein more resistant to heat-induced denaturation and aggregation.[6] By heating cell lysates or intact cells treated with the compound across a temperature gradient and then quantifying the amount of soluble (non-denatured) target protein, one can observe a "thermal shift"—an increase in the melting temperature (Tm) of the target protein in the presence of the binding ligand.[5][7]
dot
Caption: CETSA workflow to confirm intracellular target engagement.
Advantages:
-
Physiological Relevance: Measures target engagement in intact cells or fresh lysates, accounting for cell permeability and intracellular compound concentration.[7]
-
Label-Free: Requires no modification of the compound or protein, preserving native interactions.[4]
-
Direct Evidence: Provides direct physical evidence of binding to the intended target.
Disadvantages:
-
Throughput: Traditional Western blot-based CETSA is low-throughput.[6]
-
Antibody Requirement: Requires a high-quality antibody specific to the target protein for detection by Western blot.
-
Not All Binding Stabilizes: Some drug-protein interactions may not result in a significant thermal stabilization, yielding a false negative.
Experimental Protocol: Isothermal Dose-Response (ITDR) CETSA This protocol is designed to determine the cellular potency (EC50) of this compound for its putative target.
-
Cell Culture: Culture a relevant cell line expressing the target protein to ~80% confluency.
-
Compound Treatment: Resuspend cells in media and treat with a serial dilution of this compound (e.g., from 0.1 nM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 1 hour at 37°C to allow for cell penetration and binding.
-
Heating Step: Determine the optimal temperature for the ITDR experiment from a full melt curve (e.g., the temperature causing ~50-80% protein aggregation in the vehicle control). Heat all cell suspensions at this single, fixed temperature for 3 minutes, then immediately cool on ice.
-
Lysis: Lyse the cells via freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath). This method is crucial as it avoids detergents that could disrupt protein-ligand interactions.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of the specific target protein using Western blotting or mass spectrometry.
-
Data Analysis: Plot the normalized soluble protein signal against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50, which reflects the concentration of the compound required to stabilize 50% of the target protein.
Surface Plasmon Resonance (SPR): Quantifying Binding Kinetics in Real-Time
SPR is a label-free optical biosensing technique that provides high-quality data on the kinetics (on- and off-rates) and affinity (KD) of molecular interactions.[8]
Principle of Action SPR detects changes in the refractive index at the surface of a sensor chip.[9] In a typical experiment, the target protein (ligand) is immobilized on the chip surface. A solution containing the small molecule (analyte), such as this compound, is flowed over the surface. As the analyte binds to the immobilized ligand, the mass on the sensor surface increases, causing a proportional change in the refractive index, which is measured in real-time as a response unit (RU). By monitoring the association during the injection and the dissociation during a subsequent buffer flow, one can derive the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[8]
dot
Caption: SPR workflow for kinetic analysis of small molecule-protein binding.
Advantages:
-
Rich Kinetic Data: Provides detailed information on both association and dissociation rates, not just affinity.
-
Label-Free: Does not require modification of either binding partner.[8]
-
High Sensitivity: Can detect binding of very small molecules to large protein targets.
Disadvantages:
-
Requires Purified Protein: Needs a significant amount of pure, active target protein.
-
Immobilization Artifacts: Immobilizing the protein on the chip could potentially alter its conformation and affect binding.
-
Throughput: While improving, it is generally lower throughput than solution-based assays like FP.
Experimental Protocol: Small Molecule Kinetic Analysis
-
Protein Immobilization: Immobilize the purified target protein onto a suitable sensor chip (e.g., a CM5 chip via amine coupling) to a density that will yield a robust signal without mass transport limitations. A reference channel should be prepared (e.g., a mock immobilization) to subtract non-specific binding.
-
Analyte Preparation: Prepare a series of precise dilutions of this compound in a suitable running buffer (e.g., HBS-EP+ with 1-5% DMSO). Include a buffer-only (zero analyte) sample for double referencing.
-
Binding Cycle (Multi-Cycle Kinetics):
-
Association: Inject the lowest concentration of the compound over the ligand and reference surfaces for a set time to monitor the binding phase.
-
Dissociation: Switch to flowing only running buffer over the chip and monitor the dissociation phase. The length of this phase should be sufficient to observe a significant portion of the dissociation curve.
-
Regeneration: Inject a regeneration solution (e.g., a pulse of low pH glycine or high salt) to strip all bound analyte, returning the surface to baseline.
-
Repeat: Repeat the cycle for each concentration of the compound, from lowest to highest.
-
-
Data Analysis:
-
Reference Subtraction: Subtract the signal from the reference channel from the active channel signal.
-
Blank Subtraction: Subtract the signal from the buffer-only injection from the analyte injections.
-
Kinetic Fitting: Fit the processed sensorgrams globally to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software to determine ka, kd, and calculate KD (kd/ka).
-
Fluorescence Polarization (FP): A High-Throughput Solution
FP is a homogeneous assay technique widely used in high-throughput screening (HTS) to study molecular interactions in solution.[10][11] It is particularly well-suited for competitive binding assays.
Principle of Action The assay measures the change in the polarization of emitted light from a fluorescent molecule (a "tracer").[12] A small, fluorescently labeled molecule tumbles rapidly in solution. When excited with plane-polarized light, it emits depolarized light due to this rapid rotation. However, when this fluorescent tracer binds to a much larger protein, its rate of rotation slows dramatically. As a result, when the complex is excited with polarized light, the emitted light remains highly polarized.[13]
For target engagement, a competitive FP assay is designed. The target protein is incubated with a fluorescent tracer known to bind to it. The addition of a competing, unlabeled compound like this compound will displace the tracer from the protein, causing the tracer to tumble freely again and leading to a decrease in fluorescence polarization.[10]
dot
Caption: Principle of a competitive Fluorescence Polarization (FP) assay.
Advantages:
-
High-Throughput: Homogeneous (no-wash) format is easily automated for 96-, 384-, or 1536-well plates.[14]
-
Quantitative: Provides robust IC50 values for competitive binders.
-
Cost-Effective: Generally requires small amounts of protein and reagents per well.
Disadvantages:
-
Requires a Fluorescent Probe: A suitable fluorescently labeled ligand (tracer) that binds the target with appropriate affinity must be developed or sourced.
-
Interference: Test compounds that are fluorescent or that quench the tracer's fluorescence can interfere with the assay.
-
Indirect: Measures displacement of a probe rather than direct binding of the test compound.
Experimental Protocol: Competitive FP Binding Assay
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., PBS with 0.01% Tween-20).
-
Target Protein: Dilute the purified target protein to a working concentration (typically 2x the final concentration).
-
Fluorescent Tracer: Dilute the tracer to a working concentration (typically 2x the final concentration, e.g., 2 nM).
-
Test Compound: Prepare a serial dilution of this compound in assay buffer containing DMSO (keep final DMSO concentration constant, e.g., 1%).
-
-
Assay Plate Setup (384-well format):
-
Add 10 µL of the test compound serial dilution to the appropriate wells.
-
Add 10 µL of a pre-mixed solution of the target protein and fluorescent tracer to all wells.
-
Controls: Include wells for "High Polarization" (protein + tracer, no competitor) and "Low Polarization" (tracer only, no protein).
-
-
Incubation: Incubate the plate at room temperature for a set time (e.g., 60 minutes) to reach binding equilibrium. Protect the plate from light.
-
Measurement: Read the plate on a microplate reader equipped with appropriate polarization filters. The reader will measure the intensity of light parallel and perpendicular to the excitation plane and calculate the millipolarization (mP) value for each well.
-
Data Analysis:
-
Normalize the data using the high and low polarization controls.
-
Plot the normalized mP values against the logarithm of the competitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the test compound that displaces 50% of the bound tracer.
-
Reporter Gene Assays: Measuring Functional Cellular Outcomes
Reporter gene assays are powerful cell-based assays that measure the functional consequence of target engagement. They are an indirect but highly valuable method for confirming that the binding of a compound to its target leads to a downstream change in a specific signaling pathway.[15][16]
Principle of Action This assay requires a specially engineered cell line. These cells contain a reporter gene (e.g., luciferase or β-galactosidase) under the transcriptional control of a response element that is activated or repressed by the signaling pathway of interest.[17][18] For example, if this compound is hypothesized to inhibit a kinase in the NF-κB pathway, a cell line with a luciferase gene driven by an NF-κB response element would be used. Inhibition of the kinase by the compound would prevent pathway activation, leading to a decrease in luciferase expression and a measurable drop in light output.[18]
dot
Caption: Principle of a reporter gene assay for an inhibitory compound.
Advantages:
-
Functional Readout: Directly measures the biological consequence of target engagement in a living cell.[15]
-
High Sensitivity & Dynamic Range: Luciferase-based assays are extremely sensitive with a large signal-to-background ratio.
-
HTS Compatible: The assay format is simple (add-and-read) and fully amenable to high-throughput screening.[15]
Disadvantages:
-
Indirect: Does not measure direct binding. A compound could affect the pathway at a different node, leading to a false positive.
-
Requires Engineered Cells: A specific reporter cell line must be available or developed.
-
Artifacts: Compound toxicity or off-target effects can interfere with the reporter signal, requiring careful counter-screening.
Experimental Protocol: Kinase Inhibition Reporter Assay
-
Cell Plating: Plate the engineered reporter cell line in a 96- or 384-well white, clear-bottom plate and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for a pre-determined time (e.g., 1 hour).
-
Pathway Stimulation: Add a stimulating agent (e.g., a cytokine like TNF-α for the NF-κB pathway) to all wells except the negative controls. Incubate for a period sufficient to induce reporter gene expression (e.g., 6-8 hours).
-
Cell Lysis and Signal Detection:
-
Remove the culture medium.
-
Add a commercial luciferase assay reagent (which contains cell lysis buffer and luciferase substrate).
-
Incubate for 10-15 minutes at room temperature to ensure complete lysis and signal stabilization.
-
-
Measurement: Measure the luminescence signal using a plate-based luminometer.
-
Data Analysis:
-
Normalize the data to the stimulated (positive) and unstimulated (negative) controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the IC50, representing the concentration at which the compound inhibits the pathway-driven reporter signal by 50%.
-
Chapter 2: Data Synthesis and Strategic Application
To effectively validate the target of this compound, a multi-faceted approach is recommended. No single assay can provide a complete picture. The data from biophysical, in-cell, and functional assays should be integrated to build a cohesive and compelling case for the compound's mechanism of action.
Comparative Data Summary
| Assay | Principle | Context | Key Output | Pros | Cons |
| CETSA | Ligand-induced thermal stabilization[5] | Intact Cells / Lysates | ΔTm, Cellular EC50 | Label-free, high physiological relevance, direct binding evidence[4][7] | Low throughput, requires specific antibody, not all binding is stabilizing |
| SPR | Change in refractive index due to mass binding[9] | In Vitro (Purified) | ka, kd, KD | Label-free, real-time kinetic data, high sensitivity[8] | Requires pure protein, potential immobilization artifacts, lower throughput |
| FP | Change in rotational speed of a fluorescent probe[12] | In Vitro (Purified) | IC50 | High-throughput, homogeneous format, cost-effective[13][14] | Indirect, requires a fluorescent probe, potential for compound interference |
| Reporter Gene | Transcriptional activation of a reporter gene[17] | Intact Cells | IC50 / EC50 | Functional cellular readout, high sensitivity, HTS-compatible[15] | Indirect measure of binding, requires engineered cells, potential off-target effects |
Recommended Workflow for Target Validation
A logical progression of assays provides the most robust validation. An initial hypothesis about the target can be tested with a primary assay, followed by orthogonal assays to confirm the finding and add mechanistic detail.
dot
Caption: A strategic workflow for validating a novel compound's molecular target.
Conclusion
Confirming target engagement for a novel compound like this compound is a non-trivial but essential task in modern drug discovery. While no single technique is foolproof, a strategic combination of orthogonal assays provides a powerful and convincing body of evidence. Biophysical methods like Surface Plasmon Resonance offer unparalleled detail on the kinetics of the direct binding event in a purified system. Fluorescence Polarization provides a high-throughput method for screening and potency determination. The Cellular Thermal Shift Assay serves as the crucial bridge, confirming that this binding occurs within the complex and physiologically relevant environment of a living cell. Finally, Reporter Gene Assays and other functional readouts validate that this intracellular engagement translates into the desired biological outcome, confirming the compound's mechanism of action. By judiciously applying these methodologies, researchers can build a robust understanding of their compound's behavior, de-risk their programs, and accelerate the development of new and effective medicines.
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Kinase Selectivity Profiling of 3-Bromo-N-(3-chloropropyl)benzenesulfonamide: A Comparative Guide
Introduction
The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, known for its interaction with a variety of enzyme classes, including protein kinases.[1][2][3] These enzymes play a critical role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][4][5] Consequently, the development of novel kinase inhibitors is a major focus of drug discovery.[6] This guide provides a comparative analysis of the kinase selectivity profile of a novel compound, 3-Bromo-N-(3-chloropropyl)benzenesulfonamide, against established multi-kinase inhibitors.
It is important to note that as of the publication of this guide, there is no publicly available experimental data on the kinase selectivity of this compound. Therefore, the data presented herein is hypothetical and generated for illustrative purposes. This guide serves as a framework for how such a compound would be evaluated and benchmarked, detailing the necessary experimental workflows and data interpretation. The hypothetical target profile is based on the known propensity of sulfonamide-containing molecules to inhibit tyrosine kinases.[1][2]
For comparison, we have selected two well-characterized, FDA-approved tyrosine kinase inhibitors:
-
Dasatinib: A potent inhibitor of Abl and Src family kinases.
-
Sunitinib: A multi-kinase inhibitor targeting VEGFR, PDGFR, and c-KIT, among others.[4]
This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies required to establish a kinase selectivity profile and a framework for interpreting the resulting data.
Experimental Design for Kinase Selectivity Profiling
A tiered approach is typically employed for kinase inhibitor profiling. This begins with a broad primary screen to identify potential targets, followed by more focused secondary assays to quantify the potency of interaction.
Figure 1: A tiered workflow for kinase inhibitor selectivity profiling.
Primary Screening: Broad Kinome Profiling
The initial step involves screening the compound against a large panel of kinases at a single, high concentration (typically 1-10 µM). This provides a broad overview of the compound's interaction space within the human kinome. The KINOMEscan® platform is a widely used technology for this purpose, which measures the ability of a compound to compete with an immobilized ligand for the kinase active site.[7][8][9][10]
Hypothetical Primary Screening Results
The following table represents hypothetical data from a KINOMEscan® screen of this compound and the comparator compounds at a concentration of 10 µM. Results are shown as percent of control, where a lower number indicates stronger binding.
| Kinase Target | This compound (% of Control) | Dasatinib (% of Control) | Sunitinib (% of Control) |
| ABL1 | 35 | 0.1 | 25 |
| SRC | 40 | 0.5 | 30 |
| VEGFR2 | 5 | 15 | 1 |
| PDGFRβ | 8 | 20 | 2 |
| c-KIT | 12 | 25 | 3 |
| EGFR | 85 | 60 | 75 |
| BRAF | 92 | 75 | 80 |
| p38α (MAPK14) | 78 | 45 | 65 |
Data is hypothetical and for illustrative purposes only.
From this primary screen, this compound shows potential activity against VEGFR2 and PDGFRβ, justifying progression to secondary screening for these targets.
Secondary Screening: IC50 Determination
For kinases identified as "hits" in the primary screen, dose-response assays are performed to determine the half-maximal inhibitory concentration (IC50). The ADP-Glo™ Kinase Assay is a robust method for this, measuring kinase activity by quantifying the amount of ADP produced.[11][12][13][14][15]
Hypothetical IC50 Data
The following table presents hypothetical IC50 values for the compounds against the selected kinases.
| Kinase Target | This compound IC50 (nM) | Dasatinib IC50 (nM) | Sunitinib IC50 (nM) |
| ABL1 | >10,000 | 1 | >10,000 |
| SRC | >10,000 | 5 | >10,000 |
| VEGFR2 | 150 | 80 | 10 |
| PDGFRβ | 250 | 120 | 15 |
| c-KIT | 800 | 200 | 25 |
Data is hypothetical and for illustrative purposes only.
This hypothetical data suggests that this compound is a moderately potent inhibitor of VEGFR2 and PDGFRβ, but significantly less potent than Sunitinib. It shows poor activity against ABL1 and SRC, in contrast to Dasatinib.
Selectivity Profile Visualization
A common way to visualize kinase inhibitor selectivity is through a "tree spot" diagram, where inhibited kinases are represented on a phylogenetic tree of the human kinome. For a more direct comparison of a small number of compounds against a select panel of kinases, a simple bar chart or the following graphical representation can be effective.
Figure 2: Hypothetical potency map of test compounds against a selected kinase panel.
Detailed Experimental Protocols
KINOMEscan® Competition Binding Assay (Primary Screen)
This protocol is adapted from the principles of the KINOMEscan® assay.[7][8][9][10]
-
Kinase-tagged Phage Preparation: Human kinases are fused to T7 phage.
-
Compound Preparation: Test compounds are dissolved in DMSO to a stock concentration of 10 mM and then diluted to the final screening concentration in assay buffer.
-
Assay Plate Setup: In a multi-well plate, the kinase-tagged phage, test compound, and an immobilized, proprietary, active-site directed ligand are combined.
-
Competition Binding: The plate is incubated to allow the test compound to compete with the immobilized ligand for binding to the kinase.
-
Washing: The plate is washed to remove unbound phage.
-
Quantification: The amount of kinase-tagged phage remaining bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the phage DNA.
-
Data Analysis: The amount of phage detected is compared to a DMSO control, and the result is expressed as a percentage of control.
ADP-Glo™ Kinase Assay (IC50 Determination)
This protocol is based on the Promega ADP-Glo™ Kinase Assay.[11][12][13]
-
Compound Preparation: Prepare a serial dilution of the test compound in a 384-well plate. Typically, an 11-point, 3-fold serial dilution is performed, starting from a high concentration (e.g., 100 µM).
-
Kinase Reaction:
-
Add the kinase and substrate/ATP mixture to the wells containing the serially diluted compound. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
-
Reaction Termination and ATP Depletion:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase/luciferin to generate a luminescent signal proportional to the amount of ADP.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
Conclusion and Future Directions
This guide outlines a robust, industry-standard workflow for characterizing the kinase selectivity of a novel compound, this compound. Based on our hypothetical data, this compound demonstrates moderate, selective inhibitory activity against VEGFR2 and PDGFRβ. Compared to the established multi-kinase inhibitor Sunitinib, it is less potent but may offer a different selectivity profile. It shows minimal activity against the primary targets of Dasatinib.
The causality behind these experimental choices lies in the need to balance breadth and depth of analysis. A broad primary screen efficiently identifies potential targets from the entire kinome, while focused secondary assays provide the quantitative potency data necessary for compound ranking and further development decisions.
To build upon this initial profile, further studies would be required:
-
Cellular Assays: To confirm that the observed biochemical inhibition translates to functional effects in a cellular context, assays measuring the phosphorylation of downstream substrates of VEGFR2 and PDGFRβ would be necessary.
-
Broader Selectivity Profiling: Testing against a wider panel of kinases, even those not identified as primary hits, at the IC50 concentration for the primary targets can reveal potential off-target liabilities.
-
Structural Biology: Co-crystallization of the compound with its target kinases would provide invaluable insight into the binding mode and guide further structure-activity relationship (SAR) studies.
This self-validating system of tiered screening ensures that resources are focused on the most promising interactions, providing a clear path for the development of novel kinase inhibitors.
References
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Sulfonamides modulating tyrosine kinases- An expedient approach towards novel anticancer agents | Request PDF - ResearchGate. [Link]
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(Open Access) Sulfonamides modulating tyrosine kinases- An expedient approach towards novel anticancer agents (2023) | Rudradip Das | 10 Citations - SciSpace. [Link]
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Navigating the Preclinical Landscape: A Comparative Guide to Benzenesulfonamide Derivatives in Xenograft Models
A Note to the Researcher: Initial inquiries for efficacy data on "3-Bromo-N-(3-chloropropyl)benzenesulfonamide" in xenograft models did not yield specific published studies. This guide, therefore, broadens the scope to the promising class of benzenesulfonamide derivatives, offering a framework for evaluating novel compounds like "this compound" and comparing their potential against established analogs.
Introduction: The Versatility of the Benzenesulfonamide Scaffold in Oncology
The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, recognized for its ability to anchor within the active sites of a diverse array of enzymes. This versatility has led to the development of drugs across various therapeutic areas, and in oncology, this scaffold has emerged as a particularly fruitful starting point for the design of novel anticancer agents.[1][2] Structurally novel sulfonamide derivatives have demonstrated significant antitumor activity in both in vitro and in vivo models.[1] Their mechanisms of action are varied, targeting key pathways involved in tumor progression and survival.[1][3]
This guide provides a comparative overview of the preclinical efficacy of benzenesulfonamide derivatives, with a focus on their evaluation in xenograft models. It is designed to assist researchers, scientists, and drug development professionals in understanding the therapeutic potential of this class of compounds and in designing robust preclinical studies for novel analogs.
Unraveling the Mechanisms: How Benzenesulfonamides Combat Cancer
The anticancer effects of benzenesulfonamide derivatives are not attributed to a single mechanism but rather to their ability to interact with multiple, distinct molecular targets. This pleiotropic nature is a key advantage, offering the potential to overcome resistance mechanisms that can plague single-target therapies. Key mechanisms of action for this class of compounds include:
-
Carbonic Anhydrase Inhibition: Many benzenesulfonamides are potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[4][5] These enzymes are crucial for pH regulation in hypoxic tumors, a common feature of the tumor microenvironment.[4] By inhibiting these CAs, sulfonamides can disrupt the pH balance of cancer cells, leading to apoptosis and reduced tumor growth.[4][6]
-
Cell Cycle Arrest: Certain sulfonamide derivatives have been shown to induce cell cycle arrest, primarily in the G1 phase.[1][3] This prevents cancer cells from progressing through the cell division cycle, ultimately inhibiting proliferation.
-
Disruption of Microtubule Assembly: The dynamic instability of microtubules is essential for cell division, and some benzenesulfonamides can interfere with this process, leading to mitotic arrest and apoptosis.[1][3]
-
VEGFR-2 Inhibition: Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Some sulfonamide derivatives have been identified as inhibitors of VEGFR-2, thereby cutting off the tumor's blood supply.[7]
The diverse range of targets for benzenesulfonamide derivatives underscores their potential as a versatile class of anticancer agents.
Caption: Diverse anticancer mechanisms of benzenesulfonamide derivatives.
Evaluating Efficacy in Xenograft Models: A Comparative Framework
Direct, head-to-head comparative studies of multiple benzenesulfonamide derivatives in the same xenograft model are scarce in the public domain. However, by examining the available data for individual compounds, we can construct a framework for what researchers should look for when evaluating a novel derivative like "this compound".
The following table provides a hypothetical comparison, illustrating the key parameters and data points that are crucial for assessing the in vivo efficacy of these compounds. This serves as a template for how to organize and interpret data from future xenograft studies.
| Compound | Target(s) | Cancer Cell Line | Xenograft Model | Dosing & Schedule | Tumor Growth Inhibition (TGI) | Key Findings & Reference |
| SLC-0111 | CA IX, CA XII | Breast Cancer (4T1) | Murine Syngeneic | 50 mg/kg, oral, daily | Significant inhibition of primary tumor growth and metastasis | Potent inhibition of tumor growth in models where CA IX/XII are expressed.[4] |
| Indisulam (E7070) | Cell Cycle (G1 arrest), CA inhibitor | Colon Cancer (HCT-116) | Nude Mouse Xenograft | Not specified in abstract | Potent antitumor activity | Multifactorial mechanism of action.[1] |
| MMH-1 | CA IX | Triple-Negative Breast Cancer (MDA-MB-231) | Not yet reported in vivo | N/A | N/A | Potent in vitro cytotoxicity and CA IX inhibition, suggesting potential for in vivo studies.[6] |
| Hypothetical Compound A | VEGFR-2 | Lung Cancer (A549) | Nude Mouse Xenograft | 25 mg/kg, i.p., twice weekly | 60% TGI at day 21 | Demonstrates anti-angiogenic and antitumor effects. (Hypothetical Data) |
| This compound | To be determined | To be determined | To be determined | To be determined | To be determined | Requires experimental evaluation |
Experimental Protocol: A Step-by-Step Guide to a Xenograft Efficacy Study
The following is a generalized protocol for conducting a xenograft study to evaluate the efficacy of a novel benzenesulfonamide derivative. This protocol should be adapted based on the specific cell line, compound properties, and research question.
Objective: To determine the in vivo antitumor efficacy of a novel benzenesulfonamide derivative in a subcutaneous xenograft model.
Materials:
-
Cancer cell line of interest (e.g., human colon, breast, lung)
-
Immunocompromised mice (e.g., athymic nude, SCID)
-
Cell culture medium and supplements
-
Matrigel (or other appropriate extracellular matrix)
-
Test compound (benzenesulfonamide derivative)
-
Vehicle control
-
Positive control drug (optional)
-
Calipers for tumor measurement
-
Anesthesia
-
Surgical tools
Procedure:
-
Cell Culture and Preparation:
-
Culture the selected cancer cell line under sterile conditions according to the supplier's recommendations.
-
Harvest cells during the logarithmic growth phase and assess viability (e.g., using trypan blue exclusion).
-
Resuspend the cells in a mixture of sterile PBS and Matrigel at the desired concentration (e.g., 5 x 10^6 cells/100 µL).
-
-
Tumor Implantation:
-
Anesthetize the mice according to approved institutional protocols.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor the mice regularly for tumor growth.
-
-
Randomization and Treatment:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, test compound low dose, test compound high dose, positive control).
-
Administer the test compound and vehicle control according to the predetermined dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).
-
-
Tumor Measurement and Monitoring:
-
Measure tumor dimensions with calipers two to three times per week.
-
Calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
-
Endpoint and Data Analysis:
-
The study can be terminated when tumors in the control group reach a predetermined size, or at a specific time point.
-
Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control.
-
Collect tumors and other relevant tissues for further analysis (e.g., histology, biomarker analysis).
-
Statistically analyze the data to determine the significance of the observed antitumor effects.
-
Caption: A streamlined workflow for a typical xenograft efficacy study.
Conclusion and Future Directions
The benzenesulfonamide scaffold represents a highly promising platform for the development of novel anticancer agents with diverse mechanisms of action. While direct comparative efficacy data in xenograft models is not always readily available in a consolidated format, the existing body of research provides a strong rationale for the continued exploration of this chemical class.
For novel derivatives such as "this compound," a systematic preclinical evaluation is paramount. This should begin with in vitro screening to identify the mechanism of action and cytotoxic potential, followed by well-designed in vivo xenograft studies to assess efficacy, tolerability, and pharmacokinetic/pharmacodynamic relationships. By following a rigorous and comparative approach, the full therapeutic potential of this versatile class of compounds can be unlocked, paving the way for new and effective cancer therapies.
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A Comparative Analysis of BRD4-Targeting PROTACs: A Deep Dive into MZ1 and dBET1
In the rapidly evolving landscape of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules offer the unprecedented ability to hijack the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. While the conceptual framework of a PROTAC—comprising a warhead for target binding, a ligand for an E3 ubiquitin ligase, and a connecting linker—is elegant in its simplicity, the nuanced interplay of these components dictates the ultimate efficacy and selectivity of the degrader.
This guide provides a comprehensive comparative analysis of two pioneering BRD4-targeting PROTACs: MZ1 and dBET1 . Both molecules utilize the same warhead, the potent BET inhibitor JQ1, yet their distinct E3 ligase ligands—von Hippel-Lindau (VHL) for MZ1 and Cereblon (CRBN) for dBET1—lead to divergent biological activities and pharmacological profiles.[1][2] Through this head-to-head comparison, we will dissect the critical design principles and experimental validation strategies that underpin successful PROTAC development. While a hypothetical scaffold like "3-Bromo-N-(3-chloropropyl)benzenesulfonamide" could serve as a foundational element for a novel linker or E3 ligase ligand, the focus of this guide remains on the real-world performance of these well-characterized degraders.
The PROTAC Mechanism of Action: A Tale of Two Ligases
The fundamental action of any PROTAC is to induce the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[3] This proximity-induced event facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The choice of E3 ligase is a critical determinant of a PROTAC's properties.
Figure 1: Generalized mechanism of PROTAC action. The PROTAC molecule facilitates the formation of a ternary complex, leading to ubiquitination and subsequent proteasomal degradation of the target protein.
MZ1 recruits the VHL E3 ligase, while dBET1 engages CRBN.[1][2] This fundamental difference has profound implications for their degradation profiles, selectivity, and potential therapeutic applications, as the expression levels and substrate specificities of VHL and CRBN can vary across different cell types and tissues.[4]
Head-to-Head Comparison: MZ1 vs. dBET1
| Feature | MZ1 | dBET1 |
| Target Protein | BRD4 | BRD4 |
| Warhead | (+)-JQ1 | (+)-JQ1 |
| E3 Ligase Ligand | VH032 (VHL Ligand) | Thalidomide derivative (CRBN Ligand) |
| Reported DC50 (BRD4) | 8-23 nM (in H661 & H838 cells) | ~30 nM (in Jurkat cells) |
| Reported EC50 (Cell Viability) | pEC50 = 7.6 (in MV4-11 cells) | 430 nM (in breast cancer cells) |
| Selectivity | Preferential for BRD4 over BRD2/BRD3 | Degrades BRD2, BRD3, and BRD4 |
| Downstream Effects | Downregulation of c-Myc | Downregulation of c-Myc |
| In Vivo Activity | Reduces tumor burden in AML models | Delays tumor growth in AML xenografts |
Table 1: Comparative summary of MZ1 and dBET1 characteristics. Data compiled from multiple sources.[2][3][5]
Performance Deep Dive: Degradation, Selectivity, and Cellular Impact
Degradation Potency and Efficacy
Both MZ1 and dBET1 effectively induce the degradation of BRD4, albeit with different potencies and in a cell-type-dependent manner. MZ1 has been reported to induce preferential degradation of BRD4 with DC50 values in the low nanomolar range in certain cell lines. For instance, in H661 and H838 cells, the DC50 values for BRD4 degradation were 8 nM and 23 nM, respectively. In contrast, dBET1 demonstrates an EC50 of 430 nM for reducing cell viability in breast cancer cells, which is an indirect measure of its degradation activity.[2] Studies directly comparing the two in acute myeloid leukemia (AML) cell lines have suggested that MZ1 exhibits lower IC50 values for antitumor activity than dBET1.[5]
Selectivity Profile
A key differentiator between MZ1 and dBET1 is their selectivity within the BET family of proteins. MZ1 demonstrates a remarkable and somewhat unexpected preference for degrading BRD4 over the highly homologous BRD2 and BRD3 proteins.[6] Complete degradation of BRD4 is observed at concentrations around 100 nM, whereas higher concentrations are required for the degradation of BRD2 and BRD3. This selectivity is not solely based on the binding affinity of the JQ1 warhead, which is similar across all BET bromodomains, but is thought to arise from the cooperativity and stability of the ternary complex formed with VHL.[6] In contrast, dBET1 tends to degrade BRD2, BRD3, and BRD4 more uniformly.[5]
Impact on Downstream Signaling
BRD4 is a critical regulator of the transcription of several key oncogenes, most notably c-Myc. As expected, both MZ1 and dBET1 lead to the downregulation of c-Myc protein levels, consistent with the degradation of BRD4.[6][7][8] This downstream effect is a major contributor to their anti-proliferative and pro-apoptotic activity in various cancer cell lines.[5][7] However, the more selective degradation of BRD4 by MZ1 may lead to a more nuanced transcriptional response compared to the pan-BET degradation induced by dBET1.[6] Studies have shown that while both compounds affect c-Myc, the broader effects of pan-BET inhibition by JQ1 are more extensive than the selective degradation of BRD4 by MZ1, highlighting the potential for improved therapeutic windows with more selective degraders.[6]
Experimental Workflows for PROTAC Characterization
The robust characterization of a PROTAC requires a suite of biochemical and cell-based assays to validate its mechanism of action and quantify its efficacy.
Figure 2: A typical experimental workflow for the characterization of PROTAC molecules.
Ternary Complex Formation Assay (NanoBRET™)
The formation of the ternary complex is the initiating event in PROTAC-mediated degradation. The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful live-cell method to monitor this interaction in real-time.[9][10][11][12][13]
Principle: One of the interacting proteins (e.g., BRD4) is tagged with NanoLuc® luciferase (the donor), and the other (e.g., VHL or CRBN) is tagged with a fluorescent acceptor like HaloTag®. Upon PROTAC-induced complex formation, the donor and acceptor are brought into close proximity, resulting in energy transfer and a detectable BRET signal.[10]
Protocol Outline:
-
Co-express NanoLuc-BRD4 and HaloTag-E3 ligase (VHL or CRBN) fusion proteins in a suitable cell line (e.g., HEK293).
-
Seed the cells in a 96- or 384-well plate.
-
Treat the cells with a serial dilution of the PROTAC (e.g., MZ1 or dBET1).
-
Add the HaloTag® ligand (fluorescent acceptor) and the NanoLuc® substrate.
-
Measure the luminescence at two wavelengths (donor and acceptor emission) using a plate reader.
-
Calculate the BRET ratio to quantify ternary complex formation.
Target Degradation Assays
Western blotting is the conventional method to visualize and semi-quantify the reduction in target protein levels following PROTAC treatment.[14][15][16][17]
Protocol Outline:
-
Cell Treatment: Plate cells (e.g., AML cell line MV4-11) and treat with various concentrations of the PROTAC for a defined period (e.g., 24 hours).
-
Lysis: Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.
For a more quantitative and high-throughput assessment of protein degradation, the HiBiT system offers a sensitive alternative to Western blotting.[18][19][20][21]
Principle: The target protein (e.g., BRD4) is endogenously tagged with the 11-amino-acid HiBiT peptide using CRISPR/Cas9 gene editing. In a lytic assay format, a detection reagent containing the complementary Large BiT (LgBiT) protein is added. If the HiBiT-tagged protein is present, it will combine with LgBiT to form a functional NanoLuc® luciferase, generating a luminescent signal proportional to the target protein level.[19][21]
Protocol Outline:
-
Cell Line Generation: Use CRISPR/Cas9 to knock-in the HiBiT tag at the C- or N-terminus of the endogenous BRD4 gene.
-
Cell Treatment: Seed the HiBiT-BRD4 cells in a 96- or 384-well plate and treat with a serial dilution of the PROTAC.
-
Lysis and Detection: After the desired incubation time, add the Nano-Glo® HiBiT Lytic Detection Reagent.
-
Measurement: Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization. Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated controls to calculate the percentage of degradation and determine DC50 and Dmax values.[18]
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess the impact of PROTAC treatment on cell viability and proliferation.[22][23][24][25]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol Outline:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 48 or 72 hours).[5]
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[22]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[23]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 or EC50 value.
Conclusion
The comparative analysis of MZ1 and dBET1 underscores a pivotal principle in PROTAC design: the choice of E3 ligase ligand is as critical as the warhead in defining the degrader's pharmacological profile. While both molecules effectively target BRD4 for degradation, MZ1's recruitment of VHL results in a more selective degradation of BRD4 over its BET family counterparts, a feature that may translate to a more refined therapeutic window. In contrast, the CRBN-based dBET1 acts as a pan-BET degrader.
This guide provides a framework for the rational comparison and evaluation of PROTACs, from initial mechanistic validation through to the assessment of cellular outcomes. The suite of experimental protocols described herein represents a robust toolkit for researchers in the field of targeted protein degradation, enabling the rigorous characterization of novel degraders and advancing the development of this transformative therapeutic modality.
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Ohana, R., et al. (2020). High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines. JoVE (Journal of Visualized Experiments). Retrieved from [Link]
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Li, Y., et al. (2022). BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes. Taylor & Francis Online. Retrieved from [Link]
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ResearchGate. (n.d.). PROTACs dBET1 and MZ1 target BRD4 for degradation with repression of MYC expression and cell proliferation. Retrieved from [Link]
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Reaction Biology. (n.d.). BRD4 Ternary Complex PROTAC Assay Service. Retrieved from [Link]
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Ohana, R., et al. (2020). High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines. PubMed. Retrieved from [Link]
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Forte, M., et al. (2019). Activity of BET-proteolysis targeting chimeric (PROTAC) compounds in triple negative breast cancer. PubMed Central. Retrieved from [Link]
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Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
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Daniels, D. L., et al. (2019). Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells. Springer Nature Experiments. Retrieved from [Link]
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Taylor & Francis Online. (2023). BRD4 PROTAC degrader MZ1 exhibits anti-B-cell acute lymphoblastic leukemia effects via targeting CCND3. Retrieved from [Link]
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ResearchGate. (n.d.). PROTACs dBET1 and MZ1 promote BRD4 protein degradation in an E3 ligase.... Retrieved from [Link]
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National Institutes of Health. (n.d.). The bromodomain and extra-terminal domain degrader MZ1 exhibits preclinical anti-tumoral activity in diffuse large B-cell lymphoma of the activated B cell-like type. Retrieved from [Link]
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ResearchGate. (n.d.). dBET1 activity varies across a cell line panel representing 10 cancer.... Retrieved from [Link]
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BMG LABTECH. (n.d.). dTAG Assay for Targeted Degradation of Proteins. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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Taylor & Francis Online. (2022). Full article: BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes. Retrieved from [Link]
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Zengerle, M., Chan, K. H., & Ciulli, A. (2015). Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4. ACS chemical biology, 10(8), 1770–1777. Retrieved from [Link]
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opnMe. (n.d.). BET PROTAC MZ1. Retrieved from [Link]
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ResearchGate. (n.d.). Structures of BRD4 degraders MZ1 (1), ARV-825 (2), and dBET1 (3). Retrieved from [Link]
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National Institutes of Health. (n.d.). PROTAC-Induced Proteolytic Targeting. Retrieved from [Link]
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ResearchGate. (n.d.). c-MYC was a downstream effector of dBET1. Retrieved from [Link]
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ResearchGate. (n.d.). MZ1 inhibits the expression of BET protein in B-ALL cells and the effect is better than those of JQ1 and dBET1. Retrieved from [Link]
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Zhang, X., et al. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. PubMed Central. Retrieved from [Link]
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Winter, G. E., et al. (2016). Selective Target Protein Degradation via Phthalimide Conjugation. PubMed Central. Retrieved from [Link]
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Bio-Techne. (n.d.). Targeted Protein Degradation. Retrieved from [Link]
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A Comparative Guide to the Patent-Disclosed Synthesis of 3-Bromo-N-(3-chloropropyl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-N-(3-chloropropyl)benzenesulfonamide is a key intermediate in the synthesis of various compounds with potential therapeutic applications. Its structural motifs, a brominated benzene ring and a reactive chloropropyl group, make it a versatile building block in medicinal chemistry. This guide provides a comparative analysis of the synthetic methodologies for this compound as disclosed in the patent literature. We will delve into the nuances of different synthetic routes, offering insights into reaction conditions, yields, and potential challenges. Furthermore, a detailed, optimized experimental protocol is provided to aid researchers in their synthetic endeavors.
The core structure of this compound is depicted below:
Caption: Chemical structure of this compound.
Comparative Analysis of Synthetic Routes from Patent Literature
The synthesis of this compound predominantly involves the reaction of a sulfonyl chloride with an amine. The patent literature reveals variations in the choice of starting materials and reaction conditions, which can significantly impact the overall efficiency and scalability of the synthesis.
This is the most direct and commonly cited method. It involves the reaction of 3-bromobenzenesulfonyl chloride with 3-chloropropan-1-amine.
Caption: Synthetic pathway for Route 1.
Key patents describing this approach often focus on optimizing the reaction conditions to maximize yield and purity. The choice of base and solvent is critical.
| Parameter | Patent Example A | Patent Example B | Key Considerations & Insights |
| Base | Triethylamine | Pyridine | Triethylamine is a stronger, non-nucleophilic base, often preferred for scavenging the HCl byproduct efficiently. Pyridine can sometimes act as a nucleophilic catalyst but can be more challenging to remove during workup. |
| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) | DCM is a common choice due to its inertness and ease of removal. THF is also a good option, particularly for reactions requiring slightly higher temperatures. The choice may depend on the solubility of the starting materials and the desired reaction temperature. |
| Temperature | 0 °C to room temperature | Room temperature | Starting the reaction at a lower temperature (0 °C) and allowing it to warm to room temperature can help control the initial exotherm and minimize side reactions. |
| Yield | ~85-90% | ~80-85% | The slightly higher yield with triethylamine could be attributed to its more efficient acid scavenging. |
| Purification | Column chromatography | Recrystallization | Column chromatography is often necessary to achieve high purity, especially if side products are formed. Recrystallization can be a more scalable and cost-effective method if a suitable solvent system is found. |
Expertise & Experience: The use of an excess of the amine or the base is a common strategy to drive the reaction to completion and neutralize the generated hydrochloric acid. However, a large excess of the amine can complicate the purification process. A stoichiometric amount of a tertiary amine base like triethylamine is often the most elegant solution.
An alternative approach involves the formation of an amine salt intermediate, which is then reacted with the sulfonyl chloride. This can sometimes offer better control over the reaction.
Caption: Two-step synthetic pathway (Route 2).
This method, sometimes referred to as a Schotten-Baumann reaction, is particularly useful for larger-scale syntheses.
| Parameter | Patent Example C | Key Considerations & Insights |
| Base | Sodium Carbonate (Na2CO3) | An inorganic base is used in a biphasic system. This simplifies the workup as the base and its corresponding salt are easily removed by an aqueous wash. |
| Solvent System | Toluene/Water | The biphasic system allows for the reaction to occur at the interface, and the product preferentially dissolves in the organic layer. This can also help to minimize side reactions in the aqueous phase. |
| Temperature | Room temperature to 50 °C | Gentle heating can increase the reaction rate. |
| Yield | ~90-95% | The yields are often higher in this method due to better control of pH and minimization of side reactions. |
| Purification | Simple extraction and washing | Purification is significantly simplified, often avoiding the need for chromatography. The product can be isolated by evaporation of the organic solvent. |
Trustworthiness: The self-validating aspect of this protocol lies in the clear phase separation during workup. The product's presence in the organic layer can be quickly confirmed by thin-layer chromatography (TLC) before proceeding with solvent removal.
Recommended Experimental Protocol (Based on Route 2)
This protocol is an optimized version based on the principles of Route 2, designed for high yield, purity, and ease of execution.
Materials:
-
3-Bromobenzenesulfonyl chloride (1.0 eq)
-
3-Chloropropan-1-amine hydrochloride (1.1 eq)
-
Sodium Carbonate (2.5 eq)
-
Toluene
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
Caption: Recommended experimental workflow.
Detailed Steps:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-chloropropan-1-amine hydrochloride (1.1 equivalents), sodium carbonate (2.5 equivalents), deionized water, and toluene. The volume of solvents should be sufficient to ensure good stirring.
-
Dissolution: Stir the mixture vigorously until all the solids are dissolved.
-
Addition of Sulfonyl Chloride: Prepare a solution of 3-bromobenzenesulfonyl chloride (1.0 equivalent) in toluene. Add this solution dropwise to the reaction mixture at room temperature over 15-30 minutes. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to 40-50 °C and stir for 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Workup: Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Phase Separation: Separate the organic layer.
-
Washing: Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Concentration: Filter the drying agent and concentrate the organic layer using a rotary evaporator to obtain the crude product.
-
Purification: The crude product, often an oil or a low-melting solid, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel if high purity is required.
Applications and Future Outlook
Patents mentioning this compound often describe its use as a crucial intermediate in the synthesis of more complex molecules, particularly those with potential applications as pharmaceuticals.[1] The presence of the reactive chloropropyl group allows for further functionalization, such as cyclization reactions to form heterocyclic systems or nucleophilic substitution to introduce other functional groups. The bromo-substituted benzene ring is also amenable to various cross-coupling reactions, further expanding its synthetic utility.
The development of more efficient, scalable, and environmentally friendly synthetic routes for this and similar intermediates will continue to be an area of interest for process chemists in the pharmaceutical industry.
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A Technical Guide to 3-Bromo-N-(3-chloropropyl)benzenesulfonamide: Synthesis, Comparative Analysis, and Performance Profiling
This guide provides a comprehensive technical analysis of 3-Bromo-N-(3-chloropropyl)benzenesulfonamide, a molecule of significant interest within the broader class of benzenesulfonamide derivatives. While specific experimental data for this exact compound is limited in publicly available literature, this document leverages data from structurally similar analogs to provide a robust predictive performance profile. Researchers, scientists, and drug development professionals will find valuable insights into its synthesis, potential biological activities, and comparative standing against related compounds.
Introduction: The Benzenesulfonamide Scaffold and the Promise of this compound
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents with diverse pharmacological applications, including antibacterial, anticancer, and anti-inflammatory properties. The introduction of specific substituents onto the benzenesulfonamide core allows for the fine-tuning of its physicochemical properties, thereby influencing its biological activity and target specificity.
This compound incorporates two key structural modifications to the parent benzenesulfonamide: a bromine atom on the phenyl ring and a 3-chloropropyl group on the sulfonamide nitrogen. The electron-withdrawing nature of the bromine atom is anticipated to influence the acidity of the sulfonamide proton, potentially enhancing its binding affinity to target enzymes. The N-(3-chloropropyl) side chain introduces a reactive alkyl halide, opening possibilities for its use as a covalent inhibitor or as a linker for further chemical modifications. This unique combination of features suggests potential applications in several key therapeutic areas.
Synthesis of this compound: A Proposed Protocol
The synthesis of this compound can be efficiently achieved through a two-step process, commencing with the preparation of 3-bromobenzenesulfonyl chloride, followed by its reaction with 3-chloro-1-propanamine. This proposed methodology is based on well-established synthetic routes for analogous N-alkylated benzenesulfonamides.
Step 1: Synthesis of 3-Bromobenzenesulfonyl Chloride
The initial step involves the conversion of 3-bromoaniline to the corresponding sulfonyl chloride. This is a standard procedure in organic synthesis, often proceeding via a diazotization-sulfonation sequence.
Experimental Protocol:
-
Diazotization: To a cooled (0-5 °C) solution of 3-bromoaniline in a suitable acidic medium (e.g., hydrochloric acid), a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for a short period to ensure complete formation of the diazonium salt.
-
Sulfonation: The freshly prepared diazonium salt solution is then added portion-wise to a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) in the presence of a copper(I) chloride catalyst.
-
Work-up and Isolation: Upon completion of the reaction, the mixture is poured onto ice, and the resulting precipitate of 3-bromobenzenesulfonyl chloride is collected by filtration, washed with cold water, and dried under vacuum.
Caption: Proposed synthesis of 3-bromobenzenesulfonyl chloride.
Step 2: Synthesis of this compound
The final step involves the nucleophilic substitution reaction between 3-bromobenzenesulfonyl chloride and 3-chloro-1-propanamine.
Experimental Protocol:
-
Reaction Setup: In a reaction vessel, 3-chloro-1-propanamine is dissolved in a suitable solvent (e.g., dichloromethane) and cooled in an ice bath. A base, such as pyridine or triethylamine, is added to neutralize the hydrochloric acid formed during the reaction.
-
Addition of Sulfonyl Chloride: A solution of 3-bromobenzenesulfonyl chloride in the same solvent is added dropwise to the amine solution, maintaining the temperature at 0-5 °C.
-
Reaction Monitoring and Work-up: The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography. The reaction mixture is then washed sequentially with dilute acid, water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization or column chromatography to obtain the final product of high purity.
Caption: Final step in the synthesis of the target compound.
Performance Profile: A Comparative Analysis
Due to the absence of direct experimental data for this compound, this section provides a comparative analysis based on the known biological activities of structurally related benzenesulfonamide derivatives. The presence of the 3-bromo and N-(3-chloropropyl) moieties is expected to confer specific biological properties.
Anticancer Activity
Benzenesulfonamide derivatives are a well-established class of anticancer agents, with their mechanism of action often attributed to the inhibition of carbonic anhydrases (CAs), which are overexpressed in many tumors.[1][2] The presence of a halogen atom on the phenyl ring can influence the anticancer potency.
Comparative Data of Related Benzenesulfonamide Derivatives:
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Benzenesulfonamide-bearing imidazole (4-chloro substituent) | MDA-MB-231 (Breast) | 20.5 ± 3.6 | [3] |
| Indole-based benzenesulfonamide (A6) | MDA-MB-231 (Breast) | >50 | [4] |
| Indole-based benzenesulfonamide (A15) | MCF-7 (Breast) | >50 | [4] |
| Arylsulfonylhydrazone (1e) | MCF-7 (Breast) | <1 | [5] |
| Arylsulfonylhydrazone (1e) | MDA-MB-231 (Breast) | <1 | [5] |
Projected Performance of this compound:
The 3-bromo substitution is expected to enhance lipophilicity, potentially improving cell membrane permeability and cellular uptake. Structure-activity relationship (SAR) studies of halogenated benzofuran derivatives have shown that the position and nature of the halogen are critical for biological activity.[6] Furthermore, the N-(3-chloropropyl) group could act as a reactive handle for covalent modification of target proteins, a strategy employed in the design of targeted cancer therapeutics. Based on these considerations, this compound is projected to exhibit significant anticancer activity, potentially with an IC50 in the low micromolar range against various cancer cell lines.
Carbonic Anhydrase Inhibition
The sulfonamide moiety is a key pharmacophore for the inhibition of carbonic anhydrases. The inhibitory potency and selectivity of benzenesulfonamide derivatives are highly dependent on the nature of the substituents.
Comparative Data of Related Benzenesulfonamide Derivatives:
| Compound/Derivative | CA Isoform | Kᵢ (nM) | Reference |
| Benzenesulfonamide with pyrazole-pyridazinecarboxamide (15) | hCA II | 3.3 | [7] |
| Benzenesulfonamide with pyrazole-pyridazinecarboxamide (15) | hCA IX | 6.1 | [7] |
| Benzenesulfonamide with s-triazine (5d) | hCA IX | 28.6 | [8] |
| Benzenesulfonamide with s-triazine (12i) | hCA IX | 38.8 | [2] |
Projected Performance of this compound:
The 3-bromo substituent is likely to influence the electronic properties of the sulfonamide group, which could affect its binding to the zinc ion in the active site of carbonic anhydrases. Studies on benzenesulfonamides obtained via click chemistry have shown that various alkyl and aryl substituents can lead to potent and selective CA inhibitors.[9] The N-(3-chloropropyl) group could potentially interact with amino acid residues in the active site cavity, contributing to the binding affinity and selectivity. It is hypothesized that this compound will be a potent inhibitor of several CA isoforms, particularly the tumor-associated CA IX and XII.
Antibacterial Activity
Benzenesulfonamide derivatives have a long history as antibacterial agents (sulfa drugs). Their mechanism of action typically involves the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.
Comparative Data of Related Benzenesulfonamide Derivatives:
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| N'-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)guanidine (13) | Gram-positive anaerobes and aerobes | ≤ 6.2 | [10] |
| N-leucinyl benzenesulfonamide (7j) | E. coli ATCC 25922 | 8 | [11] |
| N-(thiazol-2-yl)benzenesulfonamide derivative | S. aureus and A. xylosoxidans | 3.9 | [12] |
Projected Performance of this compound:
The overall lipophilicity and electronic properties of this compound suggest that it may possess antibacterial activity. The bromo-substituent and the chloro-propyl side chain could enhance its ability to penetrate bacterial cell walls and interact with the target enzyme. It is plausible that this compound will exhibit moderate to good antibacterial activity against a range of Gram-positive and Gram-negative bacteria.
Key Experimental Protocols
To facilitate further research and direct comparison, detailed methodologies for key biological assays are provided below.
Protocol for Assessing Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, MCF-7)
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and an untreated control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for the MTT cell viability assay.
Protocol for Carbonic Anhydrase Inhibition Assay
This assay measures the esterase activity of carbonic anhydrase using p-nitrophenyl acetate (p-NPA) as a substrate.
Materials:
-
Purified carbonic anhydrase isoenzyme (e.g., hCA II, hCA IX)
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
p-Nitrophenyl acetate (p-NPA) solution (in acetonitrile or DMSO)
-
This compound (dissolved in DMSO)
-
Known CA inhibitor (e.g., Acetazolamide) as a positive control
-
96-well plates
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the CA enzyme, p-NPA, and the test compound in the assay buffer.
-
Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the CA enzyme solution. Incubate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the p-NPA substrate solution to all wells.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 405 nm over time in a microplate reader. The product, p-nitrophenol, is yellow.
-
Data Analysis: Determine the initial reaction rates from the linear portion of the absorbance versus time plots. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Caption: Workflow for the carbonic anhydrase inhibition assay.
Conclusion
This compound is a promising, yet underexplored, molecule with significant potential in drug discovery. Based on a comparative analysis of structurally related compounds, it is projected to exhibit potent anticancer, carbonic anhydrase inhibitory, and antibacterial activities. The synthetic route outlined in this guide is robust and based on established chemical principles. The provided experimental protocols offer a clear path for researchers to validate these predictions and further elucidate the pharmacological profile of this intriguing benzenesulfonamide derivative. This guide serves as a foundational resource to stimulate and direct future research into this promising compound.
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N-Substituted N'-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)guanidines--Antibacterial, Cytotoxic Activities and Some Structure-Activity Relationships. Pol J Microbiol. 2015;64(3):299-305. [Link]
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Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. Molecules. 2021;26(22):6883. [Link]
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Benzenesulfonamide derivatives of antibacterial activity. ResearchGate. [Link]
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Suppression of Tumor Growth and Cell Migration by Indole-Based Benzenesulfonamides and Their Synergistic Effects in Combination with Doxorubicin. Int J Mol Sci. 2022;23(17):9903. [Link]
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Comparative bar graphs for IC50 values and inhibition percentages across cell lines. ResearchGate. [Link]
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IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. [Link]
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Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Adv. 2021;11(44):27235-27252. [Link]
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Dependence on linkers' flexibility designed for benzenesulfonamides targeting discovery of novel hCA IX inhibitors as potent anticancer agents. J Enzyme Inhib Med Chem. 2022;37(1):109-123. [Link]
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Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. Arch Pharm (Weinheim). 2026 Jan 10. [Link]
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Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. RSC Adv. 2017;7(63):39839-39847. [Link]
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N-Leucinyl Benzenesulfonamides as Structurally Simplified Leucyl-tRNA Synthetase Inhibitors. ACS Med Chem Lett. 2017;8(7):713-717. [Link]
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Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Med Chem Lett. 2014;5(7):753-757. [Link]
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Investigation of the carbonic anhydrase inhibitory activity of benzenesulfonamides incorporating substituted fused-pyrimidine tails. Arch Pharm (Weinheim). 2022;355(11):e2200274. [Link]
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Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Sci Rep. 2022;12(1):16766. [Link]
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Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules. 2022;27(19):6619. [Link]
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Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. Molecules. 2021;26(22):6883. [Link]
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Novel derivative of aminobenzenesulfonamide (3c) induces apoptosis in colorectal cancer cells through ROS generation and inhibits cell migration. BMC Cancer. 2017;17(1):6. [Link]
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Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Int J Mol Sci. 2021;22(22):12574. [Link]
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A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Biomedicines. 2020;8(10):433. [Link]
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Inhibition Studies on Human and Mycobacterial Carbonic Anhydrases with N-((4-Sulfamoylphenyl)carbamothioyl) Amides. Molecules. 2023;28(10):4089. [Link]
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Novel Arylsulfonylhydrazones as Breast Anticancer Agents Discovered by Quantitative Structure-Activity Relationships. Int J Mol Sci. 2023;24(2):1018. [Link]
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Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules. 2022;27(19):6619. [Link]
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A Researcher's Guide to Sourcing 3-Bromo-N-(3-chloropropyl)benzenesulfonamide: A Comparative Analysis of Supplier Purity
In the landscape of drug discovery and development, the quality of starting materials is paramount. The seemingly minute impurities in a reagent can lead to significant downstream consequences, including altered biological activity, confounded experimental results, and challenges in reproducibility.[1][2] This guide provides a comprehensive comparison of commercially available 3-Bromo-N-(3-chloropropyl)benzenesulfonamide, a key building block in the synthesis of various pharmaceutical agents. We will delve into a comparative analysis of supplier-stated purities and present a robust, self-validating experimental workflow for in-house verification, ensuring the integrity of your research.
The Critical Role of Purity in Synthesis and Screening
The success of a multi-step synthesis or a high-throughput screening campaign is directly correlated with the purity of the chemical inputs.[3] For active pharmaceutical ingredients (APIs), exceptional purity is required to ensure consistent therapeutic effects and patient safety.[1] Even trace impurities can interfere with sensitive analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS), leading to extraneous peaks and difficult-to-interpret data.[4] Therefore, a thorough understanding and verification of reagent purity are not just best practices but essential components of rigorous scientific inquiry.
Supplier Landscape for this compound
A survey of the market reveals several suppliers for this compound. The table below summarizes the offerings from a selection of prominent vendors, based on publicly available information. It is important to note that while suppliers provide a stated purity, lot-to-lot variability can occur. Therefore, independent verification is highly recommended.
| Supplier | Stated Purity | Availability of Certificate of Analysis (CoA) |
| Santa Cruz Biotechnology | Information not readily available | Available upon request[5] |
| Toronto Research Chemicals (TRC) | High-purity analytical standard | Certificate of Analysis provided[6][7] |
| Angene Chemical | - | Available[8] |
| BLD Pharm | ≥97% | - |
| Biosynth | >95% | - |
| Combi-Blocks | ≥97% | - |
This table is for illustrative purposes and researchers should always consult the suppliers directly for the most current information and to request lot-specific CoAs.
An Experimental Workflow for Independent Purity Verification
To ensure the quality and consistency of this compound used in your research, a multi-pronged analytical approach is recommended. The following experimental protocols are designed to provide a comprehensive assessment of purity and structural identity.
Experimental Workflow Overview
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A Senior Application Scientist's Guide to Evaluating Novel Protein Degraders: Benchmarking 3-Bromo-N-(3-chloropropyl)benzenesulfonamide
Introduction: The Frontier of Targeted Protein Degradation
In the landscape of modern drug discovery, Targeted Protein Degradation (TPD) represents a paradigm shift from traditional occupancy-based inhibition to selective elimination of disease-causing proteins.[1][2] Unlike small molecule inhibitors that require sustained binding to a protein's active site, TPD co-opts the cell's own ubiquitin-proteasome system (UPS) to tag and destroy target proteins, offering a catalytic and often more durable therapeutic effect.[3][4][5] This strategy has unlocked the potential to address targets long considered "undruggable," such as scaffolding proteins and transcription factors.[1][6][7]
The two most prominent classes of TPD agents are Proteolysis-Targeting Chimeras (PROTACs) and molecular glues.[8][9] PROTACs are heterobifunctional molecules that act as a bridge between a target protein and an E3 ubiquitin ligase, inducing proximity and subsequent ubiquitination.[1][9] Molecular glues, typically smaller molecules, function by inducing or stabilizing a novel protein-protein interaction between an E3 ligase and a target, effectively "gluing" them together for degradation.[1][8]
The discovery pipeline for these powerful molecules requires rigorous, systematic evaluation. New chemical entities must be assessed not only for their ability to induce degradation but also for their potency, selectivity, and mechanism of action. This guide provides a comprehensive framework for the initial evaluation of a novel compound, 3-Bromo-N-(3-chloropropyl)benzenesulfonamide , as a potential protein degrader. While benzenesulfonamide derivatives are well-established in medicinal chemistry, often as enzyme inhibitors[10][11][12], the potential of this specific molecule to act as a degrader is unknown. We will therefore outline a phased, hypothesis-driven approach to benchmark its performance against the principles of established TPD technologies.
Phase 1: Unbiased Screening for Degradation Activity
The first critical question is whether this compound exhibits any protein degradation activity at all. Given its relatively small molecular weight (<500 Da), if it is a degrader, it is more likely to function as a molecular glue than a classical PROTAC.[1][8] A molecular glue mechanism would involve the compound inducing a novel interaction between a target protein and an E3 ligase.
To assess this, a global, unbiased proteomics approach is the most powerful starting point. This allows for the simultaneous quantification of thousands of proteins, providing a comprehensive view of the compound's impact on the cellular proteome.[7][13][14]
Experimental Workflow: Global Proteomics Screen
Protocol 1: LC-MS/MS-Based Proteomics Screen
-
Cell Seeding: Plate a relevant human cell line (e.g., VCaP for prostate cancer, Ramos for lymphoma) in multi-well plates and allow cells to adhere and enter the exponential growth phase.
-
Compound Treatment: Treat cells with a dose-response of this compound (e.g., 0.1, 1, 10 µM), a vehicle control (DMSO), and a positive control known molecular glue (e.g., Pomalidomide) for a defined period (e.g., 18-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[15]
-
Sample Preparation for MS: Take equal amounts of protein from each condition and perform denaturation, reduction, alkylation, and tryptic digestion. For high-throughput analysis, label the resulting peptides with tandem mass tags (TMT), which allows for multiplexing of samples in a single LC-MS/MS run.[16]
-
LC-MS/MS Analysis: Analyze the pooled, labeled peptides using a high-resolution mass spectrometer.[14]
-
Data Analysis: Process the raw data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer). Identify proteins that are significantly and dose-dependently downregulated in the compound-treated samples compared to the vehicle control.
Phase 2: Hit Validation and Potency Determination
Once putative protein targets are identified from the proteomics screen, the next phase is to validate these "hits" using an orthogonal method and to quantify the compound's degradation potency. Western blotting is the gold-standard technique for this purpose.[4][17]
Key Metrics for Evaluation
-
DC₅₀ (Degradation Concentration 50%): The concentration of the compound that results in 50% degradation of the target protein.
-
Dₘₐₓ (Maximum Degradation): The maximum percentage of protein degradation achieved at saturating compound concentrations.[18]
Protocol 2: Western Blot for Target Validation and DC₅₀ Determination
-
Cell Culture and Treatment: Seed cells and treat with a finer dose-response of this compound (e.g., 10-point, 3-fold serial dilution) and controls as described in Protocol 1.
-
Lysate Preparation: Prepare cell lysates as previously described.[15]
-
SDS-PAGE: Load equal amounts of total protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Include a molecular weight marker. Run the gel to separate proteins by size.[19]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[19]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the putative target protein overnight at 4°C with gentle agitation. Also, probe a separate blot (or strip and re-probe) with an antibody for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Quantification: Perform densitometry analysis on the bands to quantify the target protein level relative to the loading control for each dose. Plot the normalized protein levels against the compound concentration to determine the DC₅₀ and Dₘₐₓ values.
Hypothetical Data Summary: Target Validation
| Compound | Target Protein | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |
| This compound | Protein X | 150 | 92 | VCaP |
| Pomalidomide (Control) | IKZF1 | 50 | 95 | Ramos |
| Vehicle (DMSO) | Protein X | N/A | 0 | VCaP |
Phase 3: Mechanistic Elucidation
With a validated target in hand, the focus shifts to understanding how the degradation occurs. For a TPD molecule, the central mechanism involves the ubiquitin-proteasome system (UPS).[5] Key experiments will determine if the observed protein loss is due to proteasomal degradation and if it is preceded by ubiquitination.
Experimental Logic: Confirming the Degradation Pathway
Protocol 3: In-Cell Ubiquitination Assay
This assay determines if the target protein is increasingly ubiquitinated upon compound treatment.[20]
-
Cell Culture and Treatment: Treat cells with the test compound at a concentration near its DC₅₀, a vehicle control, and a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours. The proteasome inhibitor "traps" ubiquitinated proteins, preventing their degradation and enhancing the signal.
-
Cell Lysis: Lyse the cells under denaturing conditions (e.g., RIPA buffer with 1-2% SDS) to disrupt protein-protein interactions. Boil the lysates to ensure complete denaturation.[20][21]
-
Immunoprecipitation (IP): Dilute the lysates to reduce the SDS concentration. Incubate with an antibody against the target protein (Protein X) overnight at 4°C. Add Protein A/G beads to pull down the antibody-protein complex.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Western Blot Analysis: Elute the captured proteins from the beads and analyze by Western blot. Probe the membrane with an antibody against ubiquitin. An increase in the high-molecular-weight smear or laddering in the compound-treated lane indicates increased polyubiquitination of the target protein.[22][23]
Protocol 4: Cell Viability (MTT/MTS) Assay
It is crucial to distinguish targeted protein degradation from general cytotoxicity. A cell viability assay measures the metabolic activity of cells, which correlates with the number of viable cells.[24][25]
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Treat cells with a dose-response of the compound for a longer duration (e.g., 72 hours) to assess long-term effects on cell proliferation and viability.
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.[26] Viable cells with active metabolism will reduce the tetrazolium salt (MTT/MTS) into a colored formazan product.[25]
-
Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[24]
-
Absorbance Reading: Measure the absorbance of the colored solution using a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot this against compound concentration to determine the IC₅₀ (the concentration that inhibits cell growth by 50%).
Interpreting Mechanistic Data
-
Successful Rescue: If co-treatment with a proteasome inhibitor like MG132 restores the levels of Protein X, it strongly supports a UPS-mediated degradation mechanism.
-
Increased Ubiquitination: A stronger ubiquitin signal for immunoprecipitated Protein X after compound treatment confirms the protein is being tagged for destruction.
-
Viability vs. Degradation: Ideally, the DC₅₀ for the target protein should be significantly lower than the cytotoxic IC₅₀. A large window between these values suggests the compound's primary effect is targeted degradation rather than non-specific toxicity.
Conclusion and Future Directions
This guide outlines a systematic, multi-phased strategy to evaluate whether a novel compound, this compound, functions as a targeted protein degrader. The workflow progresses from broad, unbiased screening to specific target validation and deep mechanistic investigation. By employing global proteomics, quantitative western blotting, ubiquitination assays, and cell viability studies, researchers can build a comprehensive profile of the compound's activity.
Positive results from these experiments—demonstrating potent, selective, and proteasome-dependent degradation of a specific protein with a clear therapeutic window—would provide a strong rationale for further preclinical development. Subsequent steps would include identifying the specific E3 ligase recruited, performing structure-activity relationship (SAR) studies to optimize potency and selectivity, and eventually advancing lead candidates into in vivo efficacy and safety models. This rigorous, evidence-based approach is essential for navigating the complexities of TPD and unlocking its full therapeutic potential.
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Safety Operating Guide
A Guide to the Proper Disposal of 3-Bromo-N-(3-chloropropyl)benzenesulfonamide
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 3-Bromo-N-(3-chloropropyl)benzenesulfonamide. As a compound utilized in specialized research and development, its unique chemical structure necessitates a rigorous and informed approach to waste management to ensure personnel safety and environmental compliance. This guide is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but the scientific rationale behind them.
Core Principles: Understanding the Chemical and Its Waste Classification
The disposal protocol for any chemical is dictated by its inherent properties and potential hazards. This compound is a complex organic molecule containing two different halogen atoms (bromine and chlorine) and a sulfonamide functional group.
-
Halogenated Organic Compound: The presence of bromine and chlorine places this compound firmly in the category of halogenated organic waste .[1][2] This is the single most critical factor for its disposal. Halogenated wastes cannot be mixed with non-halogenated organic wastes because they require specialized, high-temperature incineration to prevent the formation of persistent and highly toxic byproducts such as dioxins and furans.[3] The disposal process for this waste stream is consequently more regulated and costly.[3]
-
Regulatory Framework: In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5][6] This "cradle-to-grave" system mandates that the waste generator (the laboratory) is responsible for ensuring the waste is correctly identified, managed, and treated prior to its final disposal.[7][8]
Due to the lack of extensive public toxicity data for this specific compound, it must be handled with the precautions appropriate for a potentially hazardous substance. The data below is generalized for halogenated organic compounds and should be considered the minimum standard.
| Hazard Category | Precautionary Measures & Rationale |
| Waste Classification | RCRA Hazardous Waste. Must be managed as a Halogenated Organic Waste. |
| Primary Hazards | Potential for skin and eye irritation.[9] Inhalation of dust or vapors may cause respiratory tract irritation.[10][11] |
| Environmental Fate | Halogenated organic compounds can be persistent in the environment. Improper disposal, such as drain disposal, is strictly prohibited.[1][12] |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety goggles with side shields, and a laboratory coat are mandatory. All handling of solids or solutions should occur within a certified chemical fume hood. |
Spill Management Protocol
Accidents involving small spills should be managed immediately to minimize exposure and contamination.
-
Alert Personnel: Notify colleagues in the immediate vicinity.
-
Isolate the Area: Restrict access to the spill area.
-
Don PPE: If not already worn, put on your lab coat, safety goggles, and double-glove with nitrile gloves.
-
Contain the Spill: For solid spills, gently cover with an inert absorbent material like vermiculite, sand, or a commercial spill absorbent to prevent dust from becoming airborne.[10] For liquid spills (if dissolved in a solvent), absorb with spill pads or other inert absorbent material.
-
Collect the Waste: Carefully scoop the contaminated absorbent material into a sealable, chemically compatible container.
-
Label and Dispose: Seal the container, label it clearly as "Hazardous Waste: Spill Debris containing this compound," and dispose of it through your institution's hazardous waste program.
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., ethanol or acetone), collecting the cleaning materials as hazardous waste. Finish by washing the area with soap and water.
Step-by-Step Disposal Procedure
This protocol ensures compliance with regulatory standards and protects laboratory personnel. The central principle is the strict segregation of this halogenated compound.
Step 1: Waste Segregation
This is the most critical step. At the point of generation, designate a specific waste container exclusively for "Halogenated Organic Waste."
-
DO NOT mix this compound or its solutions with non-halogenated organic solvents (e.g., acetone, ethanol, hexanes).[2]
-
DO NOT mix with aqueous waste, acids, bases, or heavy metal waste.[3]
Step 2: Container Selection
The integrity of the waste container is paramount for safe storage and transport.
-
Compatibility: Use a container made of a material compatible with the waste. For solutions, a high-density polyethylene (HDPE) or glass bottle is typically appropriate.[4]
-
Condition: The container must be in good condition, free from cracks or leaks.[4]
-
Closure: The container must have a tight-fitting, screw-top cap to prevent leaks and the escape of vapors.[4][13]
Step 3: Waste Collection
All waste transfers must be conducted in a chemical fume hood.
-
Solids: Transfer the solid chemical waste directly into the designated container.
-
Solutions: If the waste is in solution, pour it carefully into the container, using a funnel to prevent spills.
-
Headspace: Do not fill the container more than 90% full to allow for vapor expansion.
Step 4: Labeling
Proper labeling is a legal requirement and essential for safety.
-
As soon as the first drop of waste is added, the container must be labeled.[13]
-
The label must clearly state "Hazardous Waste" .[3]
-
List all chemical constituents by their full name, including solvents. For example: "Waste this compound in Dichloromethane."[13]
-
Include the approximate percentages or volumes of each component.[2]
Step 5: Temporary Storage (Satellite Accumulation)
Waste containers must be stored safely in the laboratory in a designated Satellite Accumulation Area (SAA) until they are ready for pickup.
-
Location: The SAA should be at or near the point of generation.
-
Containment: The container must be kept in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[3]
-
Closure: The container must be kept tightly sealed at all times except when actively adding waste.[3][14]
Step 6: Final Disposal
The final disposal must be handled by trained professionals.
-
Contact EHS: When the waste container is nearly full, or if waste generation is complete, contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste disposal contractor.[15]
-
Documentation: You will likely need to complete a hazardous waste pickup request form. The disposal vendor will use a Uniform Hazardous Waste Manifest to track the waste from your lab to its final disposal site, fulfilling the "cradle-to-grave" requirement.[4][14]
Decontamination of Empty Containers
The original product container is not "empty" in a regulatory sense until it has been properly decontaminated.
-
Triple Rinse: Rinse the container with a suitable solvent (e.g., acetone or methanol) at least three times.
-
Collect Rinsate: Each rinse must be collected and disposed of as halogenated hazardous waste . This is because the rinsate is now contaminated with the chemical.
-
Deface Label: After triple rinsing, deface or remove the original label.
-
Dispose of Container: The decontaminated container can now typically be disposed of as regular laboratory glassware or plastic waste, according to your institutional policy.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry.
- Halogenated Solvents in Laboratories.
- The Complete Beginners Guide to Chemical Disposal. Goodway Technologies.
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- Halogenated Organic Liquids - Standard Oper
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Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). [Link]
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Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency (EPA). [Link]
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Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
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Resource Conservation and Recovery Act (RCRA) Overview. U.S. Environmental Protection Agency (EPA). [Link]
- What Regulations Govern Hazardous Waste Management? Chemistry For Everyone.
- Safety Data Sheet for (3-bromopropyl)-benzene. Fisher Scientific.
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Hazardous Waste Compliance and Assistance. Missouri Department of Natural Resources. [Link]
- Safety Data Sheet for a similar compound. Thermo Fisher Scientific.
- Safety Data Sheet for 3-Bromo-N-methylbenzenesulfonamide. Fisher Scientific.
- Material Safety Data Sheet for a toxic pesticide. Chemtrec.
- Proper Disposal of 3-bromo-7-chloro-1-benzothiophene: A Guide for Labor
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Navigating the Safe Handling of 3-Bromo-N-(3-chloropropyl)benzenesulfonamide: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the introduction of novel chemical entities into a workflow demands a rigorous and proactive approach to safety. This guide provides essential, immediate safety and logistical information for handling 3-Bromo-N-(3-chloropropyl)benzenesulfonamide, a compound for which specific safety data may not be readily available. In the absence of a dedicated Safety Data Sheet (SDS), this document synthesizes information from structurally similar compounds and established protocols for handling halogenated benzenesulfonamides to ensure a robust safety framework. Our procedural guidance is grounded in the principles of causality, ensuring that every recommendation is linked to a clear scientific rationale.
Hazard Assessment: An Evidence-Based Approach
Due to the novelty of this compound, a specific toxicological profile is not yet established. Therefore, a conservative approach is mandated, treating the compound with a high degree of caution. Analysis of related sulfonamides and halogenated organic compounds suggests the following potential hazards[1][2][3]:
-
Acute Toxicity: Harmful if swallowed and potentially toxic if inhaled[2].
-
Respiratory Irritation: May cause respiratory irritation[2][3].
-
Skin and Eye Irritation: Can cause skin and serious eye irritation[3].
-
Genetic Defects: Suspected of causing genetic defects[2].
-
Environmental Hazard: Potentially harmful to aquatic life with long-lasting effects[2].
These potential hazards necessitate a stringent set of handling protocols and the use of appropriate personal protective equipment (PPE) to minimize exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not merely a checklist but a critical risk mitigation strategy. The following PPE is mandatory when handling this compound, with the rationale for each component explicitly stated.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended) | To prevent skin contact, as many organic compounds can be absorbed through the skin. Double-gloving provides an extra layer of protection against potential tears or permeation[4][5]. |
| Eye and Face Protection | Chemical safety goggles and a face shield | To protect against splashes, aerosols, and airborne particles that can cause serious eye irritation or injury[5][6]. |
| Body Protection | A fully buttoned lab coat, potentially with a chemical-resistant apron | To protect the skin and clothing from contamination. An apron provides an additional barrier for tasks with a higher splash risk[4][7]. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) | To be used when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust particles. For operations that may generate vapors or aerosols, a respirator with an organic vapor cartridge is recommended[1][6]. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is paramount to ensuring safety and experimental integrity. The following steps provide a clear pathway for the safe handling of this compound.
Preparation and Engineering Controls
-
Designated Area: All work with this compound must be conducted in a designated area, clearly labeled with the potential hazards of the compound[8].
-
Ventilation: All handling of the solid compound and its solutions must be performed within a certified chemical fume hood to minimize the risk of inhalation exposure[8].
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested[3]. A spill kit appropriate for halogenated organic compounds should also be available[7].
Handling Procedure
The following diagram outlines the core workflow for handling the compound, from initial weighing to its use in a reaction.
Decontamination
-
All glassware and equipment that have come into contact with the compound must be decontaminated. This can be achieved by rinsing with an appropriate solvent (e.g., acetone), followed by washing with soap and water. The solvent rinse should be collected as hazardous waste.
-
Work surfaces within the fume hood should be wiped down with a suitable solvent and then cleaned with a detergent solution.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any associated contaminated materials is a critical component of laboratory safety and environmental responsibility. As a halogenated organic compound, it must be treated as hazardous waste[8][9].
-
Waste Segregation: All waste containing this compound must be collected in a designated, properly labeled, and sealed container. This waste stream must be kept separate from non-halogenated waste to ensure proper disposal and to avoid unnecessary costs[9][10].
-
Container Labeling: The waste container must be clearly labeled as "Halogenated Organic Waste" and list "this compound" as a component. The date of initial waste addition should also be recorded[11].
-
Solid Waste: Contaminated solid waste, such as gloves, weighing paper, and pipette tips, should be placed in a designated, sealed bag or container and disposed of as halogenated waste.
-
Aqueous Waste: Do not dispose of any solutions containing this compound down the drain[8]. All aqueous waste should be collected in the designated halogenated waste container.
-
Disposal Request: Once the waste container is full, follow your institution's procedures for hazardous waste pickup and disposal.
The following flowchart illustrates the decision-making process for waste disposal.
By adhering to these comprehensive guidelines, researchers can confidently and safely incorporate this compound into their work, ensuring the protection of themselves, their colleagues, and the environment.
References
-
Personal Protective Equipment (PPE) - CHEMM. (n.d.). Retrieved from [Link]
-
PERSONAL PROTECTIVE EQUIPMENT - ASHP Publications. (n.d.). Retrieved from [Link]
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Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Retrieved from [Link]
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Personal Protective Equipment (PPEs)- Safety Guideline - PharmaState Academy. (2019, March 5). Retrieved from [Link]
-
The Evolving Role of Personal Protective Equipment in Biopharmaceutical Manufacturing. (n.d.). Retrieved from [Link]
-
Halogenated Solvents. (n.d.). Retrieved from [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (n.d.). Retrieved from [Link]
-
Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19). Retrieved from [Link]
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Halogenated Solvents in Laboratories - Campus Operations. (n.d.). Retrieved from [Link]
-
Organic Solvent Waste Disposal - Safety & Risk Services. (n.d.). Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
